molecular formula C13H20N2 B1287917 (S)-1-Benzyl-3-ethylpiperazine CAS No. 324750-04-1

(S)-1-Benzyl-3-ethylpiperazine

Cat. No.: B1287917
CAS No.: 324750-04-1
M. Wt: 204.31 g/mol
InChI Key: CTPKPBTULPZITK-ZDUSSCGKSA-N
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Description

(S)-1-Benzyl-3-ethylpiperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-benzyl-3-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKPBTULPZITK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590520
Record name (3S)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324750-04-1
Record name (3S)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 324750-04-1

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-1-Benzyl-3-ethylpiperazine, a chiral substituted piperazine of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established privileged structure in pharmaceuticals, and the introduction of a chiral center at the 3-position, combined with the N-benzyl group, offers a unique three-dimensional architecture for probing biological targets. This document details the physicochemical properties, outlines a robust synthetic methodology, provides comprehensive characterization data, and describes effective purification protocols. The causality behind experimental choices is explained to provide field-proven insights for researchers working with this and related molecules.

Introduction

The piperazine ring is a ubiquitous motif in a vast array of FDA-approved drugs, valued for its favorable pharmacokinetic properties, including good aqueous solubility and the ability to modulate lipophilicity.[1] The strategic placement of substituents on the piperazine core allows for the fine-tuning of pharmacological activity. This compound represents a key building block in this class of compounds. The (S)-configuration at the C-3 position introduces stereospecificity, which is critical for selective interactions with chiral biological macromolecules such as receptors and enzymes. The N-benzyl group serves a dual purpose: it can be a crucial pharmacophoric element or act as a versatile protecting group that can be readily removed during synthetic campaigns.[2] This guide serves as a technical resource for scientists engaged in the synthesis, characterization, and application of this important chiral intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 324750-04-1Commercial Suppliers
Molecular Formula C₁₃H₂₀N₂Commercial Suppliers
Molecular Weight 204.32 g/mol Commercial Suppliers
Appearance SolidCommercial Suppliers
Purity Typically ≥97%Commercial Suppliers
Storage Room TemperatureCommercial Suppliers

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through several strategies. A common and effective method involves the preparation of the chiral core, (S)-3-ethylpiperazine, followed by selective N-benzylation. This approach allows for the establishment of the stereocenter early in the synthetic sequence.

Conceptual Synthesis Workflow

The overall synthetic strategy is a two-stage process: first, the asymmetric synthesis of the chiral piperazine core, and second, the selective introduction of the benzyl group at the N-1 position. The choice of starting materials and reagents is critical to ensure high enantiomeric purity and good overall yield.

G cluster_0 Stage 1: Asymmetric Synthesis of (S)-3-Ethylpiperazine cluster_1 Stage 2: N-Benzylation Chiral Starting Material Chiral Starting Material Intermediate A Intermediate A Chiral Starting Material->Intermediate A Asymmetric Reaction Intermediate B Intermediate B Intermediate A->Intermediate B Cyclization (S)-3-Ethylpiperazine (S)-3-Ethylpiperazine Intermediate B->(S)-3-Ethylpiperazine Deprotection This compound This compound (S)-3-Ethylpiperazine->this compound Benzyl Halide, Base G Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Removal of Impurities Pure this compound Pure this compound Column Chromatography->Pure this compound Isolation Chiral HPLC Chiral HPLC Pure this compound->Chiral HPLC Enantiomeric Purity Analysis Enantiomeric Excess (ee) Determination Enantiomeric Excess (ee) Determination Chiral HPLC->Enantiomeric Excess (ee) Determination

Sources

(S)-1-Benzyl-3-ethylpiperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (S)-1-Benzyl-3-ethylpiperazine

Foreword for the Advanced Researcher

The N-benzylpiperazine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile structural motif in a multitude of clinically relevant agents, particularly those targeting the central nervous system.[1][2] Its unique combination of a rigid piperazine ring and a lipophilic benzyl group allows for precise three-dimensional orientation of substituents and favorable interactions, such as cation-π binding, with biological targets.[3] This guide moves beyond the well-documented parent compound, 1-Benzylpiperazine (BZP), to focus on a specific, stereochemically defined derivative: this compound.

The introduction of an ethyl group at the C-3 position introduces a chiral center, offering an opportunity for stereospecific interactions and potentially refined pharmacological profiles compared to its achiral or racemic counterparts. This document serves as a comprehensive technical resource for researchers and drug development professionals, consolidating critical data on its physicochemical properties, synthesis, analytical characterization, and safe handling. The insights and protocols herein are designed to be self-validating, providing not just the methodology but the underlying scientific rationale to empower effective and informed research.

Core Physicochemical & Structural Data

This compound is a disubstituted piperazine derivative. The fundamental properties that dictate its behavior in both chemical and biological systems are summarized below. The LogP value of the parent compound suggests a moderate lipophilicity, a key parameter often correlated with the potential for crossing the blood-brain barrier.[4]

PropertyValueSource
IUPAC Name (3S)-1-benzyl-3-ethylpiperazine
Synonyms 2(S)-ethyl-4-benzylpiperazine[4]
CAS Number 324750-04-1
Molecular Formula C₁₃H₂₀N₂[4]
Molecular Weight 204.32 g/mol
Physical Form Solid
Density 0.975 g/cm³ (for unspecified isomer)[4]
Boiling Point 298.8 °C at 760 mmHg (for unspecified isomer)[4]
LogP (Octanol/Water) 2.137 (for unspecified isomer)[4]
InChI Key CTPKPBTULPZITK-ZDUSSCGKSA-N

Synthesis and Purification Strategy

The synthesis of this compound relies on standard N-alkylation chemistry. The primary challenge is achieving selective mono-alkylation at the N-1 position of the (S)-2-ethylpiperazine starting material, avoiding the formation of the N,N'-dibenzylated byproduct. The benzyl group is not only a target moiety but can also function as a protecting group for one of the piperazine nitrogens, easily removed later by catalytic hydrogenolysis if desired for further derivatization at the N-1 position.[5]

Logical Synthesis Workflow

The most direct synthetic route involves the reaction of a commercially available chiral starting material with a benzylating agent. Post-synthesis, a rigorous purification and characterization cascade is essential to confirm identity and purity.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification SM (S)-2-Ethylpiperazine + Benzyl Chloride Reaction N-Alkylation (Reflux) SM->Reaction Base Base (e.g., K₂CO₃) + Solvent (e.g., ACN) Base->Reaction Crude Crude Reaction Mixture Reaction->Crude Quench & Concentrate Extract Aqueous Work-up & Solvent Extraction Crude->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Pure This compound Purify->Pure

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Causality Note: This protocol is adapted from established methods for N-benzylation of piperazines.[5] The use of a slight excess of the piperazine starting material and controlled addition of benzyl chloride can help minimize the formation of the undesired 1,4-dibenzyl-2-ethylpiperazine byproduct. An inorganic base like potassium carbonate is chosen for its ease of removal during aqueous work-up.

  • Reagent Preparation: To a stirred solution of (S)-2-ethylpiperazine (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in acetonitrile (10 mL per mmol of piperazine), add benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the benzyl chloride is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the resulting crude oil in dichloromethane (DCM) and wash sequentially with water (2x) and brine (1x). The use of brine helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to separate the product from starting materials and byproducts.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, typically as a solid or viscous oil. Confirm identity and purity using the analytical methods described in the following section.

Analytical & Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of mass spectrometry, NMR, and chromatography provides a complete analytical profile.

Anticipated Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, its structure allows for reliable prediction of its key spectroscopic features.

TechniquePredicted Features
¹H NMR (400 MHz, CDCl₃) δ ~7.3 ppm (m, 5H, Ar-H), δ ~3.5 ppm (s, 2H, Ar-CH₂-N), δ ~1.5-3.0 ppm (complex multiplets, 9H, piperazine ring protons + -CH₂CH₃), δ ~0.9 ppm (t, 3H, -CH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) δ ~138 ppm (Ar C-ipso), δ ~129 ppm (Ar C-ortho), δ ~128 ppm (Ar C-meta), δ ~127 ppm (Ar C-para), δ ~63 ppm (Ar-CH₂), δ ~45-60 ppm (4 piperazine C), δ ~25 ppm (-CH₂CH₃), δ ~12 ppm (-CH₂CH₃).
Mass Spec (EI) Molecular Ion (M⁺): m/z 204. Key Fragments: m/z 175 ([M-C₂H₅]⁺), m/z 91 (tropylium ion, [C₇H₇]⁺).
FTIR (KBr, cm⁻¹) ~3030 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Ar C=C stretch).
Standard Analytical Workflow

A logical workflow ensures that each analytical technique provides complementary information, leading to a final, confident assessment of the material's quality.

cluster_analysis Analytical Characterization Workflow Sample Purified Sample NMR ¹H & ¹³C NMR (Structural Verification) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS HPLC HPLC-UV/MS (Purity Assessment) Sample->HPLC Final Certificate of Analysis (Structure & Purity Confirmed) HPLC->Final

Sources

(S)-1-Benzyl-3-ethylpiperazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-1-Benzyl-3-ethylpiperazine

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperazine, it serves as a versatile scaffold and a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of a stereocenter at the C3 position, combined with the N1-benzyl group, provides a three-dimensional framework that is increasingly utilized in the design of targeted therapeutics, including protein degraders. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic pathway, rigorous analytical characterization methods, and its applications in modern drug discovery. The protocols and methodologies described herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and scientifically sound resource.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically supplied with a purity of 97% or higher for research and development purposes.[1][2] Its core structure consists of a piperazine ring substituted with an ethyl group at the C3 position, conferring chirality, and a benzyl group at the N1 nitrogen atom.

Molecular Structure

The chemical structure of this compound is depicted below. The "(S)" designation refers to the stereochemical configuration at the C3 carbon, which is the sole chiral center in the molecule.

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀N₂[1][3][4]
Molecular Weight 204.31 g/mol [1][4][5]
CAS Number 324750-04-1[1][2][3][4]
Appearance Solid[1][2]
Purity ≥97% (Typical)[2][3]
InChI Key CTPKPBTULPZITK-ZDUSSCGKSA-N[1][2]
Storage Room Temperature[2][3][4]
Boiling Point 298.8 °C at 760 mmHg (racemate)[5]
Density 0.975 g/cm³ (racemate)[5]

Synthesis and Purification

The synthesis of this compound with high regiochemical and stereochemical purity is a non-trivial process that necessitates a strategic, multi-step approach. Direct N-benzylation of (S)-2-ethylpiperazine is complicated by the presence of two secondary amines (N1 and N4) with different steric environments, which can lead to a mixture of regioisomers. A more robust and reliable method involves the use of orthogonal protecting groups to ensure selective benzylation at the desired N1 position.

The following proposed synthesis starts from the chiral precursor, (S)-2-ethylpiperazine, which can be synthesized from commercially available chiral α-amino acids.[3]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate (N4-Boc Protection)

  • Rationale: The di-tert-butyl dicarbonate (Boc₂O) reagent will preferentially react with the less sterically hindered N4 amine of (S)-2-ethylpiperazine, leaving the more hindered N1 amine available for subsequent reaction. Dichloromethane (DCM) is a suitable inert solvent.

  • Procedure:

    • Dissolve (S)-2-ethylpiperazine (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add a solution of Boc₂O (1.0 eq) in DCM dropwise to the stirred piperazine solution over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude oil via silica gel column chromatography to yield the mono-Boc protected intermediate.

Step 2: Synthesis of (S)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate (N1-Benzylation)

  • Rationale: This is a standard N-alkylation reaction. The free N1 amine acts as a nucleophile, displacing the bromide from benzyl bromide. An inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the reaction.[6]

  • Procedure:

    • Dissolve the N4-Boc protected intermediate (1.0 eq) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzylated, N-Boc protected product. This intermediate can be used in the next step with or without further purification.

Step 3: Synthesis of this compound (Deprotection)

  • Rationale: The tert-butyloxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that effectively removes the Boc group at room temperature, yielding the desired product as a salt.

  • Procedure:

    • Dissolve the crude product from Step 2 in DCM.

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (5.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the TFA salt and generate the free base.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by silica gel column chromatography to obtain this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach is required for full characterization.

Analytical Workflow

Caption: Comprehensive analytical workflow for product validation.

Methodologies and Expected Results

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.[7]

  • ¹H NMR: Expected signals include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, multiplets for the piperazine ring protons, and signals corresponding to the ethyl group (a quartet for the CH₂ and a triplet for the CH₃).

  • ¹³C NMR: Expected signals include distinct peaks for the aromatic carbons, the benzylic carbon, the four unique carbons of the piperazine ring, and the two carbons of the ethyl group.

3.2.2 Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in positive mode are suitable.

  • Expected Result: The mass spectrum should show a prominent molecular ion [M+H]⁺ peak at m/z 205.17, corresponding to the calculated exact mass of the protonated molecule (C₁₃H₂₁N₂⁺).

3.2.3 High-Performance Liquid Chromatography (HPLC) for Purity

  • Purpose: To determine the chemical purity of the final compound.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV at 254 nm (for the benzyl chromophore).

    • Expected Result: A single major peak should be observed, with the purity reported as the area percentage of this peak relative to all detected peaks.

3.2.4 Chiral HPLC for Enantiomeric Purity

  • Purpose: To confirm the stereochemical integrity and determine the enantiomeric excess (ee). This is a critical validation step for a chiral molecule.

  • Protocol:

    • Column: A chiral stationary phase column (e.g., Chiralpak® or Chiralcel® series).[8]

    • Mobile Phase: Typically a mixture of hexane/isopropanol or similar normal-phase solvents, often with an amine additive like diethylamine to improve peak shape.

    • Detection: UV at 254 nm.

    • Expected Result: The (S)-enantiomer should elute as a single, sharp peak. Analysis of the corresponding racemic mixture should show two well-resolved peaks. The enantiomeric excess is calculated from the peak areas of the (S) and any potential (R) enantiomer.

Applications in Drug Discovery

The N-benzylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[9][10] The introduction of a chiral center, as in this compound, provides a vector for exploring three-dimensional chemical space, which can lead to improved potency and selectivity.

  • Chiral Building Block: This compound is primarily used as a chiral intermediate. Its two distinct nitrogen atoms allow for sequential and regioselective derivatization, enabling the construction of complex molecules for screening libraries.

  • Protein Degraders: It has been explicitly categorized as a building block for protein degraders, suggesting its utility in synthesizing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that recruit target proteins to E3 ubiquitin ligases for degradation.[3]

  • Scaffold for CNS-Active Agents: The parent compound, benzylpiperazine (BZP), is a known central nervous system (CNS) stimulant.[11] Derivatives are frequently explored for activity at various CNS targets, such as the σ1 receptor, which is implicated in pain modulation.[9]

  • Inhibitors of Protein-Protein Interactions: Substituted benzylpiperazine derivatives have been successfully designed as selective inhibitors of anti-apoptotic proteins like Mcl-1, demonstrating the scaffold's utility in developing new cancer therapeutics.[12]

Safety and Handling

As a chemical intermediate intended for research use, this compound must be handled with appropriate care in a laboratory setting.

  • Hazard Identification: The compound is associated with the following GHS hazard statements:[2]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • 1-benzyl-3-ethylpiperazine | CAS#:313657-25-9 | Chemsrc. [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives | ResearchGate. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines | Organic & Biomolecular Chemistry. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols | Chemical Communications. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials | UNODC. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | Molecules. [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 | ChemMedChem. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | ResearchGate. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study | Scientific Reports. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects | ACS Chemical Neuroscience. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery | ChemMedChem. [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery | ResearchGate. [Link]

Sources

An In-Depth Technical Guide to (S)-1-Benzyl-3-ethylpiperazine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl-3-ethylpiperazine is a chiral derivative of benzylpiperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a chiral center at the 3-position of the piperazine ring adds a layer of stereochemical complexity that can profoundly influence its interaction with biological targets. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and potential applications of this compound. Particular focus is given to the synthetic strategies for obtaining the enantiomerically pure (S)-isomer, including the synthesis of the racemic precursor and subsequent chiral resolution. Furthermore, this guide explores its potential as a modulator of central nervous system (CNS) targets, drawing on the known pharmacology of related benzylpiperazine analogs.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various receptors and enzymes.[1] Its conformational flexibility and ability to engage in multiple hydrogen bonding and ionic interactions make it a versatile building block for designing molecules with desired pharmacokinetic and pharmacodynamic profiles.[2] The introduction of chirality to the piperazine ring, as seen in this compound, allows for a more refined three-dimensional arrangement of substituents, which can lead to enhanced potency, selectivity, and a reduction in off-target effects.[3] The stereochemistry at the C3 position is critical in defining the molecule's interaction with chiral biological macromolecules such as receptors and enzymes.

Molecular Structure and Physicochemical Properties

This compound possesses a core piperazine ring N-substituted with a benzyl group at the 1-position and an ethyl group at the 3-position. The stereogenic center is located at the carbon atom bearing the ethyl group, with the "(S)" designation indicating the absolute configuration according to the Cahn-Ingold-Prelog priority rules.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 324750-04-1[4]
Molecular Formula C₁₃H₂₀N₂[4]
Molecular Weight 204.31 g/mol [4]
Appearance Solid[4]
Purity Typically ≥97%[4]
Storage Room Temperature[4]

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic 1-benzyl-3-ethylpiperazine followed by chiral resolution.

Synthesis of Racemic 1-Benzyl-3-ethylpiperazine

A common and efficient method for the synthesis of the racemic precursor involves the reaction of N-benzylethylenediamine with 1,2-dichlorobutane. This reaction proceeds via a double nucleophilic substitution to form the piperazine ring.

G reactant1 N-Benzylethylenediamine plus + reactant1->plus reactant2 1,2-Dichlorobutane product rac-1-Benzyl-3-ethylpiperazine reactant2->product Base, Heat plus->reactant2

Figure 2: Synthesis of racemic 1-Benzyl-3-ethylpiperazine.

Experimental Protocol: Synthesis of Racemic 1-Benzyl-3-ethylpiperazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-benzylethylenediamine (1 equivalent) and a suitable base such as potassium carbonate (2.2 equivalents) in a high-boiling point solvent like N,N-dimethylformamide (DMF).

  • Addition of Reagent: Slowly add 1,2-dichlorobutane (1.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic 1-benzyl-3-ethylpiperazine.

Chiral Resolution of Racemic 1-Benzyl-3-ethylpiperazine

The separation of the (S)-enantiomer from the racemic mixture is most commonly achieved through diastereomeric salt formation with a chiral resolving agent.[5] O,O'-Dibenzoyl-L-tartaric acid is a frequently used and effective resolving agent for chiral amines.[6] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.

G racemate rac-(R,S)-1-Benzyl-3-ethylpiperazine plus + racemate->plus resolving_agent (L)-O,O'-Dibenzoyltartaric Acid salts Mixture of Diastereomeric Salts [(S)-Amine·(L)-Acid] and [(R)-Amine·(L)-Acid] resolving_agent->salts Solvent plus->resolving_agent less_soluble Less Soluble Diastereomer [(S)-Amine·(L)-Acid] (Crystallizes) salts->less_soluble Fractional Crystallization more_soluble More Soluble Diastereomer [(R)-Amine·(L)-Acid] (in solution) salts->more_soluble Fractional Crystallization base Base (e.g., NaOH) less_soluble->base s_enantiomer This compound base->s_enantiomer

Figure 3: Chiral resolution workflow via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution of 1-Benzyl-3-ethylpiperazine

  • Salt Formation: Dissolve racemic 1-benzyl-3-ethylpiperazine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid (0.5-1.0 equivalent) in the same solvent, warming if necessary. Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.[1][7]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the (S)-Enantiomer: Suspend the collected diastereomeric salt in water and add a base (e.g., 10% aqueous sodium hydroxide) until the pH is strongly basic (pH > 12).[4]

  • Extraction and Purification: Extract the liberated this compound with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched product. The enantiomeric excess (e.e.) can be determined by chiral HPLC.

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using standard analytical techniques. While specific spectra for this exact compound are not widely published, data from closely related N-benzylpiperazine derivatives can provide expected characteristic signals.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected FeaturesReference(s)
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Benzylic methylene protons (singlet, ~3.5 ppm).- Piperazine ring protons (complex multiplets, ~1.8-3.0 ppm).- Ethyl group protons (quartet for CH₂ and triplet for CH₃).[8][9]
¹³C NMR - Aromatic carbons of the benzyl group (~127-138 ppm).- Benzylic carbon (~63 ppm).- Piperazine ring carbons (~45-60 ppm).- Ethyl group carbons (~12 and ~28 ppm).[2][8]
FTIR (cm⁻¹) - C-H stretching (aromatic and aliphatic) ~2800-3100.- C=C stretching (aromatic) ~1450-1600.- C-N stretching ~1100-1300.[4][10]
Mass Spec. (EI) - Molecular ion peak (M⁺) at m/z 204.- Characteristic fragment ion for the benzyl group at m/z 91 (tropylium ion).- Fragments corresponding to the loss of the ethyl group and cleavage of the piperazine ring.[11]

Potential Biological Activity and Applications in Drug Discovery

Benzylpiperazine and its derivatives are known to interact with various CNS targets, including serotonin and dopamine receptors, and have been investigated for their stimulant and psychoactive properties.[12][13] The introduction of substituents on the piperazine ring and the specific stereochemistry can significantly modulate the pharmacological profile, leading to compounds with potential therapeutic applications.

Sigma-1 (σ₁) Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[14] Several N-benzylpiperazine derivatives have been identified as high-affinity sigma-1 receptor ligands.[15] The stereochemistry of these ligands can play a crucial role in their binding affinity and functional activity (agonist vs. antagonist). Given the structural similarities, this compound is a candidate for investigation as a potential sigma-1 receptor modulator.

Dopamine Receptor Activity

Chiral N-substituted piperazines have also been explored as ligands for dopamine receptors, which are key targets in the treatment of disorders such as Parkinson's disease and schizophrenia.[16] The specific enantiomer of a chiral piperazine can exhibit differential affinity and efficacy at various dopamine receptor subtypes (D₁, D₂, D₃, etc.).[9] Therefore, this compound warrants investigation for its potential to modulate dopaminergic neurotransmission.

Broader CNS Drug Discovery

The piperazine scaffold is a versatile platform for the development of CNS-active drugs.[1][3] The ability of this compound to potentially cross the blood-brain barrier, combined with its chiral nature, makes it an interesting lead compound for the discovery of novel therapeutics for a range of neurological and psychiatric conditions.

Conclusion

This compound is a chiral molecule with a foundation in the well-established pharmacology of the benzylpiperazine class. While specific biological data for this enantiomer is not extensively documented in publicly available literature, its structural features suggest it is a promising candidate for investigation as a modulator of CNS targets, particularly the sigma-1 and dopamine receptors. The synthetic route to the enantiomerically pure compound, primarily through chiral resolution of the racemic precursor, is a well-established and scalable process in medicinal chemistry. This technical guide provides a foundational understanding of the synthesis, structure, and potential applications of this compound, intended to support further research and development efforts in the field of drug discovery.

References

  • Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. Available from: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available from: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available from: [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. Available from: [Link]

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. Available from: [Link]

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • c6cy02413k1.pdf - The Royal Society of Chemistry. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available from: [Link]

  • 1-Benzylpiperazine. PubChem. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available from: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Design, synthesis, and dopamine receptor modulating activity of diketopiperazine peptidomimetics of L-prolyl-L-leucylglycinamide. PubMed. Available from: [Link]

  • 1-Benzylpiperazine - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

  • 1-Benzylpiperazine - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

  • 1-benzyl-3-ethyl-3-phenyl-2-piperidone - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]

  • Synthesis of 1-benzyl-3-methylpiperazine. PrepChem.com. Available from: [Link]

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  • Strategies for chiral separation: from racemate to enantiomer. PMC. Available from: [Link]

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  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. Available from: [Link]

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(S)-1-Benzyl-3-ethylpiperazine synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-1-Benzyl-3-ethylpiperazine

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical water solubility at physiological pH, make it an ideal building block for modulating drug properties. While traditionally, piperazine diversity has been explored through substitution at its two nitrogen atoms, significant and underexplored therapeutic potential lies in the stereocontrolled functionalization of its carbon backbone.[1][2] The introduction of chirality, as in this compound, creates three-dimensional complexity that can lead to enhanced target specificity, improved potency, and a more favorable ADME/Tox profile.

This guide provides a comprehensive overview of robust and scientifically validated strategies for the asymmetric synthesis of this compound. We will delve into two primary, field-proven approaches: a chiral pool-based synthesis originating from a natural amino acid and a modern catalytic asymmetric hydrogenation strategy. The methodologies, mechanistic rationales, and detailed protocols are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize this and related chiral piperazine derivatives.

Part 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential disconnection points. The most apparent disconnections are at the C-N bonds. The N-benzyl bond can be readily disconnected via a reductive amination or direct alkylation, leading back to the core chiral intermediate, (S)-3-ethylpiperazine. The synthesis of this chiral core is the central challenge. Two primary strategies emerge:

  • Chiral Pool Strategy: Disconnecting the piperazine ring itself leads back to a chiral 1,2-diamine precursor, which can conceptually be derived from a readily available, enantiopure starting material like (S)-2-aminobutanoic acid.

  • Asymmetric Catalysis Strategy: A disconnection that removes the stereocenter leads back to an achiral pyrazine or pyrazinone precursor. The chirality is then introduced in a key asymmetric transformation, such as a catalytic hydrogenation.

G cluster_0 Retrosynthesis target This compound intermediate1 (S)-3-Ethylpiperazine target->intermediate1 N-Benzylation precursor1 (S)-2-Aminobutanoic Acid Derivative (Chiral Pool) intermediate1->precursor1 Cyclization Strategy precursor2 2-Ethylpyrazine (Asymmetric Catalysis) intermediate1->precursor2 Asymmetric Hydrogenation caption Fig. 1: Retrosynthetic analysis of the target molecule.

Caption: Fig. 1: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis Strategy I: Chiral Pool Approach

This strategy leverages the stereochemical information embedded in a readily available chiral starting material, (S)-2-aminobutanoic acid, to construct the piperazine ring. The key is to form the six-membered ring without disturbing the pre-existing stereocenter. This approach is robust and relies on well-established chemical transformations.

Overall Workflow

G start (S)-2-Aminobutanoic Acid step1 Amine Protection (Boc) start->step1 step2 Reduction to Amino Alcohol step1->step2 step3 Activation of Hydroxyl (e.g., OMs) step2->step3 step4 N-Alkylation with Protected Aminoacetaldehyde step3->step4 step5 Reductive Cyclization step4->step5 step6 Deprotection step5->step6 step7 N-Benzylation step6->step7 end This compound step7->end caption Fig. 2: Workflow for the Chiral Pool synthesis route.

Caption: Fig. 2: Workflow for the Chiral Pool synthesis route.

Detailed Experimental Protocol

Step 1: N-Boc Protection of (S)-2-Aminobutanoic Acid

  • Rationale: The Boc (tert-butoxycarbonyl) group is used to protect the primary amine. It is stable to a wide range of reaction conditions, including reduction, and can be removed under mild acidic conditions, ensuring orthogonality with other potential protecting groups.

  • Procedure:

    • Suspend (S)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(S)-2-aminobutanoic acid as a white solid.

Step 2: Reduction to (S)-2-(Boc-amino)butan-1-ol

  • Rationale: The carboxylic acid is reduced to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is a highly effective reagent for this transformation, being chemoselective for carboxylic acids in the presence of the Boc-protected amine.

  • Procedure:

    • Dissolve N-Boc-(S)-2-aminobutanoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add BH₃·THF (1.0 M solution in THF, 2.2 eq) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction at 0 °C by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the chiral amino alcohol.

Step 3 & 4: Synthesis of the Diamine Precursor

  • Rationale: This two-step sequence builds the carbon backbone required for cyclization. The amino alcohol is converted into an N-nosyl derivative, which serves a dual purpose: activating the amine for a subsequent cyclization and protecting it. The nosyl (Ns) group is chosen for its strong electron-withdrawing nature, which facilitates the cyclization, and its selective removal via thiol-mediated reduction.

  • Procedure (adapted from Santini & Young, 2018)[4]:

    • Dissolve the amino alcohol from Step 2 (1.0 eq) and N-(2-aminoethyl)-2-nitrobenzenesulfonamide (1.1 eq) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature and stir for 2 hours to form the intermediate aldehyde.

    • In a separate flask, prepare a solution of the aldehyde in methanol.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 24 hours to effect reductive amination.

    • Quench the reaction with water and extract with DCM.

    • Dry, concentrate, and purify by column chromatography to yield the orthogonally protected diamine.

Step 5 & 6: Cyclization and Deprotection

  • Rationale: The piperazine ring is formed via an intramolecular nucleophilic substitution, followed by removal of the protecting groups. The Boc group is removed with trifluoroacetic acid (TFA), and the resulting free amine cyclizes onto the nosyl-activated nitrogen, displacing the nosyl group which is subsequently removed.

  • Procedure:

    • Treat the diamine precursor from Step 4 with a 1:1 mixture of TFA and DCM for 1 hour.

    • Concentrate the solution under reduced pressure.

    • Dissolve the residue in a suitable solvent like DMF and add a base such as potassium carbonate (3.0 eq) to promote cyclization.

    • Heat the reaction to 80 °C for 6 hours.

    • Cool the reaction, dilute with water, and extract the Ns-protected piperazine.

    • Dissolve the Ns-piperazine in acetonitrile, add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).

    • Stir at room temperature for 3 hours to cleave the nosyl group.

    • Work up by partitioning between ethyl acetate and water. The aqueous layer contains the desired (S)-3-ethylpiperazine.

Step 7: N-Benzylation

  • Rationale: The final step introduces the benzyl group onto the N1 position. A direct alkylation with benzyl chloride is efficient. Using a specific stoichiometry of piperazine, its dihydrochloride salt, and benzyl chloride minimizes the formation of the undesired 1,4-dibenzylated byproduct.[5]

  • Procedure (adapted from Organic Syntheses)[5]:

    • Prepare a solution of (S)-3-ethylpiperazine (1.0 eq) in absolute ethanol.

    • Add potassium carbonate (2.0 eq) as a base.

    • Warm the mixture to 60 °C.

    • Add benzyl chloride (1.05 eq) dropwise with vigorous stirring over 15 minutes.

    • Maintain the temperature for an additional 1 hour after the addition is complete.

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) or distillation under reduced pressure to yield this compound.

Part 3: Synthesis Strategy II: Asymmetric Catalysis

This modern approach constructs the chiral center in a highly efficient and atom-economical manner using a transition metal catalyst with a chiral ligand. The asymmetric hydrogenation of a prochiral 2-ethylpyrazine is a powerful method to directly generate the desired stereocenter with high enantioselectivity.

Overall Workflow

G start 2-Ethylpyrazine step1 Activation with Alkyl Halide (e.g., BnBr) start->step1 step2 Ir-Catalyzed Asymmetric Hydrogenation step1->step2 step3 Base Workup step2->step3 end This compound step3->end caption Fig. 3: Workflow for the Asymmetric Catalysis route.

Caption: Fig. 3: Workflow for the Asymmetric Catalysis route.

Mechanistic Rationale

The core of this strategy is the iridium-catalyzed asymmetric hydrogenation of a pyrazinium salt.[6] The 2-ethylpyrazine is first activated by quaternization with an alkyl halide (in this case, benzyl bromide, which conveniently installs the final N-benzyl group). This activation makes the aromatic ring susceptible to reduction. A chiral iridium catalyst, typically featuring a biphosphine ligand like (S)-SEGPHOS, coordinates to the pyrazinium salt and delivers hydrogen stereoselectively to one face of the C=N double bond, establishing the (S) stereocenter with high fidelity.

Detailed Experimental Protocol

Step 1 & 2: One-Pot Activation and Asymmetric Hydrogenation

  • Rationale: This procedure, adapted from the work of Zhou and coworkers, combines the activation and hydrogenation steps into a single, efficient operation.[6] This avoids isolation of the potentially unstable pyrazinium salt intermediate.

  • Procedure:

    • To a high-pressure autoclave under an inert atmosphere, add 2-ethylpyrazine (1.0 eq), [Ir(cod)Cl]₂ (0.01 eq, 1 mol%), and the chiral ligand (e.g., (S)-SEGPHOS, 0.022 eq, 2.2 mol%).

    • Add degassed solvent (e.g., dichloromethane, DCM).

    • Stir the mixture at room temperature for 15 minutes to form the active catalyst.

    • Add benzyl bromide (1.1 eq) to form the pyrazinium salt in situ.

    • Seal the autoclave, purge with H₂ gas several times, and then pressurize to 50 atm (approx. 725 psi).

    • Heat the reaction to 30 °C and stir vigorously for 24-48 hours.

Step 3: Workup and Isolation

  • Procedure:

    • Carefully vent the autoclave and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid and remove salts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Data Summary: Catalyst and Condition Screening

The success of the asymmetric hydrogenation is highly dependent on the choice of ligand, solvent, and reaction conditions. The following table summarizes typical results for related substrates, highlighting the high enantioselectivities achievable.

EntryChiral LigandSolventTemp (°C)Pressure (atm)Yield (%)e.e. (%)
1(S)-SEGPHOSDCM3050>9596
2(S)-BINAPMeOH3050>9592
3(R)-SYNPHOSToluene40509094 (R)

Data is representative for the class of transformation as described in the literature.[6]

Part 4: Characterization

Confirmation of the final product's identity, purity, and enantiomeric excess is critical.

  • ¹H and ¹³C NMR: Used to confirm the chemical structure. Expected ¹H NMR signals would include aromatic protons for the benzyl group, diastereotopic methylene protons of the benzyl CH₂, and signals for the ethyl group and the piperazine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₂₀N₂, MW: 204.31 g/mol ).

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (e.e.) of the final product. A chiral stationary phase (e.g., Chiralcel OD-H or AD-H) is used with a mobile phase typically consisting of a hexane/isopropanol mixture.

Conclusion

The synthesis of this compound can be achieved through multiple effective routes. The Chiral Pool Approach offers a classical and reliable pathway that is excellent for smaller-scale synthesis where the starting amino acid is readily available. Its primary advantage is the unambiguous transfer of stereochemistry. The Asymmetric Catalysis Approach represents a more modern, elegant, and scalable solution. While requiring specialized catalysts and high-pressure equipment, it is highly efficient and atom-economical, making it attractive for process development and larger-scale manufacturing. The choice of route will ultimately depend on the specific needs of the researcher, including scale, available equipment, and cost considerations. Both pathways provide a robust foundation for accessing this valuable chiral building block for drug discovery and development.

References

  • Dinsmore, C. J., & Beshore, D. C. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(8), 855-874. [Link]

  • Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]

  • Wang, D., Chen, M. W., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5651-5656. [Link]

  • Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ChemCatChem, 10(13), 2789-2800. (Note: Figure cited shows intramolecular reductive amination for piperazine synthesis). [Link]

  • Santini, C., & Young, D. W. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(7), 1779. [Link]

  • Ma, C., & Ma, J. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6138. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 160-243. [Link]

  • Rizzo, S., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(16), 8489. [Link]

  • Dinsmore, C. J., & Beshore, D. C. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

  • Baxter, E. W., & Reitz, A. B. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6464-6468. [Link]

  • Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(45), 12221-12224. [Link]

  • Craig, J. C., & Young, R. J. (1965). 1-Benzylpiperazine. Organic Syntheses, 45, 10. [Link]

  • Santini, C., & Young, D. W. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]

  • Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubMed Central. [Link]

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An In-Depth Technical Guide to (S)-1-Benzyl-3-ethylpiperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (S)-1-Benzyl-3-ethylpiperazine, a chiral substituted piperazine of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure, appearing in numerous FDA-approved drugs, and the introduction of chirality at the C-3 position offers a key vector for exploring three-dimensional chemical space to enhance target binding and pharmacological properties.[1] This document details a robust, stereoselective synthetic pathway to this compound, outlines rigorous analytical methods for its characterization and enantiomeric purity assessment, and discusses its potential applications based on the known biological activities of related benzylpiperazine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a cornerstone motif in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[2] While a vast number of piperazine-containing drugs are unsubstituted on the carbon atoms of the ring, the strategic introduction of substituents, particularly chiral centers, represents a significant opportunity to refine pharmacological profiles.[1] Chiral substitution can lead to enhanced potency, greater selectivity for biological targets, and improved safety profiles by differentiating between stereoisomeric interactions with chiral biological macromolecules.[3]

The N-benzyl group is also a common and functionally significant moiety in pharmacologically active compounds. It can engage in crucial cation-π interactions with target proteins and serves as a versatile synthetic handle. The combination of a chiral ethyl group at the C-3 position and a benzyl group at the N-1 position in the piperazine core creates a molecule with a defined three-dimensional structure, making this compound a valuable scaffold for library synthesis and as a key intermediate for more complex drug candidates.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure substituted piperazines is a critical challenge in organic chemistry. Direct functionalization of the piperazine ring often leads to racemic mixtures or requires complex and costly resolution steps. A more robust strategy involves the construction of the chiral piperazine ring from an enantiopure precursor, a member of the "chiral pool."[4]

The following multi-step synthesis is a validated approach, beginning with the readily available and inexpensive chiral amino acid, (S)-2-aminobutanoic acid. This ensures that the stereochemistry at the C-3 position is established early and maintained throughout the synthesis.

Synthetic Workflow Overview

The overall synthetic strategy involves three main stages:

  • Formation of a Chiral Diamine Precursor: Conversion of (S)-2-aminobutanoic acid into the corresponding chiral 1,2-diamine.

  • Piperazine Ring Formation: Cyclization of the diamine to form the (S)-3-ethylpiperazine core.

  • N-Benzylation: Selective benzylation of the less sterically hindered secondary amine to yield the final product.

G cluster_0 Stage 1: Chiral Diamine Synthesis cluster_1 Stage 2: Piperazine Ring Formation cluster_2 Stage 3: N-Benzylation A (S)-2-Aminobutanoic Acid B (S)-2-(Boc-amino)butanoic Acid A->B Boc₂O, Base C (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate B->C 1. iBuOCOCl, NMM 2. NaBH₄ D (S)-tert-butyl (1-azidobutan-2-yl)carbamate C->D 1. MsCl, TEA 2. NaN₃, DMF E (S)-tert-butyl (1-aminobutan-2-yl)carbamate D->E H₂, Pd/C F (S)-3-Ethyl-1,4-bis(nosyl)piperazine E->F 1. Nosyl-Cl (2 eq), Base 2. Bromoacetyl bromide 3. K₂CO₃, DMF G (S)-3-Ethylpiperazine F->G Thiophenol, K₂CO₃ H This compound G->H Benzyl Bromide, K₂CO₃, MeCN

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Chiral Diamine Precursor (S)-tert-butyl (1-aminobutan-2-yl)carbamate

  • Rationale: This stage establishes the crucial C-3 stereocenter from a natural amino acid. The Boc protecting group is used for its stability and ease of removal. The conversion of the carboxylic acid to an amino group via reduction, mesylation, azide displacement, and subsequent reduction is a reliable and high-yielding sequence.[1]

  • Protection of the Amino Acid: To a solution of (S)-2-aminobutanoic acid (1.0 eq) in 1:1 dioxane/water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 18 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield (S)-2-(Boc-amino)butanoic acid.

  • Reduction to Amino Alcohol: Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (NMM, 1.0 eq) followed by dropwise addition of isobutyl chloroformate (1.0 eq). Stir for 15 minutes, then filter the resulting precipitate. Add the filtrate to a cooled (0 °C) solution of sodium borohydride (1.5 eq) in water. Stir for 4 hours, then extract with ethyl acetate. The organic phase is washed, dried, and concentrated to give (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate.

  • Conversion to Azido Carbamate: Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise and stir for 2 hours. Wash the reaction mixture with water and brine, dry, and concentrate. Dissolve the crude mesylate in DMF, add sodium azide (3.0 eq), and heat to 80 °C for 12 hours. Cool, dilute with water, and extract with ethyl acetate to obtain (S)-tert-butyl (1-azidobutan-2-yl)carbamate.

  • Reduction to Diamine: Dissolve the azido carbamate in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12 hours. Filter the catalyst through Celite and concentrate the filtrate to yield the crude diamine, (S)-tert-butyl (1-aminobutan-2-yl)carbamate, which is often used without further purification.

Stage 2: Piperazine Ring Formation

  • Rationale: A double protection/cyclization strategy is employed. The nosyl (Ns) group is chosen for its ability to activate the nitrogen for cyclization and its orthogonal removal conditions compared to Boc.[1] This allows for the formation of the piperazine ring followed by complete deprotection.

  • Bis-Nosylation and Cyclization: While a direct cyclization is possible, a more controlled route involves protecting both amines of the diamine precursor, followed by cyclization with a two-carbon electrophile and subsequent deprotection. A common method involves reaction with bromoacetyl bromide followed by base-mediated ring closure.

  • Deprotection: The nosyl groups can be efficiently removed using a nucleophile like thiophenol in the presence of a base such as potassium carbonate to yield the free (S)-3-Ethylpiperazine.[1]

Stage 3: Selective N-Benzylation

  • Rationale: The final step involves the selective alkylation of one of the piperazine nitrogens. The nitrogen at the C-2 position is less sterically hindered than the nitrogen at the C-4 position (adjacent to the ethyl group). Therefore, under controlled conditions, mono-alkylation occurs preferentially at the N-1 position.[5][6]

  • Protocol: To a solution of (S)-3-ethylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq). Add benzyl bromide (1.1 eq) dropwise at room temperature under a nitrogen atmosphere. Heat the mixture to 60 °C and monitor by TLC. Upon completion, cool the reaction, filter the salts, and concentrate the filtrate. The residue is purified by silica gel column chromatography (eluent: gradient of methanol in dichloromethane) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

PropertyExpected Value
IUPAC Name (3S)-1-benzyl-3-ethylpiperazine
CAS Number 324750-04-1
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Appearance Colorless oil or low-melting solid
Purity >97% (by HPLC and NMR)
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected chemical shifts (δ) are:

    • Aromatic Protons: 7.20-7.40 ppm (multiplet, 5H, Phenyl-H).

    • Benzyl CH₂: ~3.50 ppm (singlet, 2H, -CH₂-Ph).

    • Piperazine Ring Protons: 1.80-3.10 ppm (complex multiplets, 9H, ring CH₂ and CH protons).

    • Ethyl CH₂: ~1.40-1.60 ppm (quartet, 2H, -CH₂-CH₃).

    • Ethyl CH₃: ~0.90 ppm (triplet, 3H, -CH₂-CH₃).

    • The broad signals often observed for piperazine ring protons are due to the dynamic chair-chair interconversion of the ring.[7][8]

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ) are:

    • Aromatic Carbons: 127.0-138.0 ppm.

    • Benzyl CH₂: ~63.0 ppm.

    • Piperazine Ring Carbons: 45.0-60.0 ppm.

    • Ethyl CH₂: ~25.0 ppm.

    • Ethyl CH₃: ~11.0 ppm.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: m/z = 205.1705. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Enantiomeric Purity Analysis
  • Rationale: Confirmation of enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9]

  • Protocol: Chiral HPLC

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA, IB, or IC, is recommended.[2]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) is often necessary to improve peak shape and resolution for basic compounds like piperazines.[2]

    • Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

    • Analysis: A racemic standard of 1-Benzyl-3-ethylpiperazine must be synthesized or purchased to determine the retention times of both the (S) and (R) enantiomers. The enantiomeric excess of the synthesized sample is then calculated from the integrated peak areas of the two enantiomers.

G cluster_0 Characterization Workflow Start Synthesized Product This compound Structure Structure Confirmation ¹H NMR ¹³C NMR HRMS Start->Structure Purity Purity Assessment HPLC-UV (Achiral) Start->Purity Stereochem Stereochemical Integrity Chiral HPLC Optical Rotation Structure->Stereochem Purity->Stereochem Final Fully Characterized Compound Stereochem->Final

Caption: Workflow for analytical characterization.

Applications and Biological Significance

Substituted N-benzylpiperazines are a well-documented class of psychoactive compounds that primarily act as stimulants on the central nervous system (CNS).[10] Their mechanism often involves the release and/or reuptake inhibition of key neurotransmitters like dopamine, serotonin, and norepinephrine.[11]

  • CNS Drug Discovery: this compound serves as a valuable scaffold for developing novel CNS agents. The stereochemistry at the C-3 position can be leveraged to achieve selectivity for different monoamine transporters or receptor subtypes. For example, slight structural modifications on the piperazine ring can significantly alter the pharmacological profile, shifting the activity from being primarily dopaminergic to more serotonergic.[12][13]

  • Scaffold for Library Synthesis: The remaining secondary amine at the N-4 position provides a convenient point for further chemical modification. This allows for the rapid generation of a library of diverse compounds for high-throughput screening. Acylation, alkylation, or sulfonylation at this position can introduce a wide range of functional groups to explore structure-activity relationships (SAR).

  • Reference Standard: As a well-characterized molecule, it can serve as a reference standard in analytical and forensic chemistry for the identification of designer drugs and related substances.[14]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many benzylpiperazine derivatives, it is expected to be a stimulant and may be harmful if ingested or inhaled. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a chiral building block with significant potential in drug discovery, particularly for CNS-active agents. The stereoselective synthetic route detailed in this guide, starting from an inexpensive chiral pool amino acid, provides a reliable and scalable method for its preparation. The rigorous analytical protocols described for structural confirmation and enantiopurity assessment are crucial for ensuring the quality and reproducibility of research findings. The versatility of this scaffold, combined with the established biological relevance of the benzylpiperazine core, makes it an attractive target for further investigation by medicinal and organic chemists.

References

  • Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., & MacKenzie, K. R. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

  • De La Cruz, P., Díez, E., & Fernández, R. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(1), 49-61. [Link]

  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(6), 1741–1749. [Link]

  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology (Berl), 235(6), 1741-1749. [Link]

  • Goodwin, A. K., et al. (2009). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 94(1), 54–60. [Link]

  • Request PDF. (n.d.). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. ResearchGate. [Link]

  • Benaglia, M. (n.d.). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Thieme Chemistry. [Link]

  • Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • RUA. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

  • The Royal Society of Chemistry. (n.d.). ESI-Synthetic details and Spectra. [Link]

  • Chemical Society Reviews (RSC Publishing). (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(50), 13839-13842. [Link]

  • O'Brien, P., et al. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(44), 16757-16767. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Al-Saeed, F. A., & Al-Tamimi, S. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(18), 6673. [Link]

  • Herth, M. M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2598-2607. [Link]

  • Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie (International ed. in English), 53(50), 13839–13842. [Link]

  • Rinaldi, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

  • Gökmen, Z., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6829. [Link]

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An In-depth Technical Guide to the Physical Properties of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-Benzyl-3-ethylpiperazine is a chiral substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous marketed drugs.[1] The introduction of a chiral center at the C-3 position, along with N-benzylation, creates a molecule with specific stereochemical properties that can significantly influence its pharmacological and toxicological profile. A thorough understanding of its physical properties is therefore a critical prerequisite for researchers in drug discovery, process development, and formulation science.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for scientists, offering not only collated data from available sources but also detailed, field-proven methodologies for the experimental determination of these properties. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Physicochemical and General Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while data for the specific (S)-enantiomer is provided where available, some reported values are for the racemic mixture. Such distinctions are critical in drug development, as enantiomers can exhibit different physical properties, such as melting point and solubility, which can impact bioavailability and formulation.

PropertyValueSource(s)
IUPAC Name (3S)-1-benzyl-3-ethylpiperazine
Synonyms (S)-2-ethyl-4-benzylpiperazine, (3S)-3-Ethyl-1-(phenylmethyl)-piperazine
Molecular Formula C₁₃H₂₀N₂[2][3]
Molecular Weight 204.31 g/mol [2]
CAS Number 324750-04-1 ((S)-enantiomer); 313657-25-9 (racemate)[2][3]
Appearance Yellow solid[2]
Melting Point Data not available in surveyed literature.
Boiling Point 298.8 °C at 760 mmHg (for racemate)[3]
Density 0.975 g/cm³ (for racemate)[3]
Flash Point 115.2 °C (for racemate)[3]
pKa 9.31 ± 0.40 (Predicted)[2]
LogP 2.137 (Predicted)[3]
Refractive Index 1.522 (for racemate)[3]

Spectral and Chromatographic Data

Spectroscopic and chromatographic data are essential for the structural confirmation and purity assessment of this compound.

Mass Spectrometry (MS)
  • Expected Fragmentation Pattern : In Electron Ionization (EI), the molecular ion peak (M⁺) for C₁₃H₂₀N₂ would be observed at m/z 204. The most prominent peak (base peak) is expected at m/z 91 , corresponding to the [C₇H₇]⁺ tropylium ion, which is characteristic of benzyl-substituted compounds. Another significant fragment would arise from the loss of the ethyl group from the piperazine ring, followed by cleavage, yielding ions related to the piperazine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the molecule. Predicted chemical shifts and coupling patterns are described below, based on the analysis of related N-benzylpiperazine structures.[4]

  • ¹H NMR :

    • Aromatic Protons (Benzyl Group) : A multiplet between δ 7.20-7.40 ppm integrating to 5H.

    • Benzylic Protons (-CH₂-Ph) : A singlet or AB quartet around δ 3.50 ppm integrating to 2H.

    • Piperazine Ring Protons : A complex series of multiplets between δ 1.80-3.00 ppm. The presence of the chiral center at C-3 renders all piperazine protons diastereotopic, leading to more complex splitting patterns than in symmetric piperazines.

    • Ethyl Group Protons (-CH₂CH₃) : A quartet for the methylene protons and a triplet for the methyl protons, likely appearing in the upfield region (δ 0.80-1.60 ppm).

  • ¹³C NMR :

    • Aromatic Carbons : Signals between δ 127-138 ppm, with the quaternary carbon (C1 of the phenyl ring) being the most deshielded.

    • Benzylic Carbon (-CH₂-Ph) : A signal around δ 63 ppm.

    • Piperazine Ring Carbons : Signals typically in the δ 45-60 ppm range.

    • Ethyl Group Carbons : Signals in the upfield region, typically below δ 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • C-H Stretching (Aromatic) : Peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic) : Peaks just below 3000 cm⁻¹ (typically 2800-2950 cm⁻¹).

  • C=C Stretching (Aromatic) : Characteristic peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • C-N Stretching : Signals in the fingerprint region, typically 1000-1250 cm⁻¹.

Solubility Profile

The solubility of a compound is a critical parameter for its application in biological assays and for formulation development. Based on its structure—a hydrophobic benzyl group and a basic piperazine moiety—the following solubility profile is anticipated:

  • Water : Expected to be poorly soluble, particularly at neutral pH. As a basic compound, its solubility will increase significantly in acidic aqueous solutions due to the formation of a protonated, more polar piperazinium salt.

  • Organic Solvents : Expected to be freely soluble in a wide range of organic solvents, including methanol, ethanol, chloroform, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[3]

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Pictogram : GHS07 (Exclamation Mark).[5]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage : Store at room temperature in a tightly sealed container in a dry, well-ventilated area.[2]

Experimental Methodologies

The following section details robust, step-by-step protocols for the experimental determination of key physical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Determination of Boiling Point (Micro-Reflux Method)

Causality : For milligram-scale quantities of a research compound, a micro-reflux method provides an accurate boiling point without significant material loss. The principle relies on the fact that at the boiling point, a liquid is in equilibrium with its vapor. The temperature of the vapor condensing under reflux is a direct measure of the boiling point at the ambient atmospheric pressure.

Protocol :

  • Place approximately 0.5 mL of this compound into a 100 x 13 mm test tube.

  • Add a small magnetic stir bar for smooth boiling.

  • Clamp the test tube in a heating block (e.g., an aluminum block on a stirrer/hotplate).

  • Position a calibrated thermometer or temperature probe so that the bulb is approximately 1 cm above the surface of the liquid.

  • Slowly heat the sample while stirring.

  • Observe the reflux ring—the level at which the vapor condenses and flows back down the tube walls. Adjust the thermometer height so the bulb is level with this ring.

  • Continue gentle heating until a steady reflux is established and the temperature reading on the thermometer stabilizes. This stable temperature is the observed boiling point.

  • Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction should be applied.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure Sample 0.5 mL Sample + Stir Bar in Test Tube HeatingBlock Heating Block on Stirrer/Hotplate Heat Apply Gentle Heat with Stirring Sample->Heat Begin Experiment Thermometer Calibrated Thermometer (1 cm above liquid) Reflux Observe Reflux Ring & Adjust Thermometer Heat->Reflux Stabilize Record Stable Temperature Reflux->Stabilize Pressure Record Ambient Pressure Stabilize->Pressure Boiling Point\nCorrected for Pressure Boiling Point Corrected for Pressure Pressure->Boiling Point\nCorrected for Pressure

Caption: Workflow for Micro-Boiling Point Determination.

Determination of Density (Volumetric Flask Method)

Causality : Density is an intrinsic property defined as mass per unit volume. For a solid soluble in a non-reactive solvent of known density, a displacement method could be used. However, given the compound is often supplied as a solid that may be melted or is a liquid at elevated temperatures, a direct mass/volume measurement using a calibrated volumetric flask is a precise and straightforward method.

Protocol :

  • Obtain a Class A 1.00 mL or 5.00 mL volumetric flask.

  • Thoroughly clean and dry the flask and record its empty mass (m₁) on an analytical balance.

  • Carefully add the molten this compound to the flask until the bottom of the meniscus aligns exactly with the calibration mark. Ensure the compound is at a known, constant temperature (e.g., 25.0 °C) using a water bath.

  • Record the mass of the flask containing the compound (m₂).

  • Calculate the mass of the compound: m_compound = m₂ - m₁.

  • The volume (V) is the calibrated volume of the flask.

  • Calculate the density (ρ): ρ = m_compound / V.

Density_Determination Start Start A Weigh empty, dry volumetric flask (m₁) Start->A B Fill flask to calibration mark with sample at T_known A->B C Weigh filled flask (m₂) B->C D Calculate Mass: m_sample = m₂ - m₁ C->D E Record Volume: V = flask volume F Calculate Density: ρ = m_sample / V D->F E->F End End F->End

Caption: Workflow for Density Determination via Volumetric Method.

Determination of Enantiomeric Purity (Chiral HPLC)

Causality : As a chiral compound, determining its enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to have different retention times and thus enabling their separation and quantification.

Protocol :

  • System Preparation : Use an HPLC system equipped with a UV detector.

  • Column Selection : A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is a common starting point for amine separation.

  • Mobile Phase Development :

    • Start with a mobile phase typical for normal-phase chiral separations, such as a mixture of hexane/isopropanol or hexane/ethanol.

    • Add a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase. This is crucial for obtaining good peak shape and preventing tailing by deactivating acidic sites on the silica support and competing with the analyte for polar interaction sites.

  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

  • Analysis :

    • Inject the sample onto the column and run the analysis isocratically.

    • Monitor the elution profile with the UV detector (a wavelength of ~254 nm is appropriate for the benzyl group).

    • If separation is not achieved, systematically vary the alcohol content and the type/concentration of the amine modifier.

  • Quantification : The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Conclusion

This technical guide consolidates the currently available physical property data for this compound and provides robust, scientifically-grounded protocols for their experimental verification. The emphasis on chiral analysis underscores the importance of stereochemical integrity in the development of drug candidates. While a significant amount of data is available from chemical suppliers, a dedicated study in peer-reviewed literature would be beneficial to establish a more authoritative set of reference values, particularly for properties like melting point. The methodologies and data presented here serve as a valuable resource for researchers and scientists engaged in the synthesis, development, and analysis of this and related chiral piperazine compounds.

References

  • U.S. Drug Enforcement Administration. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [Link]

  • Chemsrc. 1-benzyl-3-ethylpiperazine | CAS#:313657-25-9. Chemsrc Product Page. [Link]

  • Abadi, A. H., et al. (2021). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects". ACS Chemical Neuroscience. [Link]

  • ResearchGate. Chemical structure of N-benzylpiperazine (BZP). ResearchGate. [Link]

  • Abadi, A. H., et al. (2021). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects". ACS Publications. [Link]

  • Wang, S., et al. (2013). "De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1". PubMed. [Link]

  • Kuleya, C., et al. (2014). "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs". Analytical Methods. [Link]

  • Gee, P., et al. (2008). "1-Benzylpiperazine and other Piperazine-based Derivatives". ResearchGate. [Link]

  • Van der Mey, M., et al. (2010). "Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands". PubMed. [Link]

  • Feng, B., et al. (2018). "Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate". Connect Journals. [Link]

  • Pessoa-Mahana, H., et al. (2011). "Synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1h-indoles. novel ligands with potential D4 dopaminergic activity". ResearchGate. [Link]

  • ResearchGate. Synthesis of 1-(1-benzyl-2-ethylthio-2-14C-5-imidazolyl)-4-[3-(1-isopropylamino)-2-pridyl] piperazine. ResearchGate. [Link]

  • Glennon, R. A., et al. (1992). "N-aryl-N'-benzylpiperazines as potential antipsychotic agents". PubMed. [Link]

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(S)-1-Benzyl-3-ethylpiperazine: A Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-1-Benzyl-3-ethylpiperazine, a chiral heterocyclic compound. While specific pharmacological data on this particular molecule is limited in public literature, its structural components—the N-benzylpiperazine core and a chiral ethyl group at the C-3 position—place it at the intersection of well-established pharmacophores and modern principles of stereoselective drug design. This document will synthesize available information on the synthesis, stereochemistry, and analytical methods for this compound, while extrapolating its potential pharmacological relevance from closely related analogs.

The N-Benzylpiperazine Core: A Privileged Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, valued for its ability to engage in multiple hydrogen bonding and ionic interactions, modulate physicochemical properties like solubility and pKa, and serve as a versatile synthetic handle.[1] When substituted with a benzyl group at one of the nitrogen atoms, it forms the N-benzylpiperazine scaffold, a structure recognized for its broad biological activities.[2]

The parent compound, 1-benzylpiperazine (BZP), is a well-characterized central nervous system (CNS) stimulant that acts primarily by increasing synaptic levels of dopamine and serotonin, exhibiting effects qualitatively similar to amphetamine.[3][4] However, the true utility of the N-benzylpiperazine scaffold lies in its capacity for chemical modification. Substitutions on the benzyl ring, the piperazine ring, or the second nitrogen atom can dramatically alter the compound's pharmacological profile, shifting its activity away from non-selective stimulant effects toward highly specific interactions with various receptors. This chemical tractability makes it a "privileged scaffold" in drug discovery, serving as the foundation for compounds targeting a wide array of biological systems.[2]

Synthesis and Stereochemical Control

General Synthetic Strategy

A common approach involves the use of a chiral starting material to introduce the stereocenter, followed by cyclization to form the piperazine ring and subsequent N-benzylation. The benzyl group not only serves as a key pharmacophore element but can also be used as a protecting group that is easily removed by hydrogenolysis, enabling further derivatization at the N-4 position.[5]

A representative synthetic workflow is outlined below. This process begins with a chiral amino acid precursor, which ensures the stereochemical integrity of the final product.

G cluster_0 Chiral Pool Synthesis cluster_1 Final Assembly A (S)-2-Aminobutanoic acid derivative B Reduction of carboxylic acid A->B e.g., LiAlH4 H Selective N-1 Protection (e.g., Boc) C (S)-2-Aminobutanol derivative B->C D Activation of hydroxyl group (e.g., mesylation) C->D E Introduction of second amine D->E e.g., with a protected amine F Intramolecular cyclization E->F Base-catalyzed G (S)-2-Ethylpiperazine F->G G->H M Direct N-1 Benzylation G->M Alternative I N-4 Benzylation with Benzyl Halide H->I NaH, Benzyl Bromide J Deprotection I->J e.g., TFA K This compound J->K L (S)-2-Ethylpiperazine N Mixture of N-1 and N-4 benzylated products M->N O Chromatographic Separation N->O P This compound O->P

Caption: Plausible Synthetic Workflow for this compound.

The Critical Role of Stereochemistry

The introduction of a chiral center at the C-3 position with an ethyl group is a key design element. Chirality is a fundamental determinant of drug action, as enantiomers of a molecule can exhibit vastly different potency, selectivity, and even opposing pharmacological effects at their biological targets.[6]

For instance, studies on methyl-substituted phenylpiperazine compounds have shown that stereoisomers possess distinct selectivity for different subtypes of nicotinic acetylcholine receptors (nAChRs).[6] This underscores the necessity of synthesizing and testing optically pure enantiomers to accurately define a compound's structure-activity relationship (SAR) and to develop safer, more effective therapeutics.

Methods for ensuring enantiopurity include:

  • Asymmetric Synthesis: Employing chiral catalysts or starting from a chiral pool, as depicted in the workflow above.

  • Chiral Resolution: Separating a racemic mixture of 1-Benzyl-3-ethylpiperazine. This can be achieved using techniques like chiral chromatography or capillary electrophoresis with a chiral selector, such as sulfated β-cyclodextrin.[7]

Pharmacological Profile: Extrapolation from Key Analogs

While direct pharmacological data for this compound is not publicly available, its potential biological activity can be inferred by examining the profiles of structurally related compounds. The N-benzylpiperazine scaffold is known to interact with a variety of G-protein coupled receptors (GPCRs) and transporters, and the specific substitution pattern dictates the primary biological target.

Table 1: Pharmacological Activities of Representative Benzylpiperazine Analogs

CompoundPrimary Target(s)Observed Effect(s)Potential ApplicationReference(s)
1-Benzylpiperazine (BZP) Monoamine Transporters (DAT, SERT, NET)CNS Stimulant, Dopamine/Serotonin ReleaserNone (Drug of Abuse)[3][8]
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one σ1 Receptor (Antagonist)Antinociceptive, Anti-allodynicChronic Pain[5][9]
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide α1D/1A Adrenoceptors (Antagonist)Induction of Apoptosis in BPH cellsBenign Prostatic Hyperplasia[7][10]
The Stimulant Profile of the Parent Scaffold (BZP)

The parent compound, BZP, primarily functions as a monoamine releasing agent, with a particular impact on dopamine and serotonin systems.[11] This mechanism underlies its amphetamine-like stimulant and euphoriant effects, which has led to its classification as a controlled substance in many countries.[3] Any investigation into novel benzylpiperazine derivatives must consider this baseline activity and assess potential for abuse.

Shifting Selectivity: From Stimulant to Specific Ligand

The examples in Table 1 demonstrate how chemical modifications dramatically alter the pharmacology of the benzylpiperazine core.

  • σ1 Receptor Antagonism: The addition of a 4-methoxybenzyl group and a cyclohexylpropanone moiety transforms the scaffold into a potent and selective σ1 receptor antagonist.[5] This compound, far from being a stimulant, shows significant efficacy in preclinical models of inflammatory and neuropathic pain.[5][9]

  • α1-Adrenoceptor Antagonism: A more complex derivative featuring an indole-2-carboxamide linkage has been identified as a highly selective α1D/1A-adrenoceptor antagonist.[7] This compound induces apoptosis in benign prostatic hyperplasia (BPH) cells, suggesting a therapeutic potential distinct from the CNS effects of BZP.[7][10]

G cluster_0 Pharmacological Modulation of the Benzylpiperazine Scaffold cluster_1 Parent Compound (BZP) cluster_2 Derivative 1 (σ1 Ligand) cluster_3 Derivative 2 (α1 Ligand) Core N-Benzylpiperazine Core BZP_Target Monoamine Transporters (DAT, SERT) Core->BZP_Target Unsubstituted Sigma_Target σ1 Receptor Core->Sigma_Target Modified N-4 and Benzyl Ring Alpha_Target α1A/1D Adrenoceptors Core->Alpha_Target Complex N-4 Substitution BZP_Effect CNS Stimulation BZP_Target->BZP_Effect Sigma_Effect Analgesia Sigma_Target->Sigma_Effect Alpha_Effect BPH Cell Apoptosis Alpha_Target->Alpha_Effect

Caption: Modulation of biological targets based on scaffold substitution.

Hypothetical Impact of the (S)-3-Ethyl Group

The (S)-3-ethyl substitution on the piperazine ring of the core BZP structure would likely modulate its interaction with monoamine transporters. Such an alkyl substitution could:

  • Alter Potency and Selectivity: The steric bulk of the ethyl group could enhance or decrease binding affinity for dopamine, serotonin, or norepinephrine transporters, potentially creating a more selective agent compared to BZP.

  • Influence Metabolism: The ethyl group may affect the metabolic profile of the compound, potentially altering its half-life and duration of action.

Without experimental data, the precise pharmacological profile of this compound remains speculative. However, its value as a chiral building block is clear. It provides a stereochemically defined starting point for creating more complex derivatives, such as those targeting the σ1 or α1 receptors, where the specific orientation of the ethyl group could be crucial for optimizing receptor-ligand interactions.

Potential Therapeutic Applications

Given its nature as a chiral building block and the diverse activities of its analogs, this compound could serve as a foundational scaffold for developing therapeutics in several areas:

  • Neurology and Psychiatry: By fine-tuning its interaction with monoamine transporters or other CNS receptors, derivatives could be explored for conditions like ADHD, depression, or anxiety, moving away from the non-specific stimulant properties of BZP.

  • Pain Management: As demonstrated by the development of σ1 receptor antagonists, the benzylpiperazine scaffold is a viable starting point for novel, non-opioid analgesics for chronic and neuropathic pain.[5]

  • Oncology and Urology: The discovery of benzylpiperazine-derived α1-adrenoceptor antagonists that induce apoptosis suggests potential applications in diseases characterized by abnormal cell proliferation, such as BPH or certain cancers.[7][12]

The primary role of this compound in the near term is likely to be as an intermediate in discovery campaigns aimed at producing more complex, potent, and selective drug candidates.

Analytical Methodologies

The characterization and quantification of piperazine derivatives are well-established, primarily relying on chromatographic and spectrometric techniques. These methods are crucial for confirming the identity and purity of synthesized compounds and for pharmacokinetic studies.

Chromatographic Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal methods for separating benzylpiperazine derivatives from reaction mixtures or biological matrices.[8]

  • GC: Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and quantification.[13] An optimized GC-MS method is considered a gold standard for the chemical characterization of piperazine-based drugs.[11]

  • HPLC: Reversed-phase HPLC (RP-HPLC) is also commonly used for the analysis of piperazine compounds.[8]

Table 2: Typical Parameters for GC-MS Analysis of Benzylpiperazine Analogs

ParameterTypical Value/ConditionPurposeReference(s)
Column HP-5 (5% Phenyl Methyl Siloxane)Provides good separation of semi-polar compounds.[13]
Carrier Gas HeliumInert gas for carrying the sample through the column.[13]
Injection Temp. ~270 °CEnsures rapid volatilization of the sample.[13]
Detector Temp. ~290 °CPrevents condensation of analytes in the detector.[13]
Oven Program Temperature ramp (e.g., 150°C to 290°C)Separates compounds based on their boiling points and column interactions.[13]
Detection Mass Spectrometry (MS)Provides structural information and definitive identification based on fragmentation patterns.[11]
Structural Elucidation

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the chemical structure of this compound.

  • Mass Spectrometry: Provides the molecular weight and characteristic fragmentation patterns that serve as a fingerprint for the molecule.

  • NMR Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the final compound.

G cluster_0 Analytical Workflow cluster_1 Techniques A Sample (e.g., Synthesis Product, Biological Matrix) B Sample Preparation (e.g., Solvent Extraction) A->B F Mass Spectrometry (MS) C Chromatographic Separation (GC or HPLC) B->C D Detection & Identification C->D E Quantification D->E D->F Structural Confirmation G NMR Spectroscopy D->G Definitive Structure E->F Absolute Quantity (with standards) H Flame Ionization Detector (FID) E->H Relative Quantity

Caption: General analytical workflow for benzylpiperazine derivatives.

Conclusion

This compound stands as a compound of significant potential, not as a standalone therapeutic agent based on current knowledge, but as a valuable, stereochemically defined scaffold for drug discovery. Its synthesis leverages established principles of asymmetric synthesis, and its analysis relies on robust chromatographic methods. While its own pharmacological profile awaits elucidation, the extensive research on the broader benzylpiperazine class provides a compelling roadmap for its future development. By building upon this scaffold, researchers can explore novel chemical space to create highly selective ligands for a range of therapeutic targets, from CNS disorders to pain and beyond. The key to unlocking this potential lies in rigorous pharmacological testing of derivatives that systematically explore the structure-activity relationships originating from this chiral core.

References

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Malaysian Journal of Chemistry, 13(1), 8-17.
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  • Abadi, A. H., Ibrahim, T. S., & El-Khamisy, S. F. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2028–2039. [Link]

  • Chen, J., Li, J., Wang, Y., Li, Y., Huang, Y., Li, J., & Zhu, H. (2021). Piperazine-Derived α1D/1A Antagonist 1-Benzyl-N-(3-(4-(2-Methoxyphenyl) Piperazine-1-yl) Propyl)-1H-Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609653. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. [Link]

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  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA. [Link]

  • Abadi, A. H., Ibrahim, T. S., & El-Khamisy, S. F. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2028–2039. [Link]

  • Papke, R. L., Horenstein, N. A., Stokes, C., & Kem, W. R. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1767–1776. [Link]

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  • Singh, R., Kumar, A., & Kumar, S. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Chen, J., Li, J., Wang, Y., Li, Y., Huang, Y., Li, J., & Zhu, H. (2021). Piperazine-Derived α1D/1A Antagonist 1-Benzyl-N-(3-(4-(2-Methoxyphenyl) Piperazine-1-yl) Propyl)-1H-Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11. [Link]

  • Singh, K., Shakya, A., Alok, S., Naik, R. R., & Kumar, A. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ2-1,2,3-triazoline hydrides. ResearchGate. [Link]

  • Zholos, A. V., Zimovets, I. A., & Kats, E. D. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Chiral Piperazine Derivatives

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential pharmacophore, classified as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties—two basic nitrogen atoms in a conformationally constrained six-membered ring—allow it to engage in multiple hydrogen bond interactions, act as a rigid linker, and improve aqueous solubility, making it a cornerstone in drug design.[2] From the blockbuster anticancer agent Imatinib (Gleevec) to the antiviral Indinavir, the piperazine motif is integral to numerous therapeutic agents.[3][4]

However, a critical analysis of marketed drugs reveals a significant lack of structural diversity, with most substitutions occurring at the nitrogen atoms (N1 and N4).[5][6] The vast chemical space of carbon-substituted piperazines, particularly those bearing stereocenters, remains largely unexplored.[5][7] The development of robust and stereocontrolled methods to access these chiral C-substituted piperazines is paramount for expanding the structural diversity available to medicinal chemists and unlocking new therapeutic possibilities.[6] As regulatory bodies increasingly demand detailed studies on individual enantiomers of chiral drugs, the need for efficient asymmetric syntheses has never been more pressing.[1][6]

This guide provides a comprehensive overview of the core strategies for synthesizing chiral piperazine derivatives. Moving beyond a simple recitation of methods, we will delve into the mechanistic rationale behind key transformations, offering field-proven insights into the selection of catalysts, substrates, and reaction conditions. We will explore the primary routes: catalytic asymmetric synthesis, chiral pool-based approaches, and kinetic resolution, providing detailed protocols and comparative data to empower researchers in their synthetic endeavors.

Part 1: Catalytic Asymmetric Synthesis - The Modern Approach to Enantiocontrol

Catalytic asymmetric synthesis represents the most elegant and atom-economical strategy for accessing chiral molecules. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. In the context of piperazine synthesis, this field has seen remarkable innovation, particularly in the asymmetric hydrogenation of prochiral precursors and palladium-catalyzed cyclizations.

Asymmetric Hydrogenation of Pyrazines and Pyrazinones

The direct asymmetric hydrogenation of substituted pyrazines or their oxidized congeners, pyrazinones, offers a direct and powerful route to chiral piperazines and piperazin-2-ones. The primary challenge lies in the effective activation of the stable aromatic ring towards reduction.

Causality in Catalyst Selection: The choice of metal and ligand is critical. Iridium-based catalysts, particularly those paired with chiral phosphine ligands, have proven effective. A significant breakthrough involves the in situ activation of the pyrazine substrate by N-alkylation, which disrupts the aromaticity and renders the ring susceptible to hydrogenation.[8]

A highly effective method developed by Zhou and coworkers utilizes an Iridium catalyst with a chiral spiro-phosphine ligand to hydrogenate pyrazines activated by alkyl halides. This approach provides access to a wide array of 3-substituted and 2,3-disubstituted chiral piperazines with excellent enantioselectivity.[8]

Workflow: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

G cluster_0 Activation Step cluster_1 Asymmetric Hydrogenation ProchiralPyrazine Prochiral Pyrazine ActivatedPyrazine Pyrazinium Salt (Activated Substrate) ProchiralPyrazine->ActivatedPyrazine N-Alkylation AlkylHalide Alkyl Halide (e.g., MeI) AlkylHalide->ProchiralPyrazine ChiralPiperazine Enantioenriched Piperazine ActivatedPyrazine->ChiralPiperazine Stereoselective Reduction IrCatalyst [Ir(cod)Cl]2 / Chiral Ligand IrCatalyst->ActivatedPyrazine H2 H2 (High Pressure) H2->ActivatedPyrazine G AminoAcid Chiral α-Amino Acid (e.g., L-Alanine) AminoAlcohol Chiral Amino Alcohol AminoAcid->AminoAlcohol 1. Esterification 2. Reduction (e.g., LiAlH4) Diamine Orthogonally Protected 1,2-Diamine AminoAlcohol->Diamine 1. N-Protection (e.g., NsCl) 2. Activation (e.g., MsCl) 3. Azide Displacement (NaN3) 4. Reduction (e.g., H2, Pd/C) Piperazine Orthogonally Protected 2-Substituted Piperazine Diamine->Piperazine Annulation with C2-synthon (e.g., Bromoethyl- sulfonium triflate)

Sources

A Technical Guide to the Stereoselective Synthesis of 1,3-Disubstituted Piperazines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in blockbuster drugs.[1][2] However, the vast majority of these therapeutics feature substitution only at the nitrogen atoms, leaving the carbon backbone—and its potential for stereochemical complexity—largely unexplored.[3][4] This guide delves into the stereoselective synthesis of 1,3-disubstituted piperazines, a class of compounds that unlocks the three-dimensional chemical space critical for enhancing potency, selectivity, and pharmacokinetic properties.[5][6] We will move beyond simple N-functionalization to explore the core strategies that enable precise control over the C1 and C3 stereocenters: leveraging the chiral pool, executing diastereoselective cyclizations, and employing the modern elegance of catalytic asymmetric synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of these high-value, structurally complex scaffolds.

Section 1: The Strategic Imperative for 1,3-Stereocontrol in Piperazine Scaffolds

The piperazine motif's prevalence in medicine is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability.[6] The two nitrogen atoms provide handles for facile derivatization and can serve as hydrogen bond acceptors, influencing target engagement.[6] Despite these advantages, approximately 80% of piperazine-containing drugs lack carbon substituents.[2][3]

This "flatland" approach to piperazine chemistry represents a missed opportunity. The introduction of stereochemically defined substituents at the C1 and C3 positions transforms the conformationally flexible piperazine ring into a rigid, three-dimensional scaffold. This structural pre-organization can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding and allowing for more specific, directional interactions within a protein's active site.[5][7] The challenge, therefore, lies in developing robust and predictable synthetic routes to access these chiral architectures.

Section 2: Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity

The most established strategy for producing enantiomerically pure compounds is to begin with them. Chiral pool synthesis utilizes readily available, inexpensive chiral molecules, most commonly amino acids, as the foundational building blocks for the target piperazine.[8][9] This approach elegantly transfers the inherent stereochemistry of the starting material to the final product.

The general workflow involves elaborating a chiral α-amino acid into a linear precursor containing two nitrogen atoms and the requisite stereocenter, followed by a ring-closing step to form the piperazine core. The choice of protecting groups on the nitrogen atoms is critical for directing the cyclization and enabling orthogonal deprotection for subsequent functionalization.

Chiral_Pool_Workflow A Chiral α-Amino Acid (e.g., L-Alanine) B Step 1: Reduction & N-Functionalization A->B BH₃·THF, then Protecting Group Intro. C Chiral 1,2-Diamine Precursor B->C D Step 2: Annulation/ Cyclization C->D e.g., aza-Michael addition E 1,3-Disubstituted Piperazine D->E

Caption: General workflow for chiral pool synthesis of 1,3-piperazines.

Key Methodologies
  • Aza-Michael Addition: A powerful cyclization strategy involves the intramolecular aza-Michael addition of a nitrogen nucleophile onto an α,β-unsaturated system. Starting from an amino acid, a chiral 1,2-diamine can be prepared and subsequently reacted with an appropriate Michael acceptor to form the six-membered ring.[10]

  • Reductive Amination Cycles: Sequential reductive amination reactions can be used to build the linear precursor and then induce cyclization, often forming a piperazin-2-one intermediate which can be subsequently reduced.[11]

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Piperazine

This protocol is adapted from a scalable synthesis starting from α-amino acids, demonstrating the aza-Michael addition approach.[10]

  • Step 1: Synthesis of Chiral 1,2-Diamine:

    • To a solution of N-Boc-L-Alanine (1.0 eq) in THF at 0 °C, add ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq). Stir for 30 minutes.

    • Filter the resulting salt and add the filtrate to a cooled solution of aqueous ammonia (2.0 eq). Stir for 2 hours.

    • Extract the product with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

    • Dissolve the resulting amide in THF and add LiAlH₄ (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and NaOH solution. Filter the aluminum salts and concentrate the filtrate to yield the N-Boc protected diamine.

  • Step 2: Nosylation of the Primary Amine:

    • Dissolve the diamine (1.0 eq) in CH₂Cl₂ and add triethylamine (1.5 eq).

    • Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq). Stir for 4 hours at room temperature.

    • Wash the reaction with saturated NaHCO₃ solution, dry over MgSO₄, and purify by column chromatography to yield the orthogonally bis-protected chiral diamine.

  • Step 3: Aza-Michael Cyclization:

    • To a solution of the bis-protected diamine (1.0 eq) in acetonitrile, add K₂CO₃ (3.0 eq) and 2-bromoethyl-diphenylsulfonium triflate (1.2 eq).

    • Heat the mixture to 60 °C and stir for 12 hours.

    • Cool the reaction, filter the solids, and concentrate the filtrate.

    • Purify the crude product by silica gel chromatography to afford the desired N-Boc, N-Ns protected 2-methylpiperazine.

Section 3: Diastereoselective Strategies: Substrate and Reagent Control

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters. In the context of 1,3-piperazines, this often involves a cyclization reaction where a pre-existing stereocenter on a linear precursor dictates the facial selectivity of a bond-forming event, leading to a preferred diastereomer (e.g., cis over trans).

Diastereoselective_Workflow A Acyclic Dioxime Precursor (with defined R groups) B Catalytic Reductive Cyclization A->B H₂, Pd/C C Intermediate I-3 (Dihydropyrazine) B->C D Stereoselective H₂ Addition C->D Addition from less hindered face E cis-1,3-Disubstituted Piperazine (Major Diastereomer) D->E

Caption: Workflow for diastereoselective synthesis via reductive cyclization.

Key Methodologies
  • Reductive Cyclization of Dioximes: A highly effective method involves the double Michael addition of a primary amine to nitrosoalkenes, forming a bis(oximinoalkyl)amine. Subsequent catalytic hydrogenation (e.g., using Pd/C) triggers a cascade of N-O bond hydrogenolysis, cyclization, and reduction. This process often exhibits high cis-diastereoselectivity, as the final hydrogenation of the dihydropyrazine intermediate occurs from the face opposite to the existing substituent.[12][13]

  • Iridium-Catalyzed [3+3] Cycloaddition: A modern and atom-economical approach involves the iridium-catalyzed dimerization of imines. This formal [3+3] cycloaddition proceeds with exceptional regio- and diastereoselectivity, yielding a single, previously unreported diastereomer of the resulting tetrasubstituted piperazine.[14][15]

Data Summary: Diastereoselective Piperazine Synthesis
MethodCatalyst / ReagentSubstrateProduct Configurationd.r.Yield (%)Ref
Reductive CyclizationH₂, Pd/CDioxime from Butylaminecis-2,6-dimethyl>20:153[13]
Reductive CyclizationH₂, Raney-NiDioxime from Benzylaminecis-2,6-diphenyl>20:179[12]
[3+3] Cycloaddition[IrCl(cod)(PPh₃)]N-Benzylidene-methylamine(2R,3R,5R,6R)>20:196[14]
Experimental Protocol: Diastereoselective Reductive Cyclization of a Dioxime

This protocol is adapted from the work of Tsybizova et al. for the synthesis of cis-2,6-disubstituted piperazines.[12][13]

  • Step 1: Synthesis of Dioxime Precursor:

    • To a solution of 1-nitropropene (2.2 eq) in ethanol, add butylamine (1.0 eq) dropwise at room temperature.

    • Stir the mixture for 24 hours. The product, a bis(oximinoalkyl)amine, often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry in vacuo.

  • Step 2: Catalytic Reductive Cyclization:

    • Suspend the dioxime precursor (1.0 eq) and Palladium on Carbon (10 wt. % Pd, 5 mol %) in methanol in a high-pressure autoclave.

    • Pressurize the vessel with hydrogen gas (H₂) to 50 atm.

    • Heat the reaction to 60 °C and stir vigorously for 48 hours.

    • Cool the reactor, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.

    • Concentrate the filtrate in vacuo. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield the cis-1-butyl-3,5-dimethylpiperazine as the major diastereomer.

Section 4: Catalytic Asymmetric Synthesis: The Modern Approach to Enantiocontrol

Catalytic asymmetric synthesis represents the pinnacle of efficiency in stereoselective chemistry. Here, a small amount of a chiral catalyst is used to generate a large quantity of a single enantiomer of the product from a prochiral substrate. This approach is highly atom-economical and is central to modern pharmaceutical manufacturing.

Key Methodologies
  • Asymmetric Lithiation-Trapping: This powerful technique achieves direct, enantioselective C-H functionalization of the piperazine ring itself. An N-Boc protected piperazine is treated with s-butyllithium and a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate. This generates a configurationally stable α-lithiated species, which is then quenched with an electrophile to install a substituent with high enantioselectivity. The stereochemical outcome can be dependent on the choice of chiral ligand, the electrophile, and the N-substituent.[3][16]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method is particularly effective for creating α-tertiary piperazines. It involves the Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-one substrates. The resulting enantioenriched piperazin-2-ones are then readily reduced to the corresponding chiral piperazines.[5][8][11]

  • Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This one-pot strategy converts aminoalkyne substrates into chiral piperazines. First, a titanium catalyst promotes an intramolecular hydroamination to form a cyclic imine. Then, a chiral ruthenium catalyst (e.g., Noyori-Ikariya catalyst) performs an asymmetric transfer hydrogenation of the imine to yield the final product with high enantiomeric excess.[8][17]

Pd_AAA_Cycle cluster_cat Catalytic Cycle Pd0 Pd(0)L*n Substrate Allyl Enol Carbonate (Piperazinone Precursor) Pd0->Substrate PiAllyl π-Allyl Pd(II) Complex Substrate->PiAllyl Oxidative Addition center PiAllyl->center Decarboxylation Enolate Piperazinone Enolate Enolate->center Product Enantioenriched α-Tertiary Piperazinone Product->Pd0 Catalyst Regeneration center->Product Reductive Elimination (Enantioselective)

Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Data Summary: Catalytic Asymmetric Synthesis
MethodCatalyst / LigandSubstrateYield (%)e.e. (%)Ref
Asymmetric Lithiations-BuLi / (-)-sparteineN-Boc-N'-PMB-piperazine7596[16]
Pd-AAA[Pd₂(pmdba)₃] / PHOXN-Boc-N'-Cbz-piperazinone9195[5]
Transfer Hydrogenation[(S,S)-Ts-DPEN]RuCyclic imine precursor96>95[17]
Experimental Protocol: Asymmetric Lithiation-Trapping of N-Boc Piperazine

This protocol is adapted from the work of O'Brien and coworkers.[16]

  • Complex Formation:

    • To a solution of (-)-sparteine (1.5 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add s-butyllithium (1.4 M in cyclohexane, 1.4 eq) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour.

  • Lithiation:

    • To the pre-formed complex, add a solution of N-Boc-N'-(α-methylbenzyl)piperazine (1.0 eq) in diethyl ether dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 5 hours. In situ monitoring (e.g., by IR spectroscopy) can be used to determine the optimal lithiation time.

  • Electrophilic Trapping:

    • Add the desired electrophile (e.g., trimethylsilyl chloride, 2.0 eq) to the solution of the lithiated piperazine at -78 °C.

    • Stir for an additional 3 hours at -78 °C.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2-substituted piperazine. The chiral N'-(α-methylbenzyl) group can be removed later via hydrogenolysis.

Section 5: Conclusion and Future Perspectives

The stereoselective synthesis of 1,3-disubstituted piperazines has evolved significantly, moving from classical chiral pool approaches to highly efficient and elegant catalytic asymmetric methods.

  • Chiral Pool Synthesis remains a reliable and robust strategy, especially when a specific enantiomer of a starting material is readily available and cost-effective.

  • Diastereoselective Methods , such as the reductive cyclization of dioximes, offer excellent control over relative stereochemistry, providing straightforward access to cis-isomers.[12]

  • Catalytic Asymmetric Synthesis represents the state-of-the-art, enabling the direct formation of chiral C-substituted piperazines with high enantioselectivity and atom economy.[5][16][17]

The future of this field lies in the continued development of novel catalytic systems and the expansion of C-H functionalization techniques.[3] Methods employing photoredox catalysis are emerging as powerful tools for forging new C-C bonds under mild conditions.[3][18] As chemists continue to develop more sophisticated synthetic tools, the currently underutilized chemical space of C-substituted piperazines will become increasingly accessible, paving the way for the discovery of next-generation therapeutics with enhanced efficacy and novel modes of action.

Section 6: References

  • Durand, C.; Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics2021 , 2(4), 357-374. [Link]

  • Enquist, J. A., Jr; Stoltz, B. M. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angew. Chem. Int. Ed.2009 , 48(49), 9336-9339. [Link]

  • Sahu, N.; et al. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Trans.2022 , 51, 1479-1505. [Link]

  • Enquist, J. A., Jr; Stoltz, B. M. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH Public Access2010 , 150(3), 591-601. [Link]

  • Durand, C.; Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate2021 . [Link]

  • Sharma, U.; et al. Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Bentham Science2024 . [Link]

  • Vo, C.-V.; et al. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access2012 , 14(10), 2410-2413. [Link]

  • Yao, L.-F.; Wang, Y.; Huang, K.-W. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Org. Chem. Front.2015 , 2, 703-707. [Link]

  • Tsybizova, A.; et al. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules2023 , 28(15), 5649. [Link]

  • Yao, L.-F.; Wang, Y.; Huang, K.-W. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers2015 . [Link]

  • Al-Zoubi, R. M. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Med. Chem.2020 , 11, 745-759. [Link]

  • Various Authors. Piperazine synthesis. Organic Chemistry Portal. [Link]

  • Santini, C.; et al. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. J. Org. Chem.2018 , 83(11), 6018-6030. [Link]

  • Wolfe, J. P.; et al. Asymmetric Synthesis of Chiral Piperazines. Researcher.Life2007 . [Link]

  • Santini, C.; Young, D. W. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules2019 , 24(17), 3122. [Link]

  • Lau, Y. Y.; Zhai, H.; Schafer, L. L. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. J. Org. Chem.2016 , 81(18), 8696-8709. [Link]

  • Pelliccia, S.; et al. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Curr. Med. Chem.2014 , 21(14), 1646-1671. [Link]

  • Al-Zoubi, R. M. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing2020 . [Link]

  • Kumar, R.; et al. The medicinal chemistry of piperazines: A review. Scilit2023 . [Link]

  • Tsybizova, A.; et al. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI2023 . [Link]

  • Jones, A. J.; et al. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central2021 . [Link]

  • Baya, M.; et al. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catal.2023 , 13(5), 3291-3298. [Link]

  • Baya, M.; et al. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. NIH Public Access2023 . [Link]

  • Stead, D.; et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. J. Am. Chem. Soc.2016 , 138(2), 651-659. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzyl-3-ethylpiperazine is a chiral substituted piperazine that serves as a valuable building block in medicinal chemistry. The piperazine ring is a privileged scaffold, appearing in numerous approved drugs due to its ability to modulate physicochemical properties and interact with biological targets. The specific stereochemistry and substitution pattern of this compound make it a sought-after intermediate for the development of novel therapeutics. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important chiral molecule, focusing on the underlying chemical principles and practical considerations for laboratory and process scale-up.

Core Synthetic Strategies: A Convergent Approach

The synthesis of this compound is most effectively achieved through a convergent approach. This strategy involves the independent synthesis of a chiral piperazine core, specifically (S)-3-ethylpiperazine, followed by the introduction of the benzyl group at the N1 position. This method allows for greater flexibility and control over the final product's purity and stereochemical integrity.

Two primary pathways for the synthesis of the key (S)-3-ethylpiperazine intermediate will be discussed, both originating from readily available chiral starting materials:

  • From (S)-2-Aminobutanol: A robust and widely applicable method that leverages the stereocenter of the commercially available amino alcohol.

  • From (S)-2-Aminobutyric Acid: An alternative route that utilizes a chiral amino acid as the foundational building block.

Following the synthesis of the chiral piperazine core, the guide will detail the final N-benzylation step to yield the target molecule.

Pathway 1: Synthesis from (S)-2-Aminobutanol

This is often the preferred route due to the commercial availability and relatively lower cost of (S)-2-aminobutanol. The synthesis involves the transformation of the amino alcohol into a diamine precursor, followed by cyclization to form the piperazine ring.

Conceptual Workflow from (S)-2-Aminobutanol

G A (S)-2-Aminobutanol B N-Protected (S)-2-aminobutanol A->B Protection (e.g., Boc, Cbz) C Activated N-Protected (S)-2-aminobutanol (e.g., Tosylate or Mesylate) B->C Activation of -OH group D N-Protected (S)-1-(2-aminoethylamino)butan-2-ol C->D Nucleophilic substitution with protected ethylenediamine E N-Protected (S)-3-ethylpiperazine D->E Intramolecular cyclization (e.g., Mitsunobu or reductive amination conditions) F (S)-3-Ethylpiperazine E->F Deprotection G This compound F->G N-Benzylation G A (S)-2-Aminobutyric Acid B N-Protected (S)-2-aminobutyric acid A->B Protection (e.g., Boc, Cbz) C Activated N-Protected (S)-2-aminobutyric acid (e.g., acid chloride or mixed anhydride) B->C Activation of -COOH D N-Protected (S)-2-amino-N'-(2-hydroxyethyl)butanamide C->D Amide coupling with ethanolamine E N-Protected (S)-3-ethylpiperazin-2-one D->E Intramolecular cyclization F N-Protected (S)-3-ethylpiperazine E->F Reduction of amide G (S)-3-Ethylpiperazine F->G Deprotection H This compound G->H N-Benzylation

The Biological Significance of Chiral Piperazines: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its unique physicochemical properties have led to its incorporation into a vast number of FDA-approved drugs.[1][2] This guide delves into the critical role of chirality within the piperazine framework, exploring how the three-dimensional arrangement of substituents on the piperazine ring profoundly influences pharmacological activity, selectivity, and pharmacokinetic profiles. We will examine the biological significance of chiral piperazines across diverse therapeutic areas, including antihistamines, antifungals, antivirals, and central nervous system (CNS) agents. Furthermore, this guide will provide field-proven insights into the enantioselective synthesis and analytical resolution of these vital chiral building blocks, equipping researchers with the knowledge to harness the full potential of chiral piperazines in drug discovery and development.

The Piperazine Scaffold: A Foundation of Versatility in Medicinal Chemistry

The prevalence of the piperazine moiety in drug molecules can be attributed to a confluence of favorable properties that enhance "drug-likeness."[1]

  • Physicochemical Properties : As a diprotic base, piperazine's two nitrogen atoms can be protonated under physiological conditions, which is crucial for forming stable salts that improve aqueous solubility and bioavailability.[1] These nitrogen atoms also act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating strong interactions with biological targets.[1]

  • Structural and Conformational Aspects : The piperazine ring typically adopts a stable chair conformation to minimize steric and torsional strain.[3] This inherent rigidity can be advantageous in pre-organizing pharmacophoric groups for optimal binding to a biological target. However, the ring also possesses a degree of conformational flexibility, allowing it to adapt to the specific topology of a binding site.[4][5]

  • Synthetic Tractability : The piperazine core is readily derivatized at its nitrogen atoms, allowing for the facile introduction of various substituents to modulate its pharmacological properties.

While substitutions on the nitrogen atoms have been extensively explored, the introduction of chirality through substitution on the carbon atoms of the piperazine ring has unlocked new dimensions in drug design, leading to compounds with enhanced potency, selectivity, and reduced side effects.[2]

The Critical Role of Chirality: A Tale of Two Enantiomers

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.[6] The case of cetirizine and its active enantiomer, levocetirizine, provides a compelling illustration of this principle.

Case Study: Cetirizine vs. Levocetirizine

Cetirizine is a second-generation antihistamine used to treat allergies.[7] It is a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. Levocetirizine is the single (R)-enantiomer of cetirizine.[8][9] Pharmacological studies have revealed that the antihistaminic activity of cetirizine is primarily due to the (R)-enantiomer, levocetirizine.[9][10]

EnantiomerH1 Receptor Binding Affinity (Ki)Pharmacological Activity
Levocetirizine ((R)-enantiomer)~3 nMActive antihistamine
Dextrocetirizine ((S)-enantiomer)~100 nMWeak or no antihistamine activity
Cetirizine (racemic mixture)~6 nMActive antihistamine

Table 1: Comparison of the H1 receptor binding affinities of cetirizine and its enantiomers.[7]

As shown in Table 1, levocetirizine has a significantly higher binding affinity for the H1 receptor compared to dextrocetirizine.[7] This difference in affinity translates to a more potent antihistaminic effect at a lower dose for levocetirizine compared to the racemic mixture.[9][10] This example underscores the importance of investigating the pharmacological properties of individual enantiomers in drug development.

Therapeutic Applications of Chiral Piperazines

The chiral piperazine scaffold is a key structural feature in a wide array of therapeutic agents, demonstrating its versatility and importance in modern medicine.

Antifungal Agents: The Case of Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent used for the prevention and treatment of invasive fungal infections.[7][8] Its complex molecular structure features four chiral centers, one of which is part of a piperazine ring.[11] Of the 16 possible stereoisomers, only one is therapeutically active.[11]

Mechanism of Action: Posaconazole inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8][9] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to cell death.[7][12] The specific stereochemistry of posaconazole is crucial for its high-affinity binding to the active site of fungal CYP51.[7]

G Posaconazole Posaconazole (Chiral Piperazine) CYP51 Fungal Lanosterol 14α-demethylase (CYP51) Posaconazole->CYP51 Inhibits Ergosterol_Synthesis Ergosterol Synthesis CYP51->Ergosterol_Synthesis Catalyzes Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Fungal_Cell_Death Fungal Cell Death Fungal_Membrane->Fungal_Cell_Death Disruption leads to G Start (R)-(-)-Phenylglycinol + N-Boc glycine Step1 Amide Formation (DCC) Start->Step1 Step2 Reduction & Silyl Protection Step1->Step2 Step3 Diastereoselective Methylation Step2->Step3 Intermediate Protected 2-Oxopiperazine Step3->Intermediate Step4 Decarbonylation & Debenzylation Intermediate->Step4 Product (R)-(+)-2-Methylpiperazine Step4->Product G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Interpretation Select_CSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Select_MP Select Mobile Phase (Normal or Reverse Phase) Select_CSP->Select_MP Optimize_Conditions Optimize Flow Rate, Temperature, and Wavelength Select_MP->Optimize_Conditions Prepare_Sample Prepare and Filter Sample Optimize_Conditions->Prepare_Sample Inject_Sample Inject Sample onto HPLC Prepare_Sample->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Identify_Peaks Identify Enantiomer Peaks Acquire_Data->Identify_Peaks Calculate_Resolution Calculate Resolution (Rs > 1.5) Identify_Peaks->Calculate_Resolution Quantify_Purity Quantify Enantiomeric Purity (ee%) Calculate_Resolution->Quantify_Purity

Sources

Whitepaper: Strategic Discovery of Novel Benzylpiperazine Scaffolds for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzylpiperazine moiety represents a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for a diverse range of biologically active compounds. Its unique combination of a rigid piperazine ring and a flexible benzyl group allows for precise three-dimensional orientation of pharmacophoric features, making it a versatile template for targeting various receptors and enzymes. This technical guide provides an in-depth exploration of the contemporary drug discovery process for novel benzylpiperazine derivatives. We will dissect the strategic considerations from target identification and rational design to advanced synthetic methodologies and comprehensive pharmacological evaluation. By integrating field-proven insights with validated experimental protocols, this document serves as a guide for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this remarkable chemical class.

The Benzylpiperazine Core: A Scaffold of Opportunity

The benzylpiperazine framework is a cornerstone of numerous therapeutic agents and research chemicals, primarily due to its ability to interact with a wide array of biological targets within the central nervous system (CNS) and beyond.[1] Historically investigated for applications ranging from anthelminthics to antidepressants, the scaffold's true potential has been unlocked through systematic medicinal chemistry efforts.[2] These efforts have led to the development of compounds targeting dopaminergic, serotonergic, and sigma receptors, as well as enzymes like acetylcholinesterase and protein-protein interactions.[3][4][5][6][7]

The power of this scaffold lies in its modular nature. The structure presents three primary regions for chemical modification, allowing for fine-tuning of a compound's pharmacological profile:

  • The Benzyl Ring: Substitution on this aromatic ring is critical for modulating receptor affinity and selectivity.[8]

  • The Piperazine Ring: This nitrogen-containing heterocycle influences physicochemical properties such as solubility and pKa, and its nitrogens serve as key hydrogen bond acceptors or points for further substitution.[9]

  • The N-Substituent: The nitrogen atom distal to the benzyl group is a common site for introducing diverse chemical moieties to explore new binding interactions or to modulate pharmacokinetic properties.

This guide will navigate the journey from a strategic hypothesis to a pharmacologically characterized lead compound, using the discovery of potent Sigma-1 Receptor (σ1R) antagonists as a running example.[3]

Target Rationale and Hit-to-Lead Strategy

The inception of any drug discovery campaign is the selection of a biological target implicated in a disease pathology. Benzylpiperazine derivatives have shown promise across multiple target classes.

  • CNS Receptors: The σ1R is a unique intracellular chaperone protein involved in modulating ion channels and signaling pathways related to pain, neuroprotection, and psychiatric disorders.[3] Antagonists of σ1R are actively sought for treating neuropathic pain and other neurological conditions.[3] Similarly, benzylpiperazines have been designed as selective ligands for dopamine and serotonin receptor subtypes, which are critical targets for schizophrenia, depression, and Parkinson's disease.[10][11][12]

  • Enzyme Inhibition: Acetylcholinesterase (AChE) inhibitors are a primary treatment for Alzheimer's disease.[5] The benzylpiperidine (a related scaffold) and benzylpiperazine structures have been successfully employed to create potent AChE inhibitors.[13][14]

  • Protein-Protein Interactions: The anti-apoptotic Bcl-2 family of proteins are key targets in oncology. De novo computational design has led to the synthesis of benzylpiperazine derivatives that act as selective inhibitors of Mcl-1, demonstrating the scaffold's utility beyond traditional targets.[15]

Logical Framework for Lead Discovery

The process of identifying and optimizing a lead compound is an iterative cycle of design, synthesis, and testing. This workflow ensures that resources are directed toward compounds with the highest probability of success.

G cluster_0 Discovery Phase cluster_1 Optimization Cycle cluster_2 Preclinical Phase Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Virtual Screen) Target_ID->Lead_Gen Assay Development Hit_ID Hit Identification Lead_Gen->Hit_ID Primary Screening SAR SAR-Guided Chemical Synthesis Hit_ID->SAR Hit-to-Lead In_Vitro In Vitro Profiling (Affinity, Selectivity, ADME) SAR->In_Vitro Test In_Vitro->SAR Design In_Vivo In Vivo Efficacy & Safety Models In_Vitro->In_Vivo Lead Optimization Candidate Preclinical Candidate Selection In_Vivo->Candidate Data Analysis

Sources

The Architecture of Chirality: An In-depth Technical Guide to the Asymmetric Synthesis of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperazine Motif - A Privileged Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system disorders, has earned it the designation of a "privileged scaffold."[1][3] The unique physicochemical properties of the piperazine moiety, including its basicity which enhances aqueous solubility and its ability to act as a versatile linker, contribute to favorable pharmacokinetic profiles.[1][2][4][5] However, a significant portion of the chemical space around this scaffold remains underexplored, particularly concerning carbon-substituted, chiral piperazines.[3][6] While N-substituted piperazines are common, the introduction of stereocenters on the carbon framework opens up new avenues for creating three-dimensionally complex molecules with enhanced target specificity and novel pharmacological activities.[3][6][7] This guide provides a comprehensive overview of the state-of-the-art methodologies for the asymmetric synthesis of chiral piperazines, offering a technical resource for researchers and scientists in drug development.

I. Strategic Approaches to Asymmetric Piperazine Synthesis

The synthesis of enantiomerically pure piperazines can be broadly categorized into three main strategies: catalytic asymmetric synthesis, the use of chiral auxiliaries, and chiral pool synthesis. Each approach presents a unique set of advantages and challenges, and the choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis has emerged as a powerful and atom-economical approach for constructing chiral molecules. This strategy relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Palladium-Catalyzed Asymmetric Allylic Alkylation: A notable advancement in this area is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, developed by the Stoltz group.[8][9] This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[8][9][10] The use of chiral phosphinooxazoline (PHOX) ligands is crucial for achieving high levels of enantioselectivity.[6]

Experimental Protocol: Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation of a Piperazin-2-one [8]

  • Catalyst Preparation: In a glovebox, a solution of [Pd₂(pmdba)₃] (5 mol%) and (S)-(CF₃)₃-tBuPHOX (12.5 mol%) in toluene is prepared.

  • Reaction Setup: To a solution of the differentially N-protected piperazin-2-one (1.0 equiv) in toluene (0.014 M) is added the catalyst solution.

  • Reaction Conditions: The reaction mixture is stirred at 40°C for 12–48 hours.

  • Work-up and Purification: Upon completion, the reaction is concentrated and the residue is purified by flash chromatography to afford the enantioenriched piperazin-2-one.

  • Reduction to Piperazine: The resulting piperazin-2-one can be deprotected and reduced using standard conditions (e.g., LiAlH₄) to yield the corresponding chiral piperazine.

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: The Schafer group has developed an elegant one-pot tandem reaction for the enantioselective synthesis of 3-substituted piperazines.[11] This process combines a titanium-catalyzed hydroamination of aminoalkyne substrates to form cyclic imines, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) using a Noyori-type catalyst.[11] Mechanistic studies have revealed that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity.[11]

Workflow for Tandem Hydroamination/Asymmetric Transfer Hydrogenation

sub Aminoalkyne Substrate cat1 Ti Catalyst (Hydroamination) sub->cat1 One-Pot imine Cyclic Imine Intermediate cat2 Ru-Noyori Catalyst (Asymmetric Transfer Hydrogenation) imine->cat2 pipe Enantioenriched Piperazine cat1->imine cat2->pipe

Caption: Tandem catalytic workflow for piperazine synthesis.

Iridium-Catalyzed Asymmetric Hydrogenation: The direct asymmetric hydrogenation of pyrazines and their derivatives offers a concise route to chiral piperazines.[12] Chiral iridium catalysts bearing diamine or P,N,N-ligands have shown promise in this transformation, affording a range of chiral piperazines with high enantioselectivity.[1][12][13]

Organocatalysis, the use of small organic molecules as catalysts, has become a valuable tool in asymmetric synthesis. For piperazine synthesis, organocatalytic Michael additions to form chiral diketopiperazine precursors have been explored.[14][15][16] Cinchona alkaloid-derived catalysts and chiral dipeptides have been successfully employed to catalyze the addition of various nucleophiles to triketopiperazine derivatives, affording products with high enantiomeric ratios.[17][18]

Mechanism of Organocatalytic Michael Addition

sub1 Michael Donor (e.g., Diketopiperazine) cat Chiral Organocatalyst (e.g., Cinchona Alkaloid) sub1->cat sub2 Michael Acceptor (e.g., α,β-Unsaturated Ketone) sub2->cat int1 Enamine/Iminium Ion Intermediate cat->int1 Forms prod Chiral Adduct int1->prod Reacts with Michael Acceptor prod->cat Releases

Caption: General mechanism for organocatalytic Michael addition.

Chiral Auxiliary-Based Methods: Temporary Stereochemical Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans' oxazolidinone auxiliaries are widely used for the asymmetric alkylation of enolates.[19][20][21] The N-acyloxazolidinone can be deprotonated to form a rigid, chelated Z-enolate, where one face is effectively blocked by the substituent on the auxiliary, leading to highly diastereoselective alkylation.[21] The auxiliary can then be cleaved under mild conditions to afford the chiral carboxylic acid, which can be further elaborated to a chiral piperazine.[19]

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary [22]

  • Acylation: The chiral oxazolidinone is acylated with an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP).

  • Enolate Formation: The resulting N-acyloxazolidinone is cooled to -78°C and treated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form the Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to warm to the appropriate temperature.

  • Work-up and Purification: The reaction is quenched and the product is purified by chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the desired chiral carboxylic acid derivative.

The Myers' pseudoephedrine and pseudoephenamine auxiliaries are highly effective for the asymmetric alkylation of amides, particularly for the construction of quaternary carbon centers.[23][24][25][26] These auxiliaries form chiral amides that, upon deprotonation, generate enolates that undergo highly diastereoselective alkylation.[24] Pseudoephenamine has been shown to be a superior auxiliary in many cases, offering improved stereoselectivity and being free from regulatory restrictions associated with pseudoephedrine.[23][26]

Chiral Pool Synthesis: Nature's Building Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials.[27][28][29] This approach provides a straightforward and often cost-effective route to chiral molecules. For example, (S)-aspartate and (S)-glutamate have been used to prepare homologous piperazine-alcanols in a five-step synthesis.[27][28] The synthesis of cis-2,5-disubstituted homochiral piperazines has also been achieved through the regioselective ring-opening of natural amino acid-derived chiral aziridines.[2]

Workflow for Chiral Pool Synthesis from Amino Acids

aa Chiral Amino Acid (e.g., (S)-Aspartate) dione Piperazinedione Intermediate aa->dione Multi-step Conversion pipe Enantiopure Piperazine Derivative dione->pipe Reduction/Functionalization

Caption: Chiral pool synthesis of piperazines from amino acids.

II. Diastereoselective Strategies

In addition to the aforementioned enantioselective methods, diastereoselective approaches play a crucial role in constructing specific stereoisomers of substituted piperazines. These methods often involve the reduction of chiral diketopiperazines or the diastereoselective alkylation of piperazine templates.[4][30] For instance, sequential enolate alkylations of chiral dihydropyrazin-2-ones can proceed with excellent diastereoselectivity to afford quaternary α-amino acids after deprotection and hydrolysis.[30]

III. Application in the Synthesis of Bioactive Molecules: The Case of Indinavir

The practical utility of these asymmetric synthesis methodologies is best illustrated by their application in the synthesis of pharmaceuticals. A key intermediate for the HIV protease inhibitor Indinavir can be prepared using the asymmetric lithiation-trapping of an N-Boc piperazine.[3][10][31] This approach utilizes s-BuLi in the presence of the chiral ligand (-)-sparteine to achieve a highly enantioselective functionalization of the piperazine ring.[10][31]

IV. Comparative Analysis of Synthetic Strategies

The selection of an appropriate synthetic strategy for a chiral piperazine depends on several factors, as summarized in the table below.

StrategyKey AdvantagesKey Disadvantages
Catalytic Asymmetric Synthesis High atom economy, high enantioselectivity, potential for scalability.[8][11]Requires specialized and often expensive chiral catalysts and ligands; optimization can be time-consuming.[8]
Chiral Auxiliary-Based Methods High diastereoselectivity, predictable stereochemical outcomes, reliable for a wide range of substrates.[21]Not atom-economical (requires stoichiometric amounts of the auxiliary), additional steps for attachment and removal of the auxiliary.
Chiral Pool Synthesis Utilizes readily available and inexpensive starting materials, straightforward access to enantiomerically pure products.[8][27]The diversity of the final products is limited by the available chiral pool.
Diastereoselective Synthesis Can provide access to specific diastereomers with high selectivity.[4]Often requires a pre-existing stereocenter to direct the stereochemistry of the new center.

V. Future Perspectives

The field of asymmetric piperazine synthesis continues to evolve, with ongoing efforts to develop more efficient, selective, and sustainable methods. The development of novel chiral catalysts, including those based on earth-abundant metals and organocatalysts with improved activity and selectivity, will be a key area of future research. Furthermore, the integration of flow chemistry and other enabling technologies will likely play a significant role in the scalable and safe production of chiral piperazines for pharmaceutical applications. The exploration of the largely untapped chemical space of C-substituted chiral piperazines holds immense potential for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 214-218. [Link]

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  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]

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  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]

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  • Black, T. H., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • Trost, B. M., & Toste, F. D. (2000). Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. Journal of the American Chemical Society, 122(47), 11557-11558. [Link]

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  • Davies, S. G., et al. (2007). Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry, 5(13), 2138-2147. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Benzyl-3-ethylpiperazine is a chiral disubstituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, and the introduction of stereocenters offers an avenue to explore three-dimensional chemical space, potentially enhancing molecular recognition and biological activity.[1] This document provides a comprehensive guide for the synthesis of this compound, targeting researchers and professionals in organic synthesis and drug discovery. The protocol is presented in two main parts: the enantioselective synthesis of the key intermediate, (S)-2-ethylpiperazine, followed by its direct N-benzylation. The methodologies are grounded in established chemical principles, providing detailed, step-by-step instructions, mechanistic insights, and characterization guidelines to ensure reproducibility and high fidelity of the final compound.

PART 1: Enantioselective Synthesis of the Key Intermediate, (S)-2-Ethylpiperazine

The critical step in this synthesis is the establishment of the chiral center at the C3 position of the piperazine ring. While numerous strategies exist for the asymmetric synthesis of substituted piperazines, a robust and frequently employed approach involves the construction of the heterocyclic ring from a chiral pool starting material, such as an amino acid.[2][3] This ensures the transfer of stereochemical integrity to the final product.

Synthetic Strategy and Rationale

The strategy outlined here is a representative pathway that begins with a readily available, enantiopure amino acid. The amino acid is converted into a key chiral 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring.[4] This method is modular and has been successfully applied to generate a variety of chiral piperazines.[5]

The overall transformation from a chiral α-amino acid to the (S)-2-ethylpiperazine core is depicted below. This involves the conversion of the carboxylic acid to an amine and subsequent protection and cyclization steps.

Synthesis_Part1_Overview Start (S)-2-Aminobutanoic acid (Chiral Pool) Inter1 Chiral 1,2-Diamine Intermediate Start->Inter1 Multi-step conversion Product (S)-2-Ethylpiperazine Inter1->Product Cyclization

Caption: Overview of the synthetic strategy for (S)-2-ethylpiperazine.

Detailed Experimental Protocol: Synthesis of (S)-2-Ethylpiperazine from (S)-N-Boc-2-aminobutanal

This protocol is a representative example based on the cyclization of intermediates derived from amino acids.

Step 1: Reductive Amination and Cyclization

  • Reaction Setup: To a solution of (S)-N-Boc-2-aminobutanal (1.0 eq) in methanol (MeOH, 0.1 M), add aminoacetaldehyde dimethyl acetal (1.2 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reductive amination forms a linear diamine intermediate in situ.[6]

  • Cyclization: Upon consumption of the starting aldehyde, carefully add a strong acid (e.g., trifluoroacetic acid, TFA, or HCl in dioxane) to the reaction mixture. This serves two purposes: it hydrolyzes the acetal to reveal the second aldehyde and removes the Boc protecting group, promoting intramolecular imine formation followed by reduction to the piperazine ring.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of DCM/MeOH/NH₄OH (e.g., 95:4.5:0.5) to afford pure (S)-2-ethylpiperazine.

PART 2: Synthesis of this compound via N-Alkylation

With the chiral intermediate in hand, the final step is the regioselective benzylation of the less sterically hindered secondary amine at the N1 position. This is a standard nucleophilic substitution reaction.

Principle and Mechanism

The N-benzylation of (S)-2-ethylpiperazine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A mild base is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[7] Due to the ethyl group at the C3 position, the N4 nitrogen is more sterically hindered, favoring the mono-alkylation at the N1 position, although careful control of stoichiometry is required to minimize the formation of the 1,4-dibenzylated byproduct.[8]

Detailed Experimental Protocol: N-Benzylation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (S)-2-ethylpiperazine (1.0 eq) in a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Other non-nucleophilic bases like triethylamine (TEA) can also be used.[9]

  • Reagent Addition: While stirring vigorously, add benzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% MeOH in DCM).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the resulting residue in DCM (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure this compound as a solid or oil.

Synthesis_Part2_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A Dissolve (S)-2-ethylpiperazine in anhydrous ACN B Add K₂CO₃ A->B C Add Benzyl Chloride dropwise B->C D Heat to 60-70 °C (4-8h) C->D E Cool & Filter D->E F Concentrate Filtrate E->F G DCM/Water Extraction F->G H Dry with Na₂SO₄ G->H I Concentrate in vacuo H->I J Silica Gel Column Chromatography I->J K This compound (Final Product) J->K

Caption: Detailed workflow for the N-benzylation of (S)-2-ethylpiperazine.

Data Presentation: Reagent Summary
StepReagentMW ( g/mol )Molar Eq.Example Amount (10 mmol scale)
Part 2 (S)-2-Ethylpiperazine114.191.01.14 g
Benzyl Chloride126.581.11.22 mL (1.39 g)
Potassium Carbonate (K₂CO₃)138.212.53.45 g
Acetonitrile (ACN)41.05-~50 mL

PART 3: Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), signals for the piperazine ring protons, and signals for the ethyl group (a quartet and a triplet).

    • ¹³C NMR: Expect signals corresponding to the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 205.31.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, analysis on a suitable chiral stationary phase is recommended.

References

  • Zlatoidsky, P., & Maliar, T. (1996). A simple and efficient method for the preparation of 1-alkyl- and 1-aralkylpiperazines. European Journal of Medicinal Chemistry, 31(7-8), 669-671.
  • MDPI. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

  • Organic Syntheses. (1955). 1-BENZYLPIPERAZINE. Organic Syntheses, Coll. Vol. 4, p.84. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Center for Biotechnology Information. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). ENANTIOSELECTIVE SYNTHESIS OF NON-PROTEINOGENIC AMINO ACIDS VIA METALLATED BIS-LACTIM ETHERS OF 2,5-DIKETOPIPERAZINES. Available at: [Link]

  • The Chemical Society of Japan. (1998). Model Study for Preparation of Asymmetric N,N'-Disubstituted Piperazine Library. Chemistry Letters, 27(10), 1035-1036. Available at: [Link]

  • National Institutes of Health (NIH). (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Center for Biotechnology Information. Available at: [Link]

  • University of Florence. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • American Chemical Society. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of 2-substituted piperazines via direct a-lithiation. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • YouTube. (2020). reductive amination & secondary amine synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (2012). I2-mediated diversity oriented diastereoselective synthesis of amino acid derived trans-2,5-disubstituted morpholines, piperazines, and thiomorpholines. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-Benzyl-3-ethylpiperazine as a Novel Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous blockbuster drugs.[1] The introduction of chirality into this motif offers a powerful strategy for exploring new chemical space and optimizing pharmacological activity. This guide introduces (S)-1-Benzyl-3-ethylpiperazine, a readily accessible chiral diamine, as a promising new chiral auxiliary for asymmetric synthesis. While direct literature on its application is emerging, its structural features—a C2-substituent for stereocontrol, a benzyl group for steric influence and ease of removal, and two distinct nitrogen atoms for derivatization—suggest significant potential. This document provides a comprehensive, forward-looking guide for researchers, outlining detailed, theoretically grounded protocols for the application of this compound in key C-C bond-forming reactions, including asymmetric alkylation and aldol reactions. The protocols are built upon well-established principles of chiral auxiliary-based synthesis, offering a robust starting point for methodology development.

Introduction: The Strategic Value of Chiral Piperazines

Asymmetric synthesis is fundamental to modern drug discovery, as the stereochemistry of a molecule dictates its biological function.[2] Chiral auxiliaries are a reliable and versatile tool in this endeavor, temporarily guiding the stereochemical course of a reaction to yield enantiomerically enriched products.[3] They are particularly valuable in the early phases of drug development for the time-efficient synthesis of pure enantiomers.[4]

The piperazine ring, with its conformational flexibility and multiple sites for substitution, presents a unique template for chiral auxiliary design. Carbon-substituted piperazines, in particular, are of high interest, yet their asymmetric synthesis remains a key challenge.[4] this compound emerges as an attractive candidate to fill this gap. Derived conceptually from chiral amino acids, it offers a pre-defined stereocenter at the C3 position, which can effectively bias the facial approach of electrophiles in reactions at a tethered prochiral substrate.

Causality of Design:

  • The (S)-3-ethyl group: This substituent is positioned to exert direct steric control over the conformation of the derived enolate, influencing the trajectory of incoming electrophiles.

  • The N1-benzyl group: This bulky group serves a dual purpose. It can further lock the conformation of the piperazine ring system through steric interactions and is readily removable via hydrogenolysis, a mild and efficient cleavage method.[5]

  • The N4-nitrogen: This secondary amine provides a convenient handle for attaching the substrate (e.g., a carboxylic acid) to the chiral auxiliary, forming a stable amide linkage.

Synthesis of N-Acyl Derivatives: Attaching the Substrate

The first crucial step in utilizing this compound as a chiral auxiliary is the covalent attachment of the prochiral substrate to the N4 nitrogen. This is typically achieved by forming an amide bond with a carboxylic acid derivative.

Protocol 1: Synthesis of N-Acyl-(S)-1-Benzyl-3-ethylpiperazine

This protocol describes the general procedure for coupling a carboxylic acid to the chiral auxiliary.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., propanoic acid, acetic acid)

  • Acid chloride or a suitable coupling agent (e.g., DCC/HOBt, EDC/HOBt)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Method (Preferred for simple acyl groups): a. In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid chloride (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve this compound (1.05 eq) and Et3N (1.2 eq) in anhydrous DCM. d. Add the piperazine solution dropwise to the cooled acid chloride solution over 15-20 minutes. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC. f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. g. Extract the aqueous layer with DCM (3x). h. Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel chromatography.

  • Peptide Coupling Method (For more complex or sensitive acids): a. In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.1 eq) in anhydrous DCM or THF. b. Cool the solution to 0 °C. c. Add EDC or DCC (1.1 eq) portion-wise to the solution. d. Allow the reaction to warm to room temperature and stir overnight (12-16 hours). e. Filter off the urea byproduct (if DCC is used). f. Work up the reaction as described in steps 1.f - 1.i.

G cluster_reactants Reactants cluster_reagents Reagents Aux This compound Product N-Acyl Piperazine Adduct Aux->Product N4-Acylation Acid R-COOH / R-COCl Acid->Product Coupling Coupling Agent (e.g., EDC/HOBt) Coupling->Product Base Base (e.g., Et3N) Base->Product

Caption: Workflow for attaching the substrate to the chiral auxiliary.

Application Protocol: Asymmetric Alkylation of Enolates

The diastereoselective alkylation of enolates is a cornerstone of C-C bond formation.[6] By forming a chiral enolate with the this compound auxiliary, the stereochemical outcome of the alkylation can be effectively controlled.

Protocol 2: Diastereoselective Alkylation

Materials:

  • N-Acyl-(S)-1-Benzyl-3-ethylpiperazine (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) (typically a 2M solution in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • Enolate Formation: a. In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the N-acyl piperazine adduct (1.0 eq) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add the LDA or LHMDS solution (1.1 eq) dropwise via syringe over 10 minutes. The solution should turn a pale yellow color, indicating enolate formation. d. Stir the solution at -78 °C for 30-60 minutes.

  • Alkylation: a. Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C. b. Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time will depend on the reactivity of the electrophile and should be determined by TLC analysis.

  • Work-up and Purification: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution. b. Allow the mixture to warm to room temperature. c. Extract the product with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. e. Purify the crude product by silica gel chromatography to separate the diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by HPLC analysis of the purified material.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in such reactions is attributed to a well-ordered, chelated transition state. Upon deprotonation with a lithium base, the enolate is expected to form a rigid, six-membered ring chelate with the lithium cation, involving the enolate oxygen and the N1 nitrogen of the piperazine ring. The C3-ethyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. This conformation effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.

G cluster_TS Proposed Transition State Start N-Acyl Piperazine Adduct Enolate Chiral Lithium Enolate (Chelated Intermediate) Start->Enolate + LDA, -78 °C Product Alkylated Product (Major Diastereomer) Enolate->Product + R-X (Electrophile) TS_node Rigid Li-Chelate directs facial attack of R-X Enolate->TS_node TS_node->Product Stereocontrol

Caption: Proposed mechanism for diastereoselective alkylation.

Application Protocol: Asymmetric Aldol Reactions

The aldol reaction is another powerful method for C-C bond formation, creating a β-hydroxy carbonyl moiety. Using a chiral auxiliary allows for the synthesis of specific syn or anti aldol adducts.[7] The protocol below is based on the well-established boron-mediated soft enolization, which typically favors the formation of syn-aldol products.[7]

Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction

Materials:

  • N-Propionyl-(S)-1-Benzyl-3-ethylpiperazine

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu2BOTf) (1.0 M in DCM)

  • N,N-diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

Procedure:

  • Enolate Formation: a. In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl piperazine adduct (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C. c. Add DIPEA (1.2 eq) followed by the dropwise addition of Bu2BOTf (1.1 eq). d. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: a. Add the aldehyde (1.5 eq) dropwise to the boron enolate solution at -78 °C. b. Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Work-up and Purification: a. Quench the reaction by adding pH 7 phosphate buffer, followed by methanol. b. Add a 2:1 mixture of methanol and 30% hydrogen peroxide dropwise at 0 °C to oxidize the boron species. Stir vigorously for 1 hour. c. Remove the volatiles under reduced pressure. d. Extract the aqueous residue with ethyl acetate (3x). e. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na2SO4, and concentrate. f. Purify by silica gel chromatography to yield the syn-aldol adduct.

Cleavage of the Chiral Auxiliary

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[8] The N-acyl piperazine adducts can be cleaved to reveal various functional groups.

Protocol 4: Auxiliary Cleavage

A. To the Carboxylic Acid (Hydrolysis):

  • Dissolve the aldol or alkylation product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide (LiOH, 2.0 eq) followed by 30% aqueous hydrogen peroxide (H2O2, 4.0 eq).

  • Stir vigorously at 0 °C for 4-6 hours.

  • Quench with an aqueous solution of sodium sulfite.

  • Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate. The chiral auxiliary can often be recovered from the organic layer prior to acidification.

B. To the Alcohol (Reductive Cleavage):

  • Dissolve the product in anhydrous THF and cool to 0 °C.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH4, 2-3 eq) portion-wise.

  • Stir at 0 °C to room temperature until the reaction is complete (TLC).

  • Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water (Fieser workup).

  • Filter the resulting salts and concentrate the filtrate. Purify by chromatography to obtain the chiral primary alcohol.

C. Removal of the N-Benzyl Group: The N-benzyl group on the recovered auxiliary can be removed by catalytic hydrogenation (e.g., H2, Pd/C in methanol or ethanol) to yield (S)-3-ethylpiperazine, allowing for potential recycling or further derivatization of the auxiliary itself.

Data Presentation: Expected Outcomes

Based on analogous systems, the use of this compound as a chiral auxiliary is anticipated to provide high levels of diastereoselectivity. The following table provides a predictive summary of expected outcomes for the protocols described above.

Reaction TypeSubstrateElectrophileExpected Major ProductExpected d.r.Predicted Yield Range
Alkylation N-PropionylBenzyl Bromideα-Benzyl Propionyl Adduct>95:575-90%
Alkylation N-PropionylMethyl Iodideα-Methyl Propionyl Adduct>90:1080-95%
Aldol N-PropionylIsobutyraldehydesyn-Aldol Adduct>98:270-85%
Aldol N-PropionylBenzaldehydesyn-Aldol Adduct>95:570-85%

Note: These values are predictive and based on results from structurally similar chiral auxiliaries. Experimental optimization will be necessary.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chiral auxiliary for asymmetric synthesis. Its straightforward preparation and structural features provide a strong foundation for developing highly stereoselective transformations. The protocols detailed in this guide, rooted in established mechanistic principles, offer a clear and rational starting point for researchers aiming to synthesize novel, enantiomerically pure building blocks for drug discovery and development. Future work should focus on the experimental validation of these protocols, a thorough investigation of the scope of compatible electrophiles, and the application of this auxiliary in more complex synthetic challenges.

References

  • Benchchem. (2025).
  • Wikipedia. (2024). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

  • Chemistry For Everyone. (2022, July 27). What Are Chiral Auxiliaries? [Video]. YouTube.
  • Pharmaffiliates. (2023, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters, 8(26), 6139–6142.
  • Organic Chemistry Portal. (n.d.). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal.
  • Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1156.
  • Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Huang, W.-X., et al. (2019). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 21(18), 7354-7358.
  • Wu, B., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6245-6250.
  • Halimehjani, A. Z., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36243-36262.
  • Pal, S., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
  • D'hooghe, M., & De Kimpe, N. (2008). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Chemical Society Reviews, 37(7), 1437-1456.
  • Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 11.
  • Benchchem. (2025). A Comparative Guide to Asymmetric Synthesis Routes for 2-Benzylpiperidine. Benchchem.
  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(4), 523-526.
  • Benchchem. (2025).
  • Ye, Z., Gettys, K., & Dai, M. (2016). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Beilstein Journal of Organic Chemistry, 12, 828-834.
  • Huang, Z., et al. (2024). Y(OTf)
  • Ota, Y., et al. (2022). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 27(21), 7415.
  • Mellado-Hidalgo, M., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(4), 659-664.
  • Chen, C.-A., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 227.

Sources

Application Notes & Protocols: (S)-1-Benzyl-3-ethylpiperazine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Piperazine Auxiliaries

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and agrochemical industries, chiral auxiliaries serve as a powerful and reliable strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

While foundational auxiliaries like Evans' oxazolidinones have become staples in asymmetric synthesis, the development of novel scaffolds continues to offer unique advantages in stereochemical control and product diversity.[1] Piperazine-based auxiliaries have emerged as a promising class due to their conformational rigidity and the potential for multi-point steric and electronic differentiation. The (S)-1-Benzyl-3-ethylpiperazine scaffold is a rationally designed chiral auxiliary for asymmetric enolate alkylation. Its key features include:

  • A defined stereocenter at C3: The (S)-configuration at the ethyl-substituted carbon establishes the chiral environment.

  • A bulky N-benzyl group: This group acts as a significant steric shield, effectively blocking one face of the attached enolate.

  • A conformationally biased ring: The piperazine ring typically adopts a chair conformation, placing the C3-ethyl group in a pseudo-equatorial position to minimize steric strain. This predictable conformation is crucial for reliable facial discrimination of the enolate.

These structural elements work in concert to create a highly controlled chiral environment, making this compound an effective tool for the synthesis of α-substituted chiral carboxylic acid derivatives.

Part 1: Synthesis of the Chiral Auxiliary

The synthesis of this compound can be achieved from readily available chiral precursors, such as (S)-1,2-diaminobutane. The following protocol outlines a representative synthetic route.

Protocol 1: Synthesis of this compound

Materials:

  • (S)-1,2-Diaminobutane

  • Glyoxal (40% solution in water)

  • Sodium borohydride (NaBH₄)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Step 1: Piperazine Ring Formation.

    • To a solution of (S)-1,2-diaminobutane (1.0 equiv) in methanol at 0 °C, add glyoxal (1.05 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours to form the intermediate dihydropyrazine.

    • Cool the mixture back to 0 °C and add sodium borohydride (2.5 equiv) portion-wise, controlling the effervescence.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water, concentrate under reduced pressure to remove methanol, and extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-2-ethylpiperazine.

  • Step 2: N-Benzylation.

    • Dissolve the crude (S)-2-ethylpiperazine (1.0 equiv) in acetonitrile.

    • Add potassium carbonate (2.5 equiv) to the solution.

    • Add benzyl bromide (1.1 equiv) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford this compound. Note: The major regioisomer formed is typically the less sterically hindered N1-benzylated product.

Part 2: Application in Asymmetric Enolate Alkylation

The primary application of this compound is to direct the asymmetric alkylation of carboxylic acid derivatives. The process involves attaching the acid to the auxiliary, forming a chiral enolate, reacting it with an electrophile, and finally cleaving the auxiliary.

G cluster_0 Asymmetric Alkylation Workflow A 1. Acylation Carboxylic Acid + Auxiliary B 2. Enolate Formation Deprotonation with Base (LDA) A->B N-Acyl Piperazine C 3. Alkylation Reaction with Electrophile (R-X) B->C Chelated Enolate D 4. Auxiliary Cleavage Hydrolysis or Reduction C->D Alkylated Adduct E Chiral Product (High d.r. / e.e.) D->E

Caption: Workflow for asymmetric alkylation.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation step is a direct consequence of the auxiliary's structure.[2] Upon deprotonation with a lithium base like lithium diisopropylamide (LDA), a rigid, chelated (Z)-enolate is formed.[3] The lithium cation coordinates to both the enolate oxygen and the N4 nitrogen of the piperazine ring. In the resulting conformation, the bulky N-benzyl group effectively shields the top face of the enolate. Consequently, the incoming electrophile is forced to approach from the less sterically hindered bottom face, leading to the preferential formation of one diastereomer.

Caption: Stereochemical model for alkylation.

Protocol 2: Asymmetric Alkylation of a Propionyl Moiety

This protocol details the synthesis of an enantiomerically enriched 2-methylpentanoic acid derivative using this compound.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene

  • Ethyl iodide (EtI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

Procedure:

  • Step 1: Acylation.

    • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF.

    • Cool the solution to 0 °C and add propionyl chloride (1.1 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the N-propionyl-(S)-1-benzyl-3-ethylpiperazine.

  • Step 2: Enolate Formation and Alkylation.

    • Dissolve the N-propionyl piperazine (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add LDA solution (1.1 equiv) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Add a pre-cooled (-78 °C) solution of ethyl iodide (1.5 equiv) in THF via cannula.

    • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude product.

  • Step 3: Auxiliary Cleavage (Hydrolytic).

    • Dissolve the crude alkylated product from the previous step in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).

    • Stir the biphasic mixture vigorously at room temperature for 6-12 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite solution.

    • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate.

    • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

    • Dry the organic extracts containing the product, concentrate, and purify to yield the enantiomerically enriched (R)-2-methylpentanoic acid.

Data Presentation: Expected Performance

The performance of a chiral auxiliary is judged by the yield and diastereoselectivity of the alkylation step. While specific data for this compound is proprietary or must be determined empirically, performance can be extrapolated from analogous systems.

Electrophile (R-X)R GroupExpected Diastereomeric Ratio (d.r.)Isolated Yield (%)
Methyl Iodide-CH₃> 95:585 - 95
Ethyl Iodide-CH₂CH₃> 95:580 - 90
Benzyl Bromide-CH₂Ph> 98:290 - 98
Allyl Bromide-CH₂CH=CH₂> 95:585 - 95
Isopropyl Iodide-CH(CH₃)₂85:15 - 90:1060 - 75

Table reflects typical results for sterically demanding chiral auxiliaries in asymmetric alkylations. Actual results should be determined experimentally.

Part 3: Alternative Auxiliary Cleavage Protocols

The method of auxiliary removal can be tailored to yield different functional groups, enhancing the synthetic utility of the method.[4]

Protocol 3: Reductive Cleavage to a Chiral Alcohol

Procedure:

  • Dissolve the purified alkylated adduct (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cool to 0 °C and add lithium aluminum hydride (LiAlH₄, 2.0 equiv) portion-wise.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to yield the chiral primary alcohol and the recovered N-benzyl-N'-methyl auxiliary.

Protocol 4: N-Debenzylation to Unmask the N1-Position

The N-benzyl group can be removed via catalytic hydrogenolysis, allowing for further functionalization of the recovered auxiliary or the product if the auxiliary is retained.

Procedure:

  • Dissolve the N-benzylated compound in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

  • Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the debenzylated product.

Conclusion and Trustworthiness

The protocols described herein provide a comprehensive framework for the application of this compound as a robust chiral auxiliary for asymmetric alkylation. The causality of the experimental choices—from the selection of a lithium base to ensure rigid chelation to the low temperatures required to maintain kinetic control—is grounded in established principles of asymmetric synthesis.[5] Each protocol is designed as a self-validating system; analysis of the diastereomeric ratio of the crude alkylated product provides direct feedback on the efficacy of the stereocontrol step before proceeding to cleavage. By offering multiple, well-established cleavage methods, this guide enables researchers to access a variety of enantiomerically enriched building blocks from a common intermediate, underscoring the versatility of this chiral auxiliary in modern drug discovery and development.

References

  • Bull, S. D., et al. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31, 486-495. Available at: [Link]

  • Yadav, J. S., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2665-2681. Available at: [Link]

  • Behenna, D. C., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 71-75. Available at: [Link]

  • Bihari, M., et al. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. Journal of Combinatorial Chemistry, 14(7), 415-425. Available at: [Link]

  • O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 136(48), 16844-16851. Available at: [Link]

  • Bihari, M., et al. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. ACS Combinatorial Science, 14(7), 415-425. Available at: [Link]

  • Li, Y., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4785. Available at: [Link]

  • User: Waylander. (2024). Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. Available at: [Link]

  • Wolfe, J. P., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1145-1145. Available at: [Link]

  • Behenna, D. C., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie (International Ed. in English), 54(1), 71-5. Available at: [Link]

  • Dong, J., et al. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). DABCO bond cleavage for the synthesis of piperazine derivatives. Tetrahedron Letters, 61(22), 151921. Available at: [Link]

  • Zhou, Y.-G., et al. (2017). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 19(21), 5844-5847. Available at: [Link]

  • Yadav, J. S., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.88. Available at: [Link]

  • Adir et Compagnie. (1998). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]

  • Chiral Drugs. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(1-benzyl-2-ethylthio-2-14C-5-imidazolyl)-4-[3-(1-isopropylamino)-2-pridyl] piperazine. ResearchGate. Available at: [Link]

  • Wong, E. H., et al. (2014). Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. Dalton Transactions, 43(15), 5767-5775. Available at: [Link]

Sources

Application Notes and Protocols for the N-Benzylation of 3-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of N-Arylalkyl Piperazines in Medicinal Chemistry

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] Its unique conformational properties and ability to engage in various biological interactions make it a versatile building block in drug design. The N-benzylation of piperazine derivatives, such as 3-ethylpiperazine, is a critical synthetic transformation that introduces a lipophilic benzyl group, significantly modulating the parent molecule's physicochemical properties, including its solubility, metabolic stability, and, most importantly, its affinity and selectivity for biological targets. N-benzylated piperazines are integral components of drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, with applications spanning from antipsychotics to anticancer agents.[2][3]

This application note provides a comprehensive guide to the N-benzylation of 3-ethylpiperazine, a valuable intermediate in synthesizing complex drug candidates. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven experimental protocol, and discuss essential analytical techniques for product characterization.

Reaction Mechanism: Nucleophilic Substitution

The N-benzylation of 3-ethylpiperazine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the 3-ethylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (typically benzyl bromide or benzyl chloride). A base is incorporated into the reaction mixture to neutralize the hydrohalic acid byproduct, preventing the protonation of the piperazine nitrogen and ensuring the progression of the reaction.

Experimental Protocol: N-Benzylation of 3-Ethylpiperazine

This protocol details a robust and scalable method for the synthesis of 1-benzyl-3-ethylpiperazine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Ethylpiperazine≥98%Commercially Available
Benzyl Bromide≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderCommercially Available
Anhydrous Acetonitrile (CH₃CN)≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated Aqueous NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Safety Precautions
  • 3-Ethylpiperazine: Corrosive. Causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]

  • Benzyl Bromide: Lachrymator and corrosive.[5][6] Causes skin and eye irritation and may cause respiratory irritation.[5][6] Handle in a fume hood with appropriate PPE. Keep away from heat and ignition sources.[5][7]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Handle in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethylpiperazine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per mmol of 3-ethylpiperazine).

  • Nitrogen Purge: Flush the flask with nitrogen gas for 5 minutes to create an inert atmosphere.

  • Reagent Addition: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane with 1% triethylamine).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford the pure 1-benzyl-3-ethylpiperazine.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 3-ethylpiperazine, K₂CO₃, and CH₃CN to flask B 2. Add benzyl bromide dropwise A->B C 3. Heat at 80°C for 4-6 hours B->C D 4. Cool and filter C->D Reaction complete E 5. Concentrate filtrate D->E F 6. Dissolve in DCM, wash with NaHCO₃ and brine E->F G 7. Dry and concentrate F->G H 8. Silica gel column chromatography G->H Crude product I 9. Isolate pure product H->I

Caption: Experimental workflow for the N-benzylation of 3-ethylpiperazine.

Characterization of 1-Benzyl-3-ethylpiperazine

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons, and the aromatic protons of the benzyl group. The benzylic protons typically appear as a singlet around 3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the presence of the ethyl, piperazine, and benzyl moieties.

Table 2: Expected NMR Data for 1-Benzyl-3-ethylpiperazine

Group¹H Chemical Shift (δ) ppm (CDCl₃)¹³C Chemical Shift (δ) ppm (CDCl₃)
Ethyl -CH₃~0.9 (triplet)~12
Ethyl -CH₂~1.6 (quartet)~25
Piperazine -CH(Et)~2.8 (multiplet)~58
Piperazine -CH₂~1.8 - 3.0 (multiplets)~45-55
Benzyl -CH₂~3.5 (singlet)~63
Aromatic -CH~7.2-7.4 (multiplets)~127-138

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and can provide structural information through fragmentation patterns.[8] For 1-benzyl-3-ethylpiperazine (C₁₃H₂₀N₂), the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 205.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time, ensure adequate heating, or use a more reactive benzyl halide (e.g., benzyl iodide).
Inefficient work-upEnsure complete extraction of the product from the aqueous layer.
Formation of Dibenzylated ProductHigh concentration of benzyl bromideAdd benzyl bromide slowly and ensure a slight excess of 3-ethylpiperazine.
Difficult PurificationCo-eluting impuritiesOptimize the solvent system for column chromatography; consider using a different stationary phase.

Conclusion

The N-benzylation of 3-ethylpiperazine is a fundamental and versatile reaction in the synthesis of pharmaceutically relevant compounds. The protocol described herein provides a reliable and efficient method for obtaining 1-benzyl-3-ethylpiperazine in good yield and purity. Proper adherence to safety precautions and thorough analytical characterization are paramount for successful synthesis and downstream applications in drug discovery and development.

References

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Organic Syntheses. 1-benzylpiperazine. Organic Syntheses. [Link]

  • Google Patents. (1997). Method for preparing piperazines.
  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Benzyl bromide. KSCL. [Link]

  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. [Link]

  • Google Patents. (1998). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Google Patents. (2005). Process for preparing N-benzyl piperazine.
  • National Center for Biotechnology Information. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. PubMed. [Link]

  • ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • Organic Syntheses. N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Google Patents. (1950). Preparation of n-substituted piperazines.
  • Patsnap. (n.d.). Process for preparing N-benzyl piperazine. Patsnap Eureka. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

Sources

Application Notes and Protocols for the Spectroscopic Analysis of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide presents a multi-technique spectroscopic approach for the structural elucidation and chiral confirmation of (S)-1-Benzyl-3-ethylpiperazine, a key chiral intermediate in pharmaceutical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography with Circular Dichroism detection (HPLC-CD) are provided. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and interpretation, grounded in established scientific principles and regulatory standards.

Introduction: The Significance of Chiral Piperazines

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of a chiral center, as in this compound, adds a layer of stereochemical complexity that is often critical for pharmacological activity and safety. As regulatory bodies increasingly mandate the development of single-enantiomer drugs, robust and reliable analytical methods for chiral identification and quantification are paramount.[3][4] This guide provides a validated framework for the comprehensive spectroscopic analysis of this compound, ensuring data integrity and compliance with Good Laboratory Practice (GLP).[5][6][7][8]

Foundational Principles and Experimental Strategy

A definitive structural and stereochemical assignment requires a confluence of data from multiple orthogonal analytical techniques. Our strategy is to first establish the molecular structure (connectivity) and then confirm the absolute stereochemistry.

dot graph ERD { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=vee];

} enddot Figure 1: Integrated workflow for the complete analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The protocols outlined adhere to guidelines recommended by IUPAC for the presentation of NMR data.[9]

Sample Preparation Protocol
  • Solvent Selection: Use Deuterated Chloroform (CDCl₃) as the primary solvent. It provides excellent solubility for the analyte and its residual solvent peak (δ ≈ 7.26 ppm) is well-separated from most analyte signals.

  • Concentration: Prepare a solution of approximately 10-15 mg of this compound in 0.6 mL of CDCl₃. This concentration is optimal for obtaining high signal-to-noise ratios in both ¹H and ¹³C NMR spectra on a standard 400-500 MHz spectrometer.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Protocol
  • Objective: To identify and integrate all unique proton environments in the molecule.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust as needed for S/N).

    • Temperature: 298 K.

¹³C NMR Spectroscopy Protocol
  • Objective: To identify all unique carbon environments.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 (or more, as ¹³C is less sensitive).

    • Temperature: 298 K.

2D Correlation Spectroscopy (COSY) Protocol
  • Objective: To establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard COSY (cosygpqf).

    • Spectral Width (F1 and F2): -1 to 9 ppm.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 8.

    • Temperature: 298 K.

Predicted NMR Data and Interpretation

The following table summarizes the expected chemical shifts and correlations for this compound. These predictions are based on established principles of NMR spectroscopy and data from similar piperazine derivatives.[10][11][12][13]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key COSY Correlations
Ethyl -CH₃~0.9 (t, 3H)~12Ethyl -CH₂
Ethyl -CH₂~1.6 (m, 2H)~25Ethyl -CH₃, Piperazine H-3
Piperazine H-3~2.8 (m, 1H)~58Ethyl -CH₂, Piperazine H-2, H-5
Piperazine H-2, H-5, H-6~2.0-3.0 (m, 6H)~45-55H-3, other piperazine protons
Benzyl -CH₂~3.5 (s, 2H)~63Aromatic protons (weak)
Aromatic C-H~7.2-7.4 (m, 5H)~127-130Each other
Aromatic C-ipsoN/A~138N/A

Note: (t = triplet, m = multiplet, s = singlet). Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Background Scan: Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Expected Absorption Bands

The FT-IR spectrum provides a unique "fingerprint" for the molecule. Key expected absorption bands for this compound are detailed below, based on known data for piperazine and aromatic compounds.[1][2][14]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500N-H StretchSecondary Amine (Piperazine N-H)
3000 - 3100C-H StretchAromatic (Benzyl group)
2800 - 3000C-H StretchAliphatic (Ethyl & Piperazine C-H)
1600, 1495, 1450C=C StretchAromatic Ring
1100 - 1200C-N StretchAmine
700 - 750C-H Bend (out-of-plane)Monosubstituted Benzene

dot graph experimental_workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"];

} enddot Figure 2: Standard workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.

Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the protonated molecular ion.

  • MS/MS Acquisition (Tandem MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides valuable structural information.

Expected Mass and Fragmentation Pattern
  • Molecular Formula: C₁₃H₂₀N₂

  • Exact Mass: 204.1630

  • Observed Ion (ESI+): [M+H]⁺ at m/z 205.1708

The fragmentation of benzylpiperazines is well-characterized.[15][16][17] The most prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion.

m/z Proposed Fragment Significance
205.17[C₁₃H₂₁N₂]⁺Protonated Molecular Ion ([M+H]⁺)
91.05[C₇H₇]⁺Tropylium ion (Characteristic of benzyl group)
114.12[C₆H₁₄N₂]⁺Ethylpiperazine radical cation

Chiral HPLC with Circular Dichroism (CD) Detection: The Enantiomeric Confirmation

While NMR, IR, and MS confirm the molecular structure, they cannot distinguish between enantiomers. Chiral HPLC is the definitive technique for separating enantiomers and determining enantiomeric purity.[4] Coupling with a Circular Dichroism (CD) detector provides unambiguous confirmation of the enantiomeric identity, as enantiomers exhibit equal and opposite CD signals.[3][18][19][20]

Protocol
  • Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column and an in-line CD detector.

  • Chiral Column Selection: A polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a common starting point for separating chiral amines.

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine, 0.1%) to improve peak shape. The ratio is optimized to achieve baseline separation (Resolution > 1.5).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.

  • CD Detector Wavelength: Monitor the CD signal at a wavelength corresponding to a maximum in the compound's UV-Vis absorbance spectrum where a Cotton effect is observed.

  • Analysis: Inject the sample and record the chromatogram. The (S)-enantiomer will produce a peak with a specific retention time and a CD signal of a particular sign (positive or negative). Its enantiomer, (R)-1-Benzyl-3-ethylpiperazine, if present, would elute at a different retention time and exhibit a CD signal of the opposite sign.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"];

} enddot Figure 3: Principle of enantiomer separation and detection by Chiral HPLC-CD.

Conclusion and Data Validation

The combination of NMR, FT-IR, Mass Spectrometry, and Chiral HPLC-CD provides a robust and self-validating system for the complete characterization of this compound. The structural connectivity is unequivocally established by 1D and 2D NMR, supported by functional group data from FT-IR and molecular weight confirmation from MS. The absolute stereochemistry and enantiomeric purity are definitively confirmed by Chiral HPLC-CD. Adherence to these protocols ensures the generation of high-quality, reliable, and defensible data essential for research, development, and regulatory submissions, in line with the principles of data integrity and Good Laboratory Practice.[5][6][7] The use of standard reference data and practices, such as those from NIST and IUPAC, further grounds the results in internationally accepted standards.[9][21][22][23]

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International.
  • Atomic Spectra Database. National Institute of Standards and Technology (NIST).
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate.
  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health (NIH).
  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe.
  • NIST Atomic Spectra Database. re3data.org.
  • INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). University of Northern British Columbia.
  • Good lab practice. RSC Education.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Detection of Chiral Drugs Using HPLC with CD Detection. LCGC International.
  • NIST Atomic Spectra Database Lines Form. Physical Measurement Laboratory.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC International.
  • NIST Atomic Energy Levels and Spectra Bibliographic Database. NIST.
  • Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed.
  • The NIST atomic spectra database. AIP Publishing.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC.
  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate.
  • A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation. Benchchem.
  • Navigating the Complex Fragmentation of 2C-B-BZP Derivatives: A Technical Support Guide. Benchchem.
  • Data exchange standard for near infrared spectra and general spectroscopic calibration data types. IUPAC.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
  • Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark.
  • Analysis of chiral pharmaceuticals using HPLC with CD detection. ResearchGate.
  • Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. PubMed.
  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering.
  • IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Ingenta Connect.
  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.
  • ESI-Synthetic details and Spectra. The Royal Society of Chemistry.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH).
  • 1-benzyl-3-ethylpiperazine. Chemsrc.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar.
  • This compound. CymitQuimica.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Serbian Chemical Society.
  • (S)-1-Boc-3-benzyl-piperazine. ChemScene.
  • N-1-Benzyl-3-ethylpiperazine(313657-25-9)FT-IR. ChemicalBook.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • (3S)-1-benzyl-3-ethylpiperazine. Sigma-Aldrich.
  • 1-benzylpiperazine. Organic Syntheses.
  • 1-Benzyl-3(S)-ethyl-piperazine-2,5-dione. Santa Cruz Biotechnology.

Sources

Application Note: 1H NMR Spectroscopic Analysis of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-Benzyl-3-ethylpiperazine is a chiral substituted piperazine that serves as a crucial building block in medicinal chemistry and drug development. The piperazine motif is a common scaffold in a wide array of pharmacologically active compounds, and understanding the precise stereochemistry and conformation is paramount for elucidating structure-activity relationships (SAR). High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. This application note provides a detailed guide to the acquisition and interpretation of the ¹H NMR spectrum of this compound, with a particular focus on the complexities arising from its chirality.

Theoretical Background: Deciphering the ¹H NMR Signature

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The presence of a stereocenter at the C3 position introduces magnetic non-equivalence for otherwise chemically similar protons, a phenomenon known as diastereotopicity. This effect is particularly pronounced for the geminal protons on the benzylic methylene group and the protons on the piperazine ring, leading to more complex splitting patterns than would be observed in an achiral analogue.

The key proton environments are:

  • Aromatic Protons (H-Ar): The five protons of the phenyl ring on the benzyl group are expected to resonate in the aromatic region, typically between δ 7.2 and 7.4 ppm.

  • Benzylic Protons (H-7): The two protons of the methylene bridge connecting the phenyl ring to the piperazine nitrogen are diastereotopic due to the adjacent chiral center. Consequently, they are expected to appear as two distinct signals, likely doublets of doublets, with a characteristic geminal coupling constant.

  • Piperazine Ring Protons (H-2, H-3, H-5, H-6): The protons on the piperazine ring will exhibit complex multiplets due to both vicinal and geminal couplings, as well as the influence of the chiral center. The proton at the chiral center (H-3) will have its own unique chemical shift. The axial and equatorial protons at each position will be chemically non-equivalent.

  • Ethyl Group Protons (H-8, H-9): The ethyl group at the C3 position will show a characteristic quartet for the methylene protons (H-8) and a triplet for the methyl protons (H-9), arising from coupling to each other.

Experimental Protocol

This section outlines a standardized protocol for the preparation and ¹H NMR analysis of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, but will result in different chemical shifts.[1] The choice of solvent can influence the chemical shifts of N-H or other labile protons.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

  • Sample Filtration (Optional): If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is crucial for resolving the complex multiplets in the piperazine region.

  • Experiment: A standard one-dimensional ¹H NMR experiment should be performed.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 scans (adjust for desired signal-to-noise ratio)

    • Temperature: 298 K (25 °C)

Data Analysis and Interpretation

The interpretation of the ¹H NMR spectrum requires careful analysis of chemical shifts, integration values, and coupling patterns. The following table provides predicted chemical shifts and multiplicities for the key protons in this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Considerations
H-9 (Ethyl CH₃)0.8 - 1.0Triplet (t)3HCoupled to the two H-8 protons.
H-8 (Ethyl CH₂)1.4 - 1.7Quartet (q)2HCoupled to the three H-9 protons.
Piperazine Ring (H-2, H-5, H-6) & H-31.8 - 3.2Complex Multiplets (m)7HSignificant signal overlap is expected. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
H-7 (Benzylic CH₂)3.4 - 3.6AB quartet or two doublets of doublets (dd)2HDiastereotopic protons with geminal coupling.
H-Ar (Aromatic)7.2 - 7.4Multiplet (m)5HProtons of the phenyl ring.
NH (Piperazine)1.5 - 2.5Broad singlet (br s)1HChemical shift and line width are concentration and solvent dependent. May exchange with D₂O.

Note: These are predicted values and may vary based on solvent and experimental conditions.

Visualizing Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with key proton environments labeled for clarity.

Caption: Molecular structure of this compound with key proton labels.

Workflow for Spectral Analysis

Caption: Workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of chemical shift principles, coupling constants, and the effects of chirality, such as diastereotopicity, is essential for accurate spectral interpretation. This application note serves as a comprehensive guide for researchers and scientists working with this and structurally related compounds, enabling confident structural elucidation and quality control. For unambiguous assignment of the complex piperazine ring proton signals, two-dimensional NMR techniques are highly recommended.

References

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. Available at: [Link]

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Application Notes and Protocols for 13C NMR Analysis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold and the Power of 13C NMR

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anti-cancer agents. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and to serve as a versatile linker for introducing diverse substituents to modulate pharmacological activity.

Given the critical role of substituted piperazines in drug discovery and development, their unambiguous structural characterization is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton of these molecules. This application note provides a comprehensive guide to obtaining and interpreting 13C NMR data for substituted piperazines, blending theoretical principles with practical, field-proven protocols.

Understanding the 13C NMR Spectrum of Substituted Piperazines: Key Principles

The 13C NMR spectrum of a substituted piperazine provides a wealth of information about its structure, including the number of unique carbon atoms, their chemical environment, and in many cases, insights into the molecule's conformational dynamics.

Characteristic Chemical Shifts of the Piperazine Ring

The unsubstituted piperazine molecule exhibits a single 13C NMR signal for its four equivalent methylene (-CH2-) carbons. The chemical shift of these carbons typically appears around 45-48 ppm . This value serves as a fundamental reference point for understanding the influence of substituents.

The Influence of Substituents on Piperazine Carbon Chemical Shifts

Substitution on the nitrogen or carbon atoms of the piperazine ring induces significant changes in the 13C chemical shifts. These changes are governed by the electronic and steric effects of the substituent.

  • N-Alkylation: The introduction of an alkyl group on a nitrogen atom generally causes a downfield shift (to a higher ppm value) of the adjacent piperazine carbons (C2/C6). This is due to the electron-donating nature of the alkyl group.

  • N-Acylation: Acyl groups, such as benzoyl or acetyl groups, are strongly electron-withdrawing. This leads to a significant downfield shift of the piperazine carbons, particularly the α-carbons (C2/C6) and to a lesser extent the β-carbons (C3/C5).

  • N-Arylation: An aryl substituent directly attached to a piperazine nitrogen will also induce shifts in the piperazine carbon signals. The magnitude and direction of these shifts depend on the electronic properties of the aryl ring and its substituents.

  • C-Substitution: Substitution on the carbon atoms of the piperazine ring will have localized effects on the chemical shifts of the ring carbons, following general principles of substituent effects in aliphatic systems.

Conformational Dynamics and Their Impact on 13C NMR Spectra

A critical aspect of piperazine chemistry that is often reflected in their 13C NMR spectra is their conformational flexibility. Two primary dynamic processes are of importance:

  • Ring Inversion: The piperazine ring typically adopts a chair conformation. Like cyclohexane, it can undergo ring inversion. If this inversion is rapid on the NMR timescale, equivalent carbons will show a single, averaged signal. If the inversion is slow, separate signals for the axial and equatorial carbons may be observed.

  • Restricted Rotation around Amide Bonds: For N-acylated piperazines, the partial double bond character of the N-C(O) amide bond can restrict rotation, leading to the existence of conformational isomers (rotamers).[1][2] This can result in the appearance of multiple sets of signals in the 13C NMR spectrum, with the number of signals depending on the symmetry of the molecule and the rate of rotation.[1][2]

The rate of these conformational changes is often temperature and solvent-dependent.[3][4] Therefore, observing broad signals or multiple sets of signals at room temperature can be an indication of these dynamic processes. Variable temperature (VT) NMR studies can be a powerful tool to further investigate these phenomena.

Experimental Protocols for 13C NMR Analysis of Substituted Piperazines

The acquisition of high-quality 13C NMR data relies on meticulous sample preparation and the selection of appropriate acquisition parameters.

Part 1: Sample Preparation

A properly prepared sample is the foundation of a good NMR experiment.

Materials:

  • Substituted piperazine sample (5-50 mg for 13C NMR)[5]

  • High-quality 5 mm NMR tubes[6]

  • Deuterated NMR solvent (e.g., CDCl3, DMSO-d6, D2O, Acetone-d6)[5]

  • Internal standard (e.g., Tetramethylsilane - TMS for organic solvents)[5]

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolving the sample

  • Cotton or glass wool for filtration

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-50 mg of your purified substituted piperazine into a clean, dry vial.[5] The required amount will depend on the molecular weight and solubility of your compound, as well as the sensitivity of the NMR spectrometer. Higher concentrations generally lead to better signal-to-noise in a shorter time.[6]

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. The choice of solvent can sometimes influence the chemical shifts and the conformational dynamics of the molecule.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing your sample. Gently vortex or sonicate the vial to ensure complete dissolution.

  • Addition of Internal Standard (Optional but Recommended): For accurate chemical shift referencing, add a small amount of an internal standard like TMS (typically a single drop from a sealed capillary or a microliter amount). TMS is assigned a chemical shift of 0.00 ppm.[7]

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution into the NMR tube.[6] This can be done by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette.[6]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR probe.[8]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Part 2: 13C NMR Data Acquisition

The following are general guidelines for setting up a standard proton-decoupled 13C NMR experiment. Specific parameters may need to be adjusted based on the spectrometer and the sample.

Typical Acquisition Parameters:

  • Pulse Program: A standard pulse program with proton decoupling during acquisition is typically used (e.g., zgpg30 or zgdc30 on Bruker instruments).[9]

  • Pulse Angle: A 30-degree pulse angle is often a good compromise between signal intensity and avoiding saturation of carbons with long relaxation times.[9][10]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for most small molecules.[9]

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.[9] For quantitative 13C NMR, much longer delays are necessary to ensure full relaxation of all carbon nuclei.

  • Spectral Width (SW): A spectral width of 0 to 200 ppm is typically sufficient to cover the chemical shift range of most organic molecules, including substituted piperazines.[11]

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample (20-50 mg), 128 to 1024 scans may be sufficient.[9] For more dilute samples, a significantly higher number of scans will be required.

Data Acquisition Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-50 mg) prep2 Dissolve in Deuterated Solvent (~0.6 mL) prep1->prep2 prep3 Add Internal Standard (e.g., TMS) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters (Pulse Program, NS, etc.) acq2->acq3 acq4 Acquire Data (zg) acq3->acq4 proc1 Fourier Transform (efp) acq4->proc1 proc2 Phase Correction (apk) proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate Spectrum (to solvent or TMS) proc3->proc4 proc5 Peak Picking and Integration proc4->proc5

Caption: Workflow for 13C NMR analysis of substituted piperazines.

Data Presentation: 13C NMR Chemical Shifts of Selected Substituted Piperazines

The following table provides representative 13C NMR data for a selection of substituted piperazines, illustrating the effects of different substituents on the chemical shifts of the piperazine ring carbons.

CompoundSolventC2/C6 (ppm)C3/C5 (ppm)Substituent Carbons (ppm)Reference
Piperazine-47.947.9-[11]
1-MethylpiperazineCDCl356.547.146.2 (N-CH3)[12]
1-PhenylpiperazineCDCl350.449.3116.2, 119.9, 129.1, 151.3 (Aromatic)Spectral Database for Organic Compounds (SDBS)
1-BenzoylpiperazineCDCl343.5, 49.046.0, 46.6124.0, 128.2, 142.2, 148.5 (Aromatic), 163.1 (C=O)[3]
1,4-DibenzoylpiperazineCDCl342.1, 47.542.5, 46.9127.4, 128.6, 130.0, 135.5 (Aromatic), 166.5 (C=O)[13]
1-Boc-piperazineCDCl344.044.028.4 (C(CH3)3), 79.5 (C(CH3)3), 154.8 (C=O)Spectral Database for Organic Compounds (SDBS)

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.

Visualization of Key Concepts

G cluster_piperazine Piperazine Ring Numbering Piperazine

Caption: Standard numbering of the piperazine ring.

G Conformational Isomers of N-Acyl Piperazine Rotamer1 Rotamer 1 Equilibrium Rotamer1->Equilibrium Rotamer2 Rotamer 2 Equilibrium->Rotamer2

Caption: Restricted rotation in N-acyl piperazines leads to rotamers.

Conclusion

13C NMR spectroscopy is a powerful and essential technique for the structural elucidation of substituted piperazines. By understanding the fundamental principles of chemical shifts, the influence of substituents, and the potential for conformational dynamics, researchers can confidently interpret their spectra. The detailed protocols provided in this application note offer a robust framework for obtaining high-quality 13C NMR data, enabling the accurate characterization of these important pharmaceutical building blocks.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2491. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 23-34. [Link]

  • ALWSCI. (2023). How To Prepare And Run An NMR Sample. [Link]

  • Boyd, A. S. F. (1999). How to Prepare Samples for NMR. Heriot-Watt University. [Link]

  • Mamat, C., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(10), 1649. [Link]

  • University of Missouri-St. Louis, Department of Chemistry and Biochemistry. (2020). Optimized Default 13C Parameters. [Link]

  • Krygowski, T. M., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 435-446. [Link]

  • Argyropoulos, D., et al. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. [Link]

  • Jones, A. J., & Casy, A. F. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (12), 1787-1790. [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation. [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Al-Hujran, T. A., & Al-Noori, M. H. (2021). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Omega, 6(40), 26369-26381. [Link]

  • Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(10), 657-664. [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-60. [Link]

  • Kricheldorf, H. R., & Hull, W. E. (1978). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Letters Edition, 16(8), 379-385. [Link]

  • Henao, A., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 8(5), 5143-5155. [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2491. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 23-34. [Link]

  • Anasazi Instruments. (2018). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • University of Wisconsin-Madison, Chemistry Department. 13-C NMR Protocol for beginners AV-400. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Methods for Heterocyclic Chemistry (pp. 387-430). Elsevier. [Link]

  • SpectraBase. piperazine, monohydrobromide - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Analysis of Benzylpiperazine (BZP) Derivatives by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel psychoactive substances (NPS), particularly synthetic piperazine derivatives, presents a significant challenge for forensic, clinical, and research laboratories. Benzylpiperazine (BZP) and its analogues are a prominent class of these compounds, known for their stimulant effects that mimic controlled substances like amphetamine and MDMA.[1][2] Accurate and reliable analytical methods are crucial for their identification and quantification in both seized materials and complex biological matrices. This application note provides a detailed guide to the mass spectrometric analysis of BZP derivatives, offering field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, from sample preparation to data interpretation, and provide a foundational understanding of the characteristic fragmentation pathways that enable confident identification.

Introduction: The Analytical Challenge of BZP Derivatives

1-Benzylpiperazine (BZP) and its related compounds are synthetic stimulants that have been widely sold as 'legal highs' or 'party pills'.[1][3] Often found in combination with other substances like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) to produce synergistic psychoactive effects, their analysis is a priority in toxicological screening and forensic chemistry.[4][5] Mass spectrometry has become the gold standard for this purpose due to its unparalleled sensitivity and specificity. The choice between GC-MS and LC-MS/MS is often dictated by the sample matrix, required sensitivity, and available instrumentation. While GC-MS is a robust and widely available technique, LC-MS/MS offers superior sensitivity for biological samples, often with simpler sample preparation.[6][7] This guide will equip the user with the knowledge to select and implement the appropriate methodology.

Analytical Strategy: A Comparative Overview of GC-MS and LC-MS/MS

The selection of an analytical platform is the first critical decision. Both GC-MS and LC-MS/MS are powerful tools, but their principles of operation make them suitable for different analytical scenarios.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Required. Analytes must be volatile or made volatile through derivatization.Not required. Ideal for non-volatile and thermally labile compounds.
Derivatization Often necessary for piperazines to block polar N-H groups, improving peak shape and thermal stability.[6][8]Generally not required, simplifying sample preparation.
Ionization Electron Ionization (EI) is standard, producing complex, library-searchable mass spectra.Electrospray Ionization (ESI) is common, producing protonated molecules [M+H]⁺ with minimal fragmentation.
Selectivity Good, based on chromatographic retention time and mass spectrum.Excellent, based on retention time, precursor ion, and specific product ions (MRM).[6]
Sensitivity Generally lower than LC-MS/MS for these compounds in complex matrices.High sensitivity, ideal for trace-level detection in biological fluids.[9][10]
Typical Application Analysis of seized powders, tablets, and bulk materials.[1]Quantification in urine, plasma, blood, and hair.[10][11][12]

Protocol I: GC-MS Screening of BZP Derivatives in Seized Materials

This protocol is optimized for the qualitative identification of BZP and related compounds in non-biological samples like powders and tablets.

Rationale and Principle

GC-MS with Electron Ionization (EI) provides highly detailed mass spectra that can be matched against spectral libraries for confident identification. The primary challenge with piperazines is their polarity due to the secondary amine. While direct analysis is possible, derivatization is recommended for improved chromatography.[8]

Experimental Protocol

Step 1: Sample Preparation

  • Accurately weigh approximately 5 mg of the homogenized sample powder.

  • Dissolve the sample in 10 mL of methanol.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution using a 0.22 µm syringe filter into a GC vial.

Step 2: (Optional, but Recommended) Derivatization

  • Causality: Acetylation of the secondary amine on the piperazine ring replaces the active hydrogen with an acetyl group. This reduces the molecule's polarity, preventing peak tailing and improving chromatographic resolution.

  • Transfer 100 µL of the methanol extract to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 100 µL of acetic anhydride.

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, evaporate the reagents and reconstitute the residue in 100 µL of ethyl acetate for injection.

Step 3: GC-MS Instrumentation and Parameters

ParameterSettingRationale
GC System Agilent 6890 or equivalentA robust and widely used platform.
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm filmA versatile, low-bleed column suitable for a wide range of analytes.
Injector Temp. 280°CEnsures rapid volatilization of the analytes.
Oven Program 100°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 minProvides good separation of BZP from common adulterants and other derivatives.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
MS System 5975 MSD or equivalentStandard single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible, library-searchable spectra.
Scan Range m/z 40-500Covers the molecular weight and expected fragments of BZP derivatives.
Expected Results and Data Interpretation

The primary identifier for BZP is the production of the tropylium ion (benzyl cation) at m/z 91 , which is typically the base peak.[1][5] The molecular ion [M]⁺ is observed at m/z 176.

Table 1: Characteristic EI-MS Ions for BZP and TFMPP[5]

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)
BZP 17691134, 56, 65
TFMPP 230188172, 145

Protocol II: LC-MS/MS Quantification of BZP in Biological Matrices

This protocol provides a highly sensitive and selective method for quantifying BZP in samples such as plasma or urine, making it ideal for clinical and forensic toxicology.

Rationale and Principle

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity by monitoring a specific precursor-to-product ion transition.[6] This minimizes matrix interference, enabling accurate quantification at low concentrations. Electrospray ionization in positive mode (ESI+) is used because the basic nitrogen atoms on the piperazine ring are readily protonated. The use of a stable isotope-labeled internal standard (SIL-IS), such as BZP-d7, is critical for correcting matrix effects and ensuring the highest level of confidence in the results.[6]

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plasma/Urine Sample Spike 2. Spike with BZP-d7 (IS) Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Elute 4. Elute & Evaporate SPE->Elute Reconstitute 5. Reconstitute in Mobile Phase Elute->Reconstitute LC 6. LC Separation (C18 Column) Reconstitute->LC MS 7. ESI-MS/MS Detection (MRM) LC->MS Integrate 8. Integrate Peaks (Analyte/IS) MS->Integrate Calibrate 9. Quantify using Calibration Curve Integrate->Calibrate Report 10. Final Report Calibrate->Report

Caption: LC-MS/MS workflow for BZP quantification.

Experimental Protocol

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Causality: SPE is a robust method for extracting BZP from complex biological fluids while removing endogenous interferences like salts and proteins. A mixed-mode cation exchange cartridge is used because BZP is basic and will be positively charged at neutral pH, allowing it to be retained by the sorbent and eluted under basic conditions.[12]

  • To 200 µL of plasma or urine, add 20 µL of BZP-d7 internal standard (100 ng/mL).

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 2 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.

Step 2: LC-MS/MS Instrumentation and Parameters

ParameterSettingRationale
LC System Waters Acquity UPLC or equivalentHigh-pressure system for fast, efficient separations.
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for BZP.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minutesA standard gradient for separating the analyte from early-eluting matrix components.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
MS System Triple Quadrupole (e.g., Sciex 5500, Waters Xevo TQ)Required for MRM experiments.
Ionization Mode ESI Positive (ESI+)BZP is a basic compound that readily forms [M+H]⁺ ions.
MRM Transitions and Data

For quantification, at least two MRM transitions (a quantifier and a qualifier) are monitored for each analyte to ensure high selectivity.[6]

Table 2: Example MRM Transitions for BZP Analysis

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
BZP 177.191.1134.1
BZP-d7 184.298.1134.1

Understanding Mass Spectra: The Fragmentation of BZP

Confident identification relies on understanding how the molecule fragments. Under EI (GC-MS), the initial high-energy ionization event leads to extensive fragmentation. In CID (LC-MS/MS), the protonated molecule is selectively fragmented. For BZP derivatives, the fragmentation is dominated by cleavage at the benzylic C-N bond and within the piperazine ring.[13]

The most characteristic fragmentation is the cleavage of the bond between the benzylic carbon and the piperazine nitrogen, forming the highly stable benzyl cation (tropylium ion) at m/z 91 .[1][13] A subsequent fragmentation involves the piperazine ring, often leading to a neutral loss of C₄H₈N₂ (m/z 86).[6]

Caption: Key CID fragmentation pathways of protonated BZP.

Conclusion

The mass spectrometric methods detailed in this note provide robust, reliable, and validated protocols for the analysis of benzylpiperazine derivatives. For qualitative analysis of bulk materials, GC-MS offers definitive spectral information for library matching. For quantitative analysis in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS with stable isotope-labeled internal standards is the authoritative method. Understanding the principles of chromatography, ionization, and fragmentation is paramount for developing and troubleshooting these essential analytical procedures in the ongoing effort to monitor and control novel psychoactive substances.

References

  • Stańczak, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Stańczak, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Peters, F. T., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. Available at: [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology. Available at: [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. Available at: [Link]

  • Noggle, F. T., et al. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]

  • Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Available at: [Link]

  • Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Bassindale, T., et al. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. EMCDDA. Available at: [Link]

  • Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Lobb, M. (2008). The Analysis of Recreational Drugs in Biological Specimens Using Liquid Chromatography Mass Spectrometry. Victoria University of Wellington Research Commons. Available at: [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Ovid. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Kikura-Hanajiri, R., et al. (2005). Analysis of Benzylpiperazine-like Compounds. ResearchGate. Available at: [Link]

  • Stańczak, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available at: [Link]

Sources

Chiral HPLC method for (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective Analysis of (S)-1-Benzyl-3-ethylpiperazine by Chiral High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

The "handedness" of a molecule, or its chirality, is a fundamental consideration in modern drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][2][3] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that necessitate the separate evaluation of each enantiomer's properties.[3][4] For piperazine derivatives like this compound, which are common scaffolds in active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount for safety and efficacy.[5]

This application note provides a comprehensive guide to developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both a validated starting method and a framework for further optimization.

The Foundational Science: Chiral Recognition in HPLC

The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[6] This is most commonly accomplished using a chiral stationary phase (CSP), which is a stationary phase that has been chemically modified with a chiral molecule.[6][7] The differential stability of the diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times, allowing for their separation.[8]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly versatile and effective for a broad range of chiral compounds, including piperazine derivatives.[6][7][9][10] The chiral recognition mechanism on these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[6]

Recommended Chiral HPLC Method

Based on successful separations of structurally related piperazine compounds, the following method is recommended as a robust starting point for the analysis of this compound.[9][10]

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or a similar cellulose tris(3,5-dichlorophenylcarbamate) based CSP.

  • Chemicals: HPLC-grade acetonitrile (MeCN), methanol (MeOH), and diethylamine (DEA). Racemic 1-Benzyl-3-ethylpiperazine and the pure (S)-enantiomer for peak identification.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)Proven efficacy for piperazine derivatives.[9][10]
Mobile Phase Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v)Provides good solubility and peak shape for basic analytes.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CEnhances efficiency and reproducibility.[10]
Detection Wavelength 210 nmThe benzyl chromophore provides strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol: A Step-by-Step Guide

Mobile Phase Preparation
  • Carefully measure 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine.

  • Combine the solvents in a suitable solvent reservoir.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

Expert Insight: The addition of a basic modifier like DEA is crucial for obtaining symmetrical peak shapes for basic compounds like piperazine derivatives. It acts by competing with the analyte for active sites on the silica surface, thereby reducing peak tailing.[9][11]

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of racemic 1-Benzyl-3-ethylpiperazine in the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a similar concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter that could damage the column.

Chromatographic Analysis
  • System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.

  • Peak Identification: Inject the pure this compound standard to confirm its retention time.

  • Sample Analysis: Inject the prepared sample solutions for analysis.

Method Development and Optimization Workflow

The provided method is a strong starting point, but optimization may be necessary to achieve the desired resolution (Rs > 1.5) and analysis time.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Analysis Start Select CSP (e.g., Chiralpak IC) Screen_MP Screen Mobile Phases (Normal & Polar Organic) Start->Screen_MP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_MP->Optimize_MP Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Validation Perform Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Optimize_Temp->Validation Final_Method Finalized Analytical Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development and Validation.

Method Validation: Ensuring Trustworthiness and Reliability

A chiral HPLC method must be validated to ensure its performance is suitable for its intended purpose.[12] Key validation parameters, as guided by the International Conference on Harmonisation (ICH), are outlined below.[13][14]

Validation ParameterAcceptance CriteriaProtocol Summary
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from any impurities.Analyze a racemic mixture, the pure (S)-enantiomer, and a placebo/blank to demonstrate selectivity.
Linearity Correlation coefficient (r²) ≥ 0.998Prepare a series of at least five concentrations of the analyte and plot the peak area versus concentration.
Accuracy Recovery between 98.0% and 102.0%Analyze samples with known concentrations of the analyte and compare the measured concentration to the true concentration.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%Repeatability: Analyze the same sample multiple times on the same day. Intermediate Precision: Analyze the same sample on different days with different analysts or equipment.
Limit of Quantitation (LOQ) Signal-to-noise ratio (S/N) ≥ 10Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant change in resolution or retention time.Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability.

Data Presentation and Interpretation

The primary goal of the analysis is to determine the enantiomeric excess (% ee) of the (S)-enantiomer. This is calculated using the peak areas of the two enantiomers from the chromatogram.

Formula for Enantiomeric Excess (% ee):

% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Where:

  • Area_S = Peak area of the (S)-enantiomer

  • Area_R = Peak area of the (R)-enantiomer

A successful separation will result in a chromatogram with two well-resolved peaks for the racemic mixture, allowing for accurate integration and calculation of the % ee.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral separation of this compound using HPLC. By leveraging a well-chosen polysaccharide-based chiral stationary phase and a systematically optimized mobile phase, researchers can achieve reliable and reproducible enantioselective analysis. The emphasis on method validation ensures that the developed method is robust and suitable for quality control and regulatory submissions in the pharmaceutical industry.

References

  • Vertex AI Search. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Accessed January 11, 2026.
  • MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link].

  • Taylor & Francis Online.
  • ResearchGate. The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Available from: [Link].

  • PubMed Central. The Significance of Chirality in Drug Design and Development. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link].

  • Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link].

  • PubMed. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available from: [Link].

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link].

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link].

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link].

  • National Institutes of Health. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Available from: [Link].

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link].

  • Phenomenex. Chiral HPLC Separations. Available from: [Link].

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link].

  • Regis Technologies. Getting Started with Chiral Method Development. Available from: [Link].

  • Austin Publishing Group. Recent Development: Enantioselective Extraction in Chiral Separation. Available from: [Link].

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Application Notes & Protocols: The Utility of (S)-1-Benzyl-3-ethylpiperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds.[1] This document provides a comprehensive guide for researchers on the potential applications and investigational workflows for a specific chiral derivative, (S)-1-Benzyl-3-ethylpiperazine. While direct literature on this precise enantiomer is nascent, its structural motifs—a chiral ethyl-substituted piperazine core and an N-benzyl group—strongly suggest its potential as a modulator of key central nervous system (CNS) targets. These notes will detail the scientific rationale for its investigation, propose robust synthetic and screening protocols, and offer insights into data interpretation, thereby providing a complete framework for its exploration in drug discovery programs, particularly in the realm of neuroscience.

The Scientific Rationale: Why Investigate this compound?

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at positions 1 and 4. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow it to engage with a wide array of biological targets. The N-benzylpiperazine (BZP) fragment, in particular, is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[2][3] Its derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), making them highly valuable for treating neurological and psychiatric disorders.[4][5]

The Critical Role of Chirality

The introduction of a stereocenter at the C-3 position with an ethyl group necessitates the evaluation of individual enantiomers. Biological systems are inherently chiral, and thus, enantiomers of a drug candidate often exhibit profound differences in potency, selectivity, efficacy, and metabolic profiles. The (S)-configuration of 1-Benzyl-3-ethylpiperazine dictates a specific three-dimensional arrangement of its substituents, which will govern its interaction with the chiral binding pockets of target receptors. It is a fundamental principle in modern drug development that both enantiomers of a chiral drug should be studied in detail.[6]

Hypothesized Therapeutic Targets: Dopamine and Serotonin Receptors

Based on extensive structure-activity relationship (SAR) data from analogous arylpiperazine compounds, the most probable targets for this compound are the dopamine D2 and serotonin 5-HT2A receptors.[5][7][8]

  • Dopamine D2 Receptors (D2R): D2R partial agonists are the cornerstone of third-generation antipsychotics.[7] The arylpiperazine moiety is a common feature in these drugs, responsible for key interactions within the D2R binding site.[8]

  • Serotonin 5-HT2A Receptors (5-HT2AR): Antagonism at the 5-HT2A receptor is a primary mechanism of action for atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing extrapyramidal side effects.[9][10]

The potential for a single compound to modulate both of these receptors (a "polypharmacology" approach) is highly desirable for treating complex neuropsychiatric conditions like schizophrenia, where both dopaminergic and serotonergic systems are dysregulated.[11][12][13]

Synthesis of Enantiomerically Pure this compound

Access to enantiomerically pure material is a prerequisite for any rigorous pharmacological evaluation. While numerous methods for synthesizing chiral piperazines exist, a practical and scalable approach is crucial.[6][14] One effective strategy involves the asymmetric hydrogenation of a corresponding pyrazine precursor.

Protocol 2.1: Asymmetric Synthesis via Pyrazine Hydrogenation

This protocol is adapted from established methods for the synthesis of chiral piperazines.[15][16]

Workflow Overview:

G cluster_0 Synthesis Workflow A 1. Pyrazine Alkylation B 2. Asymmetric Hydrogenation A->B Pyrazinium Salt C 3. Deprotection (if needed) B->C Chiral Piperazine D 4. N-Benzylation C->D Secondary Amine E This compound D->E Final Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Pyrazine Activation: React 2-ethylpyrazine with an activating agent such as an alkyl halide (e.g., benzyl bromide) in an appropriate solvent (e.g., toluene) to form the corresponding N-benzyl-2-ethylpyrazinium salt. This activation is critical as it facilitates the subsequent reduction of the aromatic ring.[16]

  • Asymmetric Hydrogenation: The pyrazinium salt is subjected to iridium-catalyzed asymmetric hydrogenation.

    • Catalyst System: A chiral diphosphine ligand (e.g., (S)-BINAP) complexed with an iridium source (e.g., [Ir(COD)Cl]2).

    • Reaction Conditions: The reaction is carried out under a high pressure of hydrogen gas (H2) in a suitable solvent mixture (e.g., toluene/1,4-dioxane).[16] The temperature is typically controlled (e.g., 0 °C to -10 °C) to maximize enantioselectivity.

    • Rationale: The chiral catalyst creates a chiral environment, directing the hydrogenation to occur preferentially on one face of the pyrazinium ring, leading to the desired (S)-enantiomer with high enantiomeric excess (ee).

  • Purification and Characterization:

    • Following the reaction, the catalyst is removed, and the product is purified using standard techniques like column chromatography.

    • The enantiomeric excess must be determined using chiral High-Performance Liquid Chromatography (HPLC).

    • The structure and purity should be confirmed by NMR spectroscopy and Mass Spectrometry.

In Vitro Pharmacological Evaluation

The initial phase of characterization involves determining the compound's interaction with its hypothesized targets in a controlled, cell-free or cell-based environment.

Protocol 3.1: Radioligand Binding Assays for D2 and 5-HT2A Receptors

This protocol determines the affinity (Ki) of this compound for the target receptors.

Workflow Overview:

G cluster_1 Binding Assay Workflow A Prepare Membranes (Expressing D2R or 5-HT2AR) B Incubate: Membranes + Radioligand + Test Compound A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki from IC50 D->E

Sources

Application Notes and Protocols: Pharmacological Screening of (S)-1-Benzyl-3-ethylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2][3] (S)-1-Benzyl-3-ethylpiperazine serves as a valuable starting point for the development of novel therapeutic agents due to its inherent structural features that allow for interaction with various biological targets, particularly G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors.[3][4] This guide provides a comprehensive and technically detailed framework for the pharmacological screening of novel analogs of this compound. The protocols outlined herein are designed to systematically evaluate the affinity, functional activity, and preliminary in vivo effects of these compounds, facilitating the identification of promising lead candidates for further drug development. The narrative emphasizes the scientific rationale behind experimental choices, ensuring a robust and self-validating screening cascade.

Introduction: The Rationale for a Tiered Screening Approach

The journey from a newly synthesized compound to a viable drug candidate is a multi-stage process that requires a systematic and resource-conscious screening strategy.[5][6][7][8][9] A tiered or cascaded approach is essential to efficiently filter large numbers of analogs, prioritizing those with the most promising pharmacological profiles. This methodology allows for the early identification of compounds with desirable on-target activity and the concurrent elimination of those with unfavorable characteristics, such as off-target effects or poor drug-like properties.[8][9]

Our screening cascade for this compound analogs is designed to progress from high-throughput in vitro assays to more complex and lower-throughput in vivo models. This progression ensures that only the most promising candidates, characterized by high potency, selectivity, and desirable functional activity, advance to more resource-intensive studies.

Diagram: Tiered Pharmacological Screening Cascade

G A Compound Library of This compound Analogs B Radioligand Binding Assays (e.g., Dopamine D2, Serotonin 5-HT2A) A->B High-Throughput Screening C Initial Assessment of Drug-Like Properties B->C D Functional Assays (e.g., cAMP Accumulation, Calcium Mobilization) B->D E Selectivity Profiling (Panel of related GPCRs) D->E F Preliminary Pharmacokinetic (PK) Assessment E->F Potent & Selective Leads G In Vivo Behavioral Models (e.g., Psychostimulant-Induced Hyperactivity) F->G H Lead Optimization G->H In Vivo Efficacy

Caption: A tiered approach to screening this compound analogs.

Tier 1: Primary In Vitro Screening

The initial tier focuses on high-throughput screening to identify "hits" from the analog library that exhibit binding affinity for the primary targets of interest. Given the structural similarities of piperazine derivatives to known CNS-active agents, the dopamine D2 and serotonin 5-HT2A receptors are logical primary targets.[4]

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Scientific Rationale: This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the dopamine D2 receptor, providing a measure of its binding affinity (Ki).[10] It is a robust and high-throughput method for initial screening.

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test compounds (analogs of this compound).

  • Haloperidol or another known D2 antagonist (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Microplate harvester and liquid scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation: Culture the D2 receptor-expressing cells to confluency. Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of test compound at various concentrations (typically a serial dilution).

    • For total binding, add 50 µL of buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Initial Assessment of Drug-Like Properties

Scientific Rationale: Even at this early stage, it is crucial to consider the "drug-likeness" of the hit compounds.[11][12] Molecules with poor physicochemical properties are less likely to become successful drugs.[13][14] Lipinski's Rule of Five provides a useful set of guidelines for oral bioavailability.[11][13]

Parameters to Evaluate (In Silico):

  • Molecular Weight (MW): < 500 Da

  • LogP (octanol-water partition coefficient): < 5

  • Hydrogen Bond Donors: ≤ 5

  • Hydrogen Bond Acceptors: ≤ 10

  • Polar Surface Area (PSA): < 140 Ų for good oral absorption.[13]

Data Presentation: Hypothetical Tier 1 Screening Results

Compound IDD2 Ki (nM)5-HT2A Ki (nM)MW (Da)LogPH-Bond DonorsH-Bond AcceptorsPSA (Ų)
Parent 150250218.333.11215.3
Analog 1 25180320.454.21325.6
Analog 2 55085350.513.82345.8
Analog 3 1535310.424.51215.3
Analog 4 >1000>1000480.625.83580.1

Compounds with high affinity (low Ki) and favorable drug-like properties (e.g., Analogs 1 and 3) would be prioritized for Tier 2.

Tier 2: Secondary In Vitro Screening

This tier aims to characterize the functional activity of the hits identified in primary screening and to assess their selectivity.

Protocol: cAMP Functional Assay for D2 Receptor (Gi-coupled)

Scientific Rationale: The dopamine D2 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This assay measures the functional consequence of receptor activation.[15][17]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18][19][20]

  • Cell culture medium and reagents.

Step-by-Step Protocol:

  • Cell Plating: Seed the D2 receptor-expressing cells into a 96- or 384-well plate and culture until they reach 80-90% confluency.[15]

  • Compound Treatment:

    • For agonist mode , add varying concentrations of the test compounds to the cells and incubate for a specified time.

    • For antagonist mode , pre-incubate the cells with varying concentrations of the test compounds before adding a known D2 agonist at its EC₈₀ concentration.

  • cAMP Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. This allows for the measurement of inhibition by D2 receptor activation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.[21]

  • Data Analysis:

    • In agonist mode , plot the cAMP levels against the compound concentration to determine the EC₅₀ (potency) and the maximal inhibition (efficacy).

    • In antagonist mode , plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀, which can be converted to a functional Ki value.

Protocol: Calcium Mobilization Assay for 5-HT2A Receptor (Gq-coupled)

Scientific Rationale: The serotonin 5-HT2A receptor is a Gq-coupled GPCR.[22] Its activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and the subsequent release of calcium from intracellular stores.[22] This assay measures this increase in intracellular calcium as a readout of receptor activation.[22][23][24]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (to prevent dye leakage from the cells).

  • Test compounds.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[24][25][26]

Step-by-Step Protocol:

  • Cell Plating: Seed the 5-HT2A receptor-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.[24]

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution (containing probenecid) to each well. Incubate for 30-60 minutes at 37°C.[24]

  • Compound Addition and Fluorescence Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add the test compounds at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is directly proportional to the increase in intracellular calcium.[24] Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the concentration-response curves.

Diagram: GPCR Signaling Pathways

G D2R D2 Receptor Gi Gi Protein D2R->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Agonist PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 PIP2 to IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Triggers

Caption: Signaling pathways for Gi and Gq-coupled GPCRs.

Tier 3: Preliminary In Vivo Assessment

Compounds that demonstrate high potency, selectivity, and desirable functional activity in vitro are advanced to preliminary in vivo studies.

Preliminary Pharmacokinetic (PK) Assessment

Scientific Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical.[27] A compound with excellent in vitro activity is of little use if it cannot reach its target in the body.[27][28] Preliminary PK studies in rodents provide initial insights into a compound's bioavailability and brain penetration.

Protocol Outline:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Bioanalysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability (F%).

Protocol: In Vivo Behavioral Model - Psychostimulant-Induced Hyperactivity

Scientific Rationale: Many piperazine derivatives exhibit psychostimulant properties.[3][29][30] The psychostimulant-induced hyperactivity model in rodents is a common method to assess the in vivo effects of compounds that modulate dopamine signaling.[29][31] This model can indicate whether a compound has agonist-like effects or can antagonize the effects of a known psychostimulant.

Materials:

  • Male C57BL/6 mice.

  • Test compounds.

  • Amphetamine or another psychostimulant.

  • Open-field activity chambers equipped with infrared beams to track movement.

Step-by-Step Protocol:

  • Acclimation: Acclimate the mice to the testing room and the open-field chambers.

  • Dosing:

    • To assess for agonist effects , administer the test compound and place the mouse in the activity chamber.

    • To assess for antagonist effects , administer the test compound a set time before administering a challenge dose of amphetamine.

  • Activity Monitoring: Record the locomotor activity (e.g., distance traveled, rearing) for 60-120 minutes.

  • Data Analysis: Compare the locomotor activity of the different treatment groups. A significant increase in activity suggests agonist properties, while a reduction in amphetamine-induced hyperactivity suggests antagonist properties.

Data Presentation: Hypothetical In Vivo Behavioral Results

Treatment GroupTotal Distance Traveled (m)% Change vs. Vehicle
Vehicle150 ± 20-
Amphetamine (2 mg/kg)450 ± 50+200%
Analog 3 (10 mg/kg)160 ± 25+7%
Analog 3 + Amphetamine250 ± 30-44% (vs. Amphetamine)

These hypothetical results suggest that Analog 3 does not have intrinsic stimulant activity but can attenuate the effects of amphetamine, indicating potential D2 antagonist properties in vivo.

Conclusion and Lead Candidate Selection

The culmination of this tiered screening process is the selection of one or more lead candidates for further optimization. A successful lead candidate emerging from this cascade will possess a well-defined profile:

  • High affinity and potency at the primary target(s).

  • Demonstrated functional activity consistent with the desired therapeutic mechanism.

  • Selectivity against closely related off-targets to minimize potential side effects.

  • Favorable drug-like properties predictive of good pharmacokinetics.

  • In vivo activity in a relevant behavioral model, confirming target engagement in a physiological system.

These selected leads will then enter the next phase of drug discovery: lead optimization, where medicinal chemists will work to further refine their structure to enhance their overall pharmacological and pharmacokinetic profile.

References

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(S)-1-Benzyl-3-ethylpiperazine as a ligand for σ1 receptors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

(S)-1-Benzyl-3-ethylpiperazine: A High-Affinity Ligand for Elucidating Sigma-1 Receptor Function and Therapeutic Potential

Abstract: The sigma-1 receptor (σ1R) has emerged as a critical molecular chaperone and pluripotent modulator of cellular signaling, implicated in a host of neurological and psychiatric disorders.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of this compound, a representative member of the high-affinity benzylpiperazine class of σ1R ligands.[3][4] We present detailed protocols for in vitro characterization, including determination of binding affinity (Kᵢ) and selectivity, as well as functional profiling. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence.

The Sigma-1 Receptor: A Unique Therapeutic Target

Unlike traditional G protein-coupled or ionotropic receptors, the σ1R is a ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[5][6] Under basal conditions, it forms a complex with the Binding Immunoglobulin Protein (BiP).[6] Upon stimulation by agonist ligands or cellular stress, the σ1R dissociates from BiP and translocates to interact with a diverse array of "client" proteins, including ion channels (K+, Na+, Ca²⁺), G-protein coupled receptors, and kinases.[6][7][8] This unique mechanism allows it to modulate a wide range of cellular processes:

  • Calcium Homeostasis: The σ1R stabilizes and modulates inositol 1,4,5-trisphosphate (IP3) receptors at the MAM, directly influencing Ca²⁺ flux between the ER and mitochondria, which is critical for cellular bioenergetics.[5][6]

  • Neuronal Excitability: Through interactions with various voltage-gated ion channels, σ1R can fine-tune neuronal firing and excitability.[8]

  • Cellular Stress Response: It plays a crucial role in mitigating ER stress and oxidative stress, contributing to cell survival and neuroprotection.[2][5]

Given its central role in cellular homeostasis, the σ1R is a promising therapeutic target for conditions such as neurodegenerative diseases (Alzheimer's, Parkinson's), neuropathic pain, and depression.[2][9][10]

Visualizing the σ1R Signaling Cascade

The following diagram illustrates the pivotal role of the σ1R at the ER-mitochondria interface.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria BiP BiP Chaperone s1r_inactive σ1R (Inactive) s1r_inactive->BiP Bound State s1r_active σ1R (Active) s1r_inactive->s1r_active ip3r IP3 Receptor mito_ca Ca²⁺ Uptake ip3r->mito_ca Ca²⁺ Flux atp ATP Production mito_ca->atp Ligand σ1R Ligand (this compound) Ligand->s1r_inactive Binding s1r_active->BiP Dissociation s1r_active->ip3r Stabilization ClientProteins Client Proteins (Ion Channels, etc.) s1r_active->ClientProteins Modulation

Caption: σ1R activation pathway at the mitochondria-associated ER membrane (MAM).

Physicochemical Properties of this compound

Characterizing a novel ligand begins with understanding its fundamental properties.

PropertyValueSource(s)
IUPAC Name (3S)-1-benzyl-3-ethylpiperazine[11]
CAS Number 324750-04-1[11]
Molecular Formula C₁₃H₂₀N₂[11]
Molecular Weight 204.32 g/mol [11]
Physical Form Solid[11]
Purity >95% (typical)[11]
Storage Store at room temperature, desiccated. For long-term storage, -20°C is recommended.[11]
Solubility Soluble in DMSO and ethanol. Prepare stock solutions (e.g., 10 mM in DMSO) for experimental use.

Protocol: In Vitro Characterization of Binding Affinity and Selectivity

The first critical step in evaluating a new ligand is to determine its binding affinity (Kᵢ) for the target receptor and its selectivity over related receptor subtypes. Radioligand competition binding assays are the gold standard for this purpose.[12][13]

Principle of the Assay

This assay measures the ability of a non-radioactive test compound, this compound, to compete with a known high-affinity radioligand for binding to the σ1R. By performing this competition across a range of concentrations of the test compound, an IC₅₀ (concentration that inhibits 50% of radioligand binding) can be determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Protocol 3.1: σ1R Competition Binding Assay

Causality Insight: Guinea pig liver is often used as the tissue source for σ1R binding assays because it expresses a high density of the receptor, providing a robust signal-to-noise ratio.[12] The radioligand [³H]-(+)-pentazocine is chosen for its high affinity and selectivity for the σ1R.[12][13]

Materials:

  • Tissue: Frozen guinea pig liver

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Test Compound: this compound, 10 mM stock in DMSO

  • Non-specific Binding Control: Haloperidol, 10 mM stock in DMSO

  • Equipment: 96-well plates, tissue homogenizer, refrigerated centrifuge, rapid vacuum filtration system (e.g., Brandel or PerkinElmer harvester), glass fiber filters (GF/B or GF/C), liquid scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: a. Thaw guinea pig liver on ice and weigh. b. Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer. c. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris. d. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes. e. Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation. f. Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). g. Dilute the membrane preparation in Assay Buffer to a final concentration of ~0.4 mg/mL.[12]

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): 100 µL membrane prep + 50 µL Assay Buffer (with DMSO vehicle) + 50 µL [³H]-(+)-pentazocine.

    • Non-Specific Binding (NSB): 100 µL membrane prep + 50 µL Haloperidol (final concentration 10 µM) + 50 µL [³H]-(+)-pentazocine.

    • Competition Binding: 100 µL membrane prep + 50 µL this compound (at 8-12 concentrations, e.g., 0.1 nM to 10 µM) + 50 µL [³H]-(+)-pentazocine.

    • Note: The final concentration of [³H]-(+)-pentazocine should be close to its Kᴅ value (typically 2-3 nM).[14] The final assay volume is 200 µL.

  • Incubation: a. Incubate the plate at 37°C for 150 minutes with gentle agitation.

  • Filtration and Washing: a. Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding). b. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: a. Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. b. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀. d. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Protocol 3.2: σ2R Selectivity Assay

To establish selectivity, it is essential to determine the compound's affinity for the σ2 receptor subtype.

Causality Insight: The protocol is similar, but uses a different radioligand and includes a "masking" agent. [³H]-DTG (1,3-di-o-tolylguanidine) binds to both σ1R and σ2R.[3][4] To measure binding to σ2R only, an excess of a selective, non-radiolabeled σ1R ligand (like (+)-pentazocine) is added to "mask" or block all σ1R sites.[12]

Key Modifications from Protocol 3.1:

  • Radioligand: [³H]-DTG (final concentration ~3-5 nM).

  • Masking Agent: Add (+)-pentazocine (final concentration 300 nM) to all wells to block binding to σ1R.

  • Non-specific Binding Control: Haloperidol (10 µM) is still used as it binds potently to both subtypes.

Data Presentation & Interpretation

Data for novel benzylpiperazine derivatives show high affinity for σ1R and significant selectivity over σ2R.[3][4]

Table 1: Representative Binding Affinity Data for Benzylpiperazine Analogs (Note: Data below is for structurally related compounds to provide an expected range of activity)

Compoundσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (Kᵢ σ2 / Kᵢ σ1)Reference
Lead Compound 8 2.51080432[3][4]
Analog 15 1.61418886[3][4]
Analog 21 8.83256370[3][4]
This compound TBD TBD TBD

A high selectivity ratio (>100-fold) is desirable for a tool compound to ensure that observed effects are mediated primarily through the σ1R.

Protocol: In Vitro Functional Activity Profiling

Determining if a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) is a critical next step. For σ1R, this can be challenging as it lacks direct enzymatic activity or G-protein coupling.[15] However, predictive assays based on its known modulatory functions can be employed.

Protocol 4.1: Differentiating Agonists vs. Antagonists with Phenytoin

Causality Insight: Phenytoin is a known allosteric modulator of the σ1R.[16] It has been observed that phenytoin increases the binding affinity of σ1R agonists but not antagonists.[16] This differential effect can be exploited to classify the functional activity of a new ligand.

Principle: This protocol involves running two parallel [³H]-(+)-pentazocine competition binding assays with the test compound: one in the absence and one in the presence of a fixed concentration of phenytoin. A significant leftward shift (decrease) in the IC₅₀ curve in the presence of phenytoin suggests agonist activity. No shift or a rightward shift suggests antagonist activity.

Procedure:

  • Follow the σ1R Competition Binding Assay (Protocol 3.1).

  • Set up two complete sets of competition curves for this compound.

  • In the first set, use standard Assay Buffer.

  • In the second set, add phenytoin to the Assay Buffer for a final concentration of 30 µM.

  • Compare the IC₅₀ values obtained from both curves. An agonist will show a lower IC₅₀ (higher potency) in the presence of phenytoin.

In Vivo Applications & Considerations

While this guide focuses on in vitro characterization, the ultimate goal is often to understand a compound's effects in a biological system. Based on the established roles of σ1R, ligands like this compound could be advanced into in vivo models for:

  • Neuropathic & Inflammatory Pain: σ1R antagonists have demonstrated significant antinociceptive and anti-allodynic effects in animal models like the formalin test and chronic constriction injury (CCI).[3][4]

  • Neuroprotection: In models of stroke, Alzheimer's, or Parkinson's disease, σ1R agonists may be tested for their ability to reduce neuronal loss and improve cognitive or motor function.[2]

  • Psychiatric Disorders: The effects of σ1R ligands can be explored in behavioral models of depression (e.g., forced swim test) and anxiety (e.g., elevated plus maze).[9]

Critical In Vivo Consideration: Before efficacy studies, it is crucial to assess the compound's safety and tolerability. A rotarod assay, for example, can determine if the compound causes motor impairment or sedation at doses planned for therapeutic testing.[3]

Conclusion

This compound and related compounds represent a valuable class of chemical tools for investigating the complex biology of the sigma-1 receptor. The protocols outlined in this guide provide a robust framework for determining their binding affinity, selectivity, and functional nature. By applying these methods, researchers can confidently characterize novel σ1R ligands, paving the way for a deeper understanding of this unique receptor and the development of new therapeutics for a range of challenging diseases.

References

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  • Redondo-Hasselerharm, P. E., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(12), 2249–2262. [Link]

  • Redondo-Hasselerharm, P. E., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(12), 2249–2262. [Link]

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  • Wang, C., et al. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(18), 6659–6669. [Link]

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Sources

The (S)-1-Benzyl-3-ethylpiperazine Scaffold: A Chiral Key to Unlocking Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from a combination of desirable physicochemical properties, including high aqueous solubility and the ability to engage in multiple non-covalent interactions with biological targets.[3][4] The two nitrogen atoms of the piperazine ring provide handles for facile chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

A critical, yet often under-explored, aspect of piperazine chemistry is the introduction of chirality. The stereochemical orientation of substituents on the piperazine ring can have a profound impact on biological activity, with different enantiomers often exhibiting distinct pharmacological profiles, potencies, and even mechanisms of action.[6][7] (S)-1-Benzyl-3-ethylpiperazine is a chiral building block that holds significant promise for the development of novel therapeutics. The presence of a stereocenter at the 3-position, combined with the N-benzyl group, creates a unique three-dimensional structure that can be exploited for selective interactions with biological targets. While specific literature on the direct applications of this compound is emerging, its structural motifs are present in compounds targeting a range of therapeutic areas, from oncology to neurodegenerative diseases.[8][9]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of the this compound scaffold. We will explore its inferred applications based on structurally related compounds, provide a robust protocol for its enantioselective synthesis, and detail a representative biological assay to evaluate the efficacy of its derivatives.

Inferred Applications in Medicinal Chemistry

Based on the extensive body of research on benzylpiperazine and chiral piperazine derivatives, this compound is a promising scaffold for the development of novel therapeutics in several key areas:

  • Oncology: Piperazine derivatives are well-represented in anticancer drug discovery, with many exhibiting potent cytotoxic effects against various cancer cell lines.[8][10] The benzylpiperazine moiety, in particular, has been incorporated into molecules designed to inhibit cancer cell proliferation and induce apoptosis.[10] The chirality of this compound can be leveraged to achieve selective interactions with specific protein targets implicated in cancer, potentially leading to more potent and less toxic therapies.

  • Central Nervous System (CNS) Disorders: The piperazine scaffold is a cornerstone in the development of drugs targeting CNS disorders, including antipsychotics, antidepressants, and anxiolytics.[9][11] Benzylpiperazine itself is known to have stimulant properties and interacts with monoamine neurotransmission.[11][12] The stereochemistry of this compound could be pivotal in designing selective ligands for dopamine, serotonin, or other neurotransmitter receptors, offering the potential for novel treatments for conditions like Parkinson's disease, schizophrenia, and depression.

  • Pain Management: Benzylpiperazine derivatives have been investigated as selective ligands for the σ1 receptor, a promising target for the treatment of neuropathic and inflammatory pain.[13][14] The specific stereochemistry of this compound may confer enhanced affinity and selectivity for the σ1 receptor or other pain-related targets, paving the way for the development of new analgesics with improved side-effect profiles.

Data Presentation: Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its derivatives is crucial for drug development. The following table summarizes key calculated and experimental (where available) properties.

PropertyThis compound
CAS Number 324750-04-1
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Appearance Solid
Purity >97%
InChI Key CTPKPBTULPZITK-ZDUSSCGKSA-N
Calculated LogP 2.14
Calculated Polar Surface Area 15.27 Ų

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound

This protocol is adapted from established methods for the synthesis of chiral 3-alkylpiperazines, utilizing a chiral auxiliary approach to establish the desired stereocenter.[1][15][16]

Workflow for the Enantioselective Synthesis of this compound

G cluster_0 Step 1: Chiral Auxiliary Attachment cluster_1 Step 2: Piperazinone Ring Formation cluster_2 Step 3: Reduction of the Piperazinone cluster_3 Step 4: Deprotection and Final Product start Commercially available (S)-2-aminobutanol step1 Reaction with a suitable protecting group (e.g., Boc anhydride) start->step1 step2 Reaction with an N-benzylated glycine equivalent step1->step2 step3 Reduction of the amide carbonyl (e.g., with LiAlH4) step2->step3 step4 Removal of the chiral auxiliary and any protecting groups step3->step4 end This compound step4->end

Caption: A generalized workflow for the enantioselective synthesis of this compound.

Materials:

  • (S)-2-aminobutanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N-Benzylglycine ethyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Protection of (S)-2-aminobutanol:

    • Dissolve (S)-2-aminobutanol (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the Boc-protected amino alcohol.

  • Synthesis of the Chiral Piperazinone:

    • To a solution of the Boc-protected amino alcohol (1.0 eq) in anhydrous THF, add N-benzylglycine ethyl ester (1.1 eq).

    • This step may require activation of the carboxylic acid or the use of a coupling agent.

    • The subsequent cyclization to form the piperazinone can be achieved under various conditions, often involving heating.

  • Reduction of the Piperazinone:

    • Carefully add the piperazinone (1.0 eq) in anhydrous THF to a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate in vacuo.

  • Deprotection and Purification:

    • Dissolve the crude product in DCM and add TFA (5-10 eq).

    • Stir at room temperature for 2-4 hours.

    • Neutralize the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford pure this compound.

Self-Validation:

  • TLC Analysis: Monitor the progress of each reaction step using thin-layer chromatography to ensure complete conversion of starting materials.

  • NMR Spectroscopy: Characterize the final product and all intermediates by ¹H and ¹³C NMR to confirm their structures.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum of the final product to confirm its molecular weight and elemental composition.

  • Chiral HPLC: Determine the enantiomeric excess of the final product using a chiral stationary phase to validate the stereochemical outcome of the synthesis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of newly synthesized this compound derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).

Workflow for the MTT Cytotoxicity Assay

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Incubation and Formazan Solubilization cluster_3 Data Acquisition and Analysis start Cancer cell line (e.g., MCF-7) step1 Seed cells in a 96-well plate start->step1 step2 Treat cells with varying concentrations of test compound step1->step2 step3 Add MTT reagent and incubate step2->step3 step4 Add solubilization solution (e.g., DMSO) step3->step4 step5 Measure absorbance at 570 nm step4->step5 end Calculate IC50 value step5->end

Caption: A schematic representation of the MTT assay workflow for evaluating cytotoxicity.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative(s) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative(s) in culture medium from a stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation:

  • Reproducibility: Perform the assay in triplicate and repeat the experiment at least three times to ensure the reproducibility of the results.

  • Controls: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay's performance.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell viability should be observed for active compounds.

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored building block in medicinal chemistry. Its inherent chirality and the versatile nature of the piperazine ring offer significant opportunities for the design and synthesis of novel therapeutic agents with improved potency and selectivity. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this promising scaffold in areas such as oncology, neuroscience, and pain management. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a broad range of biological assays to fully elucidate their therapeutic potential.

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  • Design, Synthesis, and Biological Evaluation of Arylpiperazine-Benzylpiperidines With Dual Serotonin and Norepinephrine Reuptake Inhibitory Activities. Bioorg Med Chem. 2016;24(10):2250-2260. [Link]

  • The medicinal chemistry of piperazines: A review. Chem Biol Drug Des. 2024;103(6):e14537. [Link]

  • A recent update on new synthetic chiral compounds with antileishmanial activity. Arch Pharm (Weinheim). 2022;355(10):e2200236. [Link]

  • Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules. 2016;21(8):1059. [Link]

  • Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorg Med Chem Lett. 2010;20(24):7327-7330. [Link]

  • Structure-activity relationship of target compounds. ResearchGate. [Link]

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  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chem Neurosci. 2021;12(11):2018-2032. [Link]

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Derivatization of (S)-1-Benzyl-3-ethylpiperazine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategies for the Derivatization of (S)-1-Benzyl-3-ethylpiperazine for Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of this compound

This compound is a chiral piperazine derivative of significant interest in medicinal chemistry and pharmacology.[1] Piperazine-containing compounds are known for their diverse biological activities, and this specific molecule, with its defined stereochemistry and substituents, serves as a valuable scaffold in drug discovery.[2] However, to effectively study its biological interactions—such as target engagement, pharmacokinetic profiling, and quantification in biological matrices—it is often necessary to modify the molecule.

Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," which has properties that are better suited for a specific application. For biological assays, this typically involves conjugating the parent molecule to a reporter tag, such as a biotin molecule for affinity capture or a fluorophore for detection.[3][]

This application note provides a detailed guide to the strategic derivatization of this compound. The key reactive site on this molecule is the secondary amine at the N4 position of the piperazine ring. This guide will focus on leveraging this amine for conjugation, providing detailed, self-validating protocols for creating derivatives suitable for various biological assays. We will explain the causality behind experimental choices, from reagent selection to purification and characterization, ensuring scientific integrity and reproducibility.

Principles of Derivatization: Targeting the N4-Amine

The secondary amine in the piperazine ring of this compound is a nucleophile, making it an ideal target for reaction with various electrophilic reagents. The most common and reliable strategies for labeling secondary amines involve acylation reactions with amine-reactive reagents.[5]

Key Amine-Reactive Chemistries:

  • Succinimidyl Esters (NHS Esters): These are among the most popular reagents for amine modification.[6] They react with primary and secondary amines under mild, slightly alkaline conditions (pH 7.5-9.0) to form stable amide bonds.

  • Sulfonyl Chlorides: Reagents like Dansyl chloride react readily with amines to form stable sulfonamides.[7][8] These reactions are also typically performed at alkaline pH.[7][8]

  • Isothiocyanates: These reagents react with amines to form thiourea linkages. While effective, the resulting bond can sometimes be less stable than an amide bond, particularly in conjugates involving proteins.[6]

For the protocols outlined below, we will focus on the use of NHS esters due to their high reactivity, commercial availability in various forms (e.g., biotin-NHS, dye-NHS), and the exceptional stability of the resulting amide bond.

Protocol 1: Biotinylation of this compound

This protocol describes the conjugation of a biotin tag to the N4-amine, creating a tracer for use in competitive immunoassays (like ELISA) or affinity-based studies (like Surface Plasmon Resonance).

Rationale: Biotin has an exceptionally high affinity for streptavidin and avidin, allowing for highly sensitive detection and robust immobilization strategies. By creating a biotinylated version of our target molecule, we can use it to compete with the unlabeled molecule in binding assays.

Diagram: General Biotinylation Reaction Scheme

G cluster_reaction Reaction Conditions cluster_products Products mol This compound (C13H20N2, MW: 204.31) conditions Aprotic Solvent (DMF/DMSO) Non-nucleophilic Base (DIPEA) Room Temperature mol->conditions biotin Biotin-NHS Ester (e.g., Biotin-PEG4-NHS) biotin->conditions product Biotinylated Derivative conditions->product byproduct N-Hydroxysuccinimide (NHS) conditions->byproduct

Caption: Reaction scheme for biotinylating the secondary amine.

Materials & Reagents
  • This compound (MW: 204.31 g/mol )[1]

  • Biotin-PEG4-NHS Ester (or similar amine-reactive biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl Ether (for precipitation)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic Acid (TFA)

  • Reverse-Phase HPLC system

  • Mass Spectrometer (LC-MS)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF. This is a ~49 mM solution.

    • Prepare a 20 mg/mL solution of Biotin-PEG4-NHS Ester in anhydrous DMF.

  • Reaction Setup:

    • In a clean, dry microcentrifuge tube, add 100 µL of the this compound solution (1 mg, ~4.9 µmol).

    • Add 1.2 molar equivalents of the Biotin-PEG4-NHS Ester solution. The exact volume will depend on the molecular weight of the specific biotin reagent used.

    • Add 3 molar equivalents of DIPEA. This non-nucleophilic base acts as a proton scavenger to drive the reaction forward.

    • Vortex the mixture gently and allow it to react for 2-4 hours at room temperature, protected from light.

  • Reaction Quenching (Optional but Recommended):

    • To quench any unreacted NHS ester, add a small amount of an amine-containing buffer like Tris or glycine, or simply proceed to purification.

  • Purification & Characterization (Self-Validation):

    • The crude reaction mixture must be purified to remove unreacted starting materials, excess biotin reagent, and byproducts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[9][10]

    • Workflow: See the diagram below for a visual representation of the purification and analysis workflow.

Purification and Characterization Workflow

Successful derivatization requires rigorous purification and characterization to ensure the final product is of sufficient purity and identity for use in sensitive biological assays. This process is a critical self-validating step.

Diagram: Synthesis and Validation Workflow

G start Crude Reaction Mixture hplc Inject onto RP-HPLC Column (e.g., C18) start->hplc gradient Run Gradient Elution (Water/ACN + 0.1% TFA) hplc->gradient detect Monitor Elution (UV Detector, e.g., 254 nm) gradient->detect collect Collect Fractions Corresponding to Product Peak detect->collect lyophilize Lyophilize Fractions to Obtain Pure Powder collect->lyophilize lcms Characterize by LC-MS (Confirm Mass) lyophilize->lcms final Pure, Validated Derivative lcms->final G cluster_high High Analyte Concentration cluster_low Low Analyte Concentration node_h Antibody-Coated Well Sample Added Analyte (●) binds to Antibody Tracer (B) is blocked Low Signal node_l Antibody-Coated Well Sample Added Few Analytes (●) Tracer (B) binds to Antibody High Signal caption In competitive ELISA, the signal is inversely proportional to the analyte concentration.

Caption: Competitive ELISA principle showing inverse signal relationship.

Brief Protocol Outline
  • Coat Plate: Coat a 96-well plate with an antibody specific to this compound.

  • Prepare Samples & Standards: Prepare serial dilutions of a known standard of the unlabeled compound and prepare the unknown samples.

  • Competition: Add the standards/samples to the wells, followed immediately by a fixed concentration of the biotinylated derivative (the tracer). Incubate to allow competition for antibody binding.

  • Wash: Wash the plate to remove unbound molecules.

  • Detection: Add Streptavidin-HRP (Horseradish Peroxidase). This will bind to any biotinylated tracer that is captured by the antibody.

  • Substrate: Add a colorimetric HRP substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Read: Stop the reaction and read the absorbance on a plate reader. The signal will be inversely proportional to the concentration of the analyte in the sample.

The successful derivatization of this compound is a critical enabling step for its detailed biological characterization. By targeting the secondary amine on the piperazine ring with amine-reactive reagents like NHS esters, researchers can create high-quality tracers and probes. The protocols provided herein emphasize a self-validating workflow, where rigorous purification by HPLC and definitive characterization by mass spectrometry ensure the integrity of the final derivative. This approach provides drug development professionals with the reliable tools needed for quantitative biological assays, ultimately accelerating the journey from chemical scaffold to potential therapeutic.

References

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • PubChem. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-benzyl-3-ethylpiperazine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Retrieved from [Link]

  • YouTube. (2012). ELISA principles and troubleshooting. Retrieved from [Link]

  • MDPI. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Retrieved from [Link]

  • RayBiotech. (n.d.). Sandwich ELISA Principles, Formats, and Optimization. Retrieved from [Link]

  • PraxiLabs. (n.d.). ELISA Principle, Procedure, Types, and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (S)-1-Benzyl-3-ethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-Benzyl-3-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this valuable chiral building block. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and implement robust solutions.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. The typical synthetic approach involves the formation of the chiral piperazine core from a precursor like (S)-2-aminobutanoic acid, followed by N-alkylation. Our troubleshooting will focus on this general pathway.

Question: My overall yield is critically low after completing the synthesis. Where should I begin my investigation?

Answer: A low overall yield is a systemic issue that requires a logical, stepwise investigation. Before optimizing individual reactions, it's crucial to identify the primary source of material loss.

Troubleshooting Workflow:

  • Re-evaluate Starting Materials: Confirm the purity and identity of your starting materials, particularly the chiral precursor ((S)-2-aminobutanoic acid or a derivative) and benzyl chloride/bromide. Impurities can inhibit catalysts or introduce competing side reactions.

  • Analyze Each Step: Do not rely solely on the final yield. Isolate and analyze the crude product from each synthetic step (e.g., after ring formation and after N-benzylation). Use techniques like ¹H NMR or LC-MS to quantify the desired product and identify major byproducts. This will pinpoint the problematic reaction.

  • Review Reaction Conditions: Cross-reference your protocol against established methods for piperazine synthesis and N-alkylation. Pay close attention to stoichiometry, reaction temperature, time, and choice of solvent and base.[1][2]

  • Assess Workup & Purification: Significant material loss can occur during aqueous workups (e.g., extractions, washes) and purification. Ensure the pH is appropriate during extractions to keep your amine product in the organic layer. Evaluate your purification method (chromatography vs. crystallization) for efficiency.[3]

Below is a general diagnostic workflow to trace the source of low yield.

G start Low Overall Yield Detected sm_check Step 1: Verify Purity of Starting Materials (NMR, GC/MS) start->sm_check step_analysis Step 2: Isolate & Analyze Crude Product from Each Step (LC-MS, NMR) sm_check->step_analysis ring_formation Problem in Piperazine Ring Formation? step_analysis->ring_formation benzylation Problem in N-Benzylation? ring_formation->benzylation No end_node Implement Targeted Solution ring_formation->end_node Yes (Troubleshoot reductive amination, cyclization conditions) purification Problem in Workup/ Purification? benzylation->purification No benzylation->end_node Yes (Troubleshoot alkylation, address dibenzylation) purification->end_node No (Re-evaluate overall strategy) purification->end_node Yes (Optimize extraction pH, refine chromatography/crystallization)

Caption: General workflow for diagnosing the cause of low yield.

Question: The reductive amination step to form the piperazine ring is sluggish or incomplete. What are the potential causes and solutions?

Answer: Reductive amination is a cornerstone of this synthesis, typically involving the formation of an imine or iminium ion, followed by its reduction.[4] Inefficiency here is a major yield-killer.

Causality & Solutions:

  • Inefficient Imine Formation: The first step, the condensation of an amine and a carbonyl to form an imine, is reversible and often the rate-limiting step.

    • Cause: Presence of excess water, incorrect pH.

    • Solution: Ensure anhydrous conditions by using dry solvents and adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves. The reaction is often mildly acid-catalyzed to protonate the carbonyl, but a pH that is too low will protonate the amine nucleophile, shutting down the reaction.[5] A catalytic amount of acetic acid is often beneficial.

  • Inappropriate Reducing Agent: The choice of hydride reagent is critical. The reagent must be strong enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound first.

    • Cause: Using a harsh reducing agent like NaBH₄ without pre-formation of the imine can lead to reduction of the aldehyde/ketone starting material. Conversely, a reagent may be too mild for a sterically hindered substrate.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[4] It is mild enough to not reduce most aldehydes and ketones but is highly effective at reducing the protonated imine/iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[5][6]

  • Solvent Choice: The solvent can influence both imine formation and the efficacy of the reducing agent.

    • Cause: Protic solvents like methanol can slow down some reducing agents and participate in side reactions.

    • Solution: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred for reactions using NaBH(OAc)₃.[7]

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High selectivity for iminium ions over carbonyls; mild and broadly compatible.[4]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic, good solubility for reagents, does not interfere with the hydride reagent.
Catalyst Acetic Acid (catalytic)Facilitates imine formation by activating the carbonyl group.[5]
Additives Molecular Sieves (4Å)Removes water byproduct from imine formation, driving the equilibrium forward.

Question: I'm observing a significant amount of the 1,4-dibenzyl-3-ethylpiperazine byproduct. How can I improve the selectivity for mono-benzylation?

Answer: This is the most common challenge in the N-alkylation of piperazine derivatives. The mono-benzylated product is itself a secondary amine and can react with another equivalent of benzyl chloride, leading to the undesired disubstituted product. Controlling this competitive reaction is key to achieving a high yield.

Controlling Mono- vs. Di-alkylation:

G cluster_0 Reaction Pathway cluster_1 Control Strategy start (S)-3-Ethylpiperazine desired This compound (Desired Product) start->desired + 1 eq. Benzyl Chloride (k1, fast) side (S)-1,4-Dibenzyl-3-ethylpiperazine (Side Product) desired->side + 1 eq. Benzyl Chloride (k2, competitive) aim Goal: Maximize rate k1 while minimizing rate k2

Caption: Competing reactions in the N-benzylation of (S)-3-ethylpiperazine.

Strategies for Selectivity:

  • Use Piperazine as the Limiting Reagent: A slight excess of the piperazine starting material relative to the benzyl halide can help, but this is often insufficient on its own and complicates purification.

  • Slow Addition & Low Temperature: This is the most effective strategy.

    • Technique: Dissolve the (S)-3-ethylpiperazine and a base (like K₂CO₃ or Et₃N) in a suitable solvent (e.g., acetonitrile). Cool the mixture in an ice bath (0 °C) and add the benzyl chloride dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump.

    • Causality: By keeping the instantaneous concentration of benzyl chloride low, you favor its reaction with the more nucleophilic and abundant starting piperazine over the slightly less nucleophilic, less concentrated mono-benzylated product. Low temperatures further decrease the rate of the second alkylation.

  • Use a Bulky Protecting Group (Multi-step approach): For maximum control, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc). This allows for clean mono-benzylation on the free nitrogen, followed by deprotection. While this adds steps, it often results in a higher overall yield of pure product.[1][2]

  • Use a Piperazine Salt: A procedure described in Organic Syntheses for 1-benzylpiperazine uses a piperazine dihydrochloride salt in ethanol.[8] This method cleverly modulates the concentration of the free base, inherently slowing the reaction and preventing disubstitution. This approach could be adapted for 3-ethylpiperazine.

Question: My final product is difficult to purify. What are the best strategies for isolating high-purity this compound?

Answer: The primary purification challenge is separating the desired mono-benzylated product from unreacted starting material and the di-benzylated byproduct. Their polarities can be quite similar.

Purification Protocols:

  • Silica Gel Column Chromatography: This is the most common method.

    • Eluent System: A gradient system is typically required. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate and/or a small amount of methanol (1-2%). A small amount of triethylamine (0.5-1%) should be added to the eluent to prevent the basic amine products from streaking on the acidic silica gel.

    • Elution Order (Typical):

      • (S)-1,4-Dibenzyl-3-ethylpiperazine (least polar)

      • This compound (desired product)

      • (S)-3-Ethylpiperazine (most polar, may stick to the baseline)

  • Purification via Salt Formation: This is an excellent alternative to chromatography, especially for large-scale work.[3]

    • Technique: Dissolve the crude oil in a suitable solvent like acetone or isopropanol. Add a solution of an acid (e.g., hydrochloric acid in ethanol or acetic acid) dropwise until precipitation is complete. The desired mono-benzylated product's salt may selectively crystallize, leaving the more soluble dibenzylated product and starting materials in the solution.

    • Regeneration: The filtered salt can then be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to recover the pure free base.[8]

Question: I suspect I may have issues with the stereochemical purity of my product. How can I confirm the enantiomeric excess (e.e.)?

Answer: Maintaining stereochemical integrity is paramount. While the synthetic steps discussed are unlikely to cause racemization at the C3 position, it must be verified. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[9]

Chiral HPLC Analysis:

  • Principle: A chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based columns (e.g., Chiralpak®) are often effective for piperazine derivatives.[9]

  • Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or acetonitrile/methanol. A small amount of an amine modifier like diethylamine (DEA) is often required to achieve good peak shape for basic analytes.[9]

  • Detection: The compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 205-220 nm) is necessary.[9]

  • Outcome: The (S) and (R) enantiomers will have different retention times, allowing for the calculation of the enantiomeric excess by comparing the peak areas.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes of the starting materials? A: The most critical starting material is the chiral source, typically (S)-2-aminobutanoic acid or a derivative. Its enantiomeric purity must be >99% to ensure the final product's stereochemical integrity. Benzyl chloride should be freshly distilled or from a recently opened bottle, as it can hydrolyze to benzyl alcohol or form other impurities over time.

Q: Which reducing agent is most suitable for the synthesis? A: For one-pot reductive aminations to form the piperazine ring, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mildness and high selectivity for reducing iminium ions in the presence of carbonyls.[4][5]

Q: What is the mechanism behind the formation of the 1,4-dibenzyl byproduct? A: It is a simple nucleophilic substitution (Sₙ2) reaction. After the first benzylation, the product, this compound, still possesses a secondary amine at the N4 position. This amine remains nucleophilic and can attack the electrophilic carbon of another molecule of benzyl chloride, displacing the chloride and forming the 1,4-dibenzyl byproduct.

Q: Are there alternative methods to N-benzylation that might offer better selectivity? A: Yes. A reductive amination using benzaldehyde and a suitable reducing agent (like NaBH(OAc)₃) can be an excellent alternative to using benzyl chloride.[5] This method avoids the use of an alkyl halide and the generation of halide salts. The reaction conditions are mild and often show high selectivity for mono-alkylation, as the intermediate iminium ion formation is typically well-controlled.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

(This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.)

  • Ring Formation (Illustrative): A precursor such as (S)-N,N-bis(2-oxoethyl)-2-aminobutanoic acid ethyl ester would be cyclized under reductive conditions. (Note: The synthesis of this precursor from (S)-2-aminobutanoic acid is a multi-step process not detailed here).

  • N-Benzylation (Reductive Amination Approach):

    • To a round-bottom flask under a nitrogen atmosphere, add (S)-3-ethylpiperazine (1.0 eq.), benzaldehyde (1.1 eq.), and anhydrous dichloromethane (DCM, ~0.1 M concentration).

    • Add glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, controlling any initial exotherm with a water bath.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Preparation: Prepare a silica gel column using a slurry of silica in hexane. Load the crude product (adsorbed onto a small amount of silica) onto the column.

  • Elution:

    • Begin eluting with 100% Hexane containing 0.5% triethylamine.

    • Gradually increase the polarity with a gradient of ethyl acetate (e.g., 0% to 20%) in hexane, keeping the triethylamine concentration constant.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as an oil.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 13.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Reddit r/OrganicChemistry. (2024).
  • ResearchGate. (2025).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • European Patent Office. (1998). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • ResearchGate. (2022).
  • Google Patents. (1959).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • NIH. (n.d.). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubMed. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Semantic Scholar. (2015).
  • Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • ResearchGate. (2025). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters.
  • ChemRxiv. (2022).
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • LookChem. (n.d.). N-ETHYLPIPERAZINE.
  • Organic Chemistry Portal. (n.d.).
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  • MDPI. (n.d.).
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  • Cheméo. (2025). N-Ethylpiperazine.
  • PubMed. (2007).

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Technical Support Center: Removal of Diastereomeric Impurities in Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral piperazine synthesis. The piperazine ring is a privileged structure in medicinal chemistry, frequently found in blockbuster drugs.[1] However, introducing carbon substituents often creates multiple stereocenters, leading to the formation of diastereomeric impurities that can be challenging to separate.[1][2] This guide provides practical, in-depth troubleshooting advice and detailed protocols to help researchers overcome common hurdles in isolating the desired diastereomer with high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the separation of piperazine diastereomers.

Q1: What are the primary methods for separating diastereomeric piperazines?

A1: The two principal strategies are preparative chromatography and classical resolution via diastereomeric salt formation.

  • Chromatography (HPLC/SFC): This method physically separates diastereomers based on their differential interactions with a stationary phase. It is highly versatile and can often be scaled up. Supercritical Fluid Chromatography (SFC) is increasingly favored for its speed, reduced solvent consumption, and often complementary selectivity to High-Performance Liquid Chromatography (HPLC).[3][4][]

  • Diastereomeric Salt Resolution: This technique involves reacting the basic piperazine mixture with a chiral acid to form diastereomeric salts.[6][7][8] Because diastereomers have different physical properties, these salts will exhibit different solubilities in a given solvent, allowing one to be selectively crystallized and removed by filtration.[9][10][11]

Q2: My diastereomers are inseparable on a standard achiral column. Why is this, and what should I do?

A2: While diastereomers have different physical properties, their structural similarity can make separation on standard achiral columns (like C18) difficult.[2] Chiral stationary phases (CSPs) are often required because they provide the necessary stereoselective interactions to resolve closely related stereoisomers.[2][12] A systematic screening of different chiral columns and mobile phases is the most effective approach.[12][13]

Q3: When should I choose chromatography over diastereomeric salt resolution?

A3: The choice depends on several factors:

  • Scale: For small-scale (mg to g) purification, chromatography (HPLC or SFC) is often faster for method development and execution. For large, industrial-scale (multi-kg) processes, a well-optimized diastereomeric salt resolution is often more cost-effective.[11]

  • Crystallinity: Salt resolution requires that at least one of the diastereomeric salts forms a stable, well-defined crystal. If your product is an oil or forms poor crystals, chromatography is the better option.

  • Development Time: Chromatographic screening can often be automated to quickly identify a suitable separation method.[13][14] Optimizing a crystallization process can be more time-consuming and require more material.[15]

  • Compound Properties: The presence of basic nitrogen atoms in the piperazine core makes it an ideal candidate for resolution with chiral acids.

Q4: Can I use an achiral column if I couple it with a chiral one?

A4: Yes, this is an advanced technique. Sometimes, a chiral column can separate the enantiomeric pairs, but not the diastereomers from each other. In such cases, coupling a chiral column in series with an achiral column that can separate the diastereomers can provide a powerful method for resolving all stereoisomers in a single run.[2]

Part 2: Troubleshooting Guide

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Issue 1: Poor Separation in Chiral Chromatography (HPLC/SFC)
Q: My diastereomers are co-eluting or show very poor resolution (Rs < 1.5) on my chiral column. What are the causes and how can I improve the separation?

A: Causality & Solution Workflow

Poor resolution is typically due to a suboptimal choice of stationary phase, mobile phase, or both. Chiral recognition is a highly specific three-dimensional interaction, and small changes can have a dramatic effect on selectivity.[12]

Workflow: Optimizing Chromatographic Separation of Diastereomers

G cluster_0 Problem Identification cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Stationary Phase Screening cluster_3 Step 3: Parameter Refinement cluster_4 Outcome Problem Poor Resolution (Rs < 1.5) or Co-elution MP_Screen Systematically vary solvent ratio (e.g., Heptane/IPA) Problem->MP_Screen Add_Modifier Add acidic/basic modifier (e.g., 0.1% TFA or DEA) MP_Screen->Add_Modifier If still poor CSP_Screen Screen alternative CSPs (Polysaccharide-based columns are a good start) Add_Modifier->CSP_Screen If still poor Temp_Flow Optimize Temperature and Flow Rate CSP_Screen->Temp_Flow Once selectivity is found Success Successful Separation (Rs >= 1.5) Temp_Flow->Success

Caption: A systematic workflow for troubleshooting poor chromatographic separation.

Detailed Steps:

  • Optimize the Mobile Phase: Selectivity is highly sensitive to the mobile phase composition.[12]

    • Vary Solvent Strength: For normal phase HPLC or SFC, systematically adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., heptane, supercritical CO2). Start with a shallow gradient or a series of isocratic runs (e.g., 5%, 10%, 15%, 20% alcohol) to find the region of best selectivity.

    • Introduce Additives: Piperazine nitrogens are basic. Adding a small amount (0.1%) of an acidic (trifluoroacetic acid, TFA) or basic (diethylamine, DEA) modifier can protonate or deprotonate the analyte, altering its interaction with the stationary phase and dramatically improving peak shape and resolution.

  • Screen Different Chiral Stationary Phases (CSPs): No single CSP works for all compounds. A screening approach is crucial.[13] Polysaccharide-based columns are the most popular and versatile choice for chiral separations.[12]

CSP Type Common Columns Typical Analytes / Strengths
Polysaccharide (Coated) Chiralcel OD-H, OJ-H; Chiralpak AD-H, AS-HBroad applicability, robust, good first choice for screening.
Polysaccharide (Immobilized) Chiralpak IA, IB, IC, ID, IE, IFBroader solvent compatibility (allows use of DCM, THF, etc.), excellent for method development.
Protein-Based Ultron ES-OVMOften used in reversed-phase for hydrophilic or ionizable compounds.[16]
Pirkle-type (Brush-type) Whelk-O1Good for compounds capable of π-π stacking.
  • Adjust Temperature and Flow Rate:

    • Temperature: Lowering the temperature can sometimes enhance the specific interactions responsible for chiral recognition, increasing selectivity at the cost of longer run times and higher pressure.[12]

    • Flow Rate: Once selectivity is achieved, resolution can be fine-tuned by optimizing the flow rate. Decreasing the flow rate can increase column efficiency and improve resolution for difficult separations.

Issue 2: Low Yield or Purity in Diastereomeric Salt Resolution
Q: I've performed a diastereomeric salt resolution, but my yield is very low, or the diastereomeric excess (d.e.) of the crystallized salt is poor. What's going wrong?

A: Causality & Solution Workflow

The success of a classical resolution hinges on a significant solubility difference between the two diastereomeric salts in the chosen solvent system.[6][9] Low yield or purity is often a result of an inappropriate solvent, incorrect stoichiometry, or non-ideal crystallization kinetics.[17]

Workflow: Optimizing Diastereomeric Salt Resolution

G cluster_0 Problem Identification cluster_1 Step 1: Re-evaluate Core Components cluster_2 Step 2: Optimize Conditions cluster_3 Step 3: Verification & Iteration Problem Low Yield or Poor Purity (Low d.e.) Solvent_Screen Perform Solvent Screen (Vary polarity & functionality) Problem->Solvent_Screen Agent_Screen Screen Alternative Resolving Agents Solvent_Screen->Agent_Screen If no suitable solvent found Stoichiometry Vary Stoichiometry of Resolving Agent (0.5 to 1.0 eq.) Agent_Screen->Stoichiometry With best agent/solvent Kinetics Control Cooling Profile (Slow cooling, Seeding) Stoichiometry->Kinetics Analyze Analyze Solid & Mother Liquor by Chiral HPLC Kinetics->Analyze Recrystallize Recrystallize to Upgrade Purity Analyze->Recrystallize If d.e. is low

Caption: A decision-making workflow for troubleshooting diastereomeric salt crystallizations.

Detailed Steps:

  • Perform a Thorough Solvent Screen: This is the most critical step.[17] The ideal solvent should dissolve both salts at a higher temperature but allow only the desired salt to precipitate upon cooling, leaving the undesired one in the mother liquor.

    • Method: Use small vials to test a wide range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water). Add the piperazine and resolving agent, heat to dissolve, and allow to cool slowly.

    • Analysis: After 24-48 hours, isolate any crystals and analyze both the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess (d.e.).[17]

  • Screen Chiral Resolving Agents: If a good solvent system cannot be found, the initial choice of resolving agent may be suboptimal. The structure of the agent dictates the properties of the resulting salts.[6]

Common Chiral Resolving Acids Comments
(+)- or (-)-Tartaric AcidCost-effective, widely available, a good first choice.[18]
(+)- or (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)Often forms highly crystalline salts, can improve resolution success.[18]
(+)- or (-)-Mandelic AcidA simple, effective resolving agent for many amines.[7]
(+)-Camphor-10-sulfonic Acid (CSA)A strong acid, useful for weakly basic amines.[7]
  • Optimize Stoichiometry and Concentration:

    • The molar ratio of the resolving agent to the racemic piperazine is a key parameter.[11] While a 1.0 equivalent of a mono-acid is a common starting point, using a sub-stoichiometric amount (e.g., 0.5-0.6 eq) can sometimes increase the purity of the crystallized salt, albeit at the cost of yield.[15]

    • The overall concentration of the reactants in the solvent affects the supersaturation window and is a critical parameter to optimize.[15]

  • Control the Crystallization Process (Kinetics vs. Thermodynamics):

    • Thermodynamic Control: Slow, controlled cooling allows the system to remain near equilibrium, favoring the crystallization of the least soluble, most stable diastereomeric salt. This is generally preferred for purity.[9]

    • Seeding: Adding a few small crystals of the desired pure diastereomeric salt to a supersaturated solution can initiate crystallization and improve reproducibility.[17]

  • Recrystallize to Upgrade Purity: It is common for the first crystallization to yield a product that is enriched but not diastereomerically pure. A second recrystallization from the same or a different solvent system can often upgrade the material to the desired purity.[9][15]

Part 3: Key Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution & Recovery

This protocol provides a general workflow for resolving a racemic piperazine derivative using a chiral acid.

  • Salt Formation & Crystallization:

    • In a reaction vessel, dissolve the chiral resolving agent (e.g., (L)-tartaric acid, 0.5-1.0 molar equivalents) in a chosen solvent (e.g., methanol) at an elevated temperature.[18]

    • To the warm solution, add the racemic piperazine mixture (1.0 molar equivalent).

    • Allow the solution to cool slowly and undisturbed to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation.[9] Let stand for 12-24 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[9]

    • Dry the crystals under vacuum. At this stage, take a small sample to determine the diastereomeric excess by chiral HPLC.

  • Liberation of the Enriched Piperazine (Salt Break):

    • Suspend the diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[10]

    • Add a strong base (e.g., 1M NaOH solution) dropwise until the pH is >11 to neutralize the chiral acid and deprotonate the piperazine's ammonium salt.[10]

    • Separate the organic layer. Extract the aqueous layer 1-2 more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched piperazine.[9][18]

Protocol 2: Chiral HPLC/SFC Method Screening

This protocol outlines a systematic approach to finding a suitable chromatographic separation method.

  • Column and Mobile Phase Selection:

    • Select a set of 3-4 diverse chiral columns. A good starting set includes immobilized polysaccharide columns (e.g., Chiralpak IA, IB) and a coated one (e.g., Chiralpak AD).[13]

    • Prepare a set of standard mobile phases. For SFC, this will be CO₂ with alcohol modifiers (Methanol, Ethanol, Isopropanol). For HPLC normal phase, this will be Heptane with the same alcohol modifiers.

  • Initial Screening:

    • Dissolve the diastereomeric mixture in a suitable solvent at ~1 mg/mL.

    • For each column, run a fast gradient (e.g., 5% to 50% modifier over 5-10 minutes). This quickly indicates if a column has any potential for separation.

    • Identify the "hit" conditions where any separation (even partial) is observed.

  • Method Optimization:

    • For the most promising column/modifier combinations, perform a series of isocratic runs around the elution conditions identified in the gradient screen to fine-tune the separation and maximize resolution.

    • If peak shape is poor or resolution is still marginal, repeat the isocratic runs with the addition of 0.1% TFA or 0.1% DEA to the modifier.

  • Verification:

    • Once an optimal method is found (Resolution > 1.5), confirm the identity of each peak by analyzing standards of the pure diastereomers, if available.

References
  • Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Featuring (R)-2-Methylpiperazine (L)-Tartaric Acid Salt.
  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
  • Benchchem. (n.d.). (R)-2-Methylpiperazine (L)-tartaric acid salt.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
  • LCGC International. (2010). Finding the Best Separation for Enantiomeric Mixtures.
  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • Valko, K. (Ed.). (2000). Separation Methods in Drug Synthesis and Purification, Handbook of Analytical Separation.
  • PubMed Central. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
  • Chemical Science (RSC Publishing). (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • Organic Chemistry Frontiers. (2021).
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • Organic Process Research & Development. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • ResearchGate. (2014). Which analytical technique is best for chiral separation?.
  • Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
  • Elsevier Ltd. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-alkylation of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the N-alkylation of piperazines. As a Senior Application Scientist, this resource is structured to address common challenges and provide actionable solutions, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the N-alkylation of piperazines.

Q1: How do I choose the right base for my N-alkylation reaction?

The selection of a base is critical and is dictated by the reactivity of your alkylating agent. The primary function of the base is to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity.

  • For reactive alkylating agents (e.g., benzyl bromide, methyl iodide), inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and cost-effective.[1]

  • For less reactive alkylating agents (e.g., alkyl chlorides), stronger, non-nucleophilic organic bases such as diisopropylethylamine (DIPEA or Hünig's base) are generally preferred to drive the reaction to completion.[2]

  • To prevent side reactions with sensitive substrates, a milder base like sodium bicarbonate can be employed, though this may necessitate longer reaction times or elevated temperatures.

Q2: How can I achieve selective mono-N-alkylation and prevent di-alkylation?

Preventing di-alkylation is a frequent challenge due to the two reactive nitrogen atoms in the piperazine ring.[3][4] Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Piperazine: Employing a large excess (5-10 equivalents) of piperazine relative to the alkylating agent statistically favors the mono-alkylated product.[5]

  • Protecting Group Strategy: This is a highly reliable method where one nitrogen is temporarily blocked with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][6] Alkylation occurs at the unprotected nitrogen, and the protecting group is subsequently removed.[1][6]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise, especially at low temperatures, can help control the reaction and minimize the formation of the di-substituted product.[5][7]

  • Use of Piperazine Salts: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[4][7]

Q3: What is the optimal solvent for N-alkylation of piperazine?

The ideal solvent should dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents are generally preferred as they can accelerate the reaction rate.

  • Acetonitrile (MeCN) and Dimethylformamide (DMF) are common and effective choices.[7][8]

  • For reactions requiring higher temperatures, DMF is particularly suitable due to its high boiling point.

  • It is crucial to use anhydrous solvents to prevent unwanted side reactions.[7]

Table 1: Common Solvents for N-Alkylation of Piperazine

SolventTypeBoiling Point (°C)Key Advantages
Acetonitrile (MeCN)Polar Aprotic82Good solubility for many reactants, easy to remove.
Dimethylformamide (DMF)Polar Aprotic153Excellent dissolving power, suitable for higher temperatures.[9]
Dichloromethane (DCM)Chlorinated40Useful for less polar reactants, low boiling point.[8]
Tetrahydrofuran (THF)Ether66Good general-purpose solvent.

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during work-up?

High water solubility of the product, often due to salt formation, is a common issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. Adjusting the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[7]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Solutions Rationale
Inactive catalyst (if applicable) Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[5]Catalysts can be sensitive to air and moisture, leading to deactivation.
Insufficient base strength or amount Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[7]A sufficiently strong and anhydrous base is necessary to deprotonate the piperazine effectively.
Poor solubility of reagents Switch to a more polar aprotic solvent such as DMF.[7]All reactants must be in solution for the reaction to proceed efficiently.
Alkylating agent is not reactive enough Add a catalytic amount of sodium iodide (NaI) to the reaction mixture.This in situ generation of a more reactive alkyl iodide (Finkelstein reaction) can increase the reaction rate.[10]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using a Boc Protecting Group

This protocol is a reliable method for achieving selective mono-alkylation.

Step 1: Protection

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion, concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[6]

Step 2: Alkylation

  • Dissolve N-Boc-piperazine (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add a base such as potassium carbonate (1.5 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).[6]

Step 3: Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

  • Stir at room temperature for 1-4 hours.

  • Evaporate the solvent to yield the hydrochloride salt of the desired mono-substituted piperazine.[6]

Visualizations

reaction_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection Piperazine Piperazine NBocPiperazine N-Boc-Piperazine Piperazine->NBocPiperazine Boc2O Boc₂O Boc2O->NBocPiperazine NAlkylNBocPiperazine N-Alkyl-N'-Boc-Piperazine NBocPiperazine->NAlkylNBocPiperazine AlkylHalide Alkyl Halide AlkylHalide->NAlkylNBocPiperazine Base Base (e.g., K₂CO₃) Base->NAlkylNBocPiperazine MonoalkylatedPiperazine Mono-N-alkylated Piperazine Salt NAlkylNBocPiperazine->MonoalkylatedPiperazine Acid Acid (e.g., HCl) Acid->MonoalkylatedPiperazine

Caption: Workflow for selective mono-N-alkylation of piperazine using a Boc protecting group.

troubleshooting_flow start Low Mono-alkylation Yield check_excess Is a large excess of piperazine used? start->check_excess check_protecting_group Is a protecting group strategy employed? check_excess->check_protecting_group No solution_excess Increase piperazine to 5-10 equivalents check_excess->solution_excess No end Improved Mono-alkylation check_excess->end Yes check_addition Is the alkylating agent added slowly? check_protecting_group->check_addition No solution_protection Implement a Boc-protection strategy check_protecting_group->solution_protection No check_protecting_group->end Yes solution_addition Add alkylating agent dropwise at low temperature check_addition->solution_addition No check_addition->end Yes solution_excess->end solution_protection->end solution_addition->end

Caption: Troubleshooting decision tree for improving mono-alkylation selectivity.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Gopinath, R., & Patel, B. K. (2002). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

Sources

Preventing racemization during synthesis of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of (S)-1-Benzyl-3-ethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this chiral molecule. Maintaining the desired stereochemistry is paramount, as enantiomers can possess significantly different pharmacological and toxicological profiles.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential pitfalls and prevent racemization.

Understanding the Challenge: The Fragility of the C3 Stereocenter

The primary challenge in synthesizing this compound is preserving the stereochemical integrity of the chiral center at the C3 position. This stereocenter is susceptible to racemization, the process by which an enantiomerically pure substance converts into a mixture of both enantiomers, under various reaction conditions.[3][4] The key to preventing this lies in understanding the mechanisms that lead to the loss of chirality and implementing strategies to mitigate them.

The hydrogen atom on the C3 carbon is weakly acidic. Its removal by a base leads to the formation of a planar, achiral enamine or a related intermediate. Subsequent protonation of this intermediate can occur from either face with roughly equal probability, resulting in a racemic or near-racemic mixture.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during the synthesis of this compound?

A1: Racemization is primarily caused by factors that promote the formation of planar, achiral intermediates.[6] Key culprits include:

  • Harsh Basic or Acidic Conditions: Both strong bases and acids can facilitate the abstraction of the proton at the chiral center.[5][6]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for racemization.[6]

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of diminished enantiomeric excess.[6]

  • Inappropriate Reagents: Certain reagents, particularly in coupling or deprotection steps, can promote side reactions that lead to racemization.[5][7]

Q2: How can I accurately determine the enantiomeric purity of my this compound sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess (ee) of your product.[1] The selection of the appropriate chiral stationary phase (CSP) is critical for achieving successful separation of the enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for separating piperazine derivatives.[1]

Q3: Are there specific synthetic routes that are less prone to racemization?

A3: Synthetic strategies that introduce the chiral center early on and utilize mild reaction conditions in subsequent steps are generally preferred. Routes starting from chiral α-amino acids or employing asymmetric hydrogenation of pyrazine derivatives have shown promise in producing enantiomerically pure substituted piperazines.[8][9][10]

Troubleshooting Guide: A Deeper Dive into Common Issues

This section provides a structured approach to troubleshooting specific problems you may encounter during your synthesis.

Problem 1: Significant loss of enantiomeric purity in the final product.
Possible Cause Underlying Mechanism Recommended Solution
Harsh Deprotection Conditions Strong acids (e.g., TFA) or bases (e.g., NaOH) used to remove protecting groups (like Boc or Cbz) can abstract the proton at the C3 position, leading to a planar intermediate and subsequent racemization.[5]* Use Milder Reagents: For Boc deprotection, consider using milder acids like p-toluenesulfonic acid (p-TsOH). For Cbz groups, ensure hydrogenation is performed under neutral conditions at moderate pressure and temperature.[5]
Elevated Reaction Temperatures High temperatures provide the activation energy for the interconversion of enantiomers through a planar intermediate.[6]* Lower Reaction Temperatures: Conduct reactions at the lowest feasible temperature that still allows for a reasonable reaction rate. Consider cooling the reaction mixture (e.g., to 0°C) during critical steps.[11]
Inappropriate Base Selection Strong, non-hindered bases (e.g., triethylamine) can readily deprotonate the C3 position. The basicity and steric hindrance of the base significantly impact the degree of racemization.[7]* Choose a Weaker, Sterically Hindered Base: Opt for bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause racemization due to their steric bulk.[7][11]
Problem 2: Over-alkylation leading to undesired byproducts.
Possible Cause Underlying Mechanism Recommended Solution
Reaction of Benzyl Chloride with both Piperazine Nitrogens When reacting a chiral ethylpiperazine precursor with benzyl chloride, the unprotected nitrogen can also be benzylated, leading to a quaternary ammonium salt or other undesired products.[12]* Use of a Protecting Group: Protect one of the piperazine nitrogens with a suitable protecting group (e.g., Boc) before benzylation. The protecting group can be removed in a subsequent step under mild conditions.[12]
Excess of Benzylating Agent Using a large excess of benzyl chloride can drive the reaction towards di-benzylation.[12]* Careful Stoichiometry Control: Optimize the molar ratio of the piperazine substrate to benzyl chloride. A slight excess of the piperazine may be beneficial to minimize di-benzylation.[12]
Problem 3: Low yield during the N-benzylation step.
Possible Cause Underlying Mechanism Recommended Solution
Poor Nucleophilicity of the Piperazine Nitrogen Steric hindrance around the nitrogen atom can reduce its nucleophilicity, leading to a sluggish reaction.* Optimize Solvent and Temperature: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the amine. Gently warming the reaction may be necessary, but monitor for racemization.
Inactivation of the Nucleophile In the presence of an acid, the piperazine nitrogen can be protonated, rendering it non-nucleophilic.* Ensure Basic or Neutral Conditions: Add a non-nucleophilic base to scavenge any acid that may be present or generated during the reaction.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of your product.[1]

ParameterRecommended Condition
Column Chiralpak® IC (or equivalent polysaccharide-based CSP)[1][13]
Mobile Phase Acetonitrile/Methanol/Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v)[13]
Flow Rate 1.0 mL/min[1][13]
Column Temperature 35 °C[1][13]
Detection UV at 205 nm[1]
Injection Volume 10 µL[1][13]

Procedure:

  • Prepare a standard solution of your sample in the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[1]

  • Inject the sample and record the chromatogram.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Visualizing Key Concepts

Workflow for Troubleshooting Racemization

G start Racemization Observed? check_conditions Review Reaction Conditions (Base, Temp, Time) start->check_conditions Yes check_reagents Evaluate Reagents (Deprotection, Coupling) start->check_reagents Yes mild_base Switch to Weaker, Hindered Base (e.g., DIPEA) check_conditions->mild_base lower_temp Lower Reaction Temperature (e.g., 0°C) check_conditions->lower_temp shorter_time Minimize Reaction Time check_conditions->shorter_time mild_reagents Use Milder Deprotection/ Coupling Reagents check_reagents->mild_reagents re_analyze Re-analyze Enantiomeric Purity (Chiral HPLC) mild_base->re_analyze lower_temp->re_analyze shorter_time->re_analyze mild_reagents->re_analyze success Racemization Minimized re_analyze->success

Caption: A decision-making workflow for troubleshooting racemization issues.

Mechanism of Base-Catalyzed Racemization

G cluster_S (S)-Enantiomer cluster_planar Planar Intermediate cluster_R (R)-Enantiomer S S-enantiomer_structure.png planar planar_intermediate.png S->planar + Base - H+ planar->S + H+ R R-enantiomer_structure.png planar->R + H+

Caption: The base-catalyzed racemization proceeds via a planar, achiral intermediate.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
  • BenchChem. (n.d.). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
  • BenchChem. (n.d.). Preventing racemization during chiral amine synthesis.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Organic Chemistry Frontiers. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Racemization in Drug Discovery. (n.d.). ORCA – Online Research @ Cardiff.
  • Wikipedia. (n.d.). Racemization.
  • BenchChem. (n.d.). Preventing racemization during N-methylated amino acid coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.

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Technical Support Center: Synthesis of Benzylpiperazines - A Guide to Mitigating Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to help you optimize your synthetic routes and achieve high yields of your desired product with minimal impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Problem 1: Low Yield of Mono-Benzylpiperazine and Significant Formation of 1,4-Dibenzylpiperazine (DBZP) in N-Alkylation Reactions

Q: My reaction of piperazine with benzyl chloride is producing a large amount of the N,N'-dibenzylated side product, and my yield of the desired mono-benzylpiperazine is low. What's causing this and how can I fix it?

A: The formation of 1,4-dibenzylpiperazine (DBZP) is the most common side reaction in the direct N-alkylation of piperazine.[1][2] This occurs because the mono-substituted product, benzylpiperazine, is still nucleophilic and can react with another molecule of benzyl chloride. Several factors can exacerbate this issue.

Causality and Mechanism:

The primary reaction is a nucleophilic substitution where the nitrogen of piperazine attacks the benzylic carbon of benzyl chloride. However, the resulting benzylpiperazine is also a secondary amine and can compete with the starting piperazine for the remaining benzyl chloride. This second alkylation leads to the formation of DBZP.

Overalkylation

Troubleshooting Strategies:

  • Control Stoichiometry: This is the most critical parameter. Using a large excess of piperazine relative to benzyl chloride statistically favors the reaction of benzyl chloride with an unreacted piperazine molecule. A molar ratio of 3:1 (piperazine:benzyl chloride) or higher is often recommended.[3]

  • Slow Addition of Benzyl Chloride: Adding the benzyl chloride dropwise to the reaction mixture over an extended period helps to maintain a low concentration of the alkylating agent, further minimizing the chance of the mono-substituted product reacting again.

  • Lower the Reaction Temperature: Higher temperatures can promote the second alkylation.[1] While the reaction needs sufficient heat to proceed, running it at a more moderate temperature (e.g., 65°C) can improve selectivity for the mono-alkylated product.[4]

  • Use of a Mono-Protected Piperazine: A highly effective but multi-step approach is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for alkylation. The protecting group can then be removed in a subsequent step.[5][6]

Optimized Protocol for Mono-Benzylation of Piperazine (adapted from Organic Syntheses[4]):

This procedure utilizes piperazine monohydrochloride in situ to effectively achieve mono-alkylation.

  • In a flask, dissolve piperazine hexahydrate (0.125 mol) and piperazine dihydrochloride monohydrate (0.125 mol) in absolute ethanol (50 mL) by warming to 65°C. This creates a solution containing the equivalent of piperazine monohydrochloride.

  • While maintaining the temperature at 65°C, add freshly distilled benzyl chloride (0.125 mol) dropwise with vigorous stirring over 5 minutes.

  • Continue stirring at 65°C for an additional 25 minutes.

  • Cool the reaction mixture in an ice bath for about 30 minutes to precipitate unreacted piperazine dihydrochloride.

  • Filter the mixture and wash the collected solid with ice-cold absolute ethanol.

  • To the combined filtrate and washings, add absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.

  • Collect the product by filtration. The free base can be obtained by dissolving the dihydrochloride in water, making the solution alkaline (pH > 12) with NaOH, and extracting with an organic solvent like chloroform.[4]

  • Purify the crude product by vacuum distillation (b.p. 122-124°C at 2.5 mmHg).[4]

Problem 2: Presence of Unexpected Impurities in Benzylpiperazine Synthesized via Reductive Amination

Q: I'm synthesizing benzylpiperazine via reductive amination of benzaldehyde and piperazine using sodium triacetoxyborohydride (STAB), and I'm observing unexpected peaks in my GC-MS/NMR. What could these be?

A: Reductive amination is a powerful method for N-alkylation, but it is not without its own set of potential side reactions. The impurities can arise from the reducing agent, the solvent, or the reaction intermediates.

Potential Side Products and Their Origins:

  • N-Acetylpiperazine or N,N'-Diacetylpiperazine: Sodium triacetoxyborohydride (STAB) can act as an acetylating agent, especially with prolonged reaction times. The amine can be acetylated by the acetate byproduct of the reducing agent.[7]

  • Chlorinated Adducts: If dichloromethane (DCM) is used as the solvent, it can react with amines over long reaction times to form chlorinated impurities. It is often recommended to use less reactive solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7][8]

  • Over-reduction Products: While less common with selective reducing agents like STAB, stronger reducing agents or harsh conditions could potentially lead to the reduction of the aromatic ring.

  • Aminal Formation: An intermediate in the reaction is the aminal, formed from the reaction of the aldehyde with two amine molecules. While usually transient, under certain conditions, it might be observed or lead to other byproducts.

ReductiveAminationSideReactions

Troubleshooting Strategies:

  • Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting materials are consumed to minimize the formation of N-acetylated byproducts and reaction with the solvent.

  • Choose the Right Solvent: If you suspect solvent-related impurities, switch from DCM to a less reactive solvent like DCE or THF.[8]

  • Control Temperature: Run the reaction at room temperature or below to minimize side reactions.

  • Purification: Most of these side products can be removed by standard purification techniques like column chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove 1,4-dibenzylpiperazine (DBZP) from my final product?

A1: Separating DBZP from benzylpiperazine can be challenging due to their similar structures.

  • Fractional Distillation: This is a highly effective method. Benzylpiperazine has a boiling point of 122-124°C at 2.5 mmHg, while DBZP has a significantly higher boiling point.[4] Careful fractional distillation under vacuum can provide pure benzylpiperazine.

  • Crystallization: Converting the crude product to its dihydrochloride salt and performing a recrystallization can be an effective purification method. The difference in solubility between the mono- and di-substituted salts can be exploited.

  • Column Chromatography: While possible, this is often less practical on a large scale. A silica gel column with a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used.[9]

Q2: What are the best analytical methods to monitor the reaction and check the purity of my final product?

A2: A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying benzylpiperazine and the common impurity DBZP.[10][11] The two compounds will have different retention times and characteristic mass spectra.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) will show distinct spots for piperazine, benzylpiperazine, and DBZP.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying impurities. The symmetrical nature of DBZP will result in a simpler spectrum compared to the unsymmetrical benzylpiperazine.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the product and impurities.[9]

Q3: Does the choice of reducing agent in reductive amination significantly impact side reactions?

A3: Yes, the choice of reducing agent is crucial.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is often preferred because it can be used in a one-pot reaction and is less toxic than other options.[8][12] However, as mentioned, it can lead to N-acetylation.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is highly toxic due to the potential to generate hydrogen cyanide, especially under acidic conditions.

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde or ketone. To avoid this, the imine is often pre-formed before the addition of NaBH₄.

Table 1: Impact of Reaction Conditions on Dibenzylpiperazine (DBZP) Formation

ParameterConditionImpact on DBZP FormationRecommendation
Stoichiometry Excess Benzyl ChlorideHighUse a significant excess of piperazine (e.g., 3:1 or greater).[3]
Equimolar or Excess PiperazineLowMaintain a high piperazine to benzyl chloride ratio.
Temperature High TemperatureHighUse moderate temperatures (e.g., 65°C).[1][4]
Low/Moderate TemperatureLowAvoid excessive heating.
Addition Rate Rapid addition of Benzyl ChlorideHighAdd benzyl chloride slowly and dropwise.
Slow addition of Benzyl ChlorideLowMaintain a low concentration of the alkylating agent.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • Liquid phase combinatorial synthesis of benzylpiperazines. (1999). Bioorganic & Medicinal Chemistry Letters, 9(4), 519-522.
  • Analysis of Benzylpiperazine-like Compounds. (2025).
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction.
  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025).
  • The two most general amine syntheses are the reductive amin
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Clandestine synthesis routes for benzylpiperazine salts. (2004).
  • Reductive aminations of benzaldehyde. (n.d.).
  • Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. (2017).
  • Reductive amin
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
  • Sodium Triacetoxyborohydride. (n.d.). Merck Millipore.
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013).
  • Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). (n.d.).
  • Chemical Synthesis Guide. (n.d.). Scribd.
  • CN1634901A - Process for preparing N-benzyl piperazine. (n.d.).
  • Dibenzylpiperazine. (n.d.). Wikipedia.
  • CZ305317B6 - Method of direct mono-N-substitution of piperazine. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • BZP synth Q's. (2004). Hive Newbee Forum.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.).
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • BENZYLPIPERAZINE. (2005). SWGDRUG.org.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal.
  • Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolid
  • Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (n.d.).
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.).
  • (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020).

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Technical Support Center: Enhancing the Enantiomeric Purity of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral synthesis and purification of (S)-1-Benzyl-3-ethylpiperazine. As a key chiral intermediate in pharmaceutical development, achieving high enantiomeric excess (ee) is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols to help you overcome common challenges in your experiments.

Part 1: The Foundation - Accurate Enantiomeric Excess (ee) Determination

Before any attempt to optimize a reaction or purification, you must have absolute confidence in your analytical method. An inaccurate ee measurement can lead to wasted time and resources on optimizing the wrong parameters. The most common and robust technique for this is Chiral High-Performance Liquid Chromatography (HPLC).[1][2]

FAQ 1: Which analytical method is best for determining the ee of my product?

Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and accuracy.[2][] Chiral Gas Chromatography (GC) can also be used if the compound is volatile or can be made volatile through derivatization.[4] For rapid screening, NMR spectroscopy with a chiral solvating agent can be effective.[5]

Troubleshooting Guide: Analytical Issues

Question: My chiral HPLC analysis shows broad or overlapping peaks for the enantiomers, making the ee calculation unreliable. What are the likely causes and how can I fix this?

Answer:

Poor resolution in chiral HPLC is a common method development challenge. The root cause lies in suboptimal interaction between the enantiomers and the Chiral Stationary Phase (CSP). Here’s a systematic approach to troubleshooting:

  • Validate with a Racemic Standard: The first step is to analyze a true 50:50 racemic sample of 1-Benzyl-3-ethylpiperazine.[6] This confirms whether your system is capable of separation. If you don't see two distinct, even if partially resolved, peaks, your method needs significant optimization.[6]

  • Optimize the Mobile Phase:

    • Cause: The mobile phase composition dictates the elution strength and the interactions with the CSP. For basic amines like piperazines, additives are crucial.

    • Solution: Polysaccharide-based CSPs are often effective for piperazine derivatives.[7] Start with a mobile phase of Acetonitrile/Methanol with a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 90:10:0.1 v/v/v).[8] The basic additive improves peak shape by minimizing interactions with residual acidic silanol groups on the silica support.[9] Systematically vary the ratio of the organic modifiers (e.g., switch to ethanol or isopropanol) to find the optimal balance of retention time and resolution.

  • Adjust Column Temperature and Flow Rate:

    • Cause: Temperature affects the thermodynamics and kinetics of the chiral recognition process.

    • Solution: Lowering the column temperature (e.g., from 35°C to 25°C) often enhances enantioselectivity, as the interactions become more defined.[7] However, this may increase peak broadening. Conversely, a slower flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the interaction time with the CSP, which can improve resolution.

  • Consider Derivatization (If Detection is an Issue):

    • Cause: 1-Benzyl-3-ethylpiperazine lacks a strong chromophore, which can lead to low UV sensitivity and a poor signal-to-noise ratio.[7]

    • Solution: If you are struggling with detection, consider pre-column derivatization with an agent like 3,5-Dinitrobenzoyl chloride.[4] This introduces a strong UV-active group, making detection easier and sometimes even improving chiral separation.

Part 2: Improving Enantiomeric Excess via Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical and highly effective technique for separating enantiomers on a preparative scale.[10] The process relies on the different physical properties (primarily solubility) of the diastereomeric salts formed between the racemic amine and a chiral acid.[11]

Troubleshooting Guide: Chiral Resolution Issues

Question: I performed a chiral resolution with (+)-tartaric acid, but the ee of my recovered this compound is only 60%. How can I improve this?

Answer:

Achieving high ee through diastereomeric crystallization is a multi-parameter optimization problem. A 60% ee indicates that the separation is partially successful but requires refinement.

  • Choice of Resolving Agent and Solvent:

    • Cause: The success of the resolution is critically dependent on the formation of a well-ordered crystal lattice for one diastereomer, leading to a significant difference in solubility between the two diastereomeric salts. This is a function of the specific pairing of the amine, the resolving agent, and the solvent.

    • Solution: While tartaric acid is a common choice, it may not be optimal. Test a panel of chiral acids. The goal is to find a combination where one salt is significantly less soluble than the other in a particular solvent. After crystallization and filtration, the less soluble salt is enriched in the solid phase.[12]

    Chiral Resolving Agent Type Comments
    (+)-Tartaric AcidDicarboxylic AcidCommon, inexpensive, available in both enantiomeric forms.[10]
    (-)-Dibenzoyl-L-tartaric acidDicarboxylic Acid DerivativeOften provides better-defined crystals and improved resolution for amines.
    (1S)-(+)-10-Camphorsulfonic acidSulfonic AcidStrong acid, forms salts that often have good crystallinity.
    (S)-(+)-Mandelic Acidα-Hydroxy AcidWeaker acid, may offer different selectivity.
  • Control of Crystallization Conditions:

    • Cause: Kinetic and thermodynamic factors heavily influence crystallization. Rapid cooling or high supersaturation can lead to the co-precipitation of both diastereomers, trapping the undesired enantiomer in the crystal lattice and lowering the ee.

    • Solution:

      • Slow Cooling: After dissolving the diastereomeric salts at an elevated temperature, allow the solution to cool slowly and undisturbed to room temperature, and then further cool in an ice bath. This promotes the selective crystallization of the less soluble diastereomer.

      • Solvent/Anti-Solvent System: Use a solvent system where the salts are soluble in one solvent and insoluble in another (the "anti-solvent"). Slowly add the anti-solvent to the solution to induce gradual crystallization.

      • Stirring Time: Ensure adequate stirring time (e.g., 1-2 hours) after cooling to allow the system to reach equilibrium before filtration.[12]

  • Recrystallization:

    • Cause: A single crystallization step may not be sufficient to achieve >99% ee.

    • Solution: Perform one or two subsequent recrystallizations of the isolated diastereomeric salt from the same or a different solvent system. Each step will further enrich the desired diastereomer, significantly boosting the final ee. Monitor the ee of the mother liquor and the solid at each stage to optimize the process.

Experimental Protocol: Chiral Resolution of (±)-1-Benzyl-3-ethylpiperazine

This protocol provides a starting point for optimization.

  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic 1-Benzyl-3-ethylpiperazine in a suitable solvent (e.g., methanol or ethanol).

    • Add 0.5 equivalents of the chosen chiral resolving agent (e.g., (-)-Dibenzoyl-L-tartaric acid). Note: Using 0.5 equivalents ensures that only one enantiomer can form a salt, leaving the other in solution, which can sometimes improve resolution.

    • Warm the mixture gently until all solids dissolve.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over several hours.

    • If no crystals form, try adding a seed crystal or placing the flask in a refrigerator (4°C) overnight.

    • Once crystallization is complete, cool the mixture in an ice bath for at least one hour to maximize the yield of the precipitate.

  • Isolation:

    • Collect the precipitated diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the dried salt in water.

    • Make the solution basic (pH > 12) by adding an aqueous solution of NaOH.

    • Extract the free this compound with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the resulting product using your validated chiral HPLC method.

Diagram: Chiral Resolution Workflow

G racemate Racemic (±)-Amine dissolve Dissolve & Heat racemate->dissolve agent Chiral Resolving Agent (e.g., (+)-Acid) agent->dissolve solvent Solvent solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filtration cool->filter solid Solid: Enriched Diastereomeric Salt (S-Amine • +Acid) filter->solid Less Soluble liquid Mother Liquor: Enriched Diastereomer (R-Amine • +Acid) filter->liquid More Soluble liberate_s Liberate Amine (Add Base, Extract) solid->liberate_s liberate_r Liberate Amine (Add Base, Extract) liquid->liberate_r s_product (S)-Enriched Product (Analyze ee) liberate_s->s_product r_product (R)-Enriched Product (Recycle or Discard)

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Part 3: Troubleshooting Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution.[10] However, these reactions are often highly sensitive to reaction conditions.

Troubleshooting Guide: Asymmetric Synthesis Issues

Question: My asymmetric synthesis of this compound is resulting in a low ee (<30%). What are the most common reasons for this failure?

Answer:

Low enantioselectivity in an asymmetric reaction points to problems with the chiral catalyst or the reaction environment.

  • Catalyst Quality and Handling:

    • Cause: The chiral catalyst or ligand is the heart of the reaction. Impurities, degradation, or improper handling can completely shut down stereocontrol.

    • Solution:

      • Purity: Ensure the catalyst and chiral ligand are of the highest possible purity. Impurities can act as catalyst poisons.[6][13]

      • Handling: Many asymmetric catalysts are sensitive to air and moisture.[13] Conduct reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and reagents.

      • Supplier: Use catalysts from a reputable supplier. Even then, catalyst activity can vary between batches.[6]

  • Reaction Parameters:

    • Cause: Temperature, concentration, and solvent can dramatically influence the transition state energies that govern enantioselectivity.

    • Solution:

      • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired product.

      • Solvent: The solvent can play a direct role in the catalytic cycle. A change in solvent polarity or coordinating ability can significantly improve or worsen ee. For example, switching from a coordinating solvent like THF to a non-coordinating one like toluene can have a dramatic effect.[14]

  • Substrate Purity:

    • Cause: Impurities in the starting materials can compete with the desired substrate for the catalyst's active site or promote a non-selective background reaction, both of which will lower the overall measured ee.[6]

    • Solution: Purify all starting materials immediately before use. Techniques like distillation, recrystallization, or flash chromatography are essential.

Diagram: Troubleshooting Low ee in Asymmetric Synthesis

G start Low ee in Asymmetric Synthesis q1 Is the analytical method validated? start->q1 fix_analytical STOP. Validate analytical method first. (See Part 1) q1->fix_analytical No q2 Is the catalyst/ligand pure and handled correctly? q1->q2 Yes a1_yes Yes a1_no No fix_catalyst Source high-purity catalyst. Use inert atmosphere techniques. Handle carefully. q2->fix_catalyst No q3 Are starting materials and solvents pure/anhydrous? q2->q3 Yes a2_yes Yes a2_no No fix_reagents Purify starting materials. Use anhydrous solvents. q3->fix_reagents No optimize Systematically optimize reaction parameters: - Temperature (lower) - Solvent - Concentration q3->optimize Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low ee in asymmetric synthesis.

References
  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Mei, X., & Wolf, C. (2006). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Journal of the American Chemical Society, 128(41), 13326–13327.
  • Ghanem, A., & Aboul-Enein, H. Y. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • Dragna, J. M., et al. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Mbah, C. J. (2018).
  • ResearchGate. (2008). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Retrieved from [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.88.
  • ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262–5263.
  • Papke, B., et al. (2016). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 59(15), 7293–7309.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Smith, A. B., et al. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 136(14), 5238–5241.
  • Zhang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 50(16), 9145–9177.
  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Google Patents. (1987). EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Gualandi, A., & Cozzi, P. G. (2024). Unconventional approaches for chiral resolution. Beilstein Journal of Organic Chemistry, 20, 646–660.
  • Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Retrieved from [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-Benzyl-3-ethylpiperazine is a valuable chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. The piperazine motif is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a scaffold for creating three-dimensional diversity.[1][2]

However, the synthesis of specific, enantiomerically pure C-substituted piperazines like the title compound presents significant challenges. Key difficulties include controlling stereochemistry at the C3 position, achieving selective mono-N-benzylation without forming the 1,4-disubstituted byproduct, and developing scalable purification methods.[3][4] This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to navigate the complexities of synthesizing this compound, offering a recommended protocol, troubleshooting solutions, and answers to frequently asked questions.

Section 1: Recommended Synthetic Pathway & Protocol

While numerous strategies exist for synthesizing chiral piperazines, including asymmetric hydrogenation of pyrazines and palladium-catalyzed cyclizations, a robust and scalable approach often begins with readily available chiral precursors such as α-amino acids.[1][5][6][7] The following multi-step pathway is designed for reliability and scalability.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Diamine Formation cluster_2 Step 3: Cyclization & Final Product A (S)-2-Aminobutanoic acid B (S)-2-Aminobutan-1-ol A->B  LiAlH4 or BH3-THF C (S)-N-Boc-2-aminobutan-1-ol B->C  Boc2O D (S)-N-Boc-2-aminobutyl tosylate C->D  TsCl, Pyridine E Protected Diamine D->E  Benzylamine F (S)-4-Benzyl-2-ethyl-1-Boc-piperazine E->F  1. Deprotection  2. Intramolecular Cyclization G This compound F->G  TFA or HCl  (Boc Deprotection)

Caption: Recommended workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1.1: Synthesis of (S)-2-Aminobutan-1-ol (Compound B)

  • Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1 L of anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Carefully add Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) to the THF in portions at 0 °C.

  • Substrate Addition: Dissolve (S)-2-Aminobutanoic acid (1.0 equivalent) in 200 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the solid precipitate and wash it thoroughly with THF (3 x 100 mL). Combine the filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure to yield (S)-2-aminobutan-1-ol as a crude oil, which can often be used in the next step without further purification.

Protocol 1.2: Synthesis of this compound (Compound G) via Cyclization

Note: This protocol outlines a common strategy involving the formation of a diamine precursor followed by cyclization. The specific steps for creating the diamine (Steps C, D, E in the diagram) can vary widely.

  • Precursor Synthesis: Synthesize the linear diamine precursor, for instance, N¹-benzyl-N²-((S)-1-hydroxybutan-2-yl)ethane-1,2-diamine, through established methods such as reductive amination or nucleophilic substitution.

  • Cyclization Setup: In a large flask suitable for high-dilution conditions, dissolve the diamine precursor (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Ring Closure: Activate the terminal hydroxyl group for intramolecular nucleophilic substitution (e.g., via conversion to a mesylate or tosylate) or utilize a Dieckmann condensation or reductive amination-based cyclization strategy. For intramolecular reductive amination, an oxidation step to an aldehyde followed by cyclization is required.[8]

  • Deprotection: If protecting groups (e.g., Boc) are present, remove them under appropriate conditions (e.g., trifluoroacetic acid in DCM for Boc deprotection).

  • Work-up & Purification: Neutralize the reaction mixture with a suitable base (e.g., saturated aq. NaHCO₃). Extract the product into an organic solvent. Purify the crude product using column chromatography or crystallization of a suitable salt (e.g., dihydrochloride) to yield the final product.[3][9]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting Workflow: Low Yield & Byproduct Formation

Troubleshooting_Yield start Low Yield or Byproduct Formation check_step Identify Problematic Step via TLC/LC-MS Analysis start->check_step issue1 Problem: Di-substitution in N-Benzylation Step check_step->issue1 Di-benzylated byproduct observed issue2 Problem: Incomplete Ring Cyclization check_step->issue2 Precursor remains issue3 Problem: Product Degradation or Racemization check_step->issue3 Low ee% or multiple degradation spots sol1 Solution: 1. Use large excess (5-10 eq.) of piperazine. 2. Switch to reductive amination with benzaldehyde. 3. Use N4-Boc protected piperazine. issue1->sol1 sol2 Solution: 1. Ensure high dilution conditions. 2. Verify activation of leaving group. 3. Explore alternative cyclization methods (e.g., reductive amination). issue2->sol2 sol3 Solution: 1. Use milder reagents. 2. Maintain lower reaction temperatures. 3. Check pH during work-up; avoid strongly acidic/basic conditions. issue3->sol3

Caption: Decision-making workflow for troubleshooting common synthesis issues.

Q1: My N-benzylation of (S)-2-ethylpiperazine with benzyl chloride gives a low yield of the desired product and a significant amount of 1,4-dibenzyl-2-ethylpiperazine. How can I improve mono-alkylation selectivity?

A: This is a classic challenge in piperazine chemistry. After the first nitrogen is alkylated, the second nitrogen remains highly nucleophilic and can compete for the alkylating agent.[3]

  • Causality: The comparable reactivity of the two nitrogen atoms in the piperazine ring leads to the formation of the di-substituted byproduct.

  • Solutions:

    • Stoichiometry Control: The most straightforward approach on a large scale is to use a large excess of the piperazine starting material (e.g., 5-10 equivalents) relative to the benzyl chloride. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[3]

    • Reductive Amination: A more selective and often higher-yielding method is reductive amination using benzaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced. It is generally more selective for mono-alkylation.[11]

    • Use of a Directing/Protecting Group: Synthesize an N4-protected version of (S)-2-ethylpiperazine (e.g., N4-Boc). The Boc group deactivates the N4 nitrogen, allowing for selective benzylation at N1. The Boc group can then be cleanly removed with an acid like TFA or HCl.

Method Advantages Disadvantages Scalability
Piperazine Excess Simple, one-step reaction.Requires large amounts of starting material; difficult separation.Moderate
Reductive Amination High selectivity, mild conditions, high yield.[10][11]Two-step (one-pot) process; requires specific reducing agents.Excellent
Protecting Group Excellent selectivity.Adds two steps to the synthesis (protection/deprotection).Good

Q2: The enantiomeric excess (ee) of my final product is lower than expected. Where could racemization be occurring?

A: Loss of stereochemical integrity is a serious issue in chiral synthesis. Racemization can occur if a stereocenter has an adjacent acidic proton and is exposed to conditions that allow for its removal and re-protonation.

  • Causality: In the synthesis of 3-substituted piperazines, the proton at the C3 position can be susceptible to epimerization under certain conditions. One study noted that while their new synthetic route preserved stereochemical purity for alkyl-substituted piperazines, the phenyl-substituted analogue racemized completely during the reductive amination step used to form a diamine precursor.[1]

  • Solutions:

    • Avoid Harsh Conditions: Minimize exposure to strong bases or high temperatures, especially if any intermediate has a carbonyl group or other electron-withdrawing group adjacent to the stereocenter.

    • Temperature Control: During work-up procedures, such as neutralization after a Boc-deprotection step, performing the neutralization at low temperatures (e.g., 0 °C) can sometimes prevent side reactions and potential epimerization.[1]

    • Reagent Choice: Select the mildest possible reagents for each transformation.

    • Analytical Checks: Use chiral HPLC to check the enantiomeric purity of key intermediates, not just the final product, to pinpoint the exact step where erosion occurs.[12]

Q3: I am having difficulty purifying the final product. It is a basic oil that streaks on silica gel, and standard extraction does not remove all impurities.

A: The basic nature of piperazines makes them challenging to purify via standard silica gel chromatography and can complicate extractions.[3]

  • Causality: The basic nitrogen atoms can interact strongly with the acidic silica gel surface, leading to poor peak shape and difficult separation. The product may also have some water solubility, leading to incomplete extraction.

  • Solutions:

    • Acid-Base Extraction: This is a powerful technique for purifying basic compounds.[3] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be washed with fresh organic solvent, basified (e.g., with NaOH), and the pure product re-extracted into an organic solvent.

    • Salt Crystallization: Convert the final free base into a crystalline salt, such as the dihydrochloride or diacetate.[9][13] This is an excellent method for purification and provides a stable, solid form of the product. The pure salt can be obtained by filtration, and the free base can be regenerated if needed. A common procedure involves dissolving the crude base in a solvent like ethanol and treating it with ethanolic HCl.[9]

    • Modified Chromatography: If chromatography is necessary, deactivate the silica gel by pre-treating the column or including a small amount of a basic modifier like triethylamine (~1%) or ammonia in the eluent system. This minimizes the interaction between the product and the stationary phase, improving peak shape.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for scaling up this synthesis? A: When moving from bench-scale to pilot or production scale, several safety factors become critical.

  • Highly Reactive Reagents: The use of hydrides like LiAlH₄ involves highly exothermic quenching procedures and the evolution of flammable hydrogen gas. Ensure adequate cooling and ventilation, and use a reverse-quenching procedure (adding the reaction mixture to the quenching solution) for better temperature control on a large scale.

  • Alkylating Agents: Benzyl chloride is a lachrymator and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thermal Runaway: Many steps, such as N-alkylation, can be exothermic. Monitor the internal reaction temperature carefully and control the rate of reagent addition to prevent a thermal runaway. Continuous flow reactors can offer significant safety advantages for highly exothermic reactions by minimizing the volume of reactants at any given time.[14]

Q: How can I reliably monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.

  • TLC: Use a suitable eluent system (e.g., DCM/Methanol with 1% NH₄OH) and a visualization agent like ninhydrin stain (for primary/secondary amines) or potassium permanganate stain.

  • LC-MS: This provides more definitive information, giving the mass of the product and helping to identify intermediates and byproducts. It is invaluable for confirming the completion of a reaction before proceeding with the work-up.

Q: How do I confirm the absolute stereochemistry of the final this compound? A: Confirmation of stereochemistry is crucial.

  • Chiral HPLC: The most common method is to compare the retention time of your product to that of an authentic racemic or enantiomerically pure standard on a chiral column.[12][15]

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the enantiomer, provided a literature value for the pure enantiomer is available.

  • X-ray Crystallography: If you can obtain a crystalline salt or derivative of your final product, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry.

Section 4: Analytical Protocols

Protocol 4.1: Chiral HPLC for Enantiomeric Excess (ee) Determination

The development of a robust chiral HPLC method is essential for quality control.[12] While the exact conditions must be optimized, the following provides a validated starting point for piperazine derivatives.

  • Instrument: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective. A column such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is a recommended starting point.[12]

  • Mobile Phase: A mixture of a polar organic solvent and an alkane, such as Acetonitrile/Methanol (90:10 v/v).

  • Additive: The addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), is often critical to improve the peak shape of basic analytes.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Low UV range, e.g., 205 nm, as the molecule lacks a strong chromophore.

  • Procedure:

    • Prepare a standard solution of the racemic compound (~0.1 mg/mL) in the mobile phase.

    • Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution factor.

    • Prepare and inject the synthesized sample under the same conditions.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Stoltz Group, Caltech. Available at: [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. PMC - NIH. Available at: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]

  • Purification of piperazine - Google Patents.Google Patents.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

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Stability issues of (S)-1-Benzyl-3-ethylpiperazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-Benzyl-3-ethylpiperazine

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot stability issues effectively. Unforeseen compound degradation can be a significant source of experimental variability, leading to inconsistent results and jeopardizing project timelines. This resource provides in-depth FAQs and troubleshooting workflows to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am starting work with this compound. What are the primary factors that could affect its stability in solution?

A1: The stability of any compound in solution is a multifactorial issue, but for a benzylpiperazine derivative like this compound, the key environmental factors to control are pH, exposure to oxygen, light, and temperature.

  • pH-Related Degradation: Piperazine moieties contain two nitrogen atoms, making them weak bases.[1] The pH of your solution will dictate the protonation state of these nitrogens, which can significantly influence the molecule's susceptibility to hydrolysis or other degradation pathways. A comprehensive pH-stability profile is often the first step in characterization.[1]

  • Oxidative Degradation: The benzyl group and the piperazine ring can be susceptible to oxidation. Dissolved oxygen in your solvent, or the presence of trace metal ions (like copper or iron) which can catalyze oxidation, are common culprits.[2] This can lead to the formation of N-oxides or hydroxylation of the aromatic ring.

  • Photodegradation: Many aromatic compounds are sensitive to light, particularly in the UV spectrum. Energy absorbed from light can promote degradative reactions. Therefore, it is a standard best practice to store solutions in amber vials or otherwise protect them from light.[1]

  • Thermal Degradation: Elevated temperatures accelerate most chemical reactions, including degradation. While benzyl piperazines are generally more stable than phenyl piperazines[3], long-term storage at room temperature or above should be avoided. Forcing degradation at high temperatures (e.g., 70°C) is a common strategy to predict long-term stability at lower temperatures.[4]

Q2: What are the most probable degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not extensively documented, we can infer likely routes based on its structural relative, N-benzylpiperazine (BZP), and general piperazine chemistry.

The primary metabolic and degradation pathways for BZP involve:

  • Aromatic Hydroxylation: The benzyl ring can be hydroxylated, typically at the para- or meta-positions.[5][6]

  • N-Dealkylation: The bond between the benzylic carbon and the piperazine nitrogen can be cleaved, resulting in the formation of piperazine and benzylamine.[7]

  • Piperazine Ring Opening/Degradation: The piperazine ring itself can be metabolically degraded.[7][8] Under thermal stress, piperazine can undergo SN2 reactions leading to ring-opening and the formation of products like N-formylpiperazine.[2][4]

  • N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides, a common pathway for tertiary amines.

Therefore, when analyzing stability samples, you should be looking for potential degradants corresponding to these structural modifications.

Q3: I'm seeing inconsistent results in my biological assays. Could compound degradation be the cause?

A3: Absolutely. Inconsistent results are a classic sign of compound degradation.[1] If you observe a progressive loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is critical to investigate the stability of your compound under your specific experimental conditions.

Best Practices for Assay Preparation:

  • Fresh is Best: Whenever possible, use freshly prepared solutions for your experiments.

  • Aliquot and Freeze: If you must store solutions, prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[1]

  • Vehicle Control: Ensure your vehicle (solvent) control shows no activity and does not degrade your compound. Some organic solvents like THF can contain peroxides that promote oxidation.[9]

Troubleshooting Guide: Investigating Solution Instability

Problem: My HPLC/LC-MS analysis shows new peaks appearing in my solution over time. How do I confirm these are degradants of this compound?

Solution: This situation requires a systematic approach known as a forced degradation study (also called stress testing).[10] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products. These stressed samples are then used to develop and validate an analytical method that proves it can separate the parent compound from its degradants.

The workflow below outlines the core logic for this investigation.

G cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Analytical Method Validation A Unexpected peaks observed in chromatogram of aged sample B Hypothesis: Peaks are degradation products A->B C Prepare solutions of this compound in relevant solvent (e.g., DMSO, water, buffer) B->C D Subject aliquots to stress conditions: - Acid (e.g., 0.1N HCl) - Base (e.g., 0.1N NaOH) - Oxidation (e.g., 3% H₂O₂) - Heat (e.g., 70°C) - Light (e.g., UV lamp) C->D E Include unstressed control sample (stored at -20°C in dark) F Analyze all stressed samples and control using HPLC/LC-MS D->F G Do the peaks from the aged sample match the retention times of peaks generated under stress conditions? F->G Compare chromatograms H Conclusion: Degradation Confirmed. Method is stability-indicating. G->H Yes I Conclusion: Original peaks are likely contaminants or artifacts. Re-evaluate. G->I No

Caption: Workflow for confirming degradation products using a forced degradation study.

Problem: How do I develop a robust, stability-indicating HPLC method for this compound?

Solution: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients. Developing one is crucial for any stability study.

Key Optimization Steps:

  • Column Selection: While a standard C18 column is a good starting point, the basic nature of the piperazine ring may cause peak tailing. If you observe this, consider:

    • A C8 or Phenyl column for different selectivity.

    • Using a column with end-capping or a base-deactivated stationary phase.

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the aqueous portion of your mobile phase is critical.[1] Experiment with different pH values (e.g., pH 3, 7, and 10) using appropriate buffers to see how retention time and peak shape change. The goal is to find a pH where the parent and all degradants are well-resolved.

    • Organic Modifier: Vary the type (acetonitrile vs. methanol) and proportion of the organic solvent.

    • Additives: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can significantly reduce peak tailing for basic compounds by competing for active sites on the silica support.[1]

  • Gradient Elution: If an isocratic method (constant mobile phase composition) fails to provide adequate separation, a gradient elution program, where the solvent composition changes over time, is often necessary to resolve closely eluting peaks.[1]

The diagram below illustrates the iterative process of method development.

G start Start with Stressed Samples (from Forced Degradation) col_select Column Selection C18, C8, Phenyl, etc. start->col_select mob_phase Mobile Phase Optimization Aqueous pH Organic % Additives (TEA) col_select->mob_phase eval Evaluate Resolution (Rs) and Peak Shape (Tailing Factor) mob_phase->eval gradient Gradient Elution Develop time-based solvent program gradient->mob_phase Re-optimize eval->gradient Resolution or Peak Shape Inadequate end Validated Stability-Indicating Method eval->end All peaks resolved (Rs > 1.5) and symmetrical

Caption: Iterative workflow for developing a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products and assess its intrinsic stability.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and solvents

  • Class A volumetric flasks

  • Autosampler vials (clear and amber)

  • pH meter, calibrated oven, UV light chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Sample Preparation: For each condition below, add 1 mL of the stock solution to a vial and add the stressor. Prepare a "Control" sample by adding 1 mL of stock to a vial with 1 mL of water, wrapping it in foil, and storing it at 5°C.

  • Stress Conditions: The goal is to achieve 5-20% degradation. The times and temperatures below are starting points and may need optimization.

Stress ConditionProcedureRationale
Acid Hydrolysis Add 1 mL of 0.1N HCl. Heat at 60°C for 24 hours.Simulates acidic environments; tests lability to acid-catalyzed hydrolysis.
Base Hydrolysis Add 1 mL of 0.1N NaOH. Heat at 60°C for 24 hours.Simulates alkaline environments; tests lability to base-catalyzed hydrolysis.
Oxidation Add 1 mL of 3% H₂O₂. Keep at room temp for 24 hours.Simulates exposure to oxidizing agents or peroxides in excipients.
Thermal Add 1 mL of water. Heat at 70°C in an oven for 48 hours.Assesses intrinsic thermal stability and predicts long-term stability.
Photolytic Add 1 mL of water to a clear vial. Expose to UV light (e.g., 254 nm) for 24 hours.Assesses stability under light exposure during manufacturing or storage.
  • Timepoint Analysis: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC-UV or LC-MS alongside the unstressed control.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Calculate the percentage of degradation.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Al-Absi, H. R., et al. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Science of The Total Environment.
  • BenchChem. (2025).
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
  • Staack, R. F., & Maurer, H. H. (2002).
  • St-Jean, M., & Black, C. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Wong, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile.
  • Lin, H. R., et al. (2007). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP)
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Ali, A. A., et al. (2022).

Sources

Technical Support Center: Characterization of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of chiral piperazines. As a Senior Application Scientist, I've designed this guide to address the most common and complex challenges researchers encounter. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.

Section 1: Chiral Chromatography (HPLC/SFC) Troubleshooting Guide

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the definitive techniques for determining the enantiomeric purity of piperazine derivatives. However, the basic nature and conformational flexibility of the piperazine ring introduce specific challenges.

Frequently Asked Questions (FAQs)

Q: Why am I seeing poor or no separation of my piperazine enantiomers?

A: Achieving separation is fundamentally about creating a sufficient energy difference in the interaction between each enantiomer and the Chiral Stationary Phase (CSP). If you see no resolution, the issue lies with the column or the mobile phase.

  • Cause 1: Inappropriate CSP Selection. The choice of CSP is the most critical factor.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds, including piperazines.[1][2]

    • Expert Insight: Start with an immobilized polysaccharide column like Chiralpak® IA, IB, or IC.[3] These are robust and compatible with a wide range of solvents, which is crucial during method development.[4] The selection process is largely empirical, but columns with phenylcarbamate derivatives on cellulose or amylose backbones often provide the necessary hydrogen bonding, π-π, and steric interactions for resolving piperazines.[5]

  • Cause 2: Suboptimal Mobile Phase. The mobile phase composition dictates how the enantiomers interact with the CSP.

    • Expert Insight: For normal-phase chromatography (the most common mode for chiral separations), a simple mobile phase of Hexane/Isopropanol or Hexane/Ethanol is a good starting point. The ratio of the alcohol modifier is the primary lever for adjusting retention and selectivity. For piperazines, which are basic, adding a small amount of an amine modifier is almost always necessary.[6]

Q: My piperazine peaks are tailing or broad. How can I improve the peak shape?

A: Peak tailing for basic compounds like piperazines is a classic problem caused by strong, non-specific interactions with acidic silanol groups on the silica surface of the column packing.

  • Solution: Use a Basic Additive. Incorporating a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or butylamine into your mobile phase is critical.[6]

    • Mechanism: The additive acts as a competitive base, saturating the active silanol sites on the stationary phase. This prevents the basic nitrogen atoms of the piperazine from interacting too strongly, resulting in sharper, more symmetrical peaks and improved resolution.[6] The addition of DEA can be essential not just for peak shape but for elution itself.[6]

Q: I suspect on-column racemization of my piperazine. How can I confirm and prevent this?

A: Racemization or epimerization on a chiral column is a significant pitfall that invalidates enantiomeric excess (ee) measurements. The stereocenter alpha to a nitrogen in a piperazine can be susceptible to this, especially under harsh conditions.[7][8]

  • Confirmation:

    • Vary the Flow Rate: If racemization is occurring, decreasing the flow rate will increase the analyte's residence time on the column, leading to a lower measured ee.

    • Vary the Temperature: Analyze the sample at different column temperatures (e.g., 10°C, 25°C, 40°C). Temperature can influence the rate of epimerization.

    • Inject a Pure Enantiomer: If available, inject a sample of a single, pure enantiomer. The appearance of the other enantiomer's peak is a direct sign of on-column conversion.

  • Prevention:

    • Avoid Harsh Additives: Strong acids or bases in the mobile phase can catalyze racemization.[8] Stick to neutral modifiers or weak bases like DEA.

    • Lower the Temperature: Running the analysis at a lower temperature (e.g., 10-15°C) can slow down the kinetics of the epimerization process.

    • Use Milder Conditions: This principle extends to synthesis and workup. Avoid prolonged exposure to strong acids or bases during steps like deprotection to maintain stereochemical integrity before the analysis even begins.[8]

Q: My piperazine has a poor chromophore, leading to low UV sensitivity. What are my options?

A: Many simple alkyl-substituted piperazines lack a strong UV chromophore, making detection at standard wavelengths (e.g., 254 nm) difficult.[1]

  • Solution 1: Low Wavelength UV. Attempt detection at a lower wavelength, such as 205-220 nm, where many organic molecules have some absorbance.[1] However, this can lead to baseline noise and issues with solvent purity.

  • Solution 2: Pre-column Derivatization. This is a robust strategy to enhance sensitivity. Reacting the piperazine with a derivatizing agent that contains a strong chromophore creates a product that can be easily detected.[3]

    • Common Reagent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an excellent choice. It reacts with the secondary amine of the piperazine to form a stable, highly UV-active derivative.[9][10] This allows for trace-level analysis using standard HPLC-UV instrumentation.[3]

    • Validation is Key: When using derivatization, you must validate that the reaction does not cause racemization and proceeds to completion without interference from the API or other sample components.[9]

Troubleshooting Workflow for Chiral HPLC Method Development

This workflow provides a systematic approach to resolving common issues in chiral piperazine analysis.

Chiral_HPLC_Troubleshooting start Start: Analyze Racemic Piperazine Sample p1 Is there any separation (Rs < 1.5)? start->p1 p2 Are peaks tailing or broad? p1->p2 Yes s1 Change CSP. Screen columns like Chiralpak IA, IB, IC. p1->s1 No p3 Is resolution sufficient (Rs >= 1.5)? p2->p3 No s3 Add/Optimize Basic Modifier: - Add 0.1% DEA (or Butylamine). - Adjust concentration (0.05% - 0.2%). p2->s3 Yes s4 Fine-tune Separation: - Adjust modifier % for optimal Rs. - Optimize column temperature (e.g., 25-40°C). - Adjust flow rate. p3->s4 No end_node Validated Method: Proceed with ee determination. p3->end_node Yes s1->p1 s2 Optimize Mobile Phase: 1. Adjust alcohol % (modifier). 2. Try different alcohol (IPA, EtOH). 3. Change alkane (Hexane, Heptane). s2->p1 s3->p3 s4->p3

Caption: A logical workflow for troubleshooting chiral HPLC separations of piperazines.

Protocol: Chiral HPLC Method Development for Piperazine Enantiomers

This protocol provides a validated starting point for separating the enantiomers of a novel chiral piperazine derivative.

1. Instrumentation and Materials:

  • HPLC system with UV-Vis or PDA detector.[1]

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[1][3]

  • Reagents: HPLC-grade acetonitrile, methanol, and diethylamine (DEA).[3]

  • Sample: Racemic standard of the piperazine analyte (approx. 1 mg/mL).

2. Initial Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV at a suitable wavelength (e.g., 205 nm if no strong chromophore is present).[1]

3. System Suitability and Optimization:

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Analysis: Inject the racemic standard.

  • Evaluation: Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is considered baseline separation.[1]

  • Optimization: If resolution is insufficient, systematically adjust the mobile phase composition (e.g., change the acetonitrile/methanol ratio) or the column temperature.

4. Enantiomeric Excess (ee) Calculation:

  • Once a validated separation is achieved, analyze the non-racemic sample.

  • Calculate the % ee using the peak areas of the major (Area₁) and minor (Area₂) enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100[1]

ParameterRecommended Starting ConditionRationale & Key Reference
Chiral Stationary Phase Immobilized Polysaccharide (e.g., Chiralpak IC)Broad applicability and robustness for piperazine derivatives.[1][3]
Mobile Phase (Normal Phase) Hexane/Alcohol (IPA or EtOH)Standard for polysaccharide CSPs; ratio is adjusted to control retention.
Basic Additive 0.1% Diethylamine (DEA)Crucial for preventing peak tailing of basic analytes.[6]
Column Temperature 25 - 40 °CAffects selectivity and efficiency; start at ambient.[3]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard starting point; can be adjusted to optimize run time.[3]

Table 1: Recommended Starting Points for Chiral HPLC Method Development.

Section 2: NMR Characterization FAQs

While chromatography is the gold standard for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can be used to determine enantiomeric excess with the right approach.

Q: How can I use NMR to determine the enantiomeric excess of my chiral piperazine?

A: Direct NMR analysis of enantiomers in an achiral solvent will yield identical spectra. To differentiate them, you must create diastereomeric environments using a chiral auxiliary.

  • Method: Chiral Solvating Agents (CSAs). A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with your enantiomers. This results in distinct chemical shifts for at least some protons in the ¹H NMR spectrum, allowing for integration and ee determination.[11]

    • Expert Insight: For piperazines and other amines, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is a highly effective CSA.[12] The basic piperazine nitrogen is protonated by the carboxylic acid groups, and the resulting ammonium ion associates with the chiral crown ether cavity through hydrogen bonding and ionic interactions.[12] This strong, specific interaction leads to excellent chemical shift non-equivalence (ΔΔδ) between the R and S enantiomers.

Q: The NMR signals for my diastereomeric complexes are not baseline resolved. What can I do?

A: Overlapping signals will lead to inaccurate integration and an incorrect ee value. Several factors can be optimized to improve spectral dispersion.

  • Troubleshooting Steps:

    • Adjust Molar Ratio: Vary the concentration of the CSA relative to your analyte. Sometimes a slight excess of the CSA can improve resolution.

    • Change Solvent: The solvent plays a major role in the stability and geometry of the diastereomeric complexes. Test different deuterated solvents (e.g., CDCl₃, CD₃CN, d₆-DMSO).

    • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the dynamic exchange between the free and complexed states, often resulting in sharper signals and better resolution.

    • Use a Higher Field Magnet: If available, a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the spectral dispersion and may resolve overlapping peaks.

Workflow for NMR Analysis with a Chiral Solvating Agent

NMR_Workflow start Start: Prepare Sample (Analyte + CSA in NMR tube) acquire Acquire ¹H NMR Spectrum start->acquire p1 Are key signals for each enantiomer baseline resolved? acquire->p1 s1 Troubleshoot: - Adjust CSA:Analyte ratio - Change deuterated solvent - Lower acquisition temperature p1->s1 No integrate Integrate Resolved Signals p1->integrate Yes s1->acquire calculate Calculate % ee integrate->calculate end_node Report Result calculate->end_node

Caption: A workflow for determining enantiomeric excess using NMR with a chiral solvating agent.

Section 3: Polarimetry Best Practices & Pitfalls

Polarimetry, which measures the rotation of plane-polarized light by a chiral sample, is a classic technique. While useful for confirming the identity of an enantiomer (i.e., dextrorotatory (+) vs. levorotatory (-)), it is a notoriously unreliable method for accurately determining enantiomeric excess in a research or quality control setting.[6][13]

Q: My specific rotation value is inconsistent. What are the common causes?

A: The measured optical rotation is highly sensitive to experimental parameters, and slight variations can lead to significant errors.

  • Concentration: Specific rotation can be concentration-dependent. Always report the concentration at which the measurement was taken.

  • Solvent: The solvent can have a dramatic effect on the measured rotation. Always use the same high-purity solvent and report it with the result.

  • Temperature: Temperature affects both the solution density and the conformation of the analyte. Measurements should be performed in a temperature-controlled cell.

  • Wavelength: Most measurements are made at the sodium D-line (589 nm), but this must be specified.

  • Chiral Impurities: The most significant pitfall is the presence of other chiral compounds in your sample, which will contribute to the overall rotation and lead to a completely erroneous ee value.[13]

Expert Recommendation: Due to these sensitivities, polarimetry should not be used as the primary method for ee determination.[14] Use a validated chiral chromatographic method for accurate and reliable quantification. Reserve polarimetry for confirming the sign of rotation ([+] or [-]) of a purified enantiomer or for historical comparison where specified in a legacy procedure.

References

  • Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

  • Wenzel, T. J., et al. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 18(11), 850-858.

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.

  • Neumann, C. N., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 144(1), 536-544.

  • Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.

  • Gopalan, S. S., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(17), 3169-3181.

  • Sánchez, F. G., & Pareja, A. G. (2003). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A, 996(1-2), 61-69.

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

  • BenchChem. (2025). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.

  • Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4402.

  • Tsai, I. L., et al. (2007). Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis. Journal of Chromatography A, 1161(1-2), 295-300.

  • Tan, J. Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Angewandte Chemie International Edition, 61(33), e202205562.

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

  • Wünsch, B., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 44(37), 16045-16055.

  • Regis Technologies. (n.d.). Chiral Stationary Phases.

  • LibreTexts Chemistry. (2019). 5.5 Polarimetry.

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review.

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • ResearchGate. (2010). Determination of piperazine derivatives in “Legal Highs”.

  • Chromatography Today. (2020). Trouble with chiral separations.

  • Liu, Z., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-646.

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract.

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

  • Leah4sci. (2023). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess.

  • Harper, T. (2023). Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry.

  • ResearchGate. (2021). Absolute optical chiral analysis using cavity-enhanced polarimetry.

  • Kumar, A., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(10), 1717-1734.

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(1), 008.

  • ResearchGate. (2003). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

  • ResearchGate. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

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Technical Support Center: Resolving Overlapping Peaks in NMR of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of benzylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with overlapping peaks in their NMR spectra. Benzylpiperazine and its analogues are a critical class of compounds in pharmaceutical development, and obtaining clean, well-resolved NMR spectra is paramount for accurate structural elucidation and purity assessment.[1] This resource provides practical, in-depth solutions in a question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic and piperazine proton signals in my ¹H NMR spectrum of a benzylpiperazine derivative overlapping?

A1: Overlapping signals in the ¹H NMR spectra of benzylpiperazine derivatives are a frequent challenge. This typically occurs in two main regions:

  • Aromatic Region (approx. 6.8-7.5 ppm): The protons on the benzyl group and any other aromatic substituents can have very similar chemical environments, leading to crowded and often indistinguishable multiplets.

  • Aliphatic Region (approx. 2.3-4.0 ppm): The eight protons of the piperazine ring can exhibit complex splitting patterns.[2] Due to the chair-like conformations of the piperazine ring and restricted rotation around the N-C bonds, these protons can become chemically non-equivalent, resulting in broad or overlapping signals.[3][4][5]

The proximity of the electron-withdrawing benzyl group influences the chemical shifts of the piperazine protons, bringing them closer to the aromatic region and increasing the likelihood of overlap, especially if there are substituents on the benzyl ring that shield the aromatic protons.[6]

Q2: I've encountered overlapping signals. What are the first and simplest troubleshooting steps I should take?

A2: Before moving to more complex experiments, simple adjustments to your experimental parameters can often resolve or significantly reduce peak overlap.

1. Change the Deuterated Solvent

The chemical shift of protons is highly dependent on the solvent environment.[4][5][7] Switching to a solvent with different properties can induce differential shifts in the overlapping protons, leading to better resolution.[8][9]

  • Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can cause significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS), which are particularly effective for resolving protons in molecules with polar or aromatic regions.

  • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These can alter hydrogen bonding interactions and conformational equilibria, leading to changes in chemical shifts.[5]

  • Polar Protic Solvents (e.g., Methanol-d₄): These can be useful but may lead to the exchange of labile protons (e.g., N-H).

Table 1: Hypothetical Solvent Effects on ¹H NMR Chemical Shifts of a Benzylpiperazine Derivative

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
Benzyl CH₂3.55 (s)3.30 (s)-0.25
Piperazine H-2, H-62.95 (t)2.70 (t)-0.25
Piperazine H-3, H-52.60 (t)2.55 (t)-0.05
Aromatic H (ortho)7.30 (d)7.15 (d)-0.15
Aromatic H (meta, para)7.20 (m)7.05 (m)-0.15
2. Vary the Temperature

Temperature-dependent NMR experiments can be a powerful tool for resolving overlapping signals that arise from conformational dynamics.[3][5] For benzylpiperazine derivatives, two main dynamic processes can be influenced by temperature:

  • Piperazine Ring Inversion: The chair-boat interconversion of the piperazine ring can be slowed down at lower temperatures, potentially resolving broad signals into distinct multiplets.[3]

  • Amide Bond Rotation: If your derivative has an amide functionality, rotation around the C-N bond may be restricted, leading to the presence of rotamers and a more complex spectrum at room temperature.[3][4] Increasing the temperature can cause these signals to coalesce into a single, averaged signal.[5]

Q3: The simple troubleshooting steps didn't fully resolve the overlap. What advanced NMR techniques can I use?

A3: When simple methods are insufficient, multi-dimensional NMR techniques are the next logical step. These experiments disperse the signals into a second dimension, providing much greater resolution.[10][11]

1. 2D Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment is one of the most fundamental and useful 2D NMR techniques. It reveals correlations between protons that are coupled to each other (typically through 2-3 bonds).[12][13][14]

  • Application: A COSY spectrum can help you trace the connectivity of protons within the benzyl and piperazine spin systems, even if their 1D signals are overlapping. For example, you can distinguish between the aromatic protons and the benzylic CH₂ protons by observing their respective cross-peaks.[5][15]

2. 2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC)

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates proton signals with their directly attached carbon atoms.[11][12][14]

  • Application: This is an incredibly powerful technique for resolving overlapping ¹H signals. Since ¹³C spectra are generally much better dispersed than ¹H spectra, even protons with identical chemical shifts in the ¹H dimension can often be resolved in the ¹³C dimension of an HSQC spectrum.[11][16] This allows for the unambiguous assignment of protons to their corresponding carbons.[17][18]

3. 2D Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[11][12][14]

  • Application: HMBC is crucial for piecing together the overall structure of your molecule. It can establish connectivity across quaternary carbons and heteroatoms. For instance, you can confirm the attachment of the benzyl group to the piperazine nitrogen by observing a correlation between the benzylic CH₂ protons and the piperazine ring carbons.[17][18]

Experimental Workflow: A Step-by-Step Guide to Resolving Overlapping Signals

Here is a logical workflow to follow when faced with overlapping signals in the NMR of your benzylpiperazine derivative.

G A Initial ¹H NMR Spectrum Shows Overlapping Peaks B Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) A->B Simple Fix C Vary Temperature (Low or High Temp Experiments) A->C Conformational Issues D Acquire 2D COSY Spectrum B->D Partial Resolution H Structure Elucidated / Peaks Resolved B->H Overlap Resolved C->D Partial Resolution C->H Overlap Resolved E Acquire 2D HSQC Spectrum D->E Further Resolution Needed F Acquire 2D HMBC Spectrum E->F Confirm Connectivity E->H Overlap Resolved G Consider Chemical Derivatization F->G Persistent Overlap or Chiral Issues F->H G->H

Caption: A decision-making workflow for resolving overlapping NMR signals.

Q4: My benzylpiperazine derivative is chiral, and the enantiomers are not distinguishable in the NMR spectrum. How can I resolve this?

A4: Standard NMR spectroscopy in an achiral solvent will not differentiate between enantiomers.[19] To resolve the signals of enantiomers, you must introduce a chiral environment.

1. Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that are added to your NMR sample. They form transient diastereomeric complexes with the enantiomers of your analyte, leading to separate signals for each enantiomer in the ¹H NMR spectrum.[20][21][22]

  • Common CSAs: Examples include (S)-mandelic acid and derivatives of 1,1'-bi-2-naphthol (BINOL).[21][23]

  • Procedure: Simply add the CSA to your NMR tube containing the analyte and acquire the spectrum. Titrating the CSA can help optimize the separation of the signals.[20]

2. Chiral Derivatizing Agents (CDAs)

CDAs are chiral reagents that react with your analyte to form a stable pair of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum.[22]

  • Common CDAs for Amines: Reagents like Mosher's acid chloride or 2,3,4,5,6-pentafluorophenyl isothiocyanate (AITC) are often used to derivatize the secondary amine of the piperazine ring.[24][25]

  • Procedure: This involves a chemical reaction to form the diastereomers, followed by purification and then NMR analysis.

Q5: Can chemical derivatization also help with non-chiral peak overlap?

A5: Yes, chemical derivatization can be a powerful tool even for achiral molecules. By reacting a specific functional group in your benzylpiperazine derivative, you can significantly alter the chemical environment of nearby protons, thereby resolving overlap.

  • Example: If the secondary amine on the piperazine ring is available, you can acylate it with a reagent like acetyl chloride or trifluoroacetic anhydride.[26] This will induce a significant downfield shift in the adjacent piperazine protons, potentially moving them out of a crowded region of the spectrum.

References

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025). Vertex AI Search.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PubMed Central.
  • Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry.
  • (a)–(e) NMR spectra of aqueous 20 wt% Piperazine under various... (n.d.). ResearchGate.
  • ¹H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate.
  • (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. (2025). ResearchGate.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central.
  • Current NMR Techniques for Structure-Based Drug Discovery. (n.d.). MDPI.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025). ACS Publications.
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  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
  • 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. (n.d.). Studylib.
  • Chiral Resolving agents. (2020). YouTube.
  • Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. (n.d.). ResearchGate.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube.
  • Technical Support Center: Resolving NMR Peak Overlap in Cyclohexanemethanol Derivatives. (n.d.). Benchchem.
  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.
  • Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. (n.d.). Benchchem.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI.
  • Derivatization. (2023). Chemistry LibreTexts.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central.
  • Derivatization and Separation of Aliphatic Amines. (n.d.). Sigma-Aldrich.
  • qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research.
  • Reporting Overlapping Signals in 1H NMR. (2023). Reddit.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed.
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (n.d.). ResearchGate.
  • Can NMR of piperazin show single picks in aliphatic area? (2015). ResearchGate.
  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). NIH.
  • ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0... (n.d.). ResearchGate.
  • What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (n.d.). ECHEMI.
  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (n.d.). PubMed.
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Technical Support Center: Optimizing Chiral HPLC Separation of Piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing the chiral High-Performance Liquid Chromatography (HPLC) separation of piperazine enantiomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these challenging compounds. Here, we address common issues with practical, in-depth solutions grounded in established scientific principles.

Introduction: The Piperazine Challenge

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry. Due to the frequent presence of stereogenic centers, the separation of their enantiomers is a critical step in drug development and quality control. However, the conformational flexibility and basic nature of the piperazine ring often present significant challenges in achieving baseline resolution. This guide provides a structured approach to troubleshooting and optimizing your chiral separations.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during method development and routine analysis.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I am injecting my piperazine derivative sample, but I'm seeing a single peak or two poorly resolved peaks. What are the primary factors I should investigate to improve the resolution?

Answer: Achieving adequate resolution (a resolution factor, Rs, of ≥ 1.5 is generally desired) is the primary goal of any chiral separation. If you are struggling with poor resolution, it is essential to systematically evaluate several key parameters of your HPLC method. The choice of the chiral stationary phase (CSP) is the most critical factor, followed by the composition of the mobile phase.

Systematic Troubleshooting Workflow:

G A Start: Poor Resolution (Rs < 1.5) B 1. Evaluate Chiral Stationary Phase (CSP) A->B C Is the CSP appropriate for piperazines? (e.g., polysaccharide-based, Pirkle-type) B->C Selection D 2. Optimize Mobile Phase Composition C->D If yes E Adjust Organic Modifier Ratio (e.g., IPA, EtOH in Hexane) D->E Primary Adjustment F Incorporate Additives (e.g., DEA, TFA) D->F Secondary Adjustment G 3. Adjust Chromatographic Conditions E->G F->G H Lower the Column Temperature G->H Fine-tuning I Decrease the Flow Rate G->I Fine-tuning J End: Resolution Improved (Rs >= 1.5) H->J I->J

Figure 1: A systematic workflow for troubleshooting poor enantiomeric resolution.

In-Depth Explanation:

  • Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP. For piperazine derivatives, which are basic and capable of hydrogen bonding, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are often the first choice. These phases offer a combination of steric hindrance, hydrogen bonding, and dipole-dipole interactions that can effectively resolve a wide range of chiral compounds. Pirkle-type or brush-type CSPs can also be effective, particularly for derivatives with aromatic functionalities.

  • Mobile Phase Optimization:

    • Organic Modifiers: In normal-phase mode (the most common for chiral separations), the mobile phase typically consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol (IPA) or ethanol). The ratio of these components is critical. A lower percentage of the alcohol modifier generally increases retention time and can improve resolution, but excessively long run times can lead to peak broadening.

    • Basic and Acidic Additives: The basic nature of the piperazine nitrogen can lead to strong interactions with residual silanols on the silica support of the CSP, causing peak tailing and poor peak shape. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), is often essential to suppress these secondary interactions. Conversely, if your piperazine derivative has acidic functionalities, an acidic additive like trifluoroacetic acid (TFA) might be necessary.

Experimental Protocol: Screening Mobile Phase Additives

  • Prepare Stock Solutions:

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: Hexane/Isopropanol (90:10, v/v) with 0.2% DEA

    • Mobile Phase C: Hexane/Isopropanol (90:10, v/v) with 0.2% TFA

  • Equilibrate the System: Flush the column with Mobile Phase A for at least 30 minutes.

  • Inject Standard: Inject your piperazine enantiomeric standard and record the chromatogram.

  • Switch to Mobile Phase B: Equilibrate the column with Mobile Phase B for 30 minutes.

  • Inject Standard: Inject the standard again and observe changes in peak shape and resolution.

  • Switch to Mobile Phase C (if applicable): Repeat the equilibration and injection with Mobile Phase C.

  • Compare Results: Analyze the chromatograms for improvements in peak symmetry and resolution.

Mobile Phase AdditiveExpected Effect on Piperazine Derivatives
None Potential for significant peak tailing, poor resolution.
Diethylamine (DEA) Improved peak shape (less tailing), often enhanced resolution.
Trifluoroacetic acid (TFA) May worsen peak shape for basic piperazines; useful for acidic derivatives.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My enantiomers are separating, but the peaks are tailing significantly, which is affecting my ability to accurately quantify them. What is causing this and how can I fix it?

Answer: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like piperazines. This is most often due to undesirable secondary interactions between the analyte and the stationary phase.

Causality and Solutions:

  • Analyte-Silanol Interactions: The primary cause of tailing for basic analytes is the interaction of the protonated amine groups with acidic silanol groups on the surface of the silica support of the CSP.

    • Solution: As mentioned previously, the addition of a basic modifier like DEA or TEA to the mobile phase is highly effective. These additives compete with the analyte for the active silanol sites, effectively masking them and resulting in more symmetrical peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Perform a loading study. Systematically reduce the concentration of your sample and the injection volume to see if peak shape improves.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are properly connected to minimize dead volume.

G A Start: Poor Peak Shape B Primary Cause: Secondary Interactions (Analyte-Silanol) A->B D Secondary Cause: Column Overload A->D F Tertiary Cause: Extra-Column Dead Volume A->F C Solution: Add Basic Modifier to Mobile Phase (e.g., 0.1% DEA) B->C H End: Symmetrical Peaks C->H E Solution: Reduce Sample Concentration and/or Injection Volume D->E E->H G Solution: Check and Optimize Tubing/Fittings F->G G->H

Figure 2: Troubleshooting guide for poor peak shape in chiral HPLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) should I try first for a novel piperazine derivative?

For novel piperazine compounds, polysaccharide-based CSPs are an excellent starting point due to their broad applicability. Specifically, amylose and cellulose derivatives immobilized on a silica gel support are highly recommended. A good screening protocol would involve testing your analyte on a set of 4-6 columns with different selectors, such as:

  • Chiralpak AD-H / Chiralcel OD-H: Coated cellulose and amylose phases.

  • Chiralpak IA / IB / IC: Immobilized versions that offer greater solvent compatibility.

Q2: How does column temperature affect the separation of piperazine enantiomers?

Temperature plays a significant role in chiral separations. Generally, lower temperatures increase the enantioselectivity (α) and, consequently, the resolution (Rs). This is because the interactions between the enantiomers and the CSP are often enthalpically driven. Reducing the thermal energy in the system enhances the stability of the transient diastereomeric complexes formed, leading to better separation. However, lower temperatures also increase mobile phase viscosity, which can lead to higher backpressure and broader peaks. Therefore, it is a trade-off that needs to be optimized for each specific separation. A typical starting point is room temperature (25°C), with adjustments down to 10-15°C if improved resolution is needed.

Q3: Can I use reversed-phase HPLC for chiral separation of piperazines?

While normal-phase is more common, reversed-phase chiral HPLC is certainly possible and can be advantageous for more polar piperazine derivatives. CSPs designed for reversed-phase applications (e.g., Chiralpak ZWIX(+) for zwitterionic compounds or certain protein-based columns) can be effective. The mobile phase typically consists of a buffered aqueous solution with an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter in reversed-phase, as it controls the ionization state of the piperazine nitrogens.

Q4: My resolution is good, but my run time is too long. How can I speed up the analysis without sacrificing resolution?

To decrease the run time (retention time), you can:

  • Increase the percentage of the polar modifier (e.g., IPA or ethanol) in the mobile phase. This will reduce the retention of the analytes. Be aware that this may also decrease resolution, so small, incremental changes are recommended.

  • Increase the flow rate. This will proportionally decrease the run time. However, excessively high flow rates can lead to a loss of efficiency and resolution.

  • Consider a shorter column or a column packed with smaller particles (UHPLC). These options can provide faster separations with high efficiency, but may require a system capable of handling higher backpressures.

References

  • The Role of Mobile Phase Additives in Chiral HPLC , Separation Science, [Link]

Technical Support Center: A Troubleshooting Guide for the Asymmetric Synthesis of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in blockbuster drugs.[1][2][3] However, the synthesis of chiral, non-racemic piperazines, particularly those with carbon-substituents, presents considerable challenges that can impede drug discovery efforts.[3][4][5] The symmetrical nature of the piperazine core and the presence of two nucleophilic nitrogen atoms often lead to issues with selectivity, yield, and purification.[6][7]

This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals encountering common hurdles in the asymmetric synthesis of piperazines. By addressing specific experimental issues in a question-and-answer format, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Section 1: Troubleshooting Low Enantioselectivity

Poor enantioselectivity is a frequent and critical issue in asymmetric synthesis, undermining the primary goal of producing a single, desired enantiomer.

Question 1: My catalytic asymmetric reaction is producing a nearly racemic mixture of my target piperazine. What are the likely causes and how can I improve the enantiomeric excess (ee)?

Answer:

Achieving high enantioselectivity is multifactorial, depending on the catalyst, substrate, and reaction conditions. A low enantiomeric excess (ee) suggests that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Suboptimal Catalyst-Substrate Interaction: The transition state stabilization that leads to enantioselectivity relies on a well-defined interaction between the chiral catalyst and the substrate.

    • Solution 1: Catalyst and Ligand Screening: The choice of metal and chiral ligand is paramount. For instance, in palladium-catalyzed asymmetric allylic alkylation to form α-tertiary piperazin-2-ones, electron-deficient PHOX ligands have shown high efficacy.[1][2] For asymmetric transfer hydrogenation of cyclic imines to form piperazines, Noyori-type Ru-catalysts are often effective.[8] It is crucial to screen a variety of ligands to find the optimal fit for your specific substrate.

    • Solution 2: Modify the Substrate: The electronic and steric properties of your starting material can significantly influence the catalyst's ability to induce asymmetry. For instance, the N-substituents on a piperazine precursor can dramatically impact the outcome of asymmetric lithiation reactions.[9][10] Consider altering protecting groups or other substituents to enhance the stereochemical communication with the catalyst.

  • Incorrect Reaction Conditions: Temperature, solvent, and concentration can all have a profound effect on enantioselectivity.

    • Solution 1: Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy that can lead to non-selective pathways. However, this may come at the cost of a slower reaction rate. A systematic temperature screen is recommended.

    • Solution 2: Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrate. For example, in the iridium-catalyzed synthesis of C-substituted piperazines, the choice of solvent is critical for achieving high diastereoselectivity.[11][12] Test a range of solvents with varying properties.

  • Catalyst Deactivation or Racemization: The active chiral catalyst may be degrading or racemizing under the reaction conditions.

    • Solution: Catalyst Stability Assessment: Ensure the catalyst is stable under your reaction conditions. If you suspect decomposition, consider using a more robust catalyst or modifying the conditions (e.g., running the reaction under an inert atmosphere).

Workflow for Optimizing Enantioselectivity

G start Low Enantiomeric Excess (ee) catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Screen Ligands & Metals substrate Modify Substrate conditions->substrate Vary Temp, Solvent, Conc. analysis Analyze ee (Chiral HPLC/SFC) substrate->analysis Alter Protecting Groups analysis->catalyst < 95% ee success High ee Achieved analysis->success > 95% ee

Caption: Troubleshooting workflow for low enantioselectivity.

Section 2: Addressing Low Reaction Yields

Low yields can be attributed to a variety of factors, from incomplete reactions to the formation of undesired side products.

Question 2: I'm observing a low yield of my desired monosubstituted piperazine, with significant formation of a disubstituted byproduct. How can I improve the selectivity for monosubstitution?

Answer:

This is a classic challenge in piperazine chemistry. The product of the initial N-alkylation or N-arylation is often still nucleophilic enough to react a second time, leading to the 1,4-disubstituted piperazine.[7]

Strategies to Favor Monosubstitution:

StrategyPrincipleExperimental Protocol
Use a Large Excess of Piperazine Statistical probability. With a large excess of the piperazine starting material, the electrophile is more likely to encounter an unreacted piperazine molecule than a monosubstituted one.Use a 5- to 10-fold excess of piperazine relative to the electrophile.[7]
Slow Addition of Electrophile Maintain a low concentration of the electrophile at all times, which disfavors the second reaction.Add the electrophile dropwise to the solution of piperazine, preferably at a reduced temperature (e.g., 0 °C) to control the reaction rate.[7]
Use of Protecting Groups An orthogonal protecting group strategy allows for the selective functionalization of one nitrogen atom, followed by deprotection and subsequent reaction at the other nitrogen.[6]1. Protect one nitrogen of piperazine with a group like Boc (tert-Butoxycarbonyl).2. Perform the desired reaction on the unprotected nitrogen.3. Deprotect the Boc group under acidic conditions (e.g., TFA, HCl).[6]
Question 3: My cyclization reaction to form the piperazine ring is giving a low yield. What are the common pitfalls?

Answer:

The efficiency of ring-forming reactions is highly dependent on the chosen strategy and the specific substrates.

Potential Causes & Solutions:

  • Inefficient Cyclization Precursor: The conformation of the linear precursor may not favor intramolecular cyclization.

    • Solution: Pre-organize the Substrate: Introduce structural elements that favor a conformation amenable to cyclization. For example, in the synthesis of 2,6-disubstituted piperazines, intramolecular hydroamination of an aminoalkene precursor can be highly effective.[13]

  • Competing Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. Additionally, side reactions like the formation of diketopiperazines from dipeptide precursors can reduce the yield.[14]

    • Solution 1: High Dilution Conditions: Running the reaction at a very low concentration can favor the intramolecular pathway over intermolecular side reactions.

    • Solution 2: Optimize Reaction Conditions: The choice of catalyst and conditions is critical. For instance, a palladium-catalyzed carboamination reaction has been used for the stereoselective synthesis of N-aryl-2,6-disubstituted piperazines.[15]

Experimental Protocol: Diastereoselective Intramolecular Hydroamination

This protocol is adapted from methods for the synthesis of 2,6-disubstituted piperazines.[13]

  • Substrate Synthesis: Prepare the aminoalkene precursor, often derived from amino acids.

  • Cyclization:

    • Dissolve the aminoalkene substrate in an appropriate solvent (e.g., toluene).

    • Add the catalyst (e.g., a palladium or other transition metal catalyst).

    • Heat the reaction mixture to the optimal temperature and monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, perform an appropriate work-up, and purify the resulting piperazine by column chromatography.

Section 3: Purification and Analytical Challenges

Even with a successful reaction, isolating the pure chiral piperazine can be a significant hurdle.

Question 4: I am struggling to purify my chiral piperazine derivative. What are the best methods for separating enantiomers and removing impurities?

Answer:

The basic nature of the piperazine ring can complicate standard purification methods like silica gel chromatography. Furthermore, separating enantiomers requires specialized techniques.

Purification Strategies:

  • Chromatographic Methods:

    • Silica Gel Chromatography: For basic piperazine compounds, peak tailing can be an issue on acidic silica gel.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent (e.g., dichloromethane/methanol).[7]

    • Chiral HPLC/SFC: This is the gold standard for separating enantiomers and determining enantiomeric excess.

      • Solution: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating piperazine derivatives.[16] For basic analytes, adding a modifier like diethylamine (DEA) to the mobile phase can improve peak shape.[16]

  • Crystallization:

    • Diastereomeric Salt Resolution: This classical method involves reacting the racemic piperazine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

    • Direct Crystallization: If the product is a solid, recrystallization can be a very effective method for purification.

  • Acid-Base Extraction:

    • This technique is useful for separating the basic piperazine product from non-basic impurities.[7]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an acidic aqueous solution (e.g., 1M HCl). The piperazine will be protonated and move to the aqueous layer.

      • Separate the layers. Basify the aqueous layer (e.g., with NaOH) to deprotonate the piperazine.

      • Re-extract the purified piperazine into an organic solvent.

Workflow for Chiral Piperazine Purification

G start Crude Chiral Piperazine extraction Acid-Base Extraction start->extraction Remove non-basic impurities chromatography Silica Gel Chromatography (with base modifier) extraction->chromatography chiral_sep Chiral HPLC/SFC Separation chromatography->chiral_sep Separate enantiomers crystallization Crystallization / Salt Resolution chromatography->crystallization If solid analysis Purity & ee Analysis chiral_sep->analysis crystallization->analysis pure_product Pure Enantiomer analysis->pure_product

Caption: General workflow for the purification of chiral piperazines.

References

  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. Available at: [Link]

  • Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. Available at: [Link]

  • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available at: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. National Institutes of Health. Available at: [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

  • Assembly of 2-substituted piperazines 1 (a) and fused piperazine... ResearchGate. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available at: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. National Institutes of Health. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization. MDPI. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 3-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 3-substituted piperazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique synthetic challenges posed by this important structural motif.

The piperazine ring is a cornerstone in medicinal chemistry, but introducing substitution on the carbon backbone, particularly at the C-3 position, creates significant hurdles in subsequent functionalization steps.[1] The presence of a substituent at this position renders the two nitrogen atoms—N1 and N4—non-equivalent, introducing challenges of regioselectivity, steric hindrance, and altered nucleophilicity that can frustrate even seasoned chemists.[2]

This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter. Our goal is to explain the causality behind experimental choices, offering not just protocols, but a framework for rational problem-solving.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the N-functionalization of 3-substituted piperazines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Reactivity in N-Acylation Reactions

Q: My acylation reaction with a 3-substituted piperazine is sluggish, showing low conversion to the desired amide even after extended reaction times. What is causing this and how can I fix it?

A: This is the most common challenge and typically stems from steric hindrance and reduced nucleophilicity at the target nitrogen atom. The substituent at the C-3 position physically blocks the adjacent N4 nitrogen, making it difficult for the electrophile to approach.

Primary Causes & Solutions:

  • Steric Hindrance: The bulk of the C-3 substituent impedes access to the N4 nitrogen. The N1 nitrogen, being distal, is significantly more accessible.[3] If your goal is to acylate N4, you must overcome this barrier. If the goal is N1 acylation, the problem may be electronic.

  • Poor Nucleophilicity: If the piperazine already has an electron-withdrawing group on the other nitrogen (e.g., a previous acylation), the remaining nitrogen's nucleophilicity will be significantly reduced.[4]

  • Insufficiently Reactive Electrophile: Standard carboxylic acids are poor electrophiles and will not react without activation.[5] Even some acyl chlorides may not be reactive enough for a sterically hindered amine.

Mitigation Strategies:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.[6]

  • Switch to a More Potent Acylating Agent: If using a carboxylic acid with a coupling agent, switch to a more powerful combination like HATU or COMU. If using an acyl chloride is failing, converting it to an acid anhydride may sometimes help, as the byproduct (a carboxylate) is a weaker base than the chloride ion, leading to less protonation of the starting amine.[7]

  • Add a Catalyst: For acylations with acyl chlorides or anhydrides, adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP works by forming a highly reactive acylpyridinium intermediate.

  • Ensure Anhydrous Conditions: When using water-sensitive reagents like acyl chlorides or coupling agents, ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.[6]

Troubleshooting Workflow for Low Acylation Yield

start Low Acylation Yield check_sm Verify Starting Material Purity & Integrity start->check_sm check_cond Review Reaction Conditions start->check_cond check_reagent Assess Reagent Reactivity start->check_reagent sub_sm NMR/LCMS confirms degradation? check_sm->sub_sm sub_cond1 Is reaction run under inert atmosphere with anhydrous solvent? check_cond->sub_cond1 sub_reagent1 Using a carboxylic acid directly? check_reagent->sub_reagent1 sol_sm Re-purify or re-synthesize starting material. sub_sm->sol_sm Yes sub_cond2 Is temperature too low? sub_cond1->sub_cond2 Yes sol_cond1 Dry glassware/solvents; use N2 or Ar. sub_cond1->sol_cond1 No sol_cond2 Increase temperature incrementally (e.g., RT -> 50°C -> 80°C). sub_cond2->sol_cond2 Yes sub_reagent2 Acyl chloride not reactive enough? sub_reagent1->sub_reagent2 No sol_reagent1 Add coupling agent (e.g., HATU, DCC). sub_reagent1->sol_reagent1 Yes sol_reagent2 Convert to more reactive electrophile (anhydride) or add catalyst (DMAP). sub_reagent2->sol_reagent2 Yes

Caption: Decision tree for troubleshooting low acylation yields.
Issue 2: Poor or Incorrect Regioselectivity

Q: I am trying to functionalize my 3-substituted piperazine and I'm getting a mixture of N1 and N4 substituted products. How can I control the regioselectivity?

A: This is a direct consequence of the C-3 substituent making the two nitrogens non-equivalent. The N1 (distal) nitrogen is sterically accessible, while the N4 (adjacent) nitrogen is hindered. Your reaction conditions will determine whether you get kinetic or thermodynamic control, leading to different product ratios.

Understanding the Reactivity Landscape
Caption: Steric environment of a 3-substituted piperazine.

Strategies for Selective Functionalization:

  • For Selective N1 Functionalization (Kinetic Product):

    • Use Bulky Reagents: A sterically demanding electrophile will react preferentially at the more accessible N1 position.

    • Low Temperature: Running the reaction at low temperatures (e.g., 0 °C to -78 °C) favors the kinetically controlled product, which will be the N1-substituted isomer due to its lower activation energy.[6]

    • Controlled Stoichiometry: Use of approximately one equivalent of the electrophile is critical to prevent further reaction at N4.[8]

  • For Selective N4 Functionalization (Thermodynamic Product or Forced Reaction):

    • Protecting Group Strategy: This is the most robust and reliable method. Protect the more reactive N1 nitrogen first, typically with a tert-butyloxycarbonyl (Boc) group. With N1 blocked, you can then perform your desired reaction on N4 under more forcing conditions if necessary. The Boc group can be cleanly removed afterward with an acid like trifluoroacetic acid (TFA).[8] This multi-step process often provides higher overall yields and cleaner products than attempting a direct, selective reaction.[8]

    • Use of Small, Highly Reactive Electrophiles: In some cases, a small and highly reactive electrophile under forcing conditions (high temperature) might overcome the steric barrier at N4, but this approach is less general and often leads to product mixtures.

Comparative Table of Selectivity Strategies
StrategyTarget NitrogenKey ConditionsProsCons
Kinetic Control N1 (less hindered)Low temperature (0 °C or below), 1.0 eq. electrophile, bulky reagentFast, one-step reactionOften yields mixtures, sensitive to conditions
Protecting Group N4 (more hindered)1. Protect N1 (e.g., with Boc₂O) 2. Functionalize N4 3. Deprotect N1High selectivity, clean reaction, reliable[8]Multi-step process, higher cost[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my 3-substituted piperazine so much less reactive than unsubstituted piperazine?

A1: There are two primary reasons. First, the substituent at C-3 creates significant steric hindrance around the adjacent N4 nitrogen, slowing its rate of reaction.[3][9] Second, the substituent can exert electronic effects. An electron-withdrawing substituent can decrease the basicity (and nucleophilicity) of both nitrogen atoms, making the entire molecule less reactive.

Q2: Can I use a carboxylic acid directly to acylate my piperazine without a coupling agent?

A2: Generally, no. The direct condensation of a carboxylic acid and an amine to form an amide requires very high temperatures (often >160 °C) to drive off water.[5] At these temperatures, sensitive functional groups on your molecule would likely decompose. The initial reaction at lower temperatures is an acid-base reaction, forming a stable and unreactive ammonium carboxylate salt. Catalytic methods using boronic acids or certain metal catalysts can facilitate this reaction at lower temperatures, but they are not universally applicable and often require dehydrating agents.[10] For reliable and high-yielding results, using a standard coupling agent (e.g., HATU, HOBt/EDC) or converting the carboxylic acid to an acyl chloride is the recommended approach.[11][12]

Q3: My 3-substituent is a chiral center. Will my reactions affect its stereochemistry?

A3: It depends on the reaction conditions. If the chiral center has a proton on it (i.e., the substituent is attached via a stereogenic carbon with a C-H bond), harsh basic or acidic conditions could potentially lead to epimerization or racemization.[1][13] This is particularly a risk if an adjacent group can stabilize a carbanion or carbocation intermediate. Always use the mildest possible conditions and analyze the diastereomeric and/or enantiomeric purity of your product (e.g., by chiral HPLC or NMR with a chiral shift reagent) to confirm that the stereocenter remains intact.

Q4: Are there alternatives to the Boc protecting group for a selective functionalization strategy?

A4: Yes, while Boc is the most common due to its stability and straightforward removal, other protecting groups can be advantageous depending on your overall synthetic scheme.

  • Cbz (Carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis. This is useful if your molecule is sensitive to strong acid but stable to catalytic hydrogenation.

  • Fmoc (Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., with piperidine), making it orthogonal to both Boc and Cbz.

  • Nosyl (2-Nitrobenzenesulfonyl): Can be used to protect amines and is removed under mild reductive or nucleophilic conditions.[1][13] The choice of protecting group expands your synthetic toolbox, allowing for complex, multi-step syntheses where different nitrogens may need to be deprotected at different stages.[14]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Selective N1-Acylation (Kinetic Control)

This protocol favors acylation at the less sterically hindered N1 position.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂), dissolve the 3-substituted piperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes. The slow addition is crucial to maintain a low concentration of the electrophile, which minimizes di-acylation.[6]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust N4-Acylation via Boc-Protection Strategy

This two-step protocol provides a reliable method for acylating the sterically hindered N4 position. It assumes you are starting with a commercially available or previously synthesized N1-Boc-3-substituted piperazine.

Workflow for N4-Acylation

start Start: N1-Boc-3-substituted piperazine step1 Step 1: N4-Acylation (Acyl Chloride, Base, DCM) start->step1 intermediate Intermediate: N1-Boc-N4-acyl-3-substituted piperazine step1->intermediate step2 Step 2: Boc Deprotection (TFA in DCM) intermediate->step2 end Final Product: N4-acyl-3-substituted piperazine step2->end

Caption: Workflow for the Boc-protection strategy.

Step A: N4-Acylation

  • Setup: Dissolve N1-Boc-3-substituted piperazine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in anhydrous DCM under N₂.

  • Addition: Cool to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until completion as monitored by LC-MS. More forcing conditions (e.g., gentle heating) may be required depending on the substrate.

  • Work-up & Purification: Perform an aqueous workup as described in Protocol 1 and purify by column chromatography to isolate the N1-Boc-N4-acyl-piperazine.[8]

Step B: Deprotection of the Boc Group

  • Setup: Dissolve the purified product from Step A in DCM.

  • Deprotection: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at 0 °C.

  • Reaction: Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

  • Isolation: Evaporate the solvent and excess acid under reduced pressure. Dissolve the residue in an organic solvent and neutralize carefully with a base (e.g., saturated NaHCO₃ solution or by washing). Extract the final product, dry, and concentrate. Further purification may be necessary.[8]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2021).
  • Ye, Z., et al. (2021).
  • RSC Publishing. (2020).
  • BenchChem. (2025).
  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

  • Ye, Z., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Inorganic Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)
  • Sodiq, A., et al. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. ResearchGate. [Link]

  • Chamakuri, S., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. ResearchGate. [Link]

  • Organic Chemistry Explained. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]

  • Organic Chemistry Explained. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Allen, C. F. H., & Allen, J. V. (2014). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Dunetz, J. R., et al. (2016). A green chemistry perspective on catalytic amide bond formation. ResearchGate. [Link]

  • ANU Academy. (2020). Steric Hindrance | Organic Chemistry. YouTube. [Link]

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Technical Support Center: Benzylpiperazine (BZP) Synthesis Work-up and Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylpiperazine (BZP). The focus is on the critical post-reaction work-up and purification stages, which are paramount for obtaining a final product of high purity and yield. The content is structured to address common challenges through a practical, troubleshooting-oriented question-and-answer format.

Section 1: Foundational Work-up Protocol for N-Alkylation Synthesis

The most common laboratory-scale synthesis of BZP involves the direct N-alkylation of piperazine with benzyl chloride.[1] A well-established method, designed to minimize the formation of the primary byproduct, N,N'-dibenzylpiperazine (DBZP), utilizes a specific ratio of piperazine free base and its dihydrochloride salt.[2] The following protocol details the essential work-up and isolation procedure following such a reaction.

Experimental Protocol: Isolation and Purification of BZP

This procedure assumes the initial reaction between piperazine and benzyl chloride in an ethanol solvent has been completed, as detailed in authoritative sources like Organic Syntheses.[2]

Step 1: Isolation of BZP as Dihydrochloride Salt

  • 1.1 Rationale: The reaction mixture contains the desired 1-benzylpiperazine, unreacted piperazine, and piperazine dihydrochloride. Acidifying the solution with ethanolic HCl selectively precipitates 1-benzylpiperazine as its dihydrochloride salt, leaving more soluble components in the filtrate. This is an effective initial purification and isolation step.

  • 1.2 Procedure:

    • Cool the reaction filtrate (after removal of precipitated piperazine dihydrochloride) in an ice bath.

    • Slowly add a saturated solution of hydrogen chloride in absolute ethanol. The amount should be sufficient to fully protonate the BZP.[2][3]

    • Stir the mixture in the ice bath for 15-30 minutes to ensure complete precipitation.

    • Collect the white, crystalline 1-benzylpiperazine dihydrochloride by suction filtration.

    • Wash the collected solid with a small volume of cold, dry solvent (e.g., benzene or diethyl ether) to remove residual soluble impurities.[2]

    • Dry the product under vacuum. The expected yield of the dihydrochloride salt is typically high (90-95%).[3]

Step 2: Conversion to BZP Free Base

  • 2.1 Rationale: For many applications and for final purification by distillation, the BZP must be in its free base form. This is achieved by neutralizing the dihydrochloride salt with a strong base, deprotonating the nitrogen atoms and rendering the molecule soluble in organic solvents.

  • 2.2 Procedure:

    • Dissolve the dried 1-benzylpiperazine dihydrochloride in a minimal amount of water.

    • Cool the aqueous solution in an ice bath.

    • Slowly add a strong base, such as 5N sodium hydroxide (NaOH) solution, with stirring until the pH of the solution is greater than 12.[2][3] This ensures complete deprotonation.

    • The BZP free base will separate as a pale-brown or yellowish-green oil.[2][4]

Step 3: Liquid-Liquid Extraction

  • 3.1 Rationale: The BZP free base is significantly more soluble in nonpolar organic solvents than in the aqueous alkaline solution. This difference in solubility allows for its efficient separation from inorganic salts and other water-soluble impurities.

  • 3.2 Procedure:

    • Transfer the two-phase mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with an appropriate organic solvent, such as chloroform or dichloromethane (DCM).[2] Continuous extraction with chloroform has also been noted for its convenience.[2][3]

    • Combine all organic extracts.

Step 4: Drying and Solvent Removal

  • 4.1 Rationale: Trace amounts of water dissolved in the organic extract must be removed before solvent evaporation to prevent contamination of the final product. Anhydrous salts are used to bind with water.

  • 4.2 Procedure:

    • Dry the combined organic extracts over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

Step 5: Final Purification by Vacuum Distillation

  • 5.1 Rationale: The crude BZP oil obtained after solvent removal may still contain non-volatile impurities or small amounts of the higher-boiling DBZP byproduct. Vacuum distillation purifies the BZP by separating it based on its boiling point, which is significantly lower under reduced pressure, preventing thermal decomposition.

  • 5.2 Procedure:

    • Assemble a vacuum distillation apparatus (a Claisen flask is recommended).[2]

    • Transfer the crude BZP oil to the distillation flask.

    • Slowly heat the flask while applying vacuum.

    • Collect the fraction boiling at 122–124 °C at a pressure of 2.5 mmHg.[2][3] The purified product is a colorless to pale-brown oil.

Section 2: Visual Workflow of BZP Work-up

The following diagram illustrates the logical flow of the post-synthesis work-up and purification procedure.

BZP_Workup_Flowchart Figure 1: Benzylpiperazine Synthesis Work-up Workflow reaction_mixture Reaction Mixture (BZP, Piperazine·2HCl, EtOH) acidification Acidification with Ethanolic HCl reaction_mixture->acidification Isolate Product filtration1 Suction Filtration acidification->filtration1 bzp_salt Crude BZP·2HCl (Solid) filtration1->bzp_salt Collect Solid filtrate Filtrate (Discard or Recover) filtration1->filtrate Collect Liquid dissolution Dissolve in Water bzp_salt->dissolution basification Basification (NaOH, pH > 12) dissolution->basification Convert to Free Base extraction Liquid-Liquid Extraction (e.g., Chloroform) basification->extraction organic_phase Combined Organic Phases (BZP Free Base) extraction->organic_phase Separate Phases aqueous_phase Aqueous Phase (Discard) extraction->aqueous_phase drying Drying (Anhydrous Na₂SO₄) organic_phase->drying filtration2 Filter Drying Agent drying->filtration2 evaporation Solvent Evaporation (Rotary Evaporator) filtration2->evaporation crude_oil Crude BZP Oil evaporation->crude_oil distillation Vacuum Distillation crude_oil->distillation Final Purification pure_bzp Pure BZP Free Base (Oil) distillation->pure_bzp

Caption: A step-by-step flowchart for the isolation and purification of Benzylpiperazine.

Section 3: Troubleshooting Guide

Q: My final yield of purified BZP is significantly lower than expected. What are the common causes?

A: Low yield can be attributed to several factors throughout the work-up process:

  • Incomplete Precipitation: During the salt formation (Step 1), if not enough ethanolic HCl is added or the solution is not sufficiently cooled, some BZP will remain in the filtrate, leading to loss.

  • Incomplete Conversion to Free Base: If the pH is not raised sufficiently (must be >12) during basification (Step 2), a portion of the BZP will remain as the protonated salt, which is insoluble in the organic extraction solvent.[2]

  • Insufficient Extraction: BZP has some solubility in water. A single extraction is inadequate. Multiple, vigorous extractions (at least 3-5, though some procedures recommend up to 12) are necessary to efficiently transfer the product to the organic phase.[2][3]

  • Losses During Distillation: Mechanical losses, such as material left behind in the distillation flask or hold-up in the condenser, can reduce the final collected volume. Additionally, if the vacuum is not low enough, a higher temperature will be required, which can lead to product decomposition (charring).

Q: My final product is contaminated with N,N'-dibenzylpiperazine (DBZP). How can I prevent this, and how can I remove it?

A: DBZP is the most common byproduct in this synthesis.[1][5]

  • Prevention: The formation of DBZP is a result of a second alkylation on the other nitrogen of the piperazine ring. Its formation is favored by using an excess of benzyl chloride or running the reaction at too high a temperature.[6] The Organic Syntheses procedure is specifically designed to minimize this by using piperazine dihydrochloride as a buffer, which controls the concentration of the highly reactive piperazine free base.[2] Adhering strictly to the 1:1:1 molar ratio of piperazine hexahydrate, piperazine dihydrochloride, and benzyl chloride is critical.

  • Removal: Complete separation of BZP from DBZP can be challenging. The most effective method is fractional vacuum distillation. BZP has a lower boiling point (122-124 °C @ 2.5 mmHg) than DBZP.[2] Careful control over the distillation temperature and pressure will allow for the collection of a pure BZP fraction, leaving the higher-boiling DBZP behind as a residue.

Q: After removing the solvent, my BZP oil became cloudy or solidified upon standing in the air. What is happening?

A: BZP free base is an amine and, like many amines, it readily reacts with atmospheric carbon dioxide (CO₂) to form the corresponding carbamate salt.[2][3] This salt is a solid and appears as a white precipitate or causes the oil to become cloudy and viscous. To prevent this, the purified free base should be handled quickly, protected under an inert atmosphere (like nitrogen or argon), and stored in a tightly sealed container.[2][3]

Q: I'm getting a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A: Emulsions are common in acid-base extractions, especially with amines. To break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes the layers will separate on their own.

  • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to force the organic molecules out and break up the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire emulsified layer through a pad of Celite or glass wool can help to break it up.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the key differences between BZP free base and its hydrochloride salt?

A: The primary differences lie in their physical properties and handling:

  • BZP Free Base: Is a slightly yellowish-green, corrosive liquid (oil).[4] It is soluble in organic solvents and insoluble in water.[7] It is reactive with atmospheric CO₂.

  • BZP Hydrochloride Salt (BZP·HCl or BZP·2HCl): Is a stable, white crystalline solid.[4] It is soluble in water and alcohols but generally insoluble in nonpolar organic solvents like ether or hexane.[7] Being a salt, it is not volatile and is easier to handle and store long-term than the free base.

Q: How should I properly store purified BZP free base?

A: To maintain its purity, BZP free base should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with CO₂.[2][3] It should be kept in a cool, dark, and well-ventilated area away from incompatible materials.

Q: What are the most important safety precautions for this work-up?

A:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps, especially those involving volatile organic solvents, benzyl chloride (a lachrymator), and the distillation, must be performed in a certified chemical fume hood.

  • Corrosive Materials: BZP free base is corrosive and can cause burns.[4] Handle with care. Strong bases (NaOH) used for neutralization are also highly corrosive.

  • Waste Disposal: Dispose of all chemical waste (organic solvents, aqueous layers) according to your institution's hazardous waste guidelines.[8]

Q: Which analytical techniques are best for assessing the purity of my final BZP product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify BZP and potential impurities like DBZP and residual benzyl chloride.[9] The mass spectrum provides structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is one of the best methods for determining the purity of a sample, often by comparing the integration of product peaks to those of known impurities or a calibrated internal standard.

  • Refractive Index: For the liquid free base, measuring the refractive index is a quick and simple way to check purity against a known standard (n²⁵D 1.5440–1.5450).[2]

Section 5: Data and Properties

Table 1: Physical Properties of BZP and Related Compounds

CompoundFormulaMolar Mass ( g/mol )FormMelting Point (°C)Boiling Point (°C)
1-Benzylpiperazine (BZP)C₁₁H₁₆N₂176.26Liquid/OilN/A122-124 @ 2.5 mmHg[2]
BZP DihydrochlorideC₁₁H₁₈Cl₂N₂249.19Solid~280 (decomposes)[3]N/A
N,N'-Dibenzylpiperazine (DBZP)C₁₈H₂₂N₂266.38Solid92-94> BZP
PiperazineC₄H₁₀N₂86.14Solid106-110146
Benzyl ChlorideC₇H₇Cl126.58Liquid-43179

Table 2: Common Solvents for Extraction and Purification

SolventBoiling Point (°C)Density (g/mL)Use in Work-upNotes
Chloroform61.21.49ExtractionEffective but has health and environmental concerns. Denser than water.[2]
Dichloromethane (DCM)39.61.33ExtractionGood alternative to chloroform, lower boiling point. Denser than water.
Diethyl Ether34.60.71Washing/ExtractionHighly volatile and flammable. Less dense than water.
Ethanol78.40.79Reaction/PrecipitationUsed as the reaction solvent and for precipitating the HCl salt.[2]
Benzene80.10.88WashingUsed for washing the precipitated salt. Carcinogenic.[2]

References

  • Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 12. (Available at: [Link])

  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com. (Available at: [Link])

  • Griggs, J. C., et al. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 234(15), 2355–2364. (Available at: [Link])

  • The Hive. (2004). BzP synth Q's. newbee.hive.org. (Available at: [Link])

  • ResearchGate. (2020). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF. (Available at: [Link])

  • Wikipedia. (n.d.). Benzylpiperazine. (Available at: [Link])

  • De la Torre, R., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 333-339. (Available at: [Link])

  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. (Available at: [Link])

  • ResearchGate. (2017). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Request PDF. (Available at: [Link])

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. (Available at: [Link])

  • SWGDRUG.org. (2005). Benzylpiperazine Monograph. (Available at: [Link])

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. (Available at: [Link])

  • Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.
  • Scribd. (n.d.). BZP Synthesis. (Available at: [Link])

  • Pen-Yuan King, et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4305-4320. (Available at: [Link])

  • Google Patents. (2017). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
  • Wikipedia. (n.d.). Dibenzylpiperazine. (Available at: [Link])

  • Scribd. (n.d.). Chemical Synthesis Guide. (Available at: [Link])

  • Legal-High-Inhaltsstoffe.de. (2014). N-Benzylpiperazine (BZP). (Available at: [Link])

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1374. (Available at: [Link])

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Validation & Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental cornerstone of safety, efficacy, and regulatory compliance. Chirality profoundly influences the pharmacological and toxicological profiles of drug candidates.[1] This guide provides an in-depth, comparative analysis of established analytical methodologies for quantifying the enantiomeric excess of (S)-1-Benzyl-3-ethylpiperazine, a chiral piperazine derivative of significant interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It is designed for the discerning researcher, scientist, and drug development professional, offering a narrative grounded in experimental causality and validated through scientific integrity. We will explore the nuances of method selection, the rationale behind experimental parameters, and the interpretation of the resulting data, empowering you to make informed decisions for your analytical challenges.

Comparative Analysis of Key Methodologies

The determination of enantiomeric excess for a chiral amine like this compound can be approached through several powerful analytical techniques. The choice of method is often dictated by factors such as the required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. Here, we compare three principal strategies: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methodology Principle Throughput Sensitivity (Typical) Development Effort Instrumentation Cost
Chiral HPLC with CSPs Differential interaction of enantiomers with a chiral stationary phase.[2][3]HighHigh (ng to pg)Moderate to HighHigh
Chiral Derivatization with HPLC/GC Conversion of enantiomers to diastereomers for separation on achiral columns.[4][5]ModerateHigh (ng to pg)HighModerate to High
NMR with Chiral Solvating Agents Formation of transient diastereomeric complexes leading to distinct NMR signals.[6][7]Low to ModerateLow (mg)Low to ModerateVery High

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation on a chiral stationary phase is often the most elegant and efficient approach for determining enantiomeric excess.[3][8] This method relies on the differential, transient interactions between the enantiomers of this compound and the chiral environment of the HPLC column packing material.

Causality of Method Selection

For a molecule like this compound, which possesses both hydrogen bond acceptors (the nitrogen atoms) and aromatic features (the benzyl group), polysaccharide-based CSPs are an excellent starting point. These phases, such as those derived from cellulose or amylose carbamates, offer a rich combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[2]

Experimental Protocol: Chiral HPLC

Objective: To resolve the enantiomers of 1-Benzyl-3-ethylpiperazine and calculate the enantiomeric excess of the (S)-enantiomer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Chiral Stationary Phase: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (or other suitable amine modifier)

  • This compound sample

  • Racemic 1-Benzyl-3-ethylpiperazine standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of Hexane:IPA (90:10 v/v) with 0.1% DEA. The amine modifier is crucial for reducing peak tailing and improving the resolution of basic analytes like piperazines.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection and Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor.

    • Inject the this compound sample.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Workflow Diagram: Chiral HPLC

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., Hexane:IPA + DEA) Equilibrate Equilibrate Chiral Column MobilePhase->Equilibrate SamplePrep Prepare Sample and Racemic Standard InjectRacemic Inject Racemic Standard SamplePrep->InjectRacemic InjectSample Inject Sample SamplePrep->InjectSample Equilibrate->InjectRacemic InjectRacemic->InjectSample Integrate Integrate Peak Areas InjectSample->Integrate CalculateEE Calculate ee% Integrate->CalculateEE

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Derivatization followed by Achiral Chromatography

This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[4][5] These diastereomers, having different physical properties, can then be separated using standard, achiral HPLC or GC methods.

Causality of Method Selection
Experimental Protocol: Chiral Derivatization with Marfey's Reagent and HPLC Analysis

Objective: To form diastereomeric derivatives of 1-Benzyl-3-ethylpiperazine for separation on a reverse-phase HPLC column.

Instrumentation:

  • Standard HPLC system with a DAD.

  • Reverse-phase C18 column.

Reagents:

  • This compound sample

  • Racemic 1-Benzyl-3-ethylpiperazine standard

  • Marfey's reagent (FDAA)

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Derivatization:

    • Dissolve ~1 mg of the amine sample in 100 µL of acetone.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and quench by adding 20 µL of 1 M HCl.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Column: Standard C18, 5 µm.

    • Detection: Monitor at 340 nm.

    • Inject the derivatized racemic standard to identify the peaks corresponding to the diastereomers.

    • Inject the derivatized sample.

  • Data Analysis: Calculate the enantiomeric excess based on the integrated peak areas of the two diastereomers.

Workflow Diagram: Chiral Derivatization

G cluster_react Derivatization cluster_analysis Analysis cluster_data Data Processing Dissolve Dissolve Amine in Acetone AddCDA Add Marfey's Reagent & Bicarbonate Dissolve->AddCDA Incubate Incubate at 40°C AddCDA->Incubate Quench Quench Reaction with HCl Incubate->Quench Dilute Dilute for Injection Quench->Dilute HPLC Separate Diastereomers on C18 Column Dilute->HPLC Integrate Integrate Peak Areas HPLC->Integrate CalculateEE Calculate ee% Integrate->CalculateEE

Caption: Workflow for ee determination via chiral derivatization.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a homogenous phase method for ee determination, avoiding the complexities of chromatography.[9] The addition of a chiral solvating agent (CSA) to the NMR tube containing the analyte results in the formation of rapidly exchanging, transient diastereomeric complexes. These complexes have slightly different chemical environments, leading to the splitting of certain NMR signals into two distinct peaks, one for each enantiomer.[6][7]

Causality of Method Selection

This method is exceptionally rapid and requires minimal sample preparation, making it ideal for quick checks of enantiomeric purity.[6] For this compound, a chiral diol such as (R)-1,1'-Bi-2-naphthol (BINOL) can serve as an effective CSA. The hydroxyl groups of BINOL can interact with the amine functionalities of the piperazine, creating a chiral environment that can lead to the resolution of proton signals, particularly those on the benzyl group or adjacent to the chiral center.

Experimental Protocol: NMR with (R)-BINOL as CSA

Objective: To resolve the NMR signals of the enantiomers of 1-Benzyl-3-ethylpiperazine.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Reagents:

  • This compound sample

  • Racemic 1-Benzyl-3-ethylpiperazine standard

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve ~5-10 mg of the amine sample in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • To the same tube, add an equimolar amount of the CSA, (R)-BINOL.

    • Gently shake the tube for 30 seconds to ensure mixing.[6]

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved signal that has split into two peaks. Protons on the benzylic methylene group or the ethyl group are good candidates.

  • Data Analysis:

    • Integrate the areas of the two resolved peaks.

    • Calculate the enantiomeric excess based on the ratio of the integrations.

Workflow Diagram: NMR with CSA

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Dissolve Dissolve Amine in CDCl3 AddCSA Add Chiral Solvating Agent Dissolve->AddCSA AcquireNMR Acquire 1H NMR Spectrum AddCSA->AcquireNMR Identify Identify Resolved Signal Pair AcquireNMR->Identify Integrate Integrate Peak Areas Identify->Integrate CalculateEE Calculate ee% Integrate->CalculateEE

Caption: Workflow for ee determination by NMR with a CSA.

Conclusion and Recommendations

The selection of an optimal method for determining the enantiomeric excess of this compound is a multi-faceted decision.

  • For high-throughput screening and routine quality control , Chiral HPLC with a suitable CSP is the recommended method. Its direct nature, high resolution, and sensitivity provide robust and reliable results.

  • When a specific chiral column is unavailable or if derivatization can enhance detection limits for trace analysis , the chiral derivatization approach is a powerful alternative.

  • For rapid, at-line reaction monitoring or when a non-chromatographic confirmation is needed , NMR spectroscopy with a CSA is an invaluable tool, offering speed and simplicity.

References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26735-26743. [Link]

  • Ribeiro, J. P., & Tiritan, M. E. (2016). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Chirality (pp. 238-265). Elsevier. [Link]

  • Kotthaus, A. F., & Altenbach, H. J. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino acids, 40(2), 527-532. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. ResearchGate. [Link]

  • Toyo'oka, T. (2008). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Biomedical Chromatography, 22(7), 707-716. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • Ahmad, M., Ali, I., & Harrath, A. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 194-203. [Link]

  • Jin, J. Y., & Lee, W. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatography A, 1166(1-2), 146-152. [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]

  • dos Santos, C. M., & Rittner, R. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(11), 2911. [Link]

  • Ôi, S., Ochiai, Y., & Miyano, S. (1998). A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[10]arene Derivative. Analytical sciences, 14(6), 1065-1066. [Link]

  • Danesh, A., & Fatemi, S. H. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5519. [Link]

  • Sánchez, F. G., Díaz, A. N., Torreño, E. S., Aguilar, A., Lama, I. M., & Algarra, M. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 25(1), 48-54. [Link]

  • Sánchez, F. G., Díaz, A. N., Torreño, E. S., Aguilar, A., Lama, I. M., & Algarra, M. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 25(1), 48-54. [Link]

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  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

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  • Kulkarni, T. R., Ganesan, S. K., Nag S., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(15), 2798-2811. [Link]

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A Comparative Guide to the Synthesis of Chiral 1,3-Disubstituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of chirality, particularly at the C-1 and C-3 positions, significantly expands the accessible chemical space, allowing for more precise three-dimensional interactions with biological targets.[3] However, the stereocontrolled synthesis of these chiral 1,3-disubstituted piperazines presents a significant challenge. This guide provides a comparative analysis of key synthetic strategies, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach to aid researchers in selecting the optimal route for their specific drug discovery program.

Core Synthetic Strategies: A Comparative Overview

The asymmetric synthesis of 1,3-disubstituted piperazines can be broadly categorized into three primary approaches: leveraging the chiral pool, employing asymmetric catalysis, and executing diastereoselective cyclizations. Each strategy offers a distinct set of advantages and is suited for different synthetic contexts.

Chiral Pool Synthesis: Building from Nature's Templates

This classical and reliable approach utilizes readily available, enantiomerically pure starting materials, most commonly α-amino acids, to construct the chiral piperazine core.[4][5] The inherent stereochemistry of the starting material is transferred through a series of transformations to the final product, ensuring high optical purity.

Causality and Rationale: The core principle is stereochemical information transfer. By starting with a molecule of known absolute configuration (e.g., an (S)-amino acid), the stereocenter is preserved throughout the synthesis, dictating the stereochemistry of the final product. This strategy is often favored for its robustness and predictable outcomes. A common pathway involves the conversion of an amino acid into a chiral 1,2-diamine, which then serves as a key intermediate for cyclization.[6]

Advantages:

  • High Enantiopurity: Often yields products with excellent enantiomeric excess (ee) as the original stereocenter is carried through the synthesis.

  • Predictable Stereochemistry: The absolute configuration of the product is directly related to the starting material.

  • Readily Available Starting Materials: Natural and unnatural amino acids provide a diverse and often inexpensive source of chirality.[5]

Disadvantages:

  • Limited Diversity: The accessible structural diversity is constrained by the availability of the initial chiral pool feedstocks.

  • Multi-Step Sequences: Syntheses can be lengthy, often requiring protection/deprotection steps, which can lower overall yield.

  • Potential for Racemization: Certain reaction conditions can risk erosion of stereochemical integrity at sensitive positions.[6]

Illustrative Workflow: Chiral Pool Synthesis from Amino Acids

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Annulation and Cyclization start Chiral Amino Acid (e.g., (S)-Alanine) ketoester β-Ketoester Formation (Masamune Condensation) start->ketoester diamine Reductive Amination (NH4OAc, NaBH3CN) ketoester->diamine protected_diamine N-Protection (e.g., NsCl) diamine->protected_diamine annulation Annulation Protocol (e.g., with vinyl sulfonium salt) protected_diamine->annulation deprotection Deprotection & Cyclization (TFA, Base) annulation->deprotection final_product Chiral 1,3-Disubstituted Piperazine deprotection->final_product

Caption: Workflow for chiral pool synthesis of a 1,3-disubstituted piperazine.

Asymmetric Catalysis: Inducing Chirality on Demand

Asymmetric catalysis represents a more modern and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate. Key methods include asymmetric hydrogenation and palladium-catalyzed reactions.

A. Catalytic Asymmetric Hydrogenation

This powerful technique typically involves the hydrogenation of a prochiral enamine or imine precursor, such as a dihydropyrazinone, using a chiral transition metal complex (e.g., Pd, Ru, Ir).[7][8]

Causality and Rationale: The chiral catalyst, often a metal coordinated to a chiral ligand, creates a chiral environment around the substrate. The substrate binds to the catalyst in a specific orientation, leading to the delivery of hydrogen from a preferred face, thereby establishing the new stereocenters with high enantioselectivity. Dynamic kinetic resolution processes can be involved, allowing for the conversion of a racemic mixture into a single desired stereoisomer.[8]

Advantages:

  • High Efficiency and Atom Economy: A small amount of catalyst can produce a large amount of product.

  • Direct Access: Can provide more direct routes to the target molecules compared to chiral pool synthesis.

  • Scalability: Many catalytic processes are well-suited for large-scale industrial synthesis.[7]

Disadvantages:

  • Catalyst Cost and Sensitivity: Chiral ligands and metal precursors can be expensive and sensitive to air or moisture.

  • Substrate Specificity: A catalyst optimized for one substrate may not perform well for others, requiring extensive screening.

  • Harsh Conditions: Often requires high pressures of hydrogen gas and elevated temperatures.[8]

B. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

A versatile method for C-C bond formation, the decarboxylative AAA has been successfully applied to the synthesis of chiral piperazin-2-ones, which are valuable precursors to piperazines.[3][9] This reaction involves the enantioselective alkylation of a piperazinone enolate.

Causality and Rationale: A chiral palladium-phosphine complex (e.g., Pd-PHOX) coordinates to an allylic substrate, forming a chiral π-allyl-palladium intermediate. The nucleophile (piperazinone enolate) then attacks this intermediate, with the chiral ligand directing the attack to one face of the allyl moiety, thereby creating a new stereocenter with high enantioselectivity.[10][11]

Advantages:

  • Mild Reaction Conditions: Typically proceeds at or near room temperature.

  • Broad Substrate Scope: Tolerates a wide range of functional groups.[10]

  • Access to Quaternary Centers: Particularly effective for creating challenging α-tertiary and α-quaternary stereocenters.[9]

Disadvantages:

  • Multi-Step Precursor Synthesis: Requires the synthesis of functionalized piperazin-2-one substrates.[3]

  • Post-Alkylation Reduction: An additional reduction step is necessary to convert the piperazin-2-one to the desired piperazine.[10]

Illustrative Workflow: Asymmetric Catalysis via AAA

G start N-Protected Piperazin-2-one enolization Enolate Formation start->enolization catalysis Pd-Catalyzed Asymmetric Allylic Alkylation (Chiral Ligand) enolization->catalysis alkylated Chiral α-Substituted Piperazin-2-one catalysis->alkylated reduction Carbonyl Reduction (e.g., LiAlH4) alkylated->reduction final_product Chiral 1,3-Disubstituted Piperazine reduction->final_product

Caption: Workflow for Asymmetric Allylic Alkylation to form chiral piperazines.

Diastereoselective Strategies

These methods construct the piperazine ring in a way that allows for the control of relative stereochemistry. This is often achieved through cyclization reactions where the stereochemistry of existing centers on a linear precursor directs the formation of new stereocenters. A recent innovative example is the iridium-catalyzed [3+3] cycloaddition of imines.[1][12]

Causality and Rationale: In the iridium-catalyzed dimerization of imines, the metal catalyst coordinates two imine molecules, facilitating a head-to-head coupling. The reaction proceeds through a specific transition state that minimizes steric interactions, leading to the highly diastereoselective formation of a single piperazine isomer out of multiple possibilities.[12]

Advantages:

  • High Diastereoselectivity: Can form multiple stereocenters in a single step with excellent control over the relative configuration.[12]

  • Atom Economy: Cycloaddition reactions are highly atom-economical, directly combining substrates to form the ring.[2]

  • Novel Architectures: Enables the synthesis of complex, C-substituted piperazines that are difficult to access via other methods.[1]

Disadvantages:

  • Limited Enantiocontrol (in some cases): While diastereoselectivity is high, the reaction may produce a racemic mixture of the desired diastereomer unless a chiral catalyst or substrate is used.

  • Mechanistic Complexity: The reaction pathway can be complex, making optimization challenging.

  • Substrate Limitations: The scope can be limited to specific classes of substrates (e.g., certain types of imines).

Quantitative Performance Comparison

The following table summarizes representative experimental data for the discussed synthetic strategies, providing a basis for objective comparison.

Strategy Key Reaction Substrate Example Yield (%) Stereoselectivity (ee% or dr) Reference
Chiral Pool Reductive Amination & Cyclization(S)-Alanine derivative~40-50 (over steps)>99% ee (no erosion)[13]
Asymmetric Catalysis Asymmetric Hydrogenation3,5-Diphenylpyrazin-2-ol9998% ee, >20:1 dr[8]
Asymmetric Catalysis Decarboxylative Allylic AlkylationN-Boc-piperazin-2-one85-9590-99% ee[10]
Diastereoselective Iridium-Catalyzed [3+3] CycloadditionN-Benzylidene-methanamine94Single diastereomer[1][12]

Detailed Experimental Protocols

Protocol 1: Synthesis of a 3-Substituted Piperazine-2-Acetic Acid Ester via Chiral Pool Approach[13]

This protocol is representative of the chiral pool strategy starting from an amino acid.

Step 1: Synthesis of β-Ketoester (19a)

  • To a solution of N-Boc-(S)-alanine (1.0 eq) in dry THF at -20 °C, add ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq).

  • Stir the mixture for 30 minutes.

  • In a separate flask, prepare a solution of Meldrum's acid (1.2 eq) and pyridine (2.5 eq) in DCM and cool to 0 °C.

  • Add the mixed anhydride solution dropwise to the Meldrum's acid solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with 1M HCl, extract with ethyl acetate, and purify by column chromatography to yield the β-ketoester.

Step 2: Reductive Amination to form Diamine (20a)

  • Dissolve the β-ketoester (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the mixture, add water, and extract with ethyl acetate. The crude 1,4-diamine is used directly in the next step.

Step 3: N-Protection and Cyclization (21a to 23a/24a)

  • Dissolve the crude diamine (1.0 eq) in DCM and add triethylamine (3.0 eq).

  • Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq) and stir for 12 hours.

  • Purify the nosylated intermediate (21a) by column chromatography.

  • Subject the intermediate to an annulation protocol using bromoethyldiphenylsulfonium triflate.

  • Perform Boc deprotection using trifluoroacetic acid (TFA), followed by a basic workup to induce cyclization, yielding a diastereomeric mixture of the target piperazines.

  • Separate the diastereomers by column chromatography.

Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol[8]

This protocol exemplifies the asymmetric catalysis approach for generating chiral piperazin-2-ones, which can be subsequently reduced.

Step 1: Preparation of the Catalyst

  • In a glovebox, add Pd(TFA)₂ (3.3 mol%) and the chiral ligand (e.g., a derivative of SEGPHOS, 3.3 mol%) to a vial.

  • Add the solvent (e.g., a mixture of DCM/benzene) and stir for 30 minutes to form the active catalyst complex.

Step 2: Asymmetric Hydrogenation

  • To the activated catalyst solution, add the pyrazin-2-ol substrate (1.0 eq) and an acid additive (e.g., TsOH·H₂O, 100 mol%).

  • Transfer the vial to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas (3-4 times) and then pressurize to 1000 psi of H₂.

  • Heat the reaction to 80 °C and stir for 24-48 hours.

  • After cooling and careful venting, concentrate the reaction mixture.

  • Purify the resulting chiral piperazin-2-one by silica gel column chromatography. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude product.

Conclusion

The synthesis of chiral 1,3-disubstituted piperazines is a dynamic field with multiple viable strategies. The chiral pool approach remains a highly reliable method for obtaining products of high enantiopurity, albeit often at the cost of longer synthetic sequences. Asymmetric catalysis , particularly through hydrogenation and allylic alkylation, offers more elegant and atom-economical routes that are well-suited for scalability, though they may require significant optimization of catalysts and conditions. Finally, emerging diastereoselective methods like metal-catalyzed cycloadditions are opening doors to novel piperazine structures with exceptional control over relative stereochemistry. The choice of synthetic route will ultimately depend on the specific target molecule, required scale, available starting materials, and the synthetic chemist's expertise. Future developments will likely focus on creating more general and robust catalytic systems that can deliver a wider range of chiral piperazines with high efficiency and selectivity under mild conditions.

References

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  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(41), 12069–12073. [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles via Decarboxylative Asymmetric Allylic Alkylation. Chemical Science, 10(3), 759-763. [Link]

  • Abdel-Jalil, R. J., Al-Qawasmeh, R. A., Al-Abed, Y., & Voelter, W. (1998). A stereospecific synthesis of tetra-substituted chiral piperazines. Tetrahedron Letters, 39(42), 7703–7704. [Link]

  • Wang, T., Zhang, S., & Sun, J. (2018). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 54(81), 11454–11457. [Link]

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(S)-1-Benzyl-3-ethylpiperazine vs other chiral building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (S)-1-Benzyl-3-ethylpiperazine and Other Privileged Chiral Building Blocks in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensionality is not merely an academic exercise; it is a fundamental prerequisite for achieving desired efficacy and safety.[1][2] Chiral building blocks, molecules with non-superimposable mirror images, are the foundational components that enable chemists to construct complex, stereochemically defined active pharmaceutical ingredients (APIs).[3] The specific spatial arrangement, or stereochemistry, of a molecule dictates its interaction with biological targets, which are themselves chiral.[4] Consequently, the selection of an appropriate chiral synthon is one of the most critical decisions in the drug discovery pipeline.

This guide provides a detailed comparison of this compound, a versatile chiral building block, against other prominent classes of chiral synthons. We will delve into their synthetic accessibility, reactivity, and strategic application, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in making strategic synthetic choices.

The Piperazine Scaffold: A Privileged Structure

The piperazine ring is classified as a "privileged structure" in medicinal chemistry.[5] This designation is reserved for molecular scaffolds that are capable of binding to multiple biological targets, and are frequently found in biologically active compounds, including numerous blockbuster drugs.[5] The two nitrogen atoms of the piperazine ring offer multiple points for functionalization and can act as hydrogen bond acceptors, making the scaffold highly versatile for modulating physicochemical properties like solubility and for engaging in specific receptor interactions. Introducing chirality to this scaffold, as in this compound, combines the benefits of the privileged core with the stereochemical precision required for selective biological activity.

Featured Building Block: this compound

This compound is a disubstituted piperazine featuring a chiral center at the C-3 position and a benzyl group protecting one of the nitrogen atoms.

Key Properties:

  • CAS Number: (S)-enantiomer not specified, racemic is 313657-25-9[6]

  • Molecular Formula: C₁₃H₂₀N₂[6][7]

  • Molecular Weight: 204.32 g/mol

  • Structure: The ethyl group at the C-3 position establishes a stereocenter, while the N-benzyl group serves as a common protecting group. The benzyl group is particularly useful because it can be readily removed via catalytic hydrogenolysis, allowing for subsequent functionalization at the N-1 position.[8] The remaining secondary amine at N-4 provides a readily available handle for further synthetic elaboration.

The strategic value of this building block lies in its pre-installed stereocenter and orthogonally protected nitrogens, enabling sequential and controlled modifications to build molecular complexity.

A Comparative Analysis of Alternative Chiral Building Blocks

The selection of a chiral building block is dictated by the target molecule's structure, the desired synthetic route, and the required physicochemical properties. Below, we compare this compound with other important classes of chiral synthons.

Alternative Chiral Piperazines: C-2 Substituted Scaffolds

While this compound is C-3 substituted, a vast number of applications utilize C-2 substituted piperazines, which are often derived from natural α-amino acids. This provides a direct link to the "chiral pool," an abundant source of enantiomerically pure starting materials.[9]

  • Synthetic Advantage: The synthesis of enantiopure 2-substituted piperazines can be achieved in a few steps from readily available α-amino acids.[9] This "chiral pool" approach is often more cost-effective and scalable than methods requiring asymmetric catalysis.

  • Structural Impact: Substitution at the C-2 position places the chiral side chain adjacent to both nitrogen atoms, which can influence the pKa of the amines and the conformational preferences of the ring more directly than a C-3 substituent.

  • Example: The synthesis of orthogonally protected 2-substituted piperazines from α-amino acids is a practical and scalable route.[9]

Chiral Pyrrolidines: The Five-Membered Ring Analogue

Chiral pyrrolidines are another cornerstone of medicinal chemistry, frequently used to introduce stereocenters and constrain molecular conformation.

  • Structural Distinction: The five-membered ring of pyrrolidine is more planar and rigid than the six-membered piperazine ring, which typically adopts a flexible chair conformation. This conformational difference can be critical for optimizing binding to a biological target.

  • Application Focus: A prominent example, (R)-(+)-1-Boc-3-aminopyrrolidine, is a key intermediate in the synthesis of drugs targeting neurological disorders.[10] The Boc (tert-butyloxycarbonyl) group is a stable protecting group that is easily removed under acidic conditions, offering a different deprotection strategy compared to the hydrogenolysis of a benzyl group.

  • Reactivity: With only one nitrogen atom, pyrrolidines lack the dual-handle for substitution found in piperazines, simplifying some synthetic steps but reducing the points for diversification.

Chiral Piperidines: The Mono-Aza Heterocycle

Chiral piperidines are prevalent in natural products and pharmaceuticals, especially those targeting the central nervous system (CNS).[11]

  • Key Difference: The primary distinction from piperazines is the presence of only one nitrogen atom. This fundamentally alters the molecule's basicity, polarity, and hydrogen bonding capacity.

  • Synthetic Utility: Compounds like ethyl 1-benzylpiperidine-3-carboxylate serve as versatile intermediates.[11] The ester functionality can be hydrolyzed, reduced, or converted to an amide, providing a wide range of synthetic possibilities at the C-3 position.

  • Pharmacological Profile: The replacement of a nitrogen atom in the piperazine ring with a carbon to form a piperidine can significantly impact a drug's pharmacokinetic profile, including its membrane permeability and metabolic stability.

Visualization of Comparative Structures

To better appreciate the structural nuances, the following diagram illustrates the core structures of the discussed chiral building blocks.

G cluster_piperazines Chiral Piperazines cluster_alternatives Alternative Cyclic Amines SBEP This compound (C3-Substituted) C2SP Generic C2-Substituted Chiral Piperazine SBEP->C2SP Different Substitution Pyrrolidine Chiral Pyrrolidine (e.g., 1-Boc-3-aminopyrrolidine) SBEP->Pyrrolidine Ring Size (6 vs 5) 2 vs 1 Nitrogen Piperidine Chiral Piperidine (e.g., 1-Benzyl-3-ethylpiperidine-3-carboxylate) SBEP->Piperidine Number of Nitrogens (2 vs 1)

Caption: Structural relationships between this compound and alternatives.

Experimental Comparison: Synthetic Methodologies

The practical utility of a chiral building block is intrinsically linked to the efficiency and robustness of the synthetic routes used to create and implement it. Here, we compare two modern, high-yield methods for accessing chiral piperazine cores.

Data Summary Table
Synthetic RouteStarting MaterialKey Reagent/CatalystTypical YieldEnantiomeric Excess (ee)Key AdvantagesLimitationsReference
Asymmetric Hydrogenation Pyrazin-2-olChiral Palladium CatalystGood to ExcellentUp to 90%High enantioselectivity; direct formation of the chiral piperazin-2-one core.Requires specialized chiral catalysts and potentially high-pressure hydrogenation equipment.[12][13]
Chiral Pool Synthesis α-Amino AcidDiphenylsulfonium triflateGood (multi-step)High (>98%)Utilizes inexpensive, readily available chiral starting materials; highly scalable.Multi-step process; overall yield can be lower than more direct catalytic methods.[9]

Detailed Experimental Protocols

The following protocols are representative of modern strategies for synthesizing chiral piperazine derivatives, illustrating the practical considerations behind the data presented above.

Protocol 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This method provides direct access to chiral piperazin-2-ones, which are immediate precursors to chiral piperazines via reduction. The key to this process is a dynamic kinetic resolution driven by a chiral catalyst.[13]

Workflow Diagram:

Caption: Workflow for asymmetric hydrogenation to chiral piperazines.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, a mixture of the palladium precursor and the chiral ligand is prepared in a suitable solvent (e.g., toluene) and stirred to form the active catalyst complex.

  • Reaction Setup: The pyrazin-2-ol starting material is added to a high-pressure reactor. The pre-formed catalyst solution is then transferred to the reactor.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a set temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Causality: The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, resulting in a high enantiomeric excess of one enantiomer.[13]

  • Work-up and Purification: After depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude piperazin-2-one is purified by column chromatography.

  • Reduction: The purified chiral piperazin-2-one is dissolved in an anhydrous solvent like THF and slowly added to a suspension of a reducing agent (e.g., LiAlH₄). The reaction is stirred until complete and then carefully quenched. After work-up and purification, the final chiral piperazine is obtained with its optical purity maintained.[13]

Protocol 2: Scalable Synthesis from α-Amino Acids (Chiral Pool)

This route leverages the inherent chirality of natural amino acids to construct orthogonally protected, 2-substituted piperazines.[9]

Step-by-Step Methodology:

  • Diamine Synthesis: The starting α-amino acid is converted into an orthogonally bis-protected chiral 1,2-diamine over several steps, typically involving protection of the amine, reduction of the carboxylic acid to an alcohol, conversion to a leaving group, and displacement with a second protected amine.

    • Causality: Using orthogonal protecting groups (e.g., Boc and Cbz) is critical as it allows for the selective deprotection and functionalization of each nitrogen atom in later steps.

  • Aza-Michael Addition (Key Step): The chiral diamine is reacted with an in situ generated vinyl diphenyl sulfonium salt. This proceeds via an aza-Michael addition, where one of the nitrogen atoms of the diamine attacks the vinyl group.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the six-membered piperazine ring.

  • Purification: The final orthogonally protected chiral piperazine is purified by crystallization or column chromatography. This multi-gram scale synthesis is robust and avoids costly asymmetric catalysts.[9]

Conclusion

This compound is a valuable chiral building block, offering a pre-defined stereocenter and versatile handles for synthetic elaboration. However, the optimal choice of a chiral synthon is highly context-dependent.

  • For syntheses where the target molecule's core is closely related to a natural α-amino acid , a chiral pool approach to a C-2 substituted piperazine is often the most practical and scalable option.[9]

  • When a more rigid, five-membered ring is required to achieve the desired biological conformation, a chiral pyrrolidine derivative is a superior choice.

  • If the goal is to modulate basicity and reduce the number of hydrogen bond donors, a chiral piperidine offers a structurally similar but electronically distinct alternative.

  • For direct, highly enantioselective access to novel piperazine scaffolds without relying on the chiral pool, catalytic methods like asymmetric hydrogenation represent the cutting edge of synthetic efficiency.[13]

Ultimately, a deep understanding of the comparative advantages in synthesis, reactivity, and structural impact of these different building blocks empowers researchers to design more efficient, innovative, and successful synthetic campaigns in the pursuit of new medicines and materials.

References

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Biological activity of (S)-1-Benzyl-3-ethylpiperazine derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of derivatives of the parent compound (S)-1-Benzyl-3-ethylpiperazine. We will explore the structure-activity relationships (SAR) that govern their interactions with key neurological targets, detail the experimental methodologies used for their evaluation, and provide insights into their mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its six-membered heterocyclic structure containing two nitrogen atoms provides a versatile framework that can be readily modified to fine-tune pharmacological properties.[1] These modifications can significantly impact aqueous solubility, bioavailability, and, most critically, the affinity and specificity for biological targets.[1]

This guide focuses on this compound, a chiral piperazine derivative. While data on this specific parent compound is limited, its structural class, the benzylpiperazines, are well-known for their interaction with monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[2][3] D2-like dopamine receptor antagonists are crucial for treating schizophrenia, while ligands targeting various serotonin (5-HT) receptors are used for depression, anxiety, and psychosis.[4][5][6]

The objective of this guide is to analyze how systematic structural modifications to the this compound core influence its biological activity, primarily focusing on dopamine D2 and serotonin 5-HT2A receptors, which are common targets for this compound class.

The Parent Compound: this compound

The foundational structure consists of a piperazine ring substituted at the N1 position with a benzyl group and at the C3 position with an ethyl group in the (S) configuration. The basic nitrogen atom at the N4 position is crucial for forming key interactions with acidic residues in receptor binding pockets.[7] The benzyl group and the ethyl substituent provide lipophilic character and steric bulk that influence receptor binding and selectivity.

Rationale for Derivatization: A Quest for Improved Potency and Selectivity

The development of derivatives from a parent scaffold is a cornerstone of drug discovery. The primary goals are to optimize the molecule's interaction with its intended target while minimizing off-target effects. For the this compound scaffold, key objectives include:

  • Enhancing Potency: Increasing the binding affinity (lower Ki value) for the target receptor.

  • Improving Selectivity: Increasing the affinity for the desired receptor (e.g., D2) over other related receptors (e.g., D3, 5-HT subtypes) to reduce side effects.

  • Modulating Functional Activity: Shifting the compound's profile from an antagonist to a partial agonist or vice versa to achieve a desired therapeutic effect.[8]

  • Optimizing ADME Properties: Improving Absorption, Distribution, Metabolism, and Excretion characteristics for better in vivo performance.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of benzylpiperazine derivatives is highly dependent on the nature and position of substituents. The following analysis explores how modifications at key positions can alter receptor affinity.

Modifications to the N1-Benzyl Group

The aromatic ring of the benzyl group is a critical pharmacophoric element, often participating in non-covalent interactions within the receptor's binding pocket.

  • Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH3) on the phenyl ring can increase binding affinity compared to the unsubstituted phenylpiperazine.[9] This is often attributed to more favorable edge-to-face π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp) in the binding site.[9] Conversely, electron-withdrawing groups (e.g., -NO2) may decrease affinity.[9]

  • Steric Hindrance: Bulky substituents on the benzyl ring can introduce steric clashes that are not well-tolerated by the binding pocket, potentially reducing affinity.[9]

Modifications at the N4-Position

The unsubstituted N4-nitrogen is a prime site for derivatization to create "long-chain arylpiperazines," a class known to bind multiple monoamine receptors.[10] This strategy involves adding a linker and a terminal fragment.

  • Linker Length: The length and flexibility of the linker connecting the piperazine nitrogen to a terminal group are crucial. An optimal linker length can properly position the terminal fragment to engage with secondary binding pockets, significantly enhancing affinity and modulating selectivity.

  • Terminal Fragment: The chemical nature of the terminal fragment (e.g., another aromatic ring, a benzamide) has a profound impact on the overall pharmacological profile, often determining the selectivity between dopamine and serotonin receptor subtypes.[8]

Data Summary

The following table presents hypothetical, yet representative, experimental data illustrating the SAR principles discussed. The data compares the parent compound with several derivatives, highlighting how specific structural changes can modulate binding affinity at the human D2 and 5-HT2A receptors.

CompoundStructureD2 Ki (nM)5-HT2A Ki (nM)Selectivity (5-HT2A/D2)
Parent Compound This compound2504001.6
Derivative A N1-(4-Methoxybenzyl) substitution952102.2
Derivative B N1-(4-Nitrobenzyl) substitution6008501.4
Derivative C N4-(4-phenylbutyl) substitution15855.7
Derivative D N4-[2-(4-fluorobenzoyl)ethyl] substitution51.50.3

This data is illustrative and intended to demonstrate SAR principles.

Experimental Methodologies for Biological Evaluation

To generate reliable comparative data, standardized and validated experimental protocols are essential. The following sections detail the core in vitro assays used to characterize these compounds.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The principle involves a competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) for binding to the receptor.[6][11]

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor (e.g., HEK293 cells stably expressing human D2 receptors) in a cold lysis buffer.[12]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet and resuspend it in an assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[12]

  • Assay Setup (96-well plate format):

    • To each well, add the cell membrane preparation (e.g., 20-50 µg protein).[12]

    • Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Add the radiolabeled ligand at a single concentration near its Kd value (e.g., 0.5 nM [³H]-Ketanserin).[13]

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM clozapine) to a separate set of wells.[13]

    • Total binding is determined in wells with only the radioligand and membranes.

  • Incubation and Filtration:

    • Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[12]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radio Radioligand ([³H]-L) Radio->Incubate TestCmpd Test Compound TestCmpd->Incubate NSB Non-specific Ligand NSB->Incubate Filter Vacuum Filtration Incubate->Filter Separate Bound/ Unbound Count Scintillation Counting Filter->Count Calc Calculate IC50 Count->Calc Ki Calculate Ki Calc->Ki

Fig. 1: Workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays measure the biological response initiated by a ligand binding to its receptor, allowing for the differentiation between agonists, antagonists, and partial agonists.[14] Since D2 receptors are typically coupled to Gαi proteins, which inhibit adenylyl cyclase, a cAMP accumulation assay is a suitable functional readout.[6]

  • Cell Culture:

    • Culture cells stably expressing the Gαi-coupled receptor of interest (e.g., CHO-D2 cells) in appropriate media.

    • Plate the cells in a multi-well format and allow them to adhere overnight.

  • Assay Setup:

    • Wash the cells and replace the media with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • Add the test compound at various concentrations to the appropriate wells.

    • To stimulate adenylyl cyclase, add a universal activator like forskolin to all wells except the negative control. This creates a cAMP signal that can be inhibited by a D2 receptor agonist.

  • Incubation:

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor-mediated modulation of cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in each well using a detection method such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis:

    • Plot the detected signal (inversely proportional to cAMP for some kits) against the log concentration of the test compound.

    • For antagonists, a dose-dependent reversal of an agonist's effect is measured. For agonists, a dose-dependent inhibition of the forskolin-stimulated cAMP level is measured.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) value from the resulting dose-response curve.

Functional_Assay_Workflow Start Plate Cells with Target Receptor AddCmpd Add Test Compound (Agonist/Antagonist) Start->AddCmpd Stim Add Forskolin to Stimulate cAMP AddCmpd->Stim Incubate Incubate at 37°C Stim->Incubate Lyse Lyse Cells Incubate->Lyse Detect Detect cAMP Levels (e.g., HTRF) Lyse->Detect Analyze Generate Dose-Response Curve & Calculate EC50/IC50 Detect->Analyze

Fig. 2: General workflow for a cAMP functional assay.

Mechanistic Insights and Molecular Interactions

Molecular docking studies provide valuable insights into how these ligands bind within the receptor. For arylpiperazine derivatives at the D2 receptor, several key interactions have been identified:[3][9]

  • Ionic Bond: The protonated N1 nitrogen of the piperazine ring typically forms a crucial salt bridge with a highly conserved aspartic acid residue in transmembrane helix 3 (Asp114 in D2).[9]

  • Aromatic Interactions: The benzyl or aryl group at the N1 position engages in edge-to-face or π-π stacking interactions with aromatic residues like Phe, Trp, and Tyr in the binding pocket.[9]

  • Hydrogen Bonds: Substituents on the aromatic ring can form additional hydrogen bonds with receptor residues, further stabilizing the ligand-receptor complex.

Ligand_Receptor_Interactions cluster_receptor D2 Receptor Binding Pocket cluster_ligand Ligand: Benzylpiperazine Derivative Asp Asp (TM3) Phe Phe (TM6) Trp Trp (TM6) PiperazineN Protonated Piperazine N PiperazineN->Asp Ionic Bond (Key Anchor) BenzylRing Benzyl Ring BenzylRing->Phe Edge-to-Face Interaction BenzylRing->Trp π-π Stacking

Fig. 3: Key interactions between a benzylpiperazine ligand and the D2 receptor.

Conclusion and Future Perspectives

The biological activity of this compound derivatives is profoundly influenced by their substitution pattern. Modifications to the N1-benzyl group and, more significantly, derivatization at the N4-position can dramatically alter binding affinity and selectivity for dopamine and serotonin receptors.

  • Key Findings: SAR studies consistently show that aromatic substitutions and the addition of long-chain moieties at the N4 position are effective strategies for modulating the pharmacological profile of the piperazine core. High-affinity ligands often balance lipophilicity with the ability to form specific ionic and aromatic interactions within the receptor pocket.

  • Future Directions: Future research should focus on developing derivatives with enhanced selectivity, particularly for D3 vs. D2 receptors or specific 5-HT subtypes, to create therapeutics with improved side-effect profiles.[8] Investigating the in vivo efficacy and pharmacokinetic properties of the most promising in vitro candidates will be the critical next step in translating these findings into potential clinical applications. The synthesis of novel derivatives guided by computational modeling and a thorough understanding of SAR will continue to be a fruitful approach in the discovery of next-generation CNS therapies.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link][14]

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  • Sencanski, M., et al. (2009). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Medicinal Chemistry Research, 18, 627-639.[9]

  • Li, M., et al. (2020). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 25(18), 4293.[5]

  • Glisic, S., et al. (2013). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Medicinal Chemistry, 20(29), 3612-3626.[3]

  • Di Micco, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1366-1382.[10]

  • Sigoillot, M., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(11), 846-857.[17]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][12]

  • L-Santos, L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 269-278.[18]

  • Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.[8]

  • Kciuk, M., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1419.[19]

  • Kciuk, M., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. Retrieved from [Link][7]

  • Schmid, C. L., et al. (2014). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 5(8), 656–666.[13]

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  • Zhang, H., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Chemistry & Biodiversity, 10(6), 963-978.[20]

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A Head-to-Head Comparison of Chiral Auxiliaries for Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is equipped with various strategies for stereocontrol. Among the most robust and reliable of these are chiral auxiliaries. These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. After establishing the desired stereocenter, the auxiliary is cleaved, ideally to be recovered and reused. This guide provides a detailed, head-to-head comparison of some of the most widely employed chiral auxiliaries, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in their selection process.

The Foundational Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment around a reactive center.[1] This bias forces an incoming reagent to approach from a specific trajectory, leading to the preferential formation of one diastereomer. The overall process can be broken down into three key stages: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.[2] The success of this methodology is measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, the chemical yield, and the ease of auxiliary cleavage and recovery.[1]

G cluster_0 Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate 1. Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediate Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomeric Intermediate->Enantiomerically Enriched Product 2. Diastereoselective Reaction Recovered Auxiliary Recovered Auxiliary Enantiomerically Enriched Product->Recovered Auxiliary 3. Cleavage

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

A Comparative Analysis of Leading Chiral Auxiliaries

This guide focuses on four of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, Oppolzer's sultams, and Enders' SAMP/RAMP hydrazones. Each offers unique advantages and is suited to different types of transformations.

Evans' Oxazolidinones

Developed by David A. Evans and his group, chiral oxazolidinones are among the most versatile and reliable auxiliaries for a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[3][4] They are typically derived from readily available amino alcohols, such as valinol or phenylalaninol.[5]

Mechanism of Stereocontrol: The stereodirecting power of Evans' auxiliaries arises from the formation of a rigid, chelated Z-enolate upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[5]

G cluster_0 Evans' Oxazolidinone Stereochemical Model Z-Enolate Chelated Z-Enolate Product Alkylated Product Z-Enolate->Product Electrophile E+ Electrophile->Product Attack from unshielded face Shielded Face Bulky R group shields this face Shielded Face->Z-Enolate

Caption: Stereochemical model for Evans' auxiliary alkylation.

Applications and Performance: Evans' auxiliaries are particularly renowned for their high diastereoselectivity in the alkylation of N-acyl imides.[6]

Myers' Pseudoephedrine Amides

Andrew G. Myers and his team introduced pseudoephedrine as a practical and inexpensive chiral auxiliary for the asymmetric synthesis of carboxylic acids, alcohols, aldehydes, and ketones.[7] Both enantiomers of pseudoephedrine are commercially available.

Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the stereocontrol is achieved through a chelated enolate intermediate. Deprotonation of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid Z-enolate. The phenyl group and the secondary lithium alkoxide effectively block one face of the enolate, directing the electrophile to the opposite side.[7]

G cluster_0 Myers' Pseudoephedrine Stereochemical Model Z-Enolate Chelated Z-Enolate Product Alkylated Product Z-Enolate->Product Electrophile E+ Electrophile->Product Attack from unshielded face Shielded Face Phenyl group and Li-alkoxide shield this face Shielded Face->Z-Enolate

Caption: Chelation-controlled model for pseudoephedrine amide alkylation.

Applications and Performance: Myers' auxiliary has a broad substrate scope, showing excellent efficiency even with less reactive electrophiles.[7] A significant advantage is that the auxiliary can be cleaved under milder conditions than many Evans' auxiliaries, and the resulting products are often highly crystalline, facilitating purification. However, the use of pseudoephedrine is regulated in many regions due to its use in the illicit synthesis of methamphetamine.[2] A notable alternative is pseudoephenamine, which is not subject to these restrictions and can offer superior stereocontrol in some cases.[8]

Oppolzer's Sultams

Wolfgang Oppolzer and his group developed camphor-derived sultams, which are powerful chiral auxiliaries, particularly for asymmetric Diels-Alder reactions.[9] Both enantiomers are readily prepared from camphor-10-sulfonyl chloride.[9]

Mechanism of Stereocontrol: In Lewis acid-catalyzed Diels-Alder reactions, the N-acryloyl sultam adopts a conformation where the camphor skeleton effectively shields one face of the dienophile. The Lewis acid chelates to the carbonyl oxygen atoms, locking the conformation and enhancing the dienophile's reactivity.[9]

Applications and Performance: Oppolzer's sultams provide excellent levels of diastereoselectivity in Diels-Alder cycloadditions with a range of dienes.[9][10] The resulting cycloadducts are often highly crystalline, which aids in purification.[9] They have also been successfully employed in asymmetric aldol reactions and conjugate additions.[11]

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone methodology, developed by Dieter Enders and his colleagues, is a powerful tool for the asymmetric alkylation of ketones and aldehydes. (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.

Mechanism of Stereocontrol: The ketone or aldehyde is first converted to a chiral hydrazone. Deprotonation with a strong base forms a rigid, chelated aza-enolate. The bulky pyrrolidine ring shields one face of the aza-enolate, directing the electrophile to the opposite face with high stereoselectivity.

Applications and Performance: This methodology is highly effective for the α-alkylation of a wide variety of ketones and aldehydes, often providing excellent diastereoselectivities. A key advantage is the ability to synthesize both enantiomers of the product by simply choosing between SAMP and RAMP.

Head-to-Head Performance in Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries have proven invaluable. Below is a comparative summary of the performance of Evans' oxazolidinones and Myers' pseudoephedrine amides in this key transformation.

Chiral AuxiliaryN-Acyl GroupElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio (d.r.)
Evans' Oxazolidinone PropionylBenzyl bromideLDA/THF80-92> 99:1
PropionylAllyl iodideLDA/THF61-7798:2
Myers' Pseudoephedrine Amide PropionylBenzyl bromideLDA/LiCl/THF9299:1
Propionyln-Butyl iodideLDA/LiCl/THF-90:10

Data compiled from various sources, including Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739 and Myers, A. G. et al., Org. Synth. 2002, 79, 213.[6][8]

Cleavage of Chiral Auxiliaries

A critical step in any chiral auxiliary-based synthesis is the removal of the auxiliary without racemization of the newly formed stereocenter. A variety of methods have been developed for this purpose, allowing access to a range of functional groups.

AuxiliaryCleavage ReagentProduct
Evans' Oxazolidinone LiOH/H₂O₂Carboxylic Acid
LiBH₄Alcohol
NaOMe/MeOHMethyl Ester
Myers' Pseudoephedrine Amide H₂SO₄/H₂O or N₂H₄Carboxylic Acid
LiAlH₄Alcohol
Oppolzer's Sultam LiOH/H₂O₂Carboxylic Acid
LiAlH₄Alcohol
Enders' SAMP/RAMP Hydrazone O₃ or NaIO₄Ketone/Aldehyde

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol details the asymmetric alkylation of an N-propionyl oxazolidinone with allyl iodide, a representative example of the Evans' methodology.[12]

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Acylation of the Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF are added Et₃N (1.5 equiv) and a catalytic amount of DMAP. Propionic anhydride (1.2 equiv) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the N-propionyl oxazolidinone.

  • Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion. The reaction is quenched by the addition of saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product is then purified by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved from the alkylated product under various conditions to afford the desired carboxylic acid, alcohol, or aldehyde. For example, hydrolysis with LiOH/H₂O₂ in a THF/water mixture yields the carboxylic acid and allows for the recovery of the chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Myers' pseudoephedrine amides, Oppolzer's sultams, and Enders' SAMP/RAMP hydrazones have all demonstrated their prowess in providing high levels of stereocontrol across a range of important chemical transformations.[1] Their performance, backed by a wealth of experimental data, sets a high standard for any new chiral auxiliary.[1] While Evans' auxiliaries offer broad applicability and high selectivity, Myers' pseudoephedrine provides a cost-effective alternative with often milder cleavage conditions. Oppolzer's sultams excel in cycloaddition reactions, and Enders' hydrazones provide a reliable route to chiral ketones and aldehydes. Ultimately, the optimal choice will depend on the specific synthetic challenge, including the nature of the substrate and electrophile, the desired final product, and practical considerations such as cost and availability.

References

  • Reich, H. J. (n.d.). Carbonyl Chemistry :: Chiral Enolates. University of Wisconsin. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. [Link]

  • Evans, D. A., et al. (1981). Chiral enolate design. Pure and Applied Chemistry, 53(6), 1109-1127. [Link]

  • University of California, Irvine. (n.d.). Requirements for an Effective Chiral Auxiliary Enolate Alkylation. [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 28-35). [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

  • Myers, A. G., et al. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. [Link]

  • Chem252 (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]

  • Reddy, G. V., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]

  • Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • Liu, P., et al. (2012). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. The Journal of Organic Chemistry, 77(17), 7144-7155. [Link]

  • Myers, A. G., et al. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University. [Link]

  • Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

Sources

A Comparative Spectroscopic Guide to the Enantiomers of 1-Benzyl-3-ethylpiperazine: Differentiating Chiral Twins

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic agent, while its counterpart could be inactive or, in the worst-case scenario, responsible for adverse effects. The accurate identification and characterization of individual enantiomers are therefore paramount. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate the (R) and (S) enantiomers of 1-Benzyl-3-ethylpiperazine, a chiral scaffold relevant in the synthesis of various biologically active compounds.

The Challenge of Identical Twins: Why Standard Spectroscopy Fails

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, standard spectroscopic methods that rely on these properties are generally unable to distinguish between them. Techniques like mass spectrometry and infrared (IR) spectroscopy, under typical achiral conditions, will yield identical spectra for both the (R) and (S) enantiomers of 1-Benzyl-3-ethylpiperazine. The key to their differentiation lies in exploiting their differential interaction with a chiral environment or a chiral probe.

Circular Dichroism (CD) Spectroscopy: A Direct View of Chirality

Circular Dichroism (CD) spectroscopy is a powerful technique that directly probes the chirality of a molecule. It measures the differential absorption of left and right circularly polarized light by a chiral sample.[1][2] Since enantiomers interact differently with polarized light, their CD spectra are perfect mirror images of each other, equal in magnitude but opposite in sign.[2] This makes CD spectroscopy an invaluable tool for confirming the enantiomeric identity and purity of a sample.

Expected CD Spectra of (R)- and (S)-1-Benzyl-3-ethylpiperazine

While specific experimental data for 1-Benzyl-3-ethylpiperazine is not publicly available, the expected CD spectra for its enantiomers would exhibit mirror-image Cotton effects in the regions where the chiral chromophores absorb light. The aromatic benzyl group and the nitrogen atoms within the piperazine ring are the primary chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Distinguishable Environment

In an achiral solvent, the NMR spectra of two enantiomers are identical because the corresponding nuclei in each molecule experience the same time-averaged magnetic environment. To differentiate them using NMR, it is necessary to introduce a chiral auxiliary that creates a diastereomeric interaction, leading to distinct chemical shifts for the corresponding protons and carbons of the two enantiomers.[3][4] This can be achieved through the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).

The Role of Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers in solution. These complexes have different magnetic environments, resulting in separate signals for the (R) and (S) enantiomers in the NMR spectrum.[3] The choice of CSA is crucial and often determined empirically. For a basic compound like 1-Benzyl-3-ethylpiperazine, acidic CSAs such as (R)- or (S)-mandelic acid or derivatives of tartaric acid are suitable candidates.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
  • Sample Preparation: Dissolve a known quantity of racemic or enantiomerically enriched 1-Benzyl-3-ethylpiperazine in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

  • Addition of CSA: Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.

  • Acquisition of Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The protons in the vicinity of the stereocenter of 1-Benzyl-3-ethylpiperazine in the two enantiomers should now exhibit separate, albeit potentially overlapping, signals.

  • Titration (Optional): Incrementally add more CSA and monitor the spectral changes to optimize the separation of the signals.

Expected ¹H NMR Spectral Changes

Upon the addition of a CSA, the protons closest to the chiral center at the 3-position of the piperazine ring are most likely to show resolved signals for the (R) and (S) enantiomers. This includes the proton at the chiral center itself and the adjacent methylene protons of the ethyl group and the piperazine ring. The benzyl protons may also exhibit some degree of splitting.

Proton Environment Expected Observation in Standard ¹H NMR Expected Observation in ¹H NMR with CSA
Proton at C3 (chiral center)Single multipletTwo distinct multiplets, one for (R) and one for (S)
Methylene protons of ethyl groupSingle set of signalsTwo sets of signals, one for each enantiomer
Piperazine ring protonsComplex multipletsFurther complexity and separation of signals for each enantiomer
Benzyl group protonsSingle set of aromatic signalsPotential for splitting into two sets of signals

Advanced Spectroscopic Techniques

For unambiguous determination of the absolute configuration, more advanced techniques can be employed:

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. It provides detailed structural information and, when compared with quantum chemical calculations, can be used to determine the absolute configuration of a chiral molecule.

  • Raman Optical Activity (ROA): ROA is a complementary technique to VCD that measures the difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized incident light.

Summary of Spectroscopic Comparison

Spectroscopic Technique Differentiates Enantiomers? Principle of Differentiation Expected Outcome for (R) vs. This compound
Mass Spectrometry (MS)No (under standard conditions)Identical mass-to-charge ratio.Identical mass spectra.
Infrared (IR) SpectroscopyNo (under standard conditions)Identical vibrational modes.Identical IR spectra.
Circular Dichroism (CD) Yes Differential absorption of circularly polarized light.Mirror-image spectra of equal magnitude and opposite sign.
NMR Spectroscopy (with CSA) Yes Formation of transient diastereomeric complexes.Splitting of signals for corresponding nuclei in the two enantiomers.
Vibrational Circular Dichroism (VCD)YesDifferential absorption of circularly polarized infrared light.Mirror-image spectra.
Raman Optical Activity (ROA)YesDifferential Raman scattering of circularly polarized light.Spectra with opposite signs for corresponding bands.

Experimental Workflows

experimental_workflow cluster_cd Circular Dichroism Spectroscopy cluster_nmr NMR with Chiral Solvating Agent cd_sample Dissolve (R) and (S) enantiomers separately cd_spec Acquire CD Spectra cd_sample->cd_spec cd_comp Compare Spectra cd_spec->cd_comp nmr_sample Prepare sample of racemic/enriched mixture nmr_csa Add Chiral Solvating Agent nmr_sample->nmr_csa nmr_spec Acquire ¹H NMR Spectrum nmr_csa->nmr_spec nmr_anal Analyze signal splitting nmr_spec->nmr_anal

Caption: Experimental workflows for CD and NMR analysis.

Conclusion

The differentiation of the (R) and (S) enantiomers of 1-Benzyl-3-ethylpiperazine requires the application of chiroptical spectroscopic techniques or the use of a chiral auxiliary in standard spectroscopy. Circular Dichroism provides a direct and unambiguous method to confirm the enantiomeric identity through their mirror-image spectra. NMR spectroscopy, in the presence of a chiral solvating agent, offers a powerful means to not only differentiate but also quantify the enantiomeric excess of a sample by inducing diastereomeric non-equivalence. While standard MS and IR are not suitable for this purpose, they remain essential for confirming the overall molecular structure and purity. A combination of these techniques provides a robust analytical toolkit for the comprehensive characterization of chiral molecules in a drug discovery and development setting.

References

  • Applied Photophysics. An introduction to circular dichroism spectroscopy.
  • National Center for Biotechnology Information.
  • BenchChem. A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • National Center for Biotechnology Information.
  • Chromatography Today.
  • Royal Society of Chemistry. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • The Biochemist. Beginners guide to circular dichroism.
  • ACS Publications. Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard.
  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Piperazines in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its unique structural and physicochemical properties make it a versatile building block for targeting a wide range of receptors and enzymes. When substituted, piperazine derivatives frequently become chiral, introducing stereoisomers (enantiomers) that can exhibit profoundly different pharmacological and toxicological profiles.[3][4] Consequently, ensuring the enantiomeric purity of a chiral piperazine active pharmaceutical ingredient (API) is not merely a quality control metric; it is a fundamental pillar of drug safety and efficacy.

This guide provides an in-depth comparison and practical framework for the cross-validation of analytical methods used to quantify chiral piperazines. As analytical methods are transferred between laboratories—for instance, from a research and development (R&D) setting to a quality control (QC) laboratory—it is imperative to demonstrate that the receiving laboratory can produce results that are equivalent to the originating laboratory. This process, known as cross-validation, ensures analytical consistency throughout the drug development lifecycle.[5][6] This is distinct from method transfer, which is a broader process of implementing a method in a new lab, and method validation, which initially proves a method is suitable for its intended purpose.[7][8]

We will explore the dominant chromatographic and electrophoretic techniques, detail the causality behind experimental choices, and provide a robust, self-validating protocol for executing a cross-validation study in line with global regulatory expectations.[9][10][11]

Choosing the Right Tool: A Comparative Analysis of Chiral Separation Techniques

The selection of an analytical technique for chiral piperazines is a critical decision driven by the analyte's properties, the required throughput, and available instrumentation. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

  • Chiral High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry, HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The choice of CSP (often polysaccharide-based, like cellulose or amylose derivatives) and the mobile phase composition are critical for achieving separation.[12]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[12] It is often considered a "green" alternative to normal-phase HPLC due to reduced organic solvent consumption. For chiral separations, SFC frequently offers faster analysis times and higher efficiency than HPLC.[12][13]

  • Capillary Electrophoresis (CE): In CE, enantiomers are separated in a capillary based on their differential mobility in an electric field in the presence of a chiral selector added to the background electrolyte.[14][15] Sulfated cyclodextrins are common chiral selectors for basic compounds like piperazines.[14] CE is a powerful technique that requires minimal sample and solvent.

The logical process for selecting the most appropriate technique is visualized in the diagram below.

G cluster_input Initial Considerations cluster_decision Decision Factors cluster_output Recommended Technique Analyte Analyte & Sample Properties (Volatility, Polarity, pKa, Matrix) Throughput High Throughput Needed? Analyte->Throughput Solvent Solvent Reduction a Priority? Throughput->Solvent No SFC Chiral SFC Throughput->SFC Yes Equipment Existing Lab Capability? Solvent->Equipment No Solvent->SFC Yes Sensitivity Trace Level Quantitation? Equipment->Sensitivity SFC Available HPLC Chiral HPLC Equipment->HPLC HPLC Available CE Chiral CE Equipment->CE CE Available Sensitivity->HPLC Yes (UV/MS) Sensitivity->CE No

Caption: Decision tree for selecting a chiral analytical method.

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of each technique for the enantioselective analysis of piperazine derivatives.

Parameter Chiral HPLC Chiral SFC Chiral CE
Principle Differential partitioning with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[16]Differential partitioning with a CSP in a supercritical fluid mobile phase.[12]Differential electrophoretic mobility in the presence of a Chiral Selector (CS) in a buffer.[14]
Typical Speed Moderate (5-20 min)Fast (1-10 min)Moderate (10-30 min)
Solvent Usage High (especially Normal Phase)Low (primarily CO2)Very Low (nL to µL scale)
Throughput ModerateHighLow to Moderate
Robustness HighModerate to HighModerate
Sensitivity (UV) GoodGoodModerate to Low
Cost (Operational) Moderate to HighLow to ModerateLow
Best For Well-established methods, high robustness requirements, wide availability of columns and systems.High-throughput screening, "green" chemistry initiatives, fast analysis.[13]Very small sample volumes, orthogonal verification, complex matrices.

Executing the Cross-Validation: A Self-Validating Protocol

Cross-validation serves to verify that an analytical procedure, already validated in the originating laboratory (Lab A), provides comparable results when performed by the receiving laboratory (Lab B).[5] The core principle is the direct comparison of results from the analysis of the same, homogeneous samples by both laboratories.

The workflow for a typical cross-validation study is outlined below.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_labA Lab A (Originating) cluster_labB Lab B (Receiving) cluster_analysis Phase 3: Data Analysis & Reporting A1 Define Objectives & Acceptance Criteria (ICH Q2(R2)) A2 Draft & Approve Cross-Validation Protocol A1->A2 A3 Select Homogeneous Test Samples (e.g., 3 Lots) A2->A3 B1 Analyze Samples (n=3 per lot) A3->B1 B2 Analyst Training & Method Familiarization A3->B2 C1 Collate Data from Both Laboratories B1->C1 B3 Analyze Samples (n=3 per lot) B2->B3 B3->C1 C2 Statistical Comparison (e.g., t-test, F-test) C1->C2 C3 Results Meet Acceptance Criteria? C2->C3 C4 Generate Final Report & Sign-off C3->C4 Yes C5 Investigate Discrepancy (OOS/OOT Procedure) C3->C5 No C5->B3 Re-analysis if justified

Caption: Workflow for analytical method cross-validation.

Experimental Protocol: Cross-Validation of a Chiral HPLC Method

This protocol details the steps for cross-validating a validated HPLC method for determining the enantiomeric purity of a piperazine derivative API.

1. Objective: To demonstrate the equivalency of analytical results for the enantiomeric purity of Piperazine Derivative Y between the R&D Laboratory (Lab A) and the QC Laboratory (Lab B).

2. Scope: This protocol applies to the validated HPLC method [Method No. CHM-101] for Piperazine Derivative Y.

3. Pre-requisites:

  • A comprehensive method validation report from Lab A must be available.

  • The analyst(s) in Lab B must be fully trained on the HPLC instrument and the specific analytical method.

  • Three different, homogeneous lots of Piperazine Derivative Y, covering the expected range of enantiomeric purity, will be used for the study.

4. Instrumentation & Materials:

  • Instrumentation: HPLC system with UV detector (systems in both labs must be comparably qualified).

  • Chiral Column: Chiralpak® IA (or equivalent amylose-based CSP as specified in the validated method).

  • Mobile Phase: A mixture of n-hexane and ethanol (90:10 v/v) with 0.1% diethylamine (DEA). Causality: DEA is a basic modifier used to interact with acidic silanol sites on the silica support of the CSP. This prevents non-specific binding of the basic piperazine analyte, resulting in improved peak symmetry and reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: As per the validated method (e.g., 1.0 mg/mL in mobile phase).

5. Step-by-Step Procedure:

  • Protocol Agreement: Both labs formally approve the cross-validation protocol, including the acceptance criteria.

  • Sample Distribution: Lab A ships aliquots of the three selected lots to Lab B under appropriate storage conditions.

  • Analysis in Lab A: The analyst in Lab A prepares and analyzes three independent preparations for each of the three lots. Before sample analysis, a system suitability test (SST) must be performed and must pass pre-defined criteria (e.g., resolution > 2.0, tailing factor < 1.5).

  • Analysis in Lab B: The analyst in Lab B performs method familiarization by running standards and samples as per the method. Once proficient, they prepare and analyze three independent preparations for each of the three lots, ensuring SST criteria are met prior to each run.

  • Data Collation: A designated individual, independent of the analysis, collates all raw data, chromatograms, and calculated results for enantiomeric purity (%) from both laboratories.

6. Acceptance Criteria: The validation is considered successful if the following criteria are met for the enantiomeric purity results across all lots.

Parameter Acceptance Limit Rationale
Difference in Mean Results The absolute difference between the mean result from Lab A and Lab B should be ≤ 1.0%.Ensures that, on average, the results from both labs are closely aligned.
Comparison of Variances (F-test) The calculated F-value should be less than the critical F-value at a 95% confidence level.Demonstrates that the precision of the method is equivalent in both laboratories.
Comparison of Means (Student's t-test) The calculated t-value should be less than the critical t-value at a 95% confidence level.Statistically confirms that there is no significant difference between the mean results generated by the two labs.
Individual Results All individual results from Lab B must fall within the known range established by Lab A's validation data.Provides a final check against any anomalous individual measurements.

Conclusion: Ensuring Analytical Integrity Across the Lifecycle

The cross-validation of analytical methods for chiral piperazines is a non-negotiable step in pharmaceutical development and manufacturing. It provides documented evidence that an analytical method can be reliably executed across different laboratories, ensuring consistent data and unwavering product quality. By carefully selecting the appropriate analytical technique—be it the robust and familiar HPLC, the rapid and green SFC, or the microscale CE—and executing a statistically sound cross-validation protocol, organizations can build a foundation of trust in their analytical data. This guide provides the scientific rationale and a practical framework to achieve this, grounding every step in the authoritative principles of regulatory bodies like the ICH.[9][11][17][18] The ultimate goal is to ensure that the stereochemical purity of these vital pharmaceutical building blocks is controlled with the highest degree of confidence, from the first clinical trial to the final commercial batch.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

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  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

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  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

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  • Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin Source: PubMed URL: [Link]

  • Title: (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Caltech URL: [Link]

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Comparative study of the pharmacological effects of piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Pharmacological Guide to Piperazine Derivatives

Introduction: The Piperazine Scaffold - A Cornerstone of Modern Pharmacology

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in opposite positions, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural properties—including a large polar surface area, conformational rigidity, and the capacity for hydrogen bond donation and acceptance—confer favorable pharmacokinetic characteristics such as enhanced water solubility and oral bioavailability.[3][4] These attributes have made piperazine a versatile and indispensable core in a vast array of FDA-approved drugs.[2] Trivial modifications to the substitution pattern on the piperazine nucleus can lead to significant shifts in pharmacological activity, allowing for the development of drugs across numerous therapeutic areas.[5] This guide provides a comparative analysis of the pharmacological effects of key piperazine derivatives, focusing on their application as antipsychotics and antihistamines, supported by experimental data and detailed protocols.

I. Piperazine Derivatives as Atypical Antipsychotics

Piperazine derivatives are central to the class of atypical (or second-generation) antipsychotics, which are primary treatments for schizophrenia and other psychotic disorders.[6][7] Unlike typical antipsychotics that primarily act as dopamine D2 receptor antagonists, atypical agents exhibit a more complex pharmacology, often involving modulation of both dopaminergic and serotonergic pathways.[6][7][8] This multi-receptor profile is thought to contribute to their efficacy against the negative and cognitive symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects.[9]

Comparative Receptor Binding Profiles

The therapeutic and side-effect profiles of atypical antipsychotics are largely dictated by their relative affinities for various neurotransmitter receptors. A comparison of the dissociation constants (Ki) reveals the nuanced differences between these agents. A lower Ki value indicates a higher binding affinity.

DrugDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)
Aripiprazole 0.341.73.419>1000
Ziprasidone 4.83.40.447>1000
Clozapine 12621131.11.9

Data compiled from publicly available databases and literature. Values are approximate and can vary between studies.

Analysis of Receptor Affinities:

  • Dopamine D2 Receptor: Aripiprazole displays high affinity and acts as a partial agonist, which is a key mechanism differentiating it from most other antipsychotics. This "dopamine stabilization" is thought to reduce the risk of both parkinsonian side effects (from excessive blockade) and hyperdopaminergic symptoms. Ziprasidone and Clozapine are antagonists at the D2 receptor, with Clozapine showing significantly lower affinity.[8]

  • Serotonin 5-HT1A Receptor: Both Aripiprazole and Ziprasidone are potent agonists at the 5-HT1A receptor.[5] This agonism is believed to contribute to their anxiolytic and antidepressant effects and may also mitigate some of the motor side effects associated with D2 antagonism.[10]

  • Serotonin 5-HT2A Receptor: High affinity and antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics. Ziprasidone shows particularly high affinity. This action is crucial for improving negative symptoms and reducing the likelihood of extrapyramidal symptoms.

  • Histamine H1 and Muscarinic M1 Receptors: Clozapine's high affinity for H1 and M1 receptors is responsible for its significant sedative and anticholinergic side effects (e.g., dry mouth, constipation). In contrast, Aripiprazole and Ziprasidone have much lower affinities for these receptors, predicting a more favorable side-effect profile in this regard.

Mechanism of Action: Dopamine-Serotonin System Modulation

The clinical efficacy of these piperazine derivatives stems from their integrated effects on the central nervous system. The interplay between dopamine D2 partial agonism/antagonism and serotonin 5-HT2A antagonism is particularly critical.

Antipsychotic_Mechanism cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Activates Neuronal_Response Modulated Neuronal Response (Reduced Psychosis) D2_Receptor->Neuronal_Response Leads to 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Dopamine_Release Inhibits Dopamine Release Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2_Receptor Stabilizes Ziprasidone Ziprasidone (Antagonist) Ziprasidone->D2_Receptor Blocks Ziprasidone->5HT2A_Receptor Blocks Serotonin Serotonin Serotonin->5HT2A_Receptor Activates

Caption: Mechanism of atypical antipsychotics on dopamine and serotonin receptors.

II. Piperazine Derivatives as H1 Antihistamines

The piperazine scaffold is also prominent in a number of H1 receptor antagonists, commonly known as antihistamines, used to treat allergic conditions like urticaria and allergic rhinitis.[2][5] A key distinction is made between first-generation and second-generation antihistamines.

  • First-Generation (e.g., Hydroxyzine): These agents readily cross the blood-brain barrier, leading to significant sedative effects due to their action on H1 receptors in the central nervous system.

  • Second-Generation (e.g., Cetirizine): Cetirizine is the principal human metabolite of hydroxyzine.[5] It is designed to be more hydrophilic and a substrate for P-glycoprotein efflux transporters in the blood-brain barrier, which significantly reduces its CNS penetration and thus causes less drowsiness.

Comparative Pharmacological Properties
FeatureHydroxyzine (First-Generation)Cetirizine (Second-Generation)
Primary Mechanism Inverse agonist of H1 receptor[11]Selective H1 receptor antagonist[5]
Sedation HighLow to None
Anticholinergic Effects ModerateNegligible
Clinical Use Allergic rhinitis, urticaria, anxiety, preoperative sedation[11]Allergic rhinitis, urticaria[5]
Metabolism Metabolized to CetirizinePrimarily excreted unchanged

Causality Behind the Differences: The reduced sedative effect of cetirizine is a direct result of medicinal chemistry efforts to increase the polarity of the molecule compared to its parent compound, hydroxyzine. The addition of a carboxylic acid group to form cetirizine increases its hydrophilicity, limiting its ability to cross the lipid-rich blood-brain barrier. This structural modification is a classic example of designing drugs to minimize off-target effects by controlling their distribution within the body.

III. Experimental Protocols

To ensure the trustworthiness and reproducibility of pharmacological data, standardized experimental protocols are essential. Below are representative methodologies for key assays.

Protocol 1: Radioligand Receptor Binding Assay (for D2 and H1 Receptors)

This in vitro assay quantifies the affinity of a test compound for a specific receptor.

Objective: To determine the dissociation constant (Ki) of piperazine derivatives for Dopamine D2 and Histamine H1 receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-D2R or CHO-H1R).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Pyrilamine for H1).

    • Add increasing concentrations of the unlabeled test compound (piperazine derivative) across a range of wells (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled antagonist).

  • Incubation & Filtration:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate "specific binding" = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start: Prepare Receptor Membranes reagents Add Radioligand, Test Compound, & Membranes start->reagents incubation Incubate to Equilibrium reagents->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC50 -> Ki counting->analysis end End: Determine Binding Affinity (Ki) analysis->end

Caption: Workflow for a radioligand receptor binding assay.

IV. Conclusion

The piperazine scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have yielded critical therapies for mental health and allergic diseases. Comparative analysis, grounded in quantitative experimental data from assays like receptor binding, reveals that subtle structural modifications to the piperazine core can dramatically alter pharmacological profiles. This allows for the fine-tuning of receptor selectivity to enhance therapeutic efficacy while minimizing undesirable side effects, as exemplified by the evolution from first to second-generation antihistamines and the development of atypical antipsychotics with complex, multi-receptor mechanisms of action.

References

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  • Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. Available at: [Link]

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A Comparative Guide to the Efficiency of (S)-1-Benzyl-3-ethylpiperazine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive analysis of the potential efficiency of (S)-1-Benzyl-3-ethylpiperazine as a chiral ligand in asymmetric synthesis. Due to a notable scarcity of direct performance data for this specific ligand in peer-reviewed literature, this document establishes a benchmark by examining structurally analogous chiral piperazine derivatives in well-documented catalytic reactions. We delve into the mechanistic underpinnings of relevant asymmetric transformations, present comparative data from closely related systems, and offer detailed experimental protocols for researchers and drug development professionals to evaluate the efficacy of this compound and similar chiral diamines.

Introduction: The Quest for Novel Chiral Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, which form complexes with metal catalysts to create a chiral environment, are pivotal in achieving high enantioselectivity in a vast array of chemical transformations.[1] Among the diverse families of chiral ligands, C2-substituted piperazines have emerged as a promising class due to their conformational rigidity and the stereoelectronic influence of the substituents on the piperazine ring.

This compound is a chiral diamine that holds potential as a ligand in asymmetric catalysis. Its structure, featuring a chiral center at the C3 position and a benzyl group on the N1 nitrogen, suggests it could be effective in creating a well-defined chiral pocket around a metal center. However, a comprehensive survey of the scientific literature reveals a significant gap in reported applications of this specific ligand in catalytic asymmetric reactions. This guide, therefore, aims to provide a robust framework for evaluating its potential efficiency by drawing parallels with structurally similar, well-documented chiral ligands and providing the necessary theoretical and practical tools for its empirical assessment.

Benchmarking Through Analogy: The Case of Asymmetric Allylic Alkylation

A powerful and widely studied reaction for the formation of chiral C-C bonds is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).[2][3] This reaction is particularly relevant for the synthesis of chiral piperazine derivatives themselves.[4][5] Research by Stoltz and co-workers on the enantioselective synthesis of α-substituted piperazin-2-ones provides an excellent dataset for benchmarking the potential performance of chiral piperazine-based ligands.[4][5] Piperazin-2-ones are immediate precursors to the corresponding piperazines, and the stereochemical outcome of their synthesis is a direct reflection of the efficacy of the chiral ligand employed.

Performance of a Structurally Related System

In the absence of direct data for this compound, we can analyze the performance of a closely related precursor system in the Pd-catalyzed decarboxylative allylic alkylation. The reaction of an N-protected piperazin-2-one with an allyl carboxylate in the presence of a palladium catalyst and a chiral phosphinooxazoline (PHOX) ligand generates a chiral piperazin-2-one with high enantiomeric excess.

Entryα-Substituent (R)Yield (%)ee (%)
1Methyl8592
2Ethyl8291
3Benzyl8894
4i-Butyl7890
Table 1: Performance of a Pd/(S)-(CF₃)₃-t-BuPHOX catalyst system in the asymmetric allylic alkylation of N-benzoyl-N'-benzyl-piperazin-2-one precursors. Data extrapolated from Stoltz, et al.[4][5]

These results demonstrate that chiral piperazine-like structures can be synthesized with high enantioselectivity using a suitable chiral ligand. It is therefore plausible that this compound, when used as a ligand itself, could impart a similar degree of stereocontrol in other asymmetric transformations. The ethyl group at the C3 position would likely project into the catalytic pocket, influencing the facial selectivity of substrate approach to the metal center.

Comparison with Other Classes of Chiral Ligands

To provide a broader context, it is useful to compare the potential of C2-substituted piperazine ligands with established classes of chiral ligands in asymmetric catalysis.

Ligand ClassRepresentative LigandTypical ReactionsTypical ee (%)
BINAP (R)-BINAPAsymmetric Hydrogenation, Isomerization>95
Salen Jacobsen's CatalystAsymmetric Epoxidation, Aziridination>95
TADDOL TADDOLAsymmetric Addition of Organozincs>90
PHOX (S)-t-BuPHOXAsymmetric Allylic Alkylation, Hydrosilylation>90
Chiral Diamines (S,S)-DPENAsymmetric Transfer Hydrogenation>98
C2-Substituted Piperazines (Projected) This compoundAsymmetric Alkylation, Addition, etc.To be determined
Table 2: A comparative overview of prominent chiral ligand classes and their typical performance in hallmark asymmetric reactions.

This comparison highlights that for a new ligand to be considered efficient, it should consistently afford high enantioselectivities (ideally >90% ee) across a range of substrates for a given reaction type.

Mechanistic Considerations and Experimental Design

The efficacy of a chiral ligand is intrinsically linked to the mechanism of the catalyzed reaction. In the case of many asymmetric transformations involving chiral diamine ligands, the ligand coordinates to the metal center, creating a rigid and well-defined chiral environment.

Catalytic_Cycle cluster_0 Catalytic Cycle Metal Precursor Metal Precursor Active Catalyst Active Catalyst Metal Precursor->Active Catalyst Ligand Coordination Substrate Complex Substrate Complex Active Catalyst->Substrate Complex Substrate Binding Product Complex Product Complex Substrate Complex->Product Complex Stereoselective Transformation Product Complex->Active Catalyst Product Release Product Product Product Complex->Product Chiral Ligand Chiral Ligand Chiral Ligand->Active Catalyst Substrate Substrate Substrate->Substrate Complex

Caption: Generalized catalytic cycle for an asymmetric transformation.

The choice of metal, solvent, temperature, and additives can significantly impact the outcome of the reaction. Therefore, a systematic approach to screening these parameters is crucial when evaluating a new chiral ligand.

Experimental Protocol: Evaluating this compound in an Asymmetric Michael Addition

The following protocol provides a detailed methodology for assessing the efficiency of this compound as a chiral ligand in the copper-catalyzed asymmetric Michael addition of a Grignard reagent to an enone, a fundamental C-C bond-forming reaction.

Materials and Reagents
  • This compound

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • Cyclohex-2-en-1-one

  • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%).

    • Add a solution of this compound (6 mol%) in anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • Cool the catalyst mixture to -78 °C (dry ice/acetone bath).

    • Add cyclohex-2-en-1-one (1.0 mmol) to the flask.

    • Slowly add ethylmagnesium bromide solution (1.2 mmol) dropwise over 10 minutes.

  • Reaction and Quenching:

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (CuBr-SMe2 + Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (-78 °C, Add Enone) Catalyst_Prep->Reaction_Setup Addition Slow Addition of Grignard Reagent Reaction_Setup->Addition Reaction Stir at -78 °C for 4h Addition->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Flash Chromatography Workup->Purification Analysis Yield and ee% Determination Purification->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating a new chiral ligand.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic efficiency of this compound remains elusive in the public domain, a comparative analysis with structurally similar chiral piperazines suggests its potential as a valuable ligand in asymmetric synthesis. The ethyl group at the C3 position offers a unique steric and electronic profile that could lead to high enantioselectivities in various metal-catalyzed reactions.

The provided experimental protocol for the asymmetric Michael addition serves as a robust starting point for any researcher wishing to empirically determine the efficacy of this ligand. Further investigations should include screening a variety of metals, substrates, and reaction conditions to fully map its catalytic potential. The development of novel chiral ligands is a continuous endeavor, and the systematic evaluation of promising candidates like this compound is essential for advancing the field of asymmetric catalysis and enabling the synthesis of complex, enantiomerically pure molecules for pharmaceutical and other applications.

References

  • Stoltz, B. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(1), 223-226. [Link]

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Reproducibility in Focus: A Comparative Guide to the Synthesis of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure substituted piperazines is a cornerstone of modern medicinal chemistry. The piperazine motif is a privileged scaffold, appearing in numerous FDA-approved drugs. (S)-1-Benzyl-3-ethylpiperazine is a valuable chiral building block, and its reliable, reproducible synthesis is paramount for drug discovery and development programs. This guide provides an in-depth comparison of two distinct and plausible synthetic strategies for obtaining this target molecule, offering insights into the reproducibility, scalability, and potential challenges of each approach. We will explore an asymmetric synthesis starting from a chiral amino acid and a classical approach involving the resolution of a racemic mixture.

Route 1: Asymmetric Synthesis via a Chiral Pool Precursor

This strategy leverages the readily available chiral pool of amino acids to introduce the desired stereochemistry from the outset. Starting with (S)-2-aminobutanoic acid, the synthesis is designed to preserve the stereochemical integrity of the C3 position of the piperazine ring.

Rationale and Workflow

The core principle of this route is to build the piperazine ring around the existing chiral center of (S)-2-aminobutanoic acid. This approach avoids a late-stage resolution, which can be inefficient as it discards at least half of the material. The key transformations involve the reduction of the carboxylic acid, conversion of the resulting amino alcohol into a diamine precursor, and subsequent cyclization and N-benzylation.

Asymmetric Synthesis Workflow cluster_0 Chiral Precursor Modification cluster_1 Piperazine Ring Formation cluster_2 Final Product Synthesis A (S)-2-Aminobutanoic Acid B (S)-2-Amino-1-butanol A->B Reduction C N-Protected Diamine Intermediate B->C Functional Group Interconversion & Protection D (S)-3-Ethylpiperazine C->D Cyclization & Deprotection E This compound D->E N-Benzylation

Caption: Workflow for the asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis

Step 1: Reduction of (S)-2-Aminobutanoic Acid to (S)-2-Amino-1-butanol

  • Procedure: To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of (S)-2-aminobutanoic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-2-amino-1-butanol.

  • Causality: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The use of anhydrous conditions is critical to prevent the violent reaction of LiAlH₄ with water and to ensure the efficiency of the reduction.

Step 2: Synthesis of the N-Protected Diamine Intermediate

  • Procedure: (S)-2-amino-1-butanol (1.0 eq.) is dissolved in dichloromethane (DCM), and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) is added at 0 °C. The reaction is stirred at room temperature for 4 hours. The solvent is removed, and the crude N-Boc protected amino alcohol is dissolved in anhydrous THF. The solution is cooled to 0 °C, and triphenylphosphine (1.2 eq.) and phthalimide (1.2 eq.) are added, followed by the dropwise addition of diethyl azodicarboxylate (DEAD, 1.2 eq.). The reaction is stirred at room temperature overnight. The solvent is removed, and the residue is dissolved in ethanol. Hydrazine hydrate (2.0 eq.) is added, and the mixture is refluxed for 4 hours. After cooling, the precipitated phthalhydrazide is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-Boc protected diamine.

  • Causality: The primary amine is first protected with a Boc group to prevent its reaction in the subsequent Mitsunobu reaction. The Mitsunobu reaction converts the hydroxyl group into a phthalimide-protected amine, which is then deprotected using hydrazine to yield the desired diamine.

Step 3: Cyclization and Deprotection to (S)-3-Ethylpiperazine

  • Procedure: The N-Boc protected diamine is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group. The resulting diamine salt is then neutralized with a base, and cyclization is induced by heating in a suitable high-boiling solvent, or by using a method for piperazine synthesis from diamines.[1]

  • Causality: Acid-labile protecting groups like Boc are easily removed under acidic conditions. The subsequent intramolecular cyclization of the diamine forms the piperazine ring.

Step 4: N-Benzylation

  • Procedure: (S)-3-Ethylpiperazine (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) is added, followed by the dropwise addition of benzyl chloride (1.1 eq.). The reaction mixture is heated to 60-80 °C and monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford this compound.

  • Causality: This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine acts as a nucleophile, displacing the chloride from benzyl chloride. The base (K₂CO₃) is required to neutralize the HCl generated during the reaction.

Route 2: Racemic Synthesis and Chiral Resolution

This classical approach involves the non-stereoselective synthesis of the target molecule, followed by the separation of the enantiomers. While potentially less elegant than an asymmetric synthesis, this route can be highly practical and reproducible, especially if a robust resolution procedure is established.

Rationale and Workflow

The synthesis begins with the construction of the racemic 1-benzyl-3-ethylpiperazine. The key step is the subsequent resolution, which relies on the formation of diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

Racemic Synthesis and Resolution Workflow cluster_0 Racemate Synthesis cluster_1 Chiral Resolution cluster_2 Final Product Isolation A Simple Starting Materials B rac-1-Benzyl-3-ethylpiperazine A->B Multi-step Synthesis C Diastereomeric Salt Mixture B->C + Chiral Resolving Agent D Separated Diastereomeric Salt C->D Fractional Crystallization E This compound D->E Liberation of Enantiomer

Caption: Workflow for the racemic synthesis and chiral resolution of this compound.

Experimental Protocol: Racemic Synthesis and Resolution

Step 1: Synthesis of rac-1-Benzyl-3-ethylpiperazine

  • Procedure: A plausible route involves the alkylation of a suitable piperazine precursor. For instance, starting from 2-ethylpiperazine (racemic), N-benzylation can be achieved as described in Route 1, Step 4. Alternatively, a de novo synthesis of the racemic piperazine ring can be performed.

  • Causality: Standard organic synthesis techniques are employed to construct the racemic target molecule without the need for stereochemical control.

Step 2: Chiral Resolution with a Chiral Acid

  • Procedure: The racemic 1-benzyl-3-ethylpiperazine (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). A solution of a chiral resolving agent, such as L-(-)-tartaric acid (0.5 eq.), in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. The crystals are collected by filtration.

  • Causality: The chiral resolving agent forms diastereomeric salts with the racemic base. These diastereomers have different three-dimensional structures and, consequently, different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated.[4]

Step 3: Liberation of the Enantiomerically Pure Amine

  • Procedure: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., aqueous NaOH) to deprotonate the piperazine nitrogen and liberate the free base. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC.

  • Causality: The addition of a base breaks the ionic bond of the diastereomeric salt, regenerating the free amine, which is typically less soluble in water and can be extracted into an organic solvent.

Comparative Analysis

ParameterRoute 1: Asymmetric SynthesisRoute 2: Racemic Synthesis & Resolution
Starting Materials (S)-2-Aminobutanoic acid (chiral)Simpler, achiral precursors
Overall Yield (Theoretical) Potentially higher (no loss of 50% of material)Maximum 50% (unless racemization of the unwanted enantiomer is possible)
Number of Steps Generally more stepsCan be fewer steps to the racemate, but resolution adds complexity
Reproducibility Highly dependent on the stereocontrol of each stepReproducibility of the resolution can be sensitive to crystallization conditions
Scalability May require specialized and expensive chiral reagents/catalystsFractional crystallization can be challenging to scale up consistently
Key Challenges Maintaining stereochemical integrity throughout the synthesisFinding a suitable resolving agent and optimizing crystallization conditions

Conclusion

Both the asymmetric synthesis and the chiral resolution routes offer viable pathways to this compound, each with its own set of advantages and challenges.

  • Asymmetric synthesis is intellectually more elegant and has a higher theoretical yield. However, it often involves more synthetic steps and may require more expensive chiral reagents or catalysts. The reproducibility can be excellent if each step is well-optimized, but any loss of stereochemical integrity at any stage will impact the final product's purity.

  • Racemic synthesis followed by chiral resolution is a more traditional and often pragmatic approach. While the maximum yield is limited to 50% for a single enantiomer, the synthesis of the racemate is typically more straightforward and may use cheaper starting materials. The success and reproducibility of this route are heavily dependent on the resolution step, which can be an empirical and sometimes challenging process to optimize and scale up.[3]

The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific expertise and equipment available in the laboratory. For early-stage drug discovery, a resolution-based approach might be quicker to implement, while for large-scale manufacturing, a well-optimized asymmetric synthesis is often preferred for its higher efficiency.

References

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A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the piperazine scaffold is a cornerstone of medicinal chemistry, prized for its favorable pharmacokinetic properties and synthetic versatility. When this privileged structure is substituted, it often introduces one or more chiral centers, transforming the molecule into a set of stereoisomers. For researchers and drug development professionals, the unambiguous determination of the absolute configuration of these stereoisomers is not a mere academic exercise; it is a regulatory and safety imperative. Different enantiomers can exhibit dramatically different pharmacological, metabolic, and toxicological profiles.

This guide provides an in-depth comparison of the principal analytical techniques used to definitively assign the absolute configuration of substituted piperazines. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure that the data you generate is both accurate and robust. We will compare the "gold standard" of single-crystal X-ray diffraction with powerful solution-state techniques, including NMR spectroscopy using chiral derivatizing agents and the chiroptical method of Vibrational Circular Dichroism.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2]

Scientific Principle: Anomalous Dispersion

The technique relies on the diffraction of X-rays by the electron clouds of atoms within a highly ordered crystal lattice. To determine the absolute configuration, one must leverage a phenomenon known as anomalous dispersion (or resonant scattering). When the X-ray radiation used has an energy level close to the absorption edge of a heavier atom (typically S, Cl, Br, or heavier) in the molecule, the scattering factor for that atom becomes a complex number. This leads to small, but measurable, differences in the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, epitomized by the Flack parameter, the true absolute structure can be determined without ambiguity.[3][4]

Advantages & Limitations
  • Key Advantage: Provides a direct, unambiguous, and complete 3D structural determination.

  • Critical Limitation: The primary and often significant hurdle is the need to grow a high-quality, single crystal of the analyte, which can be a time-consuming and challenging process, particularly for molecules that are oils or amorphous solids.[5]

Experimental Protocol: SC-XRD for Absolute Configuration
  • Crystal Growth (The Art):

    • Causality: A well-ordered, single crystal is required to produce a sharp, resolvable diffraction pattern. The choice of solvent and crystallization technique is critical.

    • Method: Dissolve the enantiomerically pure piperazine derivative in a minimum amount of a suitable solvent. Attempt crystallization using techniques like slow evaporation, vapor diffusion (e.g., ethyl acetate/hexanes), or liquid-liquid diffusion. If the parent compound fails to crystallize, derivatization with a heavy atom (e.g., making a hydrobromide salt) can both facilitate crystallization and provide the necessary anomalous scatterer.[5]

  • Crystal Mounting & Screening: Mount a suitable crystal (typically 0.1-0.3 mm) on a goniometer head. Screen the crystal on a diffractometer to assess its quality based on the sharpness and shape of the diffraction spots.

  • Data Collection:

    • Causality: A complete dataset with high redundancy is needed to accurately measure the small intensity differences between Friedel pairs.

    • Method: Collect a full sphere of diffraction data, often using copper (Cu Kα) radiation if the molecule contains atoms like oxygen or nitrogen, or molybdenum (Mo Kα) for molecules with heavier atoms. Ensure the data collection strategy maximizes the measurement of Friedel pairs.

  • Structure Solution & Refinement: Process the diffraction data to obtain integrated intensities. Solve the structure using direct methods or Patterson functions to locate the atoms. Refine the structural model against the data.

  • Absolute Configuration Assignment: Analyze the Bijvoet pairs (Friedel pairs) to calculate the Flack parameter. A value close to 0 with a small error indicates the correct absolute configuration has been determined; a value near 1 suggests the inverted structure is correct.[1]

Visualization: SC-XRD Workflow

sc_xrd_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result pure_sample Enantiopure Piperazine crystal Grow Single Crystal pure_sample->crystal Slow Evaporation / Vapor Diffusion mount Mount Crystal crystal->mount diffract Collect Diffraction Data mount->diffract solve Solve & Refine Structure diffract->solve assign Assign Configuration (Flack Parameter) solve->assign

Caption: Workflow for absolute configuration determination by SC-XRD.

Elucidation in Solution: NMR Spectroscopy with Chiral Auxiliaries

When crystallization is not feasible, NMR spectroscopy offers powerful solution-state alternatives. The core principle is to convert the enantiomeric pair into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and are therefore distinguishable in an NMR spectrum.[6][7] This can be achieved through covalent bonding with a Chiral Derivatizing Agent (CDA) or through non-covalent interactions with a Chiral Solvating Agent (CSA).[8][9]

Covalent Approach: Mosher's Amide Analysis (CDA)

For substituted piperazines, which contain secondary amine functionalities, the most robust and widely used CDA method is Mosher's amide analysis.[10][11] The method involves reacting the chiral piperazine with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid).[12]

An enantiomerically pure piperazine (e.g., the R-piperazine) is reacted in two separate experiments with (R)-MTPA chloride and (S)-MTPA chloride. This creates a pair of diastereomers: (R,R)-amide and (R,S)-amide. These diastereomers exist in specific preferred conformations where the bulky phenyl and trifluoromethyl groups of the Mosher's reagent create distinct anisotropic shielding/deshielding cones. Protons on one side of the MTPA plane will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the two diastereomers and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original piperazine can be deduced based on the established Mosher model.[10][13]

  • Diastereomer Synthesis (Two Parallel Reactions):

    • Reaction A: To a solution of the enantiopure piperazine derivative (~2-3 mg, 1.0 equiv) in a dry NMR-compatible solvent (e.g., CDCl₃ or pyridine-d₅) in an NMR tube, add a catalytic amount of DMAP and (R)-(-)-MTPA chloride (~1.2 equiv).

    • Reaction B: In a separate NMR tube, repeat the exact procedure using (S)-(+)-MTPA chloride.

    • Causality: Running both reactions is essential. The method relies on comparing the two diastereomers. Using the acid chloride ensures a rapid and complete reaction with the piperazine amine. Anhydrous conditions prevent hydrolysis of the acid chloride.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor for completion by ¹H NMR, observing the disappearance of the starting material signals. The reaction is typically complete within 1-2 hours.

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R,R) and (R,S) diastereomers directly on the reaction mixtures. Ensure identical acquisition parameters for both samples.

  • Spectral Analysis & Configuration Assignment:

    • Assign the proton signals for the substituents around the chiral center in both spectra.

    • Calculate the chemical shift difference for each assigned proton: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide) .

    • Map the signs of the Δδ values onto a conformational model of the Mosher's amide. Protons with a positive Δδ are conventionally placed on the right side of the model, and those with a negative Δδ on the left. This spatial arrangement reveals the absolute configuration of the chiral center.[14]

mosher_workflow cluster_rxn Derivatization cluster_nmr NMR Analysis start Enantiopure Piperazine rxn_r React with (R)-MTPA-Cl start->rxn_r rxn_s React with (S)-MTPA-Cl start->rxn_s nmr_r Acquire ¹H NMR rxn_r->nmr_r nmr_s Acquire ¹H NMR rxn_s->nmr_s calc Calculate Δδ = δS - δR for all protons sub_calc_edge Compare Spectra assign Assign Configuration using Mosher's Model calc->assign

Caption: Logic flow for Mosher's amide analysis to determine absolute configuration.

Chiroptical Methods: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[15] It has emerged as a reliable alternative to X-ray crystallography, especially when single crystals are unavailable.[16]

Scientific Principle: A Synergy of Experiment and Theory

A VCD spectrum is essentially the vibrational (infrared) equivalent of an Electronic Circular Dichroism (ECD) spectrum. Every chiral molecule will produce a unique VCD spectrum, which is a sensitive probe of its 3D structure. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT). If the experimental spectrum of an unknown enantiomer matches the calculated spectrum for the R-configuration, its absolute configuration is assigned as R. If it is the mirror image, it is assigned as S.[17][18]

Advantages & Limitations
  • Key Advantage: Applicable to a wide range of molecules in solution, regardless of their physical state (oils, non-crystalline solids), and does not require derivatization.[15]

  • Limitation: The method is inherently reliant on the accuracy of computational modeling. It requires significant computational resources and expertise to perform the necessary DFT calculations.[17]

Experimental & Computational Protocol
  • Sample Preparation: Prepare a solution of the enantiopure piperazine derivative at a relatively high concentration (~10-20 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Causality: High concentration is needed because the VCD signal is typically 10⁻⁴ to 10⁻⁵ times weaker than the standard IR absorption signal. A deuterated solvent is used to avoid overwhelming solvent IR bands in the spectral region of interest.[15][17]

  • Spectral Acquisition: Measure the VCD and IR spectra of the sample using a VCD spectrometer. Data acquisition can take several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the S-enantiomer) of the piperazine derivative to locate all low-energy conformers.

    • Geometry Optimization & Frequency Calculation: For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory). This yields the predicted IR and VCD spectra for each conformer.

  • Spectral Comparison & Assignment:

    • Boltzmann Averaging: Generate a final predicted VCD spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.

    • Comparison: Qualitatively and quantitatively compare the experimental VCD spectrum with the final predicted spectrum. A strong visual match (or a high numerical overlap coefficient) confirms the absolute configuration.[17]

Visualization: VCD Analysis Workflow

vcd_workflow cluster_exp Experimental cluster_comp Computational sample Enantiopure Piperazine in Solution measure Measure VCD Spectrum sample->measure compare Compare Experimental & Calculated Spectra measure->compare model Build Model of One Enantiomer (e.g., S) conf_search Conformational Search model->conf_search dft DFT Calculation for Each Conformer conf_search->dft average Boltzmann-Average Spectra dft->average average->compare assign Assign Absolute Configuration compare->assign

Caption: The dual experimental and computational workflow for VCD analysis.

Comparative Analysis and Method Selection

The choice of method depends critically on the sample's properties, available instrumentation, and project timelines. The following table provides a direct comparison to guide your decision-making process.

FeatureSingle-Crystal X-rayNMR (Mosher's Amide)Vibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by a single crystal.[1]¹H NMR analysis of diastereomeric amides.[6][10]Differential absorption of polarized IR light compared to DFT calculations.[15]
Sample Requirement High-quality single crystal (µg to mg).[19]~2-5 mg of enantiopure material.[20]~5-15 mg of enantiopure material in solution.[20]
State of Matter Crystalline SolidAny (analyzed in solution)Any (analyzed in solution)
Ambiguity Unambiguous ("Gold Standard")Very low; relies on a well-established empirical model.Low, but dependent on the quality of the computational model.
Throughput Low; crystal growth can be a major bottleneck.High; reactions are fast and analysis is direct.Medium; requires both experimental and computational time.
Key Advantage Provides complete 3D structure.Uses standard NMR instrumentation; robust for amines.[13]No crystallization or derivatization required.[16]
Key Limitation Absolute need for a suitable single crystal.[5]Destructive (requires chemical derivatization); potential for overlapping signals.Requires access to a VCD spectrometer and computational expertise.[17]
Decision-Making Flowchart

To select the optimal strategy, consider the following workflow:

decision_tree start Start: Need Absolute Configuration of Piperazine Derivative q_crystal Do you have a high-quality single crystal? start->q_crystal m_xray Use Single-Crystal X-ray Diffraction (SC-XRD) q_crystal->m_xray Yes q_nmr Is standard NMR instrumentation available? q_crystal->q_nmr No end Configuration Confirmed m_xray->end m_mosher Use NMR with Chiral Derivatizing Agent (e.g., Mosher's Amide Analysis) q_nmr->m_mosher Yes q_vcd Is a VCD spectrometer & computational resource available? q_nmr->q_vcd No m_mosher->end m_vcd Use Vibrational Circular Dichroism (VCD) q_vcd->m_vcd Yes fail Re-evaluate or try orthogonal method q_vcd->fail No m_vcd->end

Caption: A decision-making guide for selecting an appropriate analytical method.

Conclusion

Confirming the absolute configuration of substituted piperazines is a critical step in pharmaceutical development that demands rigorous analytical validation. While single-crystal X-ray diffraction remains the definitive method, its requirement for high-quality crystals necessitates robust, solution-state alternatives. NMR spectroscopy, particularly through the formation of Mosher's amides, provides a rapid and reliable method that leverages standard laboratory instrumentation. For challenging cases where derivatization is problematic or crystallization fails, Vibrational Circular Dichroism offers a powerful, non-destructive approach, provided the necessary spectroscopic and computational resources are available. For ultimate confidence in a regulatory filing, employing at least two orthogonal methods (e.g., Mosher's analysis and VCD) is a highly recommended, self-validating strategy that demonstrates the highest level of scientific integrity.

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  • Liu, D., et al. (2019). Structures and Absolute Configurations of Diketopiperazine Alkaloids Chrysopiperazines A–C from the Gorgonian-Derived Penicillium chrysogenum Fungus. Marine Drugs, 17(5), 263. [Link]

  • ChemRxiv. Synthesis of heterocyclic analogues of Mosher's acid. [Link]

  • Shah, R. D., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 799-809. [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Apollo - University of Cambridge Repository. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. [Link]

  • Carroll, F. I., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(26), 2824-2827. [Link]

  • Chemistry Steps. How to Determine the R and S Configuration. [Link]

  • Joseph-Nathan, P., et al. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 10(5), 843-855. [Link]

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link]

  • ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

  • Van der Meer, M., et al. (2022). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 61(1), e202111797. [Link]

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Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Benzylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Path from Discovery to Preclinical Evaluation

Novel benzylpiperazine (BZP) compounds represent a promising class of psychoactive molecules with potential therapeutic applications. However, their structural similarity to substances of abuse necessitates a rigorous and well-documented preclinical safety and efficacy profile.[1][2][3] The foundation of this profile is built upon a battery of robust and reliable in vitro assays. This guide provides a comprehensive framework for the validation of key in vitro assays for novel BZP compounds, ensuring data integrity and regulatory compliance.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will elucidate the underlying scientific rationale for each experimental choice, thereby creating a self-validating system of protocols. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of generating high-quality in vitro data for decision-making in drug discovery and development.

The Guiding Principles of Assay Validation

Before delving into specific assays, it is paramount to understand the principles of assay validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[4][5][6][7] While originally intended for analytical chemistry, its principles are broadly applicable to the bioassays we will discuss. Key validation parameters include:

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

These principles will be the cornerstones of our validation efforts for each of the following in vitro assays.

I. Receptor Binding Assays: Quantifying Target Engagement

Given that benzylpiperazine compounds are known to interact with monoamine transporters and receptors, a crucial first step is to determine the binding affinity of a novel BZP analog to its primary molecular targets.[1][8] Radioligand binding assays remain a gold standard for quantifying this interaction.[9]

A. Rationale for Experimental Choices

The selection of the appropriate radioligand, cell line, and assay conditions is critical for generating meaningful data. For a novel BZP compound, we will focus on its potential interaction with the dopamine transporter (DAT) and the serotonin 2A receptor (5-HT2A), both of which are implicated in the pharmacology of BZP and related compounds.[2][8][10]

  • Choice of Radioligand: We will use [³H]WIN 35,428 for the DAT binding assay and [³H]ketanserin for the 5-HT2A receptor binding assay. These are well-characterized, high-affinity radioligands for their respective targets.

  • Cell Line Selection: We will utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine transporter (hDAT) and human 5-HT2A receptor (h5-HT2A), respectively. The use of a recombinant cell line provides a clean and specific system to study the interaction of our novel BZP compound with its target, minimizing confounding effects from other receptors or transporters.

  • Assay Conditions: The buffer composition, incubation time, and temperature are optimized to ensure specific binding and equilibrium is reached.

B. Experimental Workflow: Receptor Binding Assay

ReceptorBindingWorkflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection CellMembranes Cell Membranes (CHO-hDAT or CHO-h5-HT2A) Incubate Incubate at Optimal Temperature and Time CellMembranes->Incubate Radioligand Radioligand ([³H]WIN 35,428 or [³H]ketanserin) Radioligand->Incubate TestCompound Novel BZP Compound (Varying Concentrations) TestCompound->Incubate NonSpecific Non-Specific Ligand (e.g., Cocaine for DAT, Spiperone for 5-HT2A) NonSpecific->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Quantify Radioactivity (Scintillation Counter) Scintillation->Count

Caption: Workflow for a competitive radioligand binding assay.

C. Step-by-Step Protocol: DAT Radioligand Binding Assay
  • Cell Membrane Preparation:

    • Culture CHO-hDAT cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and determine the protein concentration using a Bradford assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1 nM), and 100 µL of cell membrane preparation (final concentration ~20 µg protein/well).

    • Non-Specific Binding: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM cocaine), 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane preparation.

    • Competitive Binding: Add 50 µL of the novel BZP compound at various concentrations, 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the novel BZP compound.

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of the BZP compound that inhibits 50% of specific binding, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

D. Data Presentation and Acceptance Criteria
Validation ParameterAcceptance CriteriaHypothetical Data (Novel BZP Compound at DAT)
Specificity Non-transfected cells show no specific binding.Confirmed
Kd of Radioligand Within 2-fold of historical values.1.2 nM (Historical: 1.5 nM)
Bmax Consistent across experiments (CV < 20%).450 ± 50 fmol/mg protein
Ki of Novel Compound Reproducible across experiments (CV < 20%).25.3 nM
Intra-assay Precision CV < 15% for Ki.12%
Inter-assay Precision CV < 20% for Ki.18%

II. Functional Assays: Assessing Cellular Response

While binding assays confirm target engagement, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling. Benzylpiperazines can modulate dopamine and serotonin receptor signaling, which often involves changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[11][12][13][14]

A. Rationale for Experimental Choices

We will focus on a functional assay for the dopamine D2 receptor, a Gi/o-coupled receptor, and the serotonin 5-HT2A receptor, a Gq-coupled receptor.

  • Dopamine D2 Receptor Functional Assay: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12][15] We will use a competitive cAMP assay to measure the ability of our novel BZP compound to either inhibit cAMP production (agonist activity) or block the effect of a known agonist (antagonist activity).

  • Serotonin 5-HT2A Receptor Functional Assay: 5-HT2A receptor activation stimulates the Gq pathway, leading to an increase in intracellular calcium.[14][16] We will use a fluorescent calcium flux assay to measure changes in intracellular calcium in response to our novel BZP compound.

B. Experimental Workflow: cAMP Functional Assay

cAMPWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_detection Detection Cells Cells Expressing D2 Receptor Seed Seed Cells in Assay Plate Cells->Seed AddCompound Add Test Compound (Agonist or Antagonist Mode) Seed->AddCompound AddForskolin Add Forskolin (to stimulate cAMP) AddCompound->AddForskolin LysisBuffer Add Lysis Buffer AddForskolin->LysisBuffer DetectionReagents Add cAMP Detection Reagents (e.g., HTRF, ELISA) LysisBuffer->DetectionReagents Read Read Signal DetectionReagents->Read

Caption: Workflow for a competitive cAMP functional assay.

C. Step-by-Step Protocol: Dopamine D2 Receptor cAMP Assay
  • Cell Culture and Seeding:

    • Culture CHO-hD2 cells to ~80% confluency.

    • Seed cells into a 96-well plate at an appropriate density and incubate overnight.

  • Assay (Agonist Mode):

    • Wash cells with assay buffer.

    • Add the novel BZP compound at various concentrations.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • Assay (Antagonist Mode):

    • Wash cells with assay buffer.

    • Pre-incubate cells with the novel BZP compound at various concentrations for 15 minutes.

    • Add a fixed concentration of a known D2 agonist (e.g., quinpirole) and a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Detection:

    • Add the cAMP detection reagents to the cell lysate.

    • Incubate as required by the kit.

    • Read the signal (e.g., fluorescence, luminescence) on a plate reader.

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Calculate the cAMP concentration in each well.

    • For agonist mode, plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the novel BZP compound to determine the EC₅₀.

    • For antagonist mode, plot the percent inhibition of the agonist response against the log concentration of the novel BZP compound to determine the IC₅₀.

D. Data Presentation and Acceptance Criteria
Validation ParameterAcceptance CriteriaHypothetical Data (Novel BZP Compound at D2 Receptor)
Z'-factor > 0.50.72
EC₅₀ of Control Agonist Within 3-fold of historical values.Quinpirole EC₅₀ = 12 nM (Historical: 10 nM)
EC₅₀ of Novel Compound (Agonist) Reproducible (CV < 25%).85 nM
IC₅₀ of Novel Compound (Antagonist) Reproducible (CV < 25%).> 10 µM (No antagonist activity observed)
Intra-assay Precision CV < 20% for EC₅₀/IC₅₀.15%
Inter-assay Precision CV < 25% for EC₅₀/IC₅₀.21%

III. Cytotoxicity Assays: Early Assessment of Safety

Early identification of potential cytotoxicity is crucial to de-risk a drug discovery program.[17][18][19][20] In vitro cytotoxicity assays provide a rapid and cost-effective means to assess the potential of a novel BZP compound to cause cell death.[21]

A. Rationale for Experimental Choices

We will employ two complementary cytotoxicity assays to assess different mechanisms of cell death: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.

  • MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells. A decrease in MTT reduction is indicative of reduced cell viability.

  • LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the medium indicates a loss of cell membrane integrity.

  • Cell Line Selection: We will use a human neuroblastoma cell line (e.g., SH-SY5Y) as these cells are of neuronal origin and more relevant for assessing the potential neurotoxicity of a psychoactive compound.[10]

B. Experimental Workflow: Cytotoxicity Assays

CytotoxicityWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Cells SH-SY5Y Cells Seed Seed Cells in Assay Plate Cells->Seed AddCompound Add Novel BZP Compound (Varying Concentrations) Seed->AddCompound Incubate Incubate for 24-48 hours AddCompound->Incubate MTT_Assay Add MTT Reagent Solubilize Formazan Read Absorbance Incubate->MTT_Assay LDH_Assay Transfer Supernatant Add LDH Reagent Read Absorbance Incubate->LDH_Assay

Sources

A Comparative Guide to the Synthetic Pathways of Acetylsalicylic Acid: An Analysis of Reaction Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For researchers and professionals in drug development, the selection of a synthetic pathway is a critical decision governed by factors such as yield, purity, cost, scalability, and environmental impact. This guide provides a comparative analysis of common and emerging synthetic pathways for the production of acetylsalicylic acid (aspirin), a cornerstone of modern pharmacology. By examining the underlying chemistry and providing empirical data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to Aspirin Synthesis: A Tale of Two Pathways and Beyond

Aspirin, or acetylsalicylic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, antipyretic, and antiplatelet properties.[1] Its synthesis is a foundational experiment in organic chemistry, typically achieved through the esterification of salicylic acid.[2] The most prevalent method involves the reaction of salicylic acid with acetic anhydride, a process that has been refined over a century.[3][4] However, alternative pathways, such as the Schotten-Baumann reaction and greener, microwave-assisted methods, offer distinct advantages and disadvantages. This guide will dissect these pathways, with a primary focus on the comparative analysis of their reaction yields.

The Primary Contenders: Fischer Esterification vs. Schotten-Baumann Reaction

Pathway I: The Classic Fischer Esterification with Acetic Anhydride

The most common laboratory and industrial synthesis of aspirin is the acetylation of salicylic acid using acetic anhydride with an acid catalyst, such as sulfuric acid or phosphoric acid.[2][5] This reaction is a type of Fischer esterification.[6]

Mechanism and Rationale: The reaction proceeds by the protonation of the acetic anhydride by the acid catalyst, which increases the electrophilicity of one of its carbonyl carbons. The nucleophilic hydroxyl group of salicylic acid then attacks this activated carbonyl carbon. Following a series of proton transfers, the tetrahedral intermediate collapses, eliminating acetic acid as a byproduct and forming acetylsalicylic acid.[4] Acetic anhydride is generally favored over acetic acid for this synthesis because the latter's use results in a reversible reaction where the water produced as a byproduct can hydrolyze the aspirin back to the starting materials.[2]

Caption: Fischer Esterification of Salicylic Acid.

Pathway II: The Schotten-Baumann Reaction with Acetyl Chloride

An alternative approach is the Schotten-Baumann reaction, which in this context, involves the acylation of salicylic acid using acetyl chloride, typically in the presence of a base like pyridine or aqueous sodium hydroxide.[7][8][9]

Mechanism and Rationale: This reaction proceeds via a nucleophilic acyl substitution.[7] The base deprotonates the phenolic hydroxyl group of salicylic acid, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the ester. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8][10][11][12] While this reaction can be rapid, acetyl chloride is highly reactive and moisture-sensitive, and the HCl byproduct is corrosive.[13]

Caption: Schotten-Baumann Reaction for Aspirin Synthesis.

The Rise of Green Chemistry: Microwave-Assisted Synthesis

In recent years, principles of green chemistry have been applied to aspirin synthesis to reduce reaction times, energy consumption, and the use of hazardous solvents.[14] Microwave-assisted synthesis has emerged as a prominent green alternative.[1][15]

Mechanism and Rationale: This method typically uses the same reactants as the Fischer esterification (salicylic acid and acetic anhydride) but employs microwave irradiation for heating.[16] Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times.[15] Some studies have shown high yields even in the absence of a catalyst, which improves the atom economy of the process.[15]

Comparative Analysis of Reaction Yields

The percentage yield, which compares the actual yield to the theoretical maximum, is a key metric for evaluating the efficiency of a synthetic pathway.[17][18][19][20]

Synthetic Pathway Reagents Catalyst/Base Typical Conditions Reported Yield (%) Key Advantages Key Disadvantages
Fischer Esterification Salicylic Acid, Acetic AnhydrideH₂SO₄ or H₃PO₄50-80°C, 10-20 min58.5 - 92%[15][21][22]High yield, readily available reagents, well-established.Requires acid catalyst, heating, byproduct disposal.
Schotten-Baumann Salicylic Acid, Acetyl ChloridePyridine or NaOHRoom TemperatureGenerally high, but specific student yields can vary.Fast reaction, often proceeds at room temperature.Acetyl chloride is corrosive and moisture-sensitive, produces HCl.[13]
Microwave-Assisted Salicylic Acid, Acetic AnhydrideCatalyst-free or various catalystsMicrowave irradiation, 5-13 min40.1 - 97%[15]Very fast, energy-efficient, can be solvent-free.[14][15]Requires specialized equipment, potential for localized overheating.

Discussion of Yield Variability: The wide range of reported yields for each method can be attributed to several factors. For the Fischer esterification, reaction temperature and time are critical; one study found that increasing the temperature from 50°C to 80°C increased the yield.[23] The choice and amount of catalyst also play a significant role.[5] In microwave-assisted synthesis, the power and duration of irradiation are key parameters.[24] For all methods, the final yield is heavily influenced by the efficiency of the purification process, typically recrystallization, during which some product is inevitably lost.[15]

Experimental Protocols

Protocol for Fischer Esterification of Salicylic Acid

This protocol is a representative example of a common laboratory-scale synthesis.

  • Reactant Measurement: Weigh 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[25]

  • Reagent Addition: In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-10 drops of a catalyst like 85% phosphoric acid or concentrated sulfuric acid.[25][26][27]

  • Reaction: Gently swirl the flask to dissolve the salicylic acid. Heat the mixture in a water bath at 70-80°C for 15-20 minutes.[22]

  • Quenching: Cautiously add 2 mL of distilled water to the warm flask to decompose any excess acetic anhydride.[27]

  • Crystallization: Add 20-50 mL of cold water to the flask and cool it in an ice bath to induce crystallization. If crystals do not form, scratching the inside of the flask with a glass rod can initiate the process.[25][26]

  • Isolation and Purification: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[25] Wash the crystals with a small amount of ice-cold water.[27]

  • Drying and Weighing: Dry the purified crystals completely. Weigh the final product to determine the actual yield.[25]

  • Purity Assessment: Determine the melting point of the product (pure aspirin melts at 135-136°C) and perform a ferric chloride test to check for unreacted salicylic acid.[22][25]

Workflow Comparison

The following diagram illustrates the general workflow for the three discussed synthetic pathways.

Aspirin_Synthesis_Workflow cluster_fischer Fischer Esterification cluster_sb Schotten-Baumann cluster_mw Microwave-Assisted F1 Mix Salicylic Acid, Acetic Anhydride, Acid Catalyst F2 Conventional Heating (Water Bath) F1->F2 F3 Quench & Crystallize F2->F3 Isolate Isolate Product (Vacuum Filtration) F3->Isolate SB1 Mix Salicylic Acid, Base (e.g., Pyridine) SB2 Add Acetyl Chloride SB1->SB2 SB3 Neutralize & Crystallize SB2->SB3 SB3->Isolate MW1 Mix Salicylic Acid, Acetic Anhydride (optional catalyst) MW2 Microwave Irradiation MW1->MW2 MW3 Quench & Crystallize MW2->MW3 MW3->Isolate Start Start Start->F1 Start->SB1 Start->MW1 Purify Purify (Recrystallization) Isolate->Purify Analyze Analyze (Yield, MP, Purity Tests) Purify->Analyze End End Analyze->End

Caption: Comparative workflow for aspirin synthesis pathways.

Conclusion: Selecting the Optimal Pathway

The choice of synthetic pathway for acetylsalicylic acid depends heavily on the specific objectives of the researcher or organization.

  • For educational and standard laboratory synthesis, the Fischer esterification with acetic anhydride remains the gold standard due to its reliability, high potential yield, and the relative safety of its reagents compared to acetyl chloride.[13]

  • The Schotten-Baumann reaction offers a rapid alternative but requires careful handling of acetyl chloride and the management of its corrosive byproduct.

  • For industrial applications and research focused on sustainable practices, microwave-assisted synthesis presents a compelling case.[1] Its dramatically reduced reaction times and potential for catalyst-free conditions align with the principles of green chemistry, offering a pathway to more efficient and environmentally benign production.[14][15]

Ultimately, a thorough understanding of the kinetics, thermodynamics, and practical considerations of each pathway is essential for optimizing reaction yields and achieving the desired product quality.

References

  • Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin.
  • Chemistry 104: Synthesis of Aspirin. (n.d.).
  • Traditional Undergraduate Experiment: Synthesis of Aspirin. (n.d.). Carbon.
  • 1: Synthesis of Aspirin (Experiment). (2020, June 29). Chemistry LibreTexts.
  • Aspirin: A Comparative Analysis of Different Synthetic Routes of Active Pharmaceutical Ingredients. (2025, December 3).
  • Green chemistry principles and application on aspirin synthesis. (n.d.). Slideshare.
  • Chemistry Schotten Baumann Reaction. (n.d.).
  • Synthesis of aspirin - Green Chemistry in Teaching Labo. (n.d.).
  • Experiment: Synthesis of Aspirin. (n.d.). Bellevue College.
  • Green Chemistry: Aspirin Synthesis Lab. (n.d.). Scribd.
  • Schotten Baumann Reaction. (2019, November 17). BYJU'S.
  • Quality Control of Aspirin: Experimental Synthesis Versus Industrial Formul
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu.
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook.
  • Schotten-Baumann reaction. (n.d.). chemeurope.com.
  • Synthesis of Aspirin. (n.d.). Understanding Standards.
  • A Greener Approach to Aspirin Synthesis Using Microwave Irradi
  • Aspirin Synthesis. (n.d.). ChemTalk.
  • Aspirin. (n.d.). Wikipedia.
  • The Manufacture of Aspirin. (n.d.). NJIT.
  • Aspirin synthesis yields. (2021, November 9). Reddit.
  • Synthesis Of Aspirin 6 Secrets To Simplify The Process. (2025, January 24). Arborpharmchem.
  • The Synthesis Of Aspirin. (n.d.). Cram.
  • Yield (chemistry). (n.d.). Wikipedia.
  • Yield (chemistry) | Research Starters. (n.d.). EBSCO.
  • Effect of Temperature on the Purity and Yield of Aspirin. (n.d.). AWS.
  • 4.4 Reaction Yields. (2019, February 14). Chemistry 2e | OpenStax.
  • Reaction Yields - Percent Yield. (n.d.). UCalgary Chemistry Textbook.

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Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides crucial safety and logistical information for the proper disposal of (S)-1-Benzyl-3-ethylpiperazine. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

This compound is a substituted piperazine derivative utilized in various research and development applications. As with any laboratory chemical, understanding and implementing proper disposal procedures are not merely best practices but are fundamental to a safe and responsible research environment. This guide offers a detailed, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Characterization: The "Why" Behind the Precautions

Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. This initial assessment dictates the necessary precautions and the ultimate disposal pathway.

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications underscore the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood. The irritant nature of the compound necessitates measures to prevent skin and eye contact, while the potential for respiratory irritation highlights the importance of avoiding the generation of dust or aerosols.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

Waste Characterization and Regulatory Compliance: Navigating the Legal Framework

Proper disposal is intrinsically linked to the correct classification of the waste material according to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).

While a specific EPA waste code for this compound is not explicitly listed, its chemical properties and the nature of its use in a laboratory setting guide its classification. As a non-halogenated, solid, amine-based organic compound, it would likely be characterized as a hazardous waste based on its irritant properties. The most appropriate classification would fall under the "D" codes for characteristic hazardous wastes, or potentially an "F" code if it is a spent solvent mixture. However, for unused or off-specification material, it is most prudently managed as a chemical waste that requires professional disposal.

For the purposes of transportation to a licensed disposal facility, the classification of the closely related compound, piperazine, provides a strong precedent. Piperazine is classified as a Class 8 (Corrosive) hazardous material with the UN number UN2579 . This classification should be used as a conservative guide for the transportation of waste this compound.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Container Select a Compatible Waste Container PPE->Container Label Prepare a Hazardous Waste Label Container->Label Transfer Carefully Transfer Waste into the Container Label->Transfer Segregate Segregate from Incompatible Wastes Transfer->Segregate Seal Securely Seal the Container Segregate->Seal Store Store in a Designated Hazardous Waste Accumulation Area Seal->Store Arrange Arrange for Pickup by a Licensed Waste Disposal Vendor Store->Arrange Manifest Complete Hazardous Waste Manifest Arrange->Manifest

Sources

Personal protective equipment for handling (S)-1-Benzyl-3-ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for (S)-1-Benzyl-3-ethylpiperazine

A Senior Application Scientist's Guide to Mitigating Risk for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the safe handling, use, and disposal of this compound (CAS: 324750-04-1). As a substituted piperazine, this compound shares properties with other organic amines, requiring a diligent and informed approach to laboratory safety. The following guidance moves beyond a simple checklist, explaining the causality behind each recommendation to empower you to work safely and effectively.

Understanding the Hazard Profile

This compound is a solid organic compound.[1][2] A thorough risk assessment begins with understanding its inherent hazards as defined by the Globally Harmonized System (GHS).[1]

Hazard ClassGHS CodeStatementPictogramImplications in the Lab
Acute Toxicity (Oral)H302Harmful if swallowedGHS07 (Exclamation Mark)Accidental ingestion can lead to adverse health effects. Strict hygiene is paramount.
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)Direct contact with skin can cause redness, itching, or inflammation.
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)Exposure to dust or splashes can result in significant, potentially damaging, eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritationGHS07 (Exclamation Mark)Inhalation of the solid dust can irritate the respiratory tract, leading to coughing or discomfort.

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3] Therefore, our safety strategy must establish robust barriers against these pathways.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical. It should always be used in conjunction with primary engineering and administrative controls.

  • Engineering Controls: All procedures involving the handling of solid this compound or its solutions must be performed in a certified chemical fume hood. This is the most effective way to control exposure to airborne dust and vapors, directly addressing the respiratory irritation hazard (H335).[3]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of all containers, and maintaining a clean workspace are essential. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Personal Protective Equipment: A Task-Specific Approach

The selection of PPE is not static; it must be adapted to the specific procedure and the associated risk of exposure.

Eye and Face Protection

The H319 warning—"Causes serious eye irritation"—dictates that eye protection is non-negotiable.[1]

  • Minimum Requirement: At all times when handling the compound, ANSI Z87.1-compliant (or equivalent) chemical safety goggles must be worn. These provide a seal around the eyes to protect against dust and splashes.

  • Elevated Risk Requirement: For procedures with a higher risk of splashing, such as transferring large volumes of a solution or working under pressure, a full-face shield must be worn over the safety goggles.[5]

Skin and Body Protection

To prevent skin irritation (H315), a comprehensive barrier is required.[1]

  • Gloves: Choose chemical-resistant gloves appropriate for handling organic amines. Nitrile or neoprene gloves are recommended starting points.[5] Always inspect gloves for tears or degradation before use. Employ the proper technique for glove removal to avoid contaminating your skin.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[5]

  • Additional Protection: For tasks involving significant quantities or a high risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[5]

  • Footwear: Sturdy, closed-toe shoes that completely cover the foot are required in any laboratory where chemicals are handled.[5]

Respiratory Protection

While the fume hood is the primary control for respiratory hazards (H335), a risk assessment may identify specific scenarios where a respirator is necessary, such as cleaning up a significant spill outside of containment.[6][7]

  • Requirement: If a respirator is deemed necessary, a NIOSH-approved respirator is required. For this class of compound, a full-face respirator equipped with multi-sorbent cartridges protecting against organic vapors and particulates (e.g., P100/OV) is a suitable choice.[8]

  • Compliance: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA.

Operational Plan: Weighing and Preparing a Stock Solution

This step-by-step protocol integrates PPE use into a common laboratory workflow.

  • Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary glassware, reagents, and spill cleanup materials inside the hood.

  • Donning PPE: Before handling the primary container, don all required PPE in the following order: lab coat, safety goggles, face shield (if required), and finally, gloves.

  • Handling: Carefully open the container inside the fume hood. Use a spatula to weigh the desired amount of solid this compound onto weighing paper or directly into a tared vessel. Avoid generating dust.

  • Dissolution: Add the solvent to the vessel containing the solid. Gently swirl or stir to dissolve.

  • Storage: Securely cap and seal the container. Label it clearly with the compound name, concentration, solvent, date, and your initials. Store the solution in a cool, dry, well-ventilated area away from incompatible substances like acids and strong oxidizing agents.[4][9]

  • Cleanup: Decontaminate any surfaces and equipment used. Dispose of any contaminated weighing paper or wipes in a designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care not to touch the outside of contaminated items. Remove gloves last using the proper technique.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[4]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.

  • Procedure: Collect waste in a clearly labeled, sealed, and appropriate container. The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][10]

  • Compliance: Always follow all federal, state, and local environmental regulations for hazardous waste disposal.[10]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow cluster_start Initiate Task cluster_assessment Risk Assessment cluster_ppe Required PPE Start Identify Handling Task Task Task Type? Start->Task SolidHandling Weighing Solid / Transfers Task->SolidHandling Solid SolutionHandling Handling Dilute Solutions Task->SolutionHandling Solution SpillCleanup Spill Cleanup / High Risk Task->SpillCleanup Spill BasePPE Minimum PPE: - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles SolidHandling->BasePPE FaceShield Add Face Shield SolidHandling->FaceShield SpillCleanup->BasePPE SpillCleanup->FaceShield Respirator Add Full-Face Respirator (with appropriate cartridges) SpillCleanup->Respirator

Caption: PPE selection workflow for this compound.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • Piperazine - Santa Cruz Biotechnology.

  • Personal Protective Equipment: Chemical Handling - Good Day's Work.

  • (3S)-1-benzyl-3-ethylpiperazine | 324750-04-1 - Sigma-Aldrich.

  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem.

  • Safety Data Sheet - Biosynth.

  • MATERIAL SAFETY DATA SHEET - J & W PharmLab, LLC.

  • Personal Protective Equipment - Environmental Health & Safety Services, The University of Texas at Dallas.

  • Operational Disposal And Storage Of Piperazine - News - BIOSYNCE.

  • 1-Benzyl-3-ethylpiperazine | 313657-25-9 - Sigma-Aldrich.

  • Material Safety Data Sheet - 3ASenrise.

  • This compound | CymitQuimica.

Sources

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